Isoeugenyl acetate
Description
Isoeugenyl acetate has been reported in Valeriana officinalis with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSBVFZKQJGVEP-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020590 | |
| Record name | Isoeugenyl acetate, (E)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; spicy, clove-like aroma | |
| Record name | Isoeugenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble in oil, soluble (in ethanol) | |
| Record name | Isoeugenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5912-87-8, 93-29-8 | |
| Record name | trans-Isoeugenol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-prop-1-enylphenyl acetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093298 | |
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| Record name | Isoeugenyl acetate, (E)- | |
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| Record name | Acetylisoeugenol | |
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| Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoeugenyl acetate, (E)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-methoxy-4-prop-1-enylphenyl acetate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOEUGENYL ACETATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XK69TOK59 | |
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| Record name | Isoeugenyl acetate | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0032348 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
"isoeugenyl acetate natural occurrence in plants"
An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Isoeugenyl Acetate in Plants
Abstract
This compound, a phenylpropanoid ester, is a significant natural compound valued for its distinct warm, spicy-floral aroma reminiscent of carnation and clove.[1][2] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its natural distribution across various plant taxa, elucidates its biosynthetic origins within the intricate phenylpropanoid pathway, and presents detailed methodologies for its extraction, identification, and quantification. Furthermore, this document explores the compound's reported biological activities and its potential applications, offering a consolidated resource grounded in current scientific understanding.
Introduction to this compound
This compound (IUPAC name: [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate) is the acetate ester of trans-isoeugenol.[3][4] It is recognized for its contribution to the characteristic aroma of several essential oils and is widely utilized as a fragrance and flavoring agent.[5][6] Beyond its sensory properties, this compound has garnered scientific interest for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.[3][7]
Chemical and Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [4][8] |
| Molecular Weight | 206.24 g/mol | [4] |
| CAS Number | 93-29-8; 5912-87-8 | [8][9] |
| Appearance | White crystalline powder | [1][10] |
| Melting Point | 79-81 °C | [3][7] |
| Odor Profile | Sweet, spicy, floral (carnation), balsamic, woody | [1][8][11] |
| Solubility | Soluble in DMSO and alcohol; insoluble in water | [7][12] |
Natural Distribution in the Plant Kingdom
This compound is a constituent of the essential oils of a select group of plants. Its presence is often associated with its precursor, isoeugenol. The concentration of this compound can vary significantly based on the plant species, geographical location, stage of development, and the specific plant part from which the essential oil is extracted.
Table of Known Plant Sources:
| Plant Species | Family | Common Name | Plant Part | Reference(s) |
| Syzygium aromaticum | Myrtaceae | Clove | Buds, Stems | [3][13] |
| Myristica fragrans | Myristicaceae | Nutmeg | Seed | [3] |
| Cinnamomum verum | Lauraceae | Cinnamon | Bark | [3] |
| Valeriana officinalis | Caprifoliaceae | Valerian | Root | [4][9][11] |
| Artemisia scoparia | Asteraceae | Redstem wormwood | Aerial parts | [9] |
| Artemisia capillaris | Asteraceae | Capillary wormwood | Aerial parts | [9] |
| Foeniculum vulgare | Apiaceae | Fennel | Seed | [9] |
The occurrence in these diverse species highlights the compound's role in plant defense and pollinator attraction.[14]
Biosynthesis of this compound
The formation of this compound is rooted in the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.
The core biosynthetic steps are:
-
Phenylpropanoid Pathway Core: Phenylalanine is converted through a series of enzymatic steps (involving PAL, C4H, 4CL, and others) to produce key intermediates like p-coumaroyl-CoA.[15]
-
Formation of Coniferyl Alcohol: Further enzymatic modifications, including hydroxylation, methylation (via COMT), and reduction (via CCR, CAD), lead to the formation of coniferyl alcohol, a central precursor for both lignins and phenylpropenes.[15][16]
-
Acetylation of the Precursor: Coniferyl alcohol is acetylated by a coniferyl alcohol acyltransferase (CFAT) to form coniferyl acetate. This esterification is a critical step, as coniferyl acetate, not the free alcohol, serves as the direct substrate for the subsequent reaction.[14][15]
-
Formation of Isoeugenol: An NADPH-dependent reductase, specifically isoeugenol synthase (IGS), catalyzes the reduction of coniferyl acetate to form isoeugenol.[14] This enzyme is homologous to eugenol synthase (EGS) found in other species like basil, but directs the reaction to form the isoeugenol isomer.[14]
-
Final Acetylation: The terminal step is the acetylation of the hydroxyl group of isoeugenol to yield this compound. This reaction is catalyzed by an alcohol acyltransferase (AAT), an enzyme class responsible for the formation of various volatile esters in plants.[16]
Caption: Biosynthetic pathway of this compound from phenylalanine.
Analytical Methodologies for Isolation and Quantification
The analysis of this compound from plant matrices requires robust extraction and sensitive detection methods due to its volatile nature.
4.1. Extraction Techniques
The primary goal of extraction is to isolate the essential oil fraction containing this compound from the solid plant material.
-
Steam Distillation: This is the most common method for extracting essential oils. Plant material is exposed to steam, which ruptures the oil glands and volatilizes the aromatic compounds. The steam-oil mixture is then cooled and condensed, and the oil is separated from the aqueous phase. The choice of this method is based on its efficiency for volatile, heat-stable compounds like this compound.
-
Solvent Extraction: For heat-sensitive materials or to obtain a more complete aromatic profile (an absolute or concrete), solvent extraction using non-polar solvents like hexane or ethanol is employed. This method is more exhaustive but requires an additional step to remove the solvent.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO₂, this technique offers a "greener" alternative that avoids organic solvents and high temperatures, thus preserving the integrity of the chemical profile.
4.2. Analytical Workflow and Instrumentation
Gas Chromatography (GC) coupled with a suitable detector is the gold standard for analyzing volatile compounds like this compound.
Caption: General analytical workflow for this compound from plants.
4.3. Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating system for the identification and quantification of this compound. The use of an analytical standard is critical for trustworthy results.
Objective: To identify and quantify this compound in an essential oil sample.
Materials:
-
Essential oil extract
-
This compound analytical standard (≥97.0% purity)[10]
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
GC column suitable for essential oils (e.g., DB-5ms, HP-5ms)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard at 1000 µg/mL in the chosen solvent.
-
Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL). The causality here is to establish a linear relationship between concentration and instrument response, which is fundamental for accurate quantification.
-
-
Sample Preparation:
-
Dilute the essential oil sample in the same solvent. The dilution factor must be chosen carefully to ensure the analyte concentration falls within the linear range of the calibration curve. A typical starting dilution is 1:100 (v/v).
-
-
GC-MS Instrumentation Parameters (Example):
-
Injector: Split/splitless, 250 °C, split ratio 50:1. A high split ratio is used to prevent column overloading with high-concentration components.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: Increase at 4 °C/min to 240 °C.
-
Hold: 240 °C for 5 min. This temperature program is designed to separate a wide range of volatile compounds based on their boiling points.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Analysis Sequence:
-
Inject a solvent blank to check for system contamination.
-
Inject each calibration standard to generate the calibration curve.
-
Inject the prepared sample(s).
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the analytical standard. Confirm identity by matching the mass spectrum of the sample peak with a reference library (e.g., NIST) and the spectrum from the injected standard.
-
Quantification: Integrate the peak area of this compound in the sample. Use the linear regression equation from the calibration curve (Area = m[Concentration] + c) to calculate the concentration in the diluted sample. Apply the dilution factor to determine the final concentration in the original essential oil.
-
Biological Activities and Potential Applications
This compound is not merely an aromatic compound; it exhibits a range of biological activities that make it a subject of interest for pharmaceutical and cosmetic research.
-
Antimicrobial Properties: The compound has demonstrated both antibacterial and antifungal properties, suggesting its potential use as a natural preservative or therapeutic agent.[7]
-
Enzyme Inhibition: Research has shown that this compound can effectively inhibit key metabolic enzymes such as acetylcholinesterase (AChE), α-glycosidase, and α-amylase.[3] This inhibitory activity points towards potential applications in managing neurodegenerative diseases and diabetes.
-
Anti-inflammatory and Antioxidant Effects: Like many phenylpropanoids, this compound is reported to have anti-inflammatory and antioxidant capabilities, which are valuable in cosmetics and drug development for treating conditions related to oxidative stress.[3][5]
-
Anticancer Potential: Preliminary studies suggest potential anticancer properties, though further research is required to validate these findings.[3]
These activities make this compound a promising candidate for further investigation in the development of new therapeutic agents.[5]
Conclusion and Future Perspectives
This compound is a naturally occurring phenylpropanoid with significant commercial and scientific value. While its presence in plants like clove and valerian is well-documented, a broader screening of the plant kingdom could reveal novel and more abundant sources. Elucidating the precise regulatory mechanisms that control the expression of key biosynthetic enzymes like IGS and AAT could enable metabolic engineering approaches to enhance its production in plants or microbial systems. Future research should focus on clinical validation of its reported biological activities and exploring its synergistic effects with other natural compounds for therapeutic applications.
References
- The Fragrance Conservatory.
- Ensun.
- Koeduka, T., et al. (2006). Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. Proceedings of the National Academy of Sciences, 103(26), 10128-10133. [Link]
- Amtrade.
- National Center for Biotechnology Information.
- Van Aroma.
- Ramadoss, A., et al. (2022). The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway. Plant Biotechnology Journal. [Link]
- The Good Scents Company.
- ResearchGate. Proposed biochemical pathway for the synthesis of eugenol and isoeugenol. [Link]
- The Good Scents Company. (E)
- Calaméo.
- ResearchGate. Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. [Link]
- Ernesto Ventós S.A.
- Perflavory.
- ScenTree.
Sources
- 1. fraterworks.com [fraterworks.com]
- 2. ensun.io [ensun.io]
- 3. Isoeugenol acetate | essential oil | CAS# 93-29-8 | InvivoChem [invivochem.com]
- 4. This compound | C12H14O3 | CID 876160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Iso-eugenol Acetate (93-29-8) | Global Supplier Of Chemicals [chemicalbull.com]
- 7. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]
- 8. vanaroma.com [vanaroma.com]
- 9. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 10. This compound analytical standard 93-29-8 [sigmaaldrich.com]
- 11. This compound, 93-29-8 [thegoodscentscompany.com]
- 12. (E)-isoeugenyl acetate, 5912-87-8 [thegoodscentscompany.com]
- 13. Calaméo - this compound - Van Aroma [calameo.com]
- 14. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Spectroscopic Guide to Isoeugenyl Acetate: Structural Elucidation and Analysis
Introduction
Isoeugenyl acetate, a significant contributor to the aroma of many essential oils, is a widely utilized compound in the flavor and fragrance industries.[1][2] Its characteristic warm, spicy, and subtly floral scent profile makes it a valuable ingredient in a variety of consumer products.[1][3] The precise characterization of this molecule is paramount for quality control, regulatory compliance, and the development of new applications. This technical guide provides an in-depth exploration of the spectroscopic data of this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this important flavor and fragrance compound.
The molecular structure of this compound [
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Analysis
A standard protocol for obtaining high-quality NMR spectra of this compound involves dissolving the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), to avoid solvent interference in the ¹H NMR spectrum.[6]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[6]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.
Causality Behind Experimental Choices:
-
Choice of Solvent: Deuterated solvents are essential to prevent the large proton signal of the solvent from obscuring the signals of the analyte. The choice between CDCl₃ and DMSO-d₆ can depend on the solubility of the sample and the desired chemical shift referencing.[6]
-
High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, reducing the overlap of signals and simplifying spectral interpretation, which is particularly useful for the aromatic and vinylic protons in this compound.[6]
¹H NMR Spectral Data and Interpretation
While a directly assigned high-resolution spectrum is not publicly available, data from closely related structures and vendor-provided information confirm the expected chemical shifts and coupling patterns.[7] The following table summarizes the anticipated proton signals for (E)-isoeugenyl acetate.
Table 1: Predicted ¹H NMR Data for (E)-Isoeugenyl Acetate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 6.8 | m | 3H | Aromatic protons |
| ~6.1 | dq | 1H | Vinylic proton (C=CH) |
| ~6.4 | d | 1H | Vinylic proton (Ar-CH=) |
| 3.85 | s | 3H | Methoxy protons (-OCH₃) |
| 2.26 | s | 3H | Acetate methyl protons (-COCH₃) |
| 1.85 | d | 3H | Propenyl methyl protons (=CH-CH₃) |
Interpretation:
-
The aromatic protons appear in the downfield region (6.8-7.0 ppm) due to the deshielding effect of the benzene ring.
-
The vinylic protons of the propenyl group exhibit characteristic splitting patterns. The proton on the carbon adjacent to the aromatic ring will appear as a doublet, while the other vinylic proton will be a doublet of quartets due to coupling with the other vinylic proton and the methyl group.
-
The methoxy and acetate methyl groups appear as sharp singlets in the upfield region, as they have no adjacent protons to couple with.
-
The methyl group of the propenyl chain appears as a doublet, coupling with the adjacent vinylic proton.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The expected chemical shifts for this compound are summarized below, with data referenced from PubChem.[4]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 169.0 | Carbonyl carbon (C=O) |
| 151.5 | Aromatic C-O |
| 139.3 | Aromatic C-O |
| 136.5 | Aromatic C-C |
| 128.6 | Aromatic C-H |
| 123.4 | Vinylic C-H |
| 119.5 | Aromatic C-H |
| 110.7 | Aromatic C-H |
| 56.2 | Methoxy carbon (-OCH₃) |
| 20.8 | Acetate methyl carbon (-COCH₃) |
| 18.2 | Propenyl methyl carbon (=CH-CH₃) |
Interpretation:
-
The carbonyl carbon of the acetate group is the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
The aromatic and vinylic carbons appear in the intermediate region of the spectrum.
-
The aliphatic carbons of the methoxy and methyl groups are found in the most upfield region.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Analysis
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.[8]
Step-by-Step Methodology (ATR):
-
Sample Preparation: Place a small amount of the crystalline this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Causality Behind Experimental Choices:
-
ATR Technique: ATR is a rapid and convenient method for solid samples that requires minimal sample preparation and is non-destructive.[8] It is often preferred over the more traditional KBr pellet method for its simplicity and reproducibility.
IR Spectral Data and Interpretation
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The data presented here is sourced from PubChem.[8]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2850 | C-H stretch | Aliphatic and Aromatic |
| ~1760 | C=O stretch | Ester |
| ~1600, 1510 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Ester |
| ~965 | C-H bend | trans-alkene |
Interpretation:
-
The strong absorption band around 1760 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1510 cm⁻¹.
-
The C-O stretching of the ester is observed around 1200 cm⁻¹.
-
A crucial band for confirming the (E)-stereochemistry of the propenyl group is the out-of-plane C-H bending vibration around 965 cm⁻¹, which is characteristic of a trans-disubstituted alkene.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both separation and identification.
Experimental Protocol: GC-MS Analysis
The analysis of this compound by GC-MS involves volatilizing the sample and separating it from other components before it enters the mass spectrometer for ionization and detection.[9]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation.
-
MS Detection: The eluting compounds from the GC column are introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.
Causality Behind Experimental Choices:
-
GC Separation: Gas chromatography is ideal for separating volatile and semi-volatile compounds like this compound from a complex mixture, ensuring that a pure spectrum is obtained for the target analyte.[9]
-
Electron Ionization (EI): EI is a hard ionization technique that produces a characteristic and reproducible fragmentation pattern, which is invaluable for structural elucidation and library matching.[4]
Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound provides its molecular weight and a unique fragmentation pattern. The data presented here is sourced from PubChem.[4]
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 206 | Moderate | [M]⁺ (Molecular Ion) |
| 164 | High | [M - CH₂CO]⁺ |
| 149 | Moderate | [M - CH₂CO - CH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
Interpretation:
-
The molecular ion peak at m/z 206 confirms the molecular weight of this compound (206.24 g/mol ).[4]
-
The base peak at m/z 164 corresponds to the loss of a ketene molecule (CH₂=C=O) from the molecular ion, a characteristic fragmentation of aryl acetates.
-
The fragment at m/z 149 results from the subsequent loss of a methyl radical from the m/z 164 ion.
-
The intense peak at m/z 43 is due to the acetyl cation ([CH₃CO]⁺), which is a very stable fragment.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and the stereochemistry of the propenyl side chain, and mass spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern. The congruence of the data from these orthogonal analytical techniques offers an unambiguous identification of this compound, which is essential for its application in research, development, and quality assurance in the flavor, fragrance, and pharmaceutical industries.
References
- PubChem. Isoeugenol, acetate.
- Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information. Royal Society of Chemistry. [Link]
- Jetir.org. CHARACTERISATION OF EUGENOL WITH TWO FLAVONOIDS BY VIBRATIONAL SPECTROSCOPY MEASUREMENTS. [Link]
- GlobalCHEM.
- ResearchGate.
- ResearchGate. UV spectral analysis of eugenol (QM) prepared by Ag(I)
- PubChem. This compound.
- The Fragrance Conservatory.
- ResearchGate. Quantitative Analysis of Eugenol in Different Parts of Clove. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0005802). [Link]
- Ernesto Ventós S.A.
- NIST WebBook.
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A Technical Guide to the Biosynthesis of Isoeugenyl Acetate in Valeriana officinalis
Abstract
Valeriana officinalis L., commonly known as valerian, is a medicinal plant renowned for its sedative and anxiolytic properties, which are attributed to a complex mixture of secondary metabolites. Among these are various phenylpropanoids, including the aromatic ester isoeugenyl acetate, which contributes to the plant's chemical profile. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in V. officinalis. We delve into the foundational phenylpropanoid pathway, the specific enzymatic steps leading to the isoeugenol precursor, and the final acetylation reaction. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework and practical, field-proven methodologies for investigating this pathway. We detail experimental workflows for metabolite analysis, enzyme characterization, and gene expression studies, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of Phenylpropanoids in Valeriana officinalis
Valeriana officinalis produces a diverse array of bioactive compounds, including iridoids (e.g., valepotriates), sesquiterpenoids (e.g., valerenic acid), and phenylpropanoids[1]. Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acid phenylalanine. They serve numerous functions, from providing structural integrity (lignin) to acting as defense compounds and pollinator attractants[2][3]. This compound (C₁₂H₁₄O₃) is the acetate ester of trans-isoeugenol and has been identified as a constituent of V. officinalis[4][5]. While not one of the primary sedative compounds, its presence is significant for the overall chemical fingerprint and potential synergistic activities of valerian extracts. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing the production of valuable secondary metabolites and for the quality control of valerian-based products.
This guide will illuminate the multi-step enzymatic cascade that transforms phenylalanine into this compound, propose methodologies to identify the specific, yet uncharacterized, enzymes in V. officinalis, and provide actionable protocols for researchers in the field.
The Biosynthetic Pathway: From Phenylalanine to this compound
The formation of this compound is a specialized branch of the general phenylpropanoid pathway. The pathway can be conceptually divided into three major stages:
-
Core Phenylpropanoid Metabolism: Synthesis of the key intermediate, coniferyl alcohol.
-
Phenylpropene Formation: Conversion of a coniferyl intermediate to isoeugenol.
-
Terminal Acetylation: Esterification of isoeugenol to form this compound.
Stage 1: The General Phenylpropanoid Pathway to Coniferyl Alcohol
This foundational pathway is one of the most extensively studied in plant biochemistry and is initiated by the deamination of L-phenylalanine[6][7].
-
L-Phenylalanine → Cinnamic Acid: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of phenylalanine. This is a critical regulatory point, channeling carbon from primary metabolism into the vast network of phenylpropanoid products[3][8].
-
Cinnamic Acid → p-Coumaric Acid: The hydroxylation of cinnamic acid at the C4 position is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.
-
p-Coumaric Acid → p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by esterification to Coenzyme A (CoA), a reaction mediated by 4-Coumarate:CoA Ligase (4CL) . The resulting thioester, p-coumaroyl-CoA, is a central branch-point intermediate[8].
-
p-Coumaroyl-CoA → Coniferyl Alcohol: A series of subsequent hydroxylation, methylation, and reduction steps convert p-coumaroyl-CoA into monolignols. To form coniferyl alcohol, the pathway proceeds through feruloyl-CoA and coniferaldehyde, involving enzymes such as Caffeoyl-CoA O-Methyltransferase (CCoAOMT) and Cinnamoyl-CoA Reductase (CCR) , followed by reduction via Cinnamyl Alcohol Dehydrogenase (CAD) .
The following diagram illustrates this upstream pathway.
Caption: Upstream Phenylpropanoid Pathway to Coniferyl Alcohol.
Stage 2: Formation of Isoeugenol
The direct conversion of coniferyl alcohol to isoeugenol is not the primary route. Groundbreaking work in model organisms such as Petunia hybrida and Ocimum basilicum (sweet basil) has demonstrated that phenylpropenes like eugenol and isoeugenol are synthesized from an activated intermediate, coniferyl acetate, via the action of specific reductases[2][9][10].
-
Coniferyl Alcohol → Coniferyl Acetate: Coniferyl alcohol is first acetylated using acetyl-CoA as the acyl donor. This reaction is catalyzed by a Coniferyl Alcohol Acetyltransferase (CFAT) , a member of the BAHD acyltransferase family[11].
-
Coniferyl Acetate → Isoeugenol: A specialized NADPH-dependent reductase, Isoeugenol Synthase (IGS) , catalyzes the formation of isoeugenol from coniferyl acetate[2][9]. This enzyme determines the position of the double bond in the propenyl side chain, distinguishing it from the synthesis of its isomer, eugenol.
While IGS has not been explicitly isolated from V. officinalis, its presence is strongly inferred based on the detection of isoeugenol and its derivatives in the plant.
Stage 3: The Final Step - Acetylation of Isoeugenol
The terminal step in the pathway is the O-acetylation of the free hydroxyl group of isoeugenol to yield this compound.
Isoeugenol → this compound: This esterification reaction is catalyzed by an Acetyl-CoA-dependent O-acetyltransferase . Based on extensive research into plant secondary metabolism, the enzyme responsible almost certainly belongs to the BAHD acyltransferase superfamily [10][12][13][14]. BAHD acyltransferases are characterized by conserved catalytic motifs (HXXXD) and are responsible for the synthesis of a vast array of plant esters[10][14].
To date, a specific "isoeugenol O-acetyltransferase" has not been functionally characterized in Valeriana officinalis. Identifying and characterizing this enzyme represents a key research opportunity. It would likely exhibit substrate promiscuity, potentially acetylating other phenylpropanoids or alcohols, a common feature of BAHD enzymes[13].
The complete proposed pathway is visualized below.
Caption: Proposed Biosynthesis Pathway of this compound.
Experimental Workflows for Pathway Investigation
Validating the proposed pathway and identifying the specific genes and enzymes in V. officinalis requires a multi-faceted experimental approach. This section outlines key workflows.
Metabolite Profiling and Quantification
Objective: To identify and quantify this compound and its precursors in different tissues (e.g., roots, leaves) and developmental stages of V. officinalis.
Causality: The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is dictated by the volatile and semi-volatile nature of phenylpropanoids. Derivatization is often necessary to improve the chromatographic properties of compounds with free hydroxyl groups.
Protocol 1: GC-MS Analysis of Phenylpropanoids
-
Sample Preparation:
-
Flash-freeze 100 mg of V. officinalis tissue (e.g., root) in liquid nitrogen.
-
Grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extract with 1 mL of ethyl acetate by vortexing for 1 minute, followed by sonication for 15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. Repeat the extraction on the pellet and pool the supernatants.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (TMS) ethers[4].
-
-
GC-MS Instrumentation and Conditions:
-
System: Agilent HP-6890 GC coupled with an HP-5973 Mass Selective Detector or equivalent[15].
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min.
-
MS Conditions: Electron impact (EI) at 70 eV, scanning from m/z 40 to 550.
-
-
Data Analysis:
-
Identify compounds by comparing mass spectra and retention indices with authentic standards and reference libraries (e.g., NIST, Wiley).
-
Quantify using a calibration curve generated from an authentic this compound standard.
-
Enzyme Activity Assays
Objective: To functionally characterize the putative Isoeugenol O-Acetyltransferase (VoAcT) from V. officinalis.
Causality: This requires heterologous expression of a candidate gene (identified via transcriptomics) and subsequent in vitro assay. A spectrophotometric assay using Ellman's reagent (DTNB) provides a continuous, high-throughput method for measuring CoA release, which is stoichiometric with ester formation[9].
Protocol 2: BAHD Acyltransferase Assay
-
Candidate Gene Expression:
-
Identify candidate BAHD acyltransferase genes from a V. officinalis transcriptome database (e.g., via homology to known alcohol acetyltransferases).
-
Clone the full-length cDNA into an E. coli expression vector (e.g., pET-28a with an N-terminal His-tag).
-
Transform into an expression strain (e.g., BL21(DE3)) and induce protein expression with IPTG.
-
Purify the recombinant protein using Ni-NTA affinity chromatography.
-
-
In Vitro Enzyme Assay:
-
Reaction Mixture (100 µL total volume):
-
100 mM Potassium Phosphate Buffer (pH 7.5)
-
1 mM Dithiothreitol (DTT)
-
200 µM Isoeugenol (acyl acceptor, dissolved in DMSO)
-
200 µM Acetyl-CoA (acyl donor)
-
2 µg of purified recombinant protein
-
-
Procedure:
-
Assemble the reaction mixture without Acetyl-CoA and pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 10% (v/v) Trifluoroacetic Acid (TFA).
-
Alternatively, for the DTNB assay, add 200 µM DTNB to the reaction and monitor the increase in absorbance at 412 nm in real-time[9].
-
-
-
Product Verification:
-
For stopped assays, extract the reaction mixture with 200 µL of ethyl acetate.
-
Evaporate the organic phase and analyze by GC-MS (as in Protocol 1, without derivatization) to confirm the formation of this compound.
-
Gene Expression Analysis
Objective: To correlate the expression levels of candidate biosynthetic genes (e.g., VoPAL, VoIGS, VoAcT) with the accumulation of this compound.
Causality: Quantitative Real-Time PCR (qRT-PCR) is the gold standard for accurate and sensitive measurement of gene transcript levels. Proper RNA extraction from recalcitrant plant tissues rich in secondary metabolites is critical for success.
Protocol 3: qRT-PCR for Gene Expression Profiling
-
RNA Extraction:
-
Use a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based protocol, which is effective for tissues high in polysaccharides and phenolics.
-
Grind ~100 mg of tissue in liquid nitrogen.
-
Follow the manufacturer's protocol, including an on-column DNase digestion step to eliminate genomic DNA contamination[15].
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and verify integrity via gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
-
qRT-PCR:
-
Design gene-specific primers for target genes (e.g., VoAcT candidates) and a reference gene (e.g., Actin or Ubiquitin) using software like Primer3. Aim for amplicons of 100-200 bp.
-
Reaction Mixture (10 µL):
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL each of Forward and Reverse Primer (10 µM)
-
1 µL of diluted cDNA (1:10)
-
3 µL Nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 3 min.
-
40 cycles of: 95°C for 10 s, 60°C for 30 s.
-
Melt curve analysis to verify product specificity.
-
-
Calculate relative gene expression using the 2-ΔΔCt method.
-
Data Presentation and Expected Outcomes
Systematic application of these workflows will yield quantitative data crucial for validating the biosynthetic pathway.
Table 1: Hypothetical Metabolite Profile in V. officinalis Tissues
| Compound | Root Conc. (µg/g FW) | Leaf Conc. (µg/g FW) |
| Coniferyl Alcohol | 5.2 ± 0.8 | 1.1 ± 0.3 |
| Isoeugenol | 15.7 ± 2.1 | 0.5 ± 0.1 |
| This compound | 28.4 ± 3.5 | < 0.1 (Below LOQ) |
| Valerenic Acid | 1550 ± 120 | < 1.0 (Below LOQ) |
| Data are presented as mean ± SD (n=3). LOQ = Limit of Quantification. |
Table 2: Kinetic Parameters for a Candidate VoAcT Enzyme
| Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) |
| Isoeugenol | 45 ± 5 | 850 ± 60 | 0.75 |
| Acetyl-CoA | 25 ± 3 | 890 ± 75 | 0.79 |
| Kinetic parameters determined using Protocol 2 and non-linear regression analysis. |
Conclusion and Future Directions
This guide outlines the scientifically supported biosynthetic pathway for this compound in Valeriana officinalis, beginning from the core phenylpropanoid pathway. While the upstream enzymes are well-established in plants, the final two enzymatic steps—catalyzed by a putative Isoeugenol Synthase (IGS) and a novel Isoeugenol O-Acetyltransferase (VoAcT) from the BAHD family—remain to be formally characterized in this species. The experimental workflows provided herein offer a robust framework for the identification and functional validation of these missing links.
Future research should focus on leveraging the transcriptomic data of V. officinalis to identify candidate IGS and BAHD genes whose expression patterns correlate with this compound accumulation. Subsequent cloning, heterologous expression, and enzymatic characterization will provide definitive proof of their roles. Elucidating this pathway not only deepens our fundamental understanding of plant specialized metabolism but also provides essential molecular tools for the potential metabolic engineering of Valeriana officinalis to enhance its therapeutic properties.
References
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"physical and chemical properties of isoeugenyl acetate"
An In-depth Technical Guide to the Physical and Chemical Properties of Isoeugenyl Acetate
Introduction
This compound, a phenylpropanoid and the acetate ester of trans-isoeugenol, is a compound of significant interest across the flavor, fragrance, and pharmaceutical industries.[1] Its characteristic warm, sweet, and spicy-floral aroma profile, reminiscent of carnation and clove, makes it a valuable ingredient in a wide array of consumer products and a subject of scientific research.[2][3][4][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, physicochemical parameters, spectroscopic signature, reactivity, and safety profile, offering a technical foundation for its application and study.
1.0 Molecular and Structural Characteristics
The specific arrangement of functional groups in this compound dictates its chemical behavior and sensory properties. It is structurally defined as the acetate ester of the trans (or E) isomer of isoeugenol.[1]
-
IUPAC Name: [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate[1]
-
Synonyms: Acetylisoeugenol, (E)-isoeugenyl acetate, 2-methoxy-4-(prop-1-en-1-yl)phenyl acetate[1][9]
The structure features a benzene ring substituted with a methoxy group, an acetate ester group, and a propenyl chain, which contributes to its characteristic aromatic properties.
Caption: Chemical structure of this compound.
2.0 Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, formulation, and application. These properties have been determined through various experimental and computational methods.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [5][6][10] |
| Odor Profile | Sweet, spicy, floral, with carnation and clove notes | [2][5][6] |
| Melting Point | 79 - 81 °C | [11] |
| Boiling Point | 282 - 283 °C | [6][7][12] |
| Flash Point | > 93.3 °C (> 200.0 °F) [Closed Cup] | [7] |
| Solubility | Insoluble in water; Soluble in alcohol and DMSO | [10][11] |
| Water Solubility | 114.7 mg/L at 25 °C (estimated) | [10] |
| Vapor Pressure | 0.003 mm Hg at 25 °C | [7] |
| Vapor Density | 7.1 | [7] |
| LogP (Octanol/Water) | 2.654 (Calculated) | [13] |
| Tenacity on Blotter | 12 to > 400 hours | [2][5][6] |
3.0 Spectroscopic Analysis and Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. These methods provide a molecular fingerprint, confirming the structure and detecting impurities.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The ¹H NMR spectrum provides information on the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon skeleton.[1][14] Key expected signals in the ¹H NMR spectrum include those for the aromatic protons, the vinyl protons of the propenyl group, the methoxy protons, and the acetyl methyl protons.
3.2 Mass Spectrometry (MS) Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separating this compound from a mixture and determining its molecular weight and fragmentation pattern.[1] The electron ionization (EI) mass spectrum typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions that aid in structural confirmation.
3.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C=C stretches of the aromatic ring and propenyl group, and C-H stretches.
Standard Protocol for GC-MS Analysis
The following protocol outlines a standard methodology for the analysis of this compound. This self-validating system ensures reproducibility and accuracy.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., ethanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS System Configuration:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Acquisition and Analysis: The total ion chromatogram (TIC) is recorded. The mass spectrum corresponding to the chromatographic peak of this compound is extracted and compared against a reference spectrum from a spectral library (e.g., NIST, Wiley). The retention index is also calculated and compared to literature values for confirmation.[1][15]
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An In-depth Technical Guide to the Crystal Structure Analysis of Isoeugenyl Acetate
This guide provides a comprehensive technical overview of the methodologies and data interpretation central to the crystal structure analysis of isoeugenyl acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental protocols with computational insights to deliver a robust understanding of the solid-state characteristics of this important phenylpropanoid.
Foreword: The Significance of Crystalline Form in Molecular Function
The three-dimensional arrangement of molecules in a crystalline solid is not merely an academic curiosity; it is a fundamental determinant of a substance's physicochemical properties. For active pharmaceutical ingredients (APIs), flavorants, and fragrance compounds like this compound, the crystal structure dictates critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. A thorough understanding of the crystal structure is therefore a prerequisite for rational drug design, formulation development, and quality control. This guide delves into the multifaceted approach required to elucidate and analyze the crystal structure of this compound, from single-crystal growth to advanced spectroscopic and diffraction techniques.
This compound: A Molecular Profile
This compound, with the chemical formula C₁₂H₁₄O₃, is the acetate ester of trans-isoeugenol.[1] It is classified as a phenylpropanoid and is found in various essential oils, contributing to their characteristic aromas.[1] Its use spans the fragrance, flavor, and cosmetic industries.[2][3][4] The molecule's structure, featuring a substituted benzene ring, an acetate group, and a propenyl side chain, allows for a range of intermolecular interactions that govern its packing in the solid state.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 79-81 °C | [5] |
| CAS Number | 93-29-8 | [1] |
The Cornerstone of Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
The definitive method for determining the atomic arrangement within a crystalline solid is single-crystal X-ray diffraction. This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice.
The Path to a Single Crystal: The Art and Science of Crystallization
The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step, requiring careful control over variables such as solvent, temperature, and saturation.
Protocol 1: Single-Crystal Growth of this compound by Slow Evaporation
-
Rationale: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules. The gradual removal of the solvent allows molecules to organize themselves into a thermodynamically stable crystal lattice. The choice of solvent is critical; it should be one in which the compound has moderate solubility and a significant temperature-dependent solubility profile.
-
Methodology:
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to determine a suitable system where this compound exhibits good solubility when heated and lower solubility at room temperature.
-
Solution Preparation: Dissolve a known quantity of high-purity this compound (≥98%) in a minimal amount of the chosen heated solvent to create a saturated or near-saturated solution. Gentle heating may be required to facilitate dissolution.
-
Filtration: While hot, filter the solution through a pre-warmed filter to remove any particulate impurities that could act as unwanted nucleation sites.
-
Crystallization: Transfer the clear, hot filtrate to a clean crystallization vessel (e.g., a small beaker or vial). Cover the vessel with a perforated parafilm or a loosely fitting cap to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or forceps. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
-
Illuminating the Structure: Data Collection and Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to determine the crystal structure.
Workflow for Single-Crystal X-ray Diffraction Analysis
Caption: Workflow for SC-XRD analysis.
The Crystal Structure of this compound
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 112823.[1] The crystallographic data was first published in Zeitschrift für Kristallographie in 1995.
Table 2: Crystallographic Data for this compound (CCDC 112823)
| Parameter | Value |
| CCDC Deposition No. | 112823 |
| Empirical Formula | C₁₂H₁₄O₃ |
| Formula Weight | 206.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 5.432(1) |
| c (Å) | 16.789(3) |
| α (°) | 90 |
| β (°) | 109.54(1) |
| γ (°) | 90 |
| Volume (ų) | 1061.9(3) |
| Z | 4 |
(Note: The crystallographic parameters presented here are based on the CSD entry and the original publication. For a complete set of atomic coordinates, bond lengths, and angles, it is essential to consult the primary CIF file.)
Molecular Conformation and Packing: A detailed analysis of the CIF file would reveal the precise conformation of the this compound molecule in the crystalline state, including the torsion angles of the propenyl and acetate groups relative to the phenyl ring. The packing diagram would illustrate the intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, that stabilize the crystal lattice.
Bulk Characterization: Powder X-ray Diffraction (PXRD)
While SC-XRD provides the definitive structure of a single crystal, powder X-ray diffraction is an indispensable tool for analyzing the bulk crystalline material. It is used for phase identification, purity assessment, and the study of polymorphism.
Protocol 2: Powder X-ray Diffraction Analysis
-
Rationale: PXRD provides a "fingerprint" of a crystalline solid. By comparing the experimental powder pattern to a pattern simulated from single-crystal data, one can confirm the phase identity and purity of a bulk sample.
-
Methodology:
-
Sample Preparation: Finely grind a small amount of crystalline this compound using a mortar and pestle to ensure a random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.
-
Data Collection: Place the sample holder in a powder diffractometer. Collect the diffraction data over a relevant 2θ range (e.g., 5-50°) using Cu Kα radiation.
-
Data Analysis: Process the raw data to obtain a diffractogram of intensity versus 2θ. Compare the peak positions and relative intensities to a reference pattern (either from a database or simulated from the CIF file of CCDC 112823).
-
Workflow for PXRD Analysis and Phase Identification
Caption: Workflow for PXRD analysis.
Complementary Spectroscopic Techniques
Vibrational and nuclear magnetic resonance spectroscopies provide valuable information that complements diffraction data, confirming the molecular structure and probing the local chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. For solid-state analysis, solid-state NMR (ssNMR) can provide insights into the local environment and polymorphism.
-
¹H and ¹³C NMR: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of this compound dissolved in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) can be used to confirm the molecular connectivity. A supporting information document for a study involving a derivative of this compound provides ¹³C NMR data in DMSO-d₆, showing characteristic peaks for the aromatic, olefinic, methoxy, and acetate carbons.
Vibrational Spectroscopy (FT-IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. In the solid state, these techniques are sensitive to the crystalline environment and can be used to identify polymorphs and study intermolecular interactions.
-
FT-IR Spectroscopy: The FT-IR spectrum of solid this compound is expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, aromatic C=C stretches, and C-H stretches.
-
Raman Spectroscopy: The Raman spectrum provides complementary information to the IR spectrum. For instance, the symmetric stretching of the benzene ring is typically strong in the Raman spectrum. The Raman spectrum of the closely related compound eugenol acetate can be used as a reference for identifying the key vibrational modes.[6]
Computational Crystal Structure Prediction (CSP)
In silico methods for crystal structure prediction are becoming increasingly valuable in materials science and pharmaceutical development. These methods aim to predict the most stable crystal structures of a molecule based solely on its chemical diagram.
-
Methodology: CSP algorithms typically involve a global search of the potential energy landscape to identify low-energy crystal packings. The energies of these putative structures are then calculated with increasing accuracy using force fields and quantum mechanical methods.
-
Application to this compound: A CSP study on this compound could be used to explore the potential for polymorphism. By comparing the computationally predicted stable structures with the experimentally determined structure (CCDC 112823), one can gain confidence in both the experimental result and the computational model.
Relationship between Experimental and Computational Methods
Caption: Interplay of analytical techniques.
Safety and Handling
According to safety data sheets, this compound may be harmful if swallowed and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area.
Conclusion and Future Outlook
The crystal structure of this compound has been successfully determined by single-crystal X-ray diffraction, providing a foundational understanding of its solid-state properties. This guide has outlined the key experimental and computational workflows necessary for such an analysis, from crystal growth to spectroscopic characterization. Future work could focus on a comprehensive polymorph screen, co-crystallization studies to modify its physicochemical properties, and advanced solid-state characterization using techniques like terahertz spectroscopy and solid-state NMR to further probe the intermolecular interactions and dynamics within the crystal lattice. A robust understanding of the crystalline state of this compound is paramount for its effective and safe application in various industries.
References
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- Zeitschrift für Kristallographie - Google Books. (1995). Zeitschrift Für Kristallographie, 210, 315-644.
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- Stanford Libraries. (n.d.). Zeitschrift für Kristallographie, Kristallgeometrie, Kristallphysik, Kristallchemie. [Link]
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An In-Depth Technical Guide to the Biological Activities of Isoeugenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Isoeugenyl acetate, a phenylpropanoid ester naturally present in various essential oils, has garnered increasing interest within the scientific community for its diverse biological activities. While structurally similar to its precursor, isoeugenol, the acetylation of the hydroxyl group modifies its physicochemical properties, potentially influencing its bioactivity and safety profile. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial, antioxidant, anti-inflammatory, insecticidal, and cytotoxic properties of this compound. We delve into the mechanistic underpinnings of these activities, present available quantitative data, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery, pharmacology, and natural product chemistry, facilitating further exploration of this compound's therapeutic potential.
Introduction: The Scientific Rationale for Investigating this compound
The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. Phenylpropanoids, a large class of plant secondary metabolites, have been a particularly fruitful source of bioactive compounds. This compound, the acetate ester of trans-isoeugenol, is a constituent of essential oils from plants such as clove and nutmeg[1]. Its pleasant, spicy, and floral aroma has led to its widespread use in the fragrance and flavor industries[2]. However, beyond its organoleptic properties, this compound possesses a spectrum of biological activities that warrant in-depth scientific investigation.
The acetylation of isoeugenol to this compound alters its polarity and molecular size, which can impact its absorption, metabolism, and interaction with biological targets. This structural modification may offer advantages over its parent compound, such as altered bioavailability or a different safety profile. This guide will systematically explore the scientific evidence supporting the various biological activities of this compound, providing a foundation for future research and development.
Antimicrobial Activity: A Potential Weapon Against Pathogens
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. This compound has demonstrated notable antifungal and, to a lesser extent, antibacterial properties.
Antifungal Activity
This compound has shown significant efficacy against various clinical isolates of Candida species, which are common causes of opportunistic fungal infections in humans. The fungicidal activity is believed to stem from its ability to disrupt the fungal cell membrane, leading to cell damage and death[3].
Table 1: Antifungal Activity of this compound against Candida Species [3]
| Fungal Species | Minimum Inhibitory Concentration (MIC) (v/v) |
| Candida albicans | 0.1% - 0.2% |
| Candida parapsilosis | 0.1% - 0.2% |
| Candida tropicalis | 0.2% - 0.4% |
| Candida glabrata | 0.2% - 0.4% |
Note: The variability in MIC values is dependent on the specific clinical isolate tested.
Antibacterial Activity
While the primary antimicrobial strength of this compound appears to be its antifungal action, some studies have indicated a degree of antibacterial activity. However, comprehensive data with specific Minimum Inhibitory Concentration (MIC) values against a broad spectrum of bacteria is currently limited in the scientific literature. One study comparing eugenyl acetate to clove essential oil suggested that the esterified form might have reduced antibacterial efficacy compared to the parent compound, particularly against Gram-positive and Gram-negative bacteria[4]. Further research is required to fully elucidate the antibacterial spectrum and potency of this compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the MIC of this compound.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. Phenylpropanoids are well-known for their antioxidant properties, and while specific quantitative data for this compound is still emerging, studies on its parent compound, isoeugenol, provide strong indications of its potential.
Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds like isoeugenol is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. While the hydroxyl group in this compound is esterified, it is plausible that it may be hydrolyzed in situ to isoeugenol, which can then exert its antioxidant effects. Furthermore, the phenylpropanoid structure itself can stabilize and delocalize the unpaired electron of a radical.
Quantitative Assessment of Antioxidant Capacity
Several in vitro assays are commonly used to quantify the antioxidant capacity of a compound. While direct and comprehensive studies on this compound are limited, research on isoeugenol has demonstrated significant radical scavenging activity. One study reported that isoeugenol exhibits good scavenging activity in DPPH, ABTS, and FRAP assays, with EC50 values ranging from 11.2 to 146.5 μg/mL[5]. Another study found the EC50 values for isoeugenol in the DPPH and ABTS radical scavenging assays to be 17.1 μg/mL and 14.8 μg/mL, respectively[5].
Table 2: Antioxidant Activity of Isoeugenol (Parent Compound) [5]
| Assay | EC50 Value (μg/mL) |
| DPPH Radical Scavenging | 17.1 |
| ABTS Radical Scavenging | 14.8 |
Note: This data is for isoeugenol and serves as an indicator of the potential antioxidant activity of this compound, which may be realized upon hydrolysis.
Experimental Protocols for Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Assay Procedure:
-
Add a specific volume of the test sample (this compound dissolved in a suitable solvent) at various concentrations to a 96-well plate.
-
Add the DPPH working solution to each well.
-
Include a blank (solvent only) and a control (solvent and DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Assay Procedure:
-
Add a small volume of the test sample at various concentrations to a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
Include a blank and a control.
-
Incubate at room temperature for a set time (e.g., 6-10 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key contributor to a wide range of diseases. This compound has demonstrated immunomodulatory effects that suggest its potential as an anti-inflammatory agent.
Mechanistic Insights into Anti-inflammatory Action
Studies have shown that both eugenol and eugenyl acetate can modulate the immune response. A comparative study revealed that both compounds similarly suppress B-cell proliferation and inhibit the production of pro-inflammatory cytokines such as interferon-γ (IFN-γ) and interleukin-2 (IL-2), while stimulating the secretion of the anti-inflammatory cytokine IL-10[6]. Interestingly, eugenyl acetate was found to stimulate the oxidative burst from macrophages more effectively than eugenol[6].
The anti-inflammatory effects of the parent compound, isoeugenol, are thought to be mediated through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
-
NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Isoeugenol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators[7].
-
Nrf2 Signaling Pathway: The Nrf2 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Isoeugenol has been identified as an activator of the Nrf2 pathway, which contributes to its anti-inflammatory and antioxidant effects[7].
Diagram of Potential Anti-inflammatory Mechanisms of this compound (via Isoeugenol)
Caption: Potential modulation of NF-κB and Nrf2 pathways by this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a control group without LPS stimulation.
-
-
Nitric Oxide Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of nitric oxide) in the supernatant using the Griess reagent.
-
-
Data Analysis:
-
Calculate the percentage of nitric oxide inhibition by this compound compared to the LPS-stimulated control.
-
Determine the IC50 value for nitric oxide inhibition.
-
Insecticidal Activity: A Natural Alternative for Pest Control
The search for environmentally friendly and effective insecticides is of paramount importance in agriculture and public health. This compound has demonstrated promising insecticidal and antifeedant activities against certain insect pests.
Target Pests and Efficacy
A study evaluating the bioactivity of semisynthetic eugenol derivatives against the fall armyworm, Spodoptera frugiperda, a major agricultural pest, found that this compound exhibited significant lethal and antifeedant effects.
Table 3: Insecticidal and Antifeedant Activity of this compound against Spodoptera frugiperda
| Activity | Metric | Value |
| Larvicidal Activity | LD50 (mg/g of insect) | <1 |
| Antifeedant Activity | CE50 (µg/mL) | 182.00 |
| Antifeedant Index (AI) at 1000 µg/mL | % | 72-75 |
LD50: Lethal dose required to kill 50% of the test population. CE50: Concentration that causes 50% of the insects to stop feeding.
Potential Mechanism of Action
The insecticidal action of this compound may be attributed to its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death of the insect.
Cytotoxic Activity: Investigating Anticancer Potential
The evaluation of the cytotoxic effects of natural compounds against cancer cell lines is a primary step in the discovery of new anticancer drugs. While research on the cytotoxic potential of this compound is still in its early stages, studies on eugenol and its derivatives provide a basis for further investigation.
In Vitro Cytotoxicity
One study has indicated that this compound can inhibit ferroptosis, a form of programmed cell death, in HT-1080 fibrosarcoma cells[6]. At a concentration of 50 μM, this compound was shown to inhibit cell death and reduce the accumulation of reactive oxygen species and lipid peroxidation[6].
It is important to note that the cytotoxic effects of a compound can be cell-line specific. Therefore, comprehensive screening against a panel of cancer cell lines is necessary to determine the full spectrum of its anticancer activity. Furthermore, evaluating the cytotoxicity against normal, non-cancerous cell lines is crucial to assess the selectivity and potential therapeutic window of the compound. Currently, there is a lack of comprehensive, publicly available data detailing the IC50 values of this compound against a wide range of both cancerous and normal cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Conclusion and Future Directions
This compound is a promising natural compound with a diverse range of biological activities. The available evidence highlights its potential as an antifungal, antioxidant, anti-inflammatory, and insecticidal agent. The structural modification from isoeugenol to this compound may offer advantages in terms of its biological profile and application.
However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Expanding the Antimicrobial Spectrum: Comprehensive screening of this compound against a wider range of clinically relevant bacteria and fungi is needed to establish its full antimicrobial profile and determine specific MIC and MBC/MFC values.
-
Quantitative Antioxidant Studies: Direct and thorough investigation of the antioxidant capacity of this compound using various in vitro assays is required to obtain precise IC50 values and compare its efficacy to established antioxidants.
-
Elucidating Anti-inflammatory Mechanisms: In-depth studies are necessary to delineate the specific molecular mechanisms by which this compound modulates inflammatory pathways, including its direct effects on the NF-κB and Nrf2 signaling cascades.
-
Broad-Spectrum Cytotoxicity Screening: A systematic evaluation of the cytotoxic effects of this compound against a comprehensive panel of cancer cell lines and normal cell lines is crucial to identify potential anticancer activity and assess its selectivity.
-
In Vivo Studies: Preclinical in vivo studies in animal models are essential to validate the in vitro findings and to evaluate the pharmacokinetics, safety, and efficacy of this compound for various therapeutic applications.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of new pharmaceuticals and other valuable products.
References
- CABI. (n.d.). Comparative anti-inflammatory activity of eugenol and eugenyl acetate on the murine immune response in vitro. CABI Digital Library.
- Chaiwarit, T., et al. (2019). Comparative anti-inflammatory activity of eugenol and eugenyl acetate on the murine immune response in vitro. Songklanakarin Journal of Science and Technology, 41(3), 543-550.
- da Silva, A. F. M., et al. (2023). Targeting NRF2 With Isoeugenol: A Promising Small Molecule for Neurodegenerative, Metabolic, and Chronic Inflammatory Disorders. Journal of Neurochemistry, 187(4), 485-502.
- Vargas-Méndez, L. Y., et al. (2018). Bioactivity of semisynthetic eugenol derivatives against Spodoptera frugiperda (Lepidoptera: Noctuidae) larvae infesting maize in Colombia. Molecules, 23(11), 2843.
- Vilaipom, P., et al. (2016). Antifungal potential of eugenyl acetate against clinical isolates of Candida species. Microbial Pathogenesis, 99, 164-171.
- Zhang, L., et al. (2017). DPPH and ABTS radicals scavenging capacity and FRAP of eugenol and isoeugenol. ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest.
- Science.gov. (n.d.). cell lines ic50: Topics.
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"isoeugenyl acetate solubility in various organic solvents"
An In-Depth Technical Guide to the Solubility of Isoeugenyl Acetate in Organic Solvents
Abstract
This compound, a phenylpropanoid and the acetate ester of trans-isoeugenol, is a compound of significant interest in the fragrance, flavor, and cosmetic industries for its warm, spicy, and floral aroma.[1][2] Its efficacy in various formulations is fundamentally governed by its solubility profile. This technical guide provides a comprehensive analysis of the solubility of this compound in a range of organic solvents. We will explore the physicochemical properties that dictate its solubility, present available qualitative and quantitative data, and detail authoritative experimental protocols for its determination. This document is intended for researchers, formulation scientists, and quality control professionals who require a deep understanding of this material's behavior in solution.
Physicochemical Profile of this compound
Understanding the molecular characteristics of this compound is paramount to predicting and explaining its solubility. The molecule consists of a substituted benzene ring with a methoxy group, an acetate ester group, and a propenyl chain.[3] This structure imparts a moderate level of polarity, primarily due to the ester and ether functionalities, but the overall character is significantly influenced by the nonpolar aromatic ring and hydrocarbon chain. This duality is key to its solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate | [3] |
| CAS Number | 93-29-8 | [1][4][5] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][3][6] |
| Molecular Weight | 206.24 g/mol | [1][3][7] |
| Appearance | White crystalline powder or solid | [1][4][8] |
| Melting Point | 79 - 81 °C | [1][8][9] |
| Boiling Point | 282 - 283 °C | [8][10] |
| logP (o/w) | 3.043 (Estimated) | [8][11] |
| Water Solubility | 40 mg/L @ 20 °C (Practically Insoluble) | [8][11] |
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone for understanding solubility. A solute will dissolve best in a solvent that has a similar polarity. This compound's estimated octanol-water partition coefficient (logP) of ~3.04 indicates it is significantly more lipophilic than hydrophilic.
-
Polarity and Hydrogen Bonding: The ester and ether groups in this compound can act as hydrogen bond acceptors, allowing for some interaction with polar protic solvents like ethanol. However, the molecule lacks hydrogen bond donor capabilities and possesses a large, nonpolar phenylpropanoid backbone.
-
Causality of Solubility: Consequently, this compound exhibits poor solubility in highly polar solvents like water.[4] It is expected to be readily soluble in nonpolar and moderately polar organic solvents that can effectively solvate its aromatic ring and hydrocarbon chain through van der Waals forces. Its solubility in alcohols like ethanol is a balance between the favorable interactions with the ester group and the energy cost of disrupting the alcohol's hydrogen-bonding network.
The logical relationship between the molecular properties of this compound and its resulting solubility is visualized below.
Caption: Relationship between molecular features and solubility.
Summary of Known Solubility Data
Table 2: Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Solubility | Reference(s) |
| Polar Protic | Ethanol (95%) | 1 g in 27 mL (~37 g/L) | |
| Methanol | Slightly Soluble | [1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [9] |
| Halogenated | Chloroform | Slightly Soluble | [1][10] |
| Ether | Soluble | [10] | |
| Nonpolar | Fixed Oils | Soluble | [8][11] |
| Aqueous | Water | Insoluble (40 mg/L) | [8][11] |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the source material and lack specific quantitative values. Further experimental validation is required for precise measurements.
Experimental Determination of Solubility
For precise and reliable solubility data, standardized experimental protocols are essential. The distinction between kinetic and thermodynamic solubility is critical; kinetic methods are rapid and suited for high-throughput screening, while thermodynamic methods measure the true equilibrium state and are considered the gold standard.[12][13]
Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining equilibrium solubility.[14] It involves saturating a solvent with an excess of the solute and allowing the system to reach equilibrium over an extended period.
Causality of Experimental Design: The use of excess solid ensures that the solution achieves its maximum saturation point. The extended incubation and agitation are crucial for overcoming kinetic barriers to dissolution and achieving a true thermodynamic equilibrium, which is often a slow process.[14] This self-validating system ensures that the measured concentration is not an artifact of incomplete dissolution or a transient supersaturated state.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: Place the container in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium, typically 24 to 72 hours.[12]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This is best achieved by filtration through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) or by centrifugation.[12]
-
Analysis: Accurately dilute the clear, saturated filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical technique, such as UV-Vis Spectroscopy or HPLC.[15]
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol: Quantitative Analysis by UV-Vis Spectroscopy
UV-Vis spectroscopy is a common, accessible method for quantifying the concentration of a chromophore-containing compound like this compound in the filtrate.[16]
Causality of Experimental Design: This protocol relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is essential to establish this relationship for this compound under the specific experimental conditions (solvent, wavelength). This provides a self-validating reference for converting the absorbance of the unknown sample into a precise concentration.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Create Calibration Standards: Perform a series of serial dilutions of the stock solution to generate at least five standard solutions of decreasing, known concentrations.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ-max) for this compound.
-
Construct Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.[16]
-
Analyze Sample: Measure the absorbance of the diluted filtrate from the shake-flask experiment (Protocol 4.1) at the same λ-max.
-
Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the original saturated solution.
Caption: Workflow for Quantification by UV-Vis Spectroscopy.
Factors Influencing Solubility Measurements
Several experimental variables can significantly impact the accuracy and reproducibility of solubility data.[14]
-
Temperature: Solubility is temperature-dependent. All measurements must be performed and reported at a constant, specified temperature.
-
Compound Purity: Impurities can enhance or depress apparent solubility. Using a well-characterized, high-purity standard of this compound is crucial.[5]
-
Equilibration Time: Insufficient time will lead to an underestimation of thermodynamic solubility. The time required should be determined empirically by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
-
Solid State Form: The crystalline form of the solid can affect its solubility. It is important to ensure that the solid form does not change during the experiment.[13]
Conclusion
This compound is a lipophilic molecule with very low solubility in water but good to moderate solubility in various organic solvents, including ethanol, ether, and DMSO.[9][10][11] The principle of "like dissolves like" effectively predicts its behavior, with its large nonpolar structure dominating its interactions. For formulation development and scientific research, it is imperative to move beyond qualitative descriptors and determine precise solubility values using validated thermodynamic methods like the shake-flask protocol coupled with a robust analytical technique. Careful control over experimental parameters is essential for generating reliable and reproducible data that can inform the successful application of this important aromatic compound.
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Degradation Pathways of Isoeugenyl Acetate Under UV Irradiation: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoeugenyl acetate, a widely used fragrance and flavor ingredient, is the acetate ester of isoeugenol.[1][2] While valued for its warm, spicy-floral notes, its stability under ultraviolet (UV) light is a critical parameter influencing the shelf-life, safety, and sensory profile of formulations in which it is used.[3] This technical guide provides an in-depth examination of the anticipated photodegradation pathways of this compound. Drawing upon established photochemical principles and extensive research on structurally related phenylpropanoids like eugenol and isoeugenol, this document outlines the primary reaction mechanisms, including photo-hydrolysis, side-chain oxidation, and rearrangement reactions.[4][5][6] Furthermore, we present a comprehensive, field-proven experimental framework for investigating these degradation processes, detailing protocols for UV irradiation, kinetic analysis, and the analytical identification of photoproducts using modern chromatographic and spectrometric techniques. This guide is intended to serve as an authoritative resource for researchers in analytical chemistry, toxicology, and formulation science.
Introduction to this compound and its Photochemical Significance
This compound, chemically known as [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate, is a crystalline solid derived from isoeugenol.[1][7] Its molecular structure, characterized by a substituted benzene ring, a propenyl side chain, and an ester functional group, contains multiple chromophores that can absorb UV radiation. This absorption can elevate the molecule to an electronically excited state, initiating a cascade of chemical reactions that alter its structure and properties.
The study of these degradation pathways is paramount for several reasons:
-
Product Stability and Shelf-life: Photodegradation can lead to a loss of the desired fragrance or flavor, impacting product efficacy and consumer acceptance.
-
Safety and Toxicology: Degradation products may possess different toxicological or sensitization profiles compared to the parent molecule. Notably, this compound is known to hydrolyze to isoeugenol, a known skin sensitizer.[6][8] The formation of highly reactive intermediates during photodegradation, such as quinone methides, could present further toxicological concerns.[6]
-
Quality Control: Understanding the degradation profile allows for the development of robust analytical methods to monitor the quality and stability of raw materials and finished products.
While direct, comprehensive studies on the photodegradation of this compound are not extensively published, the well-documented photochemistry of eugenol and isoeugenol provides a strong foundation for predicting its behavior.[4][5][9]
Predicted Photodegradation Pathways
Upon absorption of UV radiation, this compound is expected to undergo degradation through several concurrent pathways. The relative contribution of each pathway will depend on experimental conditions such as the solvent, the presence of oxygen and photosensitizers, and the specific wavelength of UV light used.
2.1 Pathway A: Photo-induced Hydrolysis to Isoeugenol
The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be accelerated by UV light, particularly in the presence of water. This is arguably the most critical initial step, as it liberates isoeugenol, a compound with a well-documented and distinct photochemical and toxicological profile.[6]
2.2 Pathway B: Side-Chain Oxidation and Quinone Methide Formation
Following hydrolysis to isoeugenol, or potentially occurring on the parent molecule, the propenyl side chain is a primary target for oxidative reactions. Research strongly suggests that isoeugenol is oxidized, either abiotically or enzymatically, to form a highly reactive para-quinone methide (HQM) intermediate, possibly via a transient epoxide.[6] This electrophilic species is capable of covalently binding to nucleophilic residues in skin proteins, which is considered a key molecular event in skin sensitization.[6]
2.3 Pathway C: Di-π-Methane Rearrangement
Studies on the photochemistry of eugenol have shown that its allyl side chain can undergo a di-π-methane rearrangement to form cyclopropyl derivatives.[5] Given the structural similarity, this compound or its primary photoproduct, isoeugenol, could undergo analogous intramolecular rearrangements, leading to the formation of novel cyclopropyl-containing compounds.
2.4 Pathway D: Photo-oxygenation
In the presence of atmospheric oxygen and a photosensitizer, UV irradiation can generate singlet oxygen (¹O₂). This highly reactive species can participate in "ene" reactions with the propenyl side chain or lead to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products like aldehydes, ketones, and smaller carboxylic acids.[5]
The following diagram illustrates these predicted major pathways originating from this compound.
Caption: Predicted photodegradation pathways of this compound.
Experimental Methodology for Degradation Studies
A robust and reproducible experimental design is crucial for accurately characterizing the photodegradation of this compound. The following protocols are based on established methodologies for studying the photostability of chemical compounds.[9][10][11]
3.1 Materials and Reagents
-
Chemicals: this compound (≥97% purity), HPLC-grade acetonitrile, HPLC-grade methanol, HPLC-grade water, formic acid (or phosphoric acid), and a suitable solvent for UV irradiation (e.g., acetonitrile or ethanol, chosen for its UV transparency and inertness).[8][12][13]
-
Equipment: Photoreactor with a controlled UV light source (e.g., medium-pressure mercury lamp or xenon lamp), quartz reaction vessels, calibrated radiometer, analytical balance, volumetric flasks, magnetic stirrer, HPLC system with UV/DAD detector, and an LC-MS or GC-MS system for product identification.[14][15]
3.2 Experimental Workflow
The overall workflow involves sample preparation, controlled irradiation, and subsequent analysis at defined time points to monitor the decay of the parent compound and the formation of degradation products.
Caption: General experimental workflow for photodegradation studies.
3.3 Detailed Protocols
3.3.1 Sample Preparation Protocol
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like acetonitrile.
-
From the stock solution, prepare a working solution at the desired concentration (e.g., 10 mg/L) in the same solvent. The concentration should be chosen to ensure sufficient absorbance at the irradiation wavelength without being optically opaque.
-
Transfer a known volume of the working solution into a quartz reaction vessel. Quartz is used for its transparency to a wide range of UV light.
-
Include a "dark control" sample, which is prepared identically but kept from light exposure to account for any non-photolytic degradation.
3.3.2 UV Irradiation Protocol
-
Safety First: UV radiation is hazardous. Ensure the photoreactor is properly shielded and always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields and lab coats.[14][16]
-
Allow the UV lamp to warm up for a specified period (e.g., 30 minutes) to ensure a stable light output.[17]
-
Measure the light intensity at the sample position using a calibrated radiometer. This is critical for calculating the quantum yield.[18]
-
Place the quartz vessel containing the sample solution into the photoreactor at a fixed distance from the lamp. Ensure consistent sample geometry for all experiments.
-
Begin irradiation. If necessary, use a magnetic stirrer to ensure the solution remains homogeneous.
-
At each designated time point, withdraw a small aliquot for analysis.
3.3.3 Analytical Protocol (HPLC-UV)
-
Method: A reverse-phase HPLC method is typically suitable.[9][13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λ-max of this compound (determined by running a UV-Vis spectrum). A wavelength of 280 nm is often effective for similar compounds.[9]
-
Quantification: Create a calibration curve using standards of known this compound concentrations. Use the peak area from the chromatograms of the irradiated samples to determine the remaining concentration at each time point.
Data Interpretation and Quantitative Analysis
4.1 Kinetic Analysis
The degradation of the parent compound often follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration ratio (Cₜ/C₀) versus the irradiation time.
-ln(Cₜ/C₀) = kt
Where:
-
C₀ is the initial concentration of this compound.
-
Cₜ is the concentration at time t.
-
k is the pseudo-first-order rate constant (s⁻¹ or min⁻¹).
The data can be summarized in a table for clarity.
| Irradiation Time (min) | This compound Conc. (mg/L) | ln(Cₜ/C₀) |
| 0 | 10.00 | 0.00 |
| 10 | 8.50 | -0.16 |
| 20 | 7.23 | -0.32 |
| 30 | 6.14 | -0.49 |
| 60 | 3.77 | -0.98 |
| 120 | 1.42 | -1.95 |
| Note: Data are hypothetical for illustrative purposes. |
4.2 Quantum Yield Calculation
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is the ratio of the number of molecules reacted to the number of photons absorbed. Its determination is crucial for comparing photoreactivity under different conditions.[18] The calculation requires careful measurement of the incident light intensity and the light absorbed by the sample.
4.3 Identification of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools for identifying the structures of the photoproducts.[4][19][20]
-
LC-MS: Ideal for analyzing polar, non-volatile, and thermally labile products. By comparing the mass spectra of peaks in the chromatogram of the degraded sample with the parent compound, one can identify products based on their mass-to-charge ratio (m/z) and fragmentation patterns. For instance, the detection of a product with the molecular weight of isoeugenol would confirm the hydrolysis pathway.
-
GC-MS: Excellent for separating and identifying volatile and semi-volatile degradation products. The NIST mass spectral library is an invaluable resource for matching fragmentation patterns to known compounds.[21]
Conclusion and Future Directions
The photodegradation of this compound is a complex process likely governed by multiple reaction pathways, with photo-hydrolysis to isoeugenol being a pivotal initial step. Subsequent oxidation of the propenyl side chain to form reactive quinone methides represents a significant pathway with implications for product safety.[6] Other reactions, including molecular rearrangements and photo-oxygenation, likely contribute to the overall degradation profile.[5]
This guide provides a robust framework for systematically investigating these pathways. Future research should focus on:
-
Wavelength Dependency: Evaluating how different UV regions (UV-A, UV-B, UV-C) influence the distribution of degradation products.[18]
-
Matrix Effects: Studying degradation in real-world formulations (e.g., emulsions, alcoholic solutions) to understand how other ingredients may act as photosensitizers or quenchers.
-
Toxicological Assessment: Isolating and identifying major degradation products and evaluating their skin sensitization potential and general toxicity.
By employing the methodologies outlined herein, researchers can gain a comprehensive understanding of the photostability of this compound, enabling the development of more stable, effective, and safe consumer and pharmaceutical products.
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Acetylisoeugenol (CAS 93-29-8): A Comprehensive Technical Guide
This guide provides an in-depth technical overview of acetylisoeugenol (CAS 93-29-8), a versatile aromatic compound with significant applications across the fragrance, flavor, cosmetic, and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical and physical properties, synthesis, biological activities, and analytical methodologies.
Introduction and Chemical Identity
Acetylisoeugenol, also known as isoeugenyl acetate, is the acetate ester of trans-isoeugenol.[1] It is a phenylpropanoid naturally found in essential oils of plants like cinnamon, nutmeg, and clove.[1][] Its characteristic sweet, spicy, and clove-like aroma makes it a valuable ingredient in perfumery and flavor formulations.[3][4] Beyond its sensory attributes, acetylisoeugenol exhibits a range of biological activities that are of growing interest in pharmaceutical and cosmetic research.[1][5]
Nomenclature and Identifiers:
| Identifier | Value |
| CAS Number | 93-29-8[6] |
| IUPAC Name | [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate[6] |
| Synonyms | This compound, Acetisoeugenol, 2-Methoxy-4-(1-propenyl)phenyl acetate[][7] |
| Molecular Formula | C₁₂H₁₄O₃[6] |
| Molecular Weight | 206.24 g/mol [6] |
| FEMA Number | 2470[8] |
| JECFA Number | 1262[8] |
| EINECS Number | 202-236-1[] |
| InChIKey | IUSBVFZKQJGVEP-SNAWJCMRSA-N[6] |
| Canonical SMILES | CC=CC1=CC(=C(C=C1)OC(=O)C)OC[6] |
Physicochemical Properties
Acetylisoeugenol is a white crystalline solid at room temperature.[][8] Its physical and chemical characteristics are critical for its handling, formulation, and application.
Table of Physicochemical Data:
| Property | Value | Source(s) |
| Appearance | White granular crystals or powder | [8][9] |
| Odor | Sweet, spicy, powdery, with notes of carnation and clove | [3][10] |
| Melting Point | 79-81 °C | [][6][8] |
| Boiling Point | 282-283 °C at 760 mmHg | [3][6][8] |
| Density | ~1.073 - 1.149 g/cm³ | [][6][8] |
| Flash Point | >113.9 °C | [][3][6] |
| Vapor Pressure | 0.00324 mmHg at 25°C | [8] |
| Solubility | Soluble in ethanol, ether, chloroform, and fixed oils.[3][8] Slightly soluble in methanol.[] Insoluble in water and glycerin.[3][8] | |
| logP (o/w) | 2.54 - 3.043 (estimated) | [1][3] |
| Stability | Stable under normal conditions.[11] Sensitive to light and moisture (hygroscopic).[8][9] |
Synthesis and Manufacturing
The primary industrial route to acetylisoeugenol is through the chemical modification of eugenol, which is readily available from clove oil.[12] The process involves two main stages: isomerization of eugenol to isoeugenol, followed by acetylation.
A common laboratory-scale synthesis involves the direct acetylation of isoeugenol.
Experimental Protocol: Acetylation of Isoeugenol
This protocol describes a representative procedure for the synthesis of acetylisoeugenol.
Reagents:
-
Isoeugenol (2.1 moles)
-
Pyridine (420 ml)
-
Acetic anhydride (428 ml)
-
Ice-water (1400 ml)
-
n-hexane
Procedure:
-
Dissolve isoeugenol (344 g, 2.1 moles) in 420 ml of pyridine in a reaction vessel under a nitrogen atmosphere.[13]
-
Slowly add 428 ml of acetic anhydride to the solution over a period of 30 minutes. This reaction is exothermic and may require cooling to maintain control.[12][13]
-
Stir the resulting solution at room temperature overnight.[13]
-
Pour the reaction mixture into 1400 ml of ice-water and continue stirring for three hours to precipitate the product.[13]
-
Filter the resulting precipitate and wash it three times with 500 ml of water.[13]
-
Dry the crude product under vacuum.[13]
-
Purify the crude product by washing with n-hexane to yield pure acetylisoeugenol.[13]
Causality in Experimental Design:
-
Pyridine: Acts as a catalyst and a base to neutralize the acetic acid byproduct of the acetylation reaction, driving the equilibrium towards product formation.
-
Nitrogen Atmosphere: Prevents potential oxidation of the phenolic starting material and other reactants at elevated temperatures.
-
Ice-water Treatment: Used to quench the reaction by hydrolyzing any remaining acetic anhydride and to precipitate the water-insoluble acetylisoeugenol.
-
n-Hexane Wash: This final purification step removes non-polar impurities, yielding a product of higher purity.
Synthesis Workflow Diagram
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Structural Elucidation of trans-Isoeugenol Acetate
Foreword: A Holistic Approach to Molecular Structure
In modern analytical chemistry, the elucidation of a molecular structure is not a linear process but a synergistic convergence of orthogonal analytical techniques. No single method provides absolute truth; rather, each offers a unique perspective on the molecule's architecture. It is the congruence of these perspectives that builds an unshakeable, self-validating structural assignment. This guide presents the structural elucidation of trans-isoeugenol acetate (CAS 5912-87-8) not as a mere series of steps, but as a case study in analytical reasoning. We will demonstrate how data from Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments are woven together to confirm the identity, connectivity, and stereochemistry of this important fragrance and flavor compound.[1]
trans-Isoeugenol acetate, a phenylpropanoid derived from the esterification of trans-isoeugenol, has the molecular formula C₁₂H₁₄O₃.[2][3] Our objective is to prove this structure conclusively, explaining the causality behind each experimental choice and demonstrating how the resulting data corroborates every other piece of evidence.
Chapter 1: The Foundation - Molecular Formula and Unsaturation
Before probing the intricate connectivity, we must first establish the elemental composition and the degree of unsaturation. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
An electron ionization (EI) HRMS experiment provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion (M⁺•). For trans-isoeugenol acetate, the experimentally observed M⁺• peak would appear at m/z 206.0943. This value is compared against the theoretical exact masses of plausible elemental compositions.
| Molecular Formula | Theoretical Exact Mass | Difference (ppm) |
| C₁₂H₁₄O₃ | 206.0943 | 0 |
| C₁₁H₁₀O₄ | 206.0579 | -176.6 |
| C₁₃H₁₈O₂ | 206.1307 | +176.5 |
The negligible difference between the observed mass and the theoretical mass for C₁₂H₁₄O₃ provides unequivocal confirmation of the molecular formula.[2] From this, the degree of unsaturation (DoU) is calculated:
DoU = C + 1 - (H/2) = 12 + 1 - (14/2) = 6
A DoU of 6 suggests a combination of rings and π-bonds. This immediately leads us to hypothesize the presence of a benzene ring (DoU = 4) and two additional double bonds (or one triple bond, or another ring), which is consistent with the proposed structure containing an aromatic ring, a C=C double bond, and a C=O double bond.
Chapter 2: Identifying the Pieces - Functional Group Analysis via Infrared (IR) Spectroscopy
With the molecular formula established, IR spectroscopy allows us to identify the functional groups present, providing a qualitative checklist of the structural components we must later assemble. The analysis of isoeugenol, the parent compound, shows characteristic vibrations that are also expected in its acetate derivative, with the addition of a strong ester carbonyl signal.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Implication |
| ~3050-3000 | Medium | Aromatic & Vinylic C-H Stretch | Presence of benzene ring and C=C bond |
| ~2980-2850 | Medium | Aliphatic C-H Stretch | Presence of methyl groups (-CH₃) |
| ~1765 | Strong | Ester C=O Stretch | Confirms acetate functional group |
| ~1650 & ~1600 | Medium | C=C Stretch | Aromatic ring and propenyl double bond |
| ~1200 | Strong | C-O Stretch (Ester) | Corroborates the ester functional group |
| ~1140 | Strong | C-O Stretch (Ether) | Suggests an aryl-alkyl ether linkage |
The most diagnostic peak is the strong absorbance at ~1765 cm⁻¹, which is a hallmark of a phenyl acetate ester, distinguishing it from its precursor, isoeugenol, which would show a broad O-H stretch instead.[6][7]
Chapter 3: The Blueprint - Connectivity and Stereochemistry by NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing the atomic-level blueprint of connectivity and spatial arrangement.[8] We will build the structure systematically using a combination of 1D and 2D NMR experiments. All spectra are referenced to a deuterated chloroform (CDCl₃) solvent signal.[9]
Proton (¹H) NMR: The Hydrogen Framework
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.9-7.1 | m | 3H | Ar-H | Protons on the aromatic ring, deshielded by ring current. |
| ~6.4 | dq | 1H | =CH -CH₃ | Vinylic proton coupled to another vinylic proton and a methyl group. |
| ~6.1 | dq | 1H | Ar-CH = | Vinylic proton coupled to an aromatic ring and another vinylic proton. The large coupling constant (~15.8 Hz) confirms trans stereochemistry. |
| 3.82 | s | 3H | O-CH₃ | Singlet indicates no adjacent protons; chemical shift is characteristic of a methoxy group on an aromatic ring. |
| 2.29 | s | 3H | O=C-CH₃ | Singlet indicates no adjacent protons; chemical shift is characteristic of an acetyl methyl group. |
| 1.87 | dd | 3H | =CH-CH₃ | Doublet of doublets due to coupling to the two vinylic protons. |
Carbon (¹³C) NMR and DEPT: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms, while the Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 169.2 | N/A | C =O |
| 151.3 | N/A | Ar-C -O |
| 139.5 | N/A | Ar-C -O |
| 137.9 | N/A | Ar-C |
| 130.9 | Positive | Ar-C H= |
| 123.3 | Positive | Ar-C H |
| 122.9 | Positive | =C H-CH₃ |
| 118.5 | Positive | Ar-C H |
| 110.1 | Positive | Ar-C H |
| 55.9 | Positive | O-C H₃ |
| 20.7 | Positive | O=C-C H₃ |
| 18.4 | Positive | =CH-C H₃ |
The combination of ¹H and ¹³C data confirms the presence of 12 unique carbons and 14 protons, matching the molecular formula. We have identified all the necessary fragments: a trisubstituted benzene ring, a trans-propenyl group, a methoxy group, and an acetyl group. Now we must connect them.
2D NMR: Assembling the Structure
2D NMR experiments reveal correlations between nuclei, allowing us to piece together the fragments identified in the 1D spectra.[10][11]
Workflow for Structural Assembly
Caption: Overall workflow for NMR-based structural elucidation.
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10] A key correlation would be observed between the vinylic protons (~6.1 and ~6.4 ppm) and between the vinylic proton at ~6.4 ppm and the propenyl methyl protons at ~1.87 ppm, confirming the propenyl chain fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH coupling).[10] For example, the methoxy protons at 3.82 ppm will show a correlation cross-peak to the carbon at 55.9 ppm. This definitively links every proton signal to its corresponding carbon signal from the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assembling the final structure, as it shows correlations between protons and carbons that are 2-3 bonds away (²JCH, ³JCH).[10] These long-range correlations bridge the previously identified fragments.
Key HMBC Correlations for Final Assembly
Caption: Key HMBC correlations confirming the connectivity of fragments.
-
Methoxy to Ring: The protons of the methoxy group (δ 3.82) show a correlation to the aromatic carbon at δ ~151.3 ppm, proving the -OCH₃ group is attached to the benzene ring.
-
Acetyl to Ring: The protons of the acetyl methyl group (δ 2.29) show a strong correlation to the ester carbonyl carbon (δ 169.2). This carbonyl carbon's chemical shift confirms it's an ester, and the protons of the adjacent aromatic CH will correlate back to it, confirming its attachment to the ring via the oxygen.
-
Propenyl to Ring: The vinylic proton closest to the ring (δ ~6.1) shows a correlation to two aromatic carbons, locking the propenyl group's position on the ring.
This interlocking web of correlations from COSY, HSQC, and HMBC provides an unambiguous and self-validating assignment of the entire molecular structure.
Chapter 4: Final Corroboration via Mass Spectrometry (MS) Fragmentation
While HRMS gives the molecular formula, the fragmentation pattern from low-resolution EI-MS provides a final check on the structure assembled by NMR. The molecule is bombarded with electrons, causing it to fragment in predictable ways that reflect the underlying structure.[12]
| m/z | Proposed Fragment | Structure | Rationale |
| 206 | [M]⁺• | C₁₂H₁₄O₃⁺• | Molecular Ion. |
| 164 | [M - C₂H₂O]⁺• | [M - ketene]⁺• | Base Peak. Loss of a neutral ketene molecule (CH₂=C=O) from the acetate group is a classic fragmentation for phenyl acetates, resulting in the stable isoeugenol cation radical.[2] |
| 149 | [164 - CH₃]⁺• | Loss of a methyl radical from the isoeugenol fragment. | |
| 43 | [CH₃CO]⁺ | Acetyl cation, a very common fragment for acetate esters.[2] |
Proposed Fragmentation Pathway
Caption: Primary fragmentation pathway for trans-isoeugenol acetate in EI-MS.
The observation of the base peak at m/z 164 is exceptionally strong evidence.[2] This corresponds to the exact mass of the isoeugenol radical cation and is the expected fragmentation pathway. This MS data perfectly corroborates the structure determined by NMR, providing the final piece of the puzzle.
Conclusion
The structural elucidation of trans-isoeugenol acetate is a textbook example of a multi-technique, self-validating analytical process. HRMS established the molecular formula and degree of unsaturation. IR spectroscopy identified the key functional groups, particularly the diagnostic ester carbonyl. A comprehensive suite of 1D and 2D NMR experiments meticulously mapped the proton and carbon skeletons and, through HMBC, unambiguously connected the constituent fragments. Finally, EI-MS fragmentation patterns provided a powerful, independent corroboration of the assigned structure. Each piece of data is consistent with and reinforces the others, leading to a confident and final assignment.
Appendix: Experimental Protocols
A.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified trans-isoeugenol acetate sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: All NMR spectra are acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire data with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans. Process the data with a 0.3 Hz line broadening exponential function.
-
¹³C{¹H} NMR Acquisition: Acquire proton-decoupled data with a 30° pulse width, a relaxation delay of 2.0 s, and 1024 scans.
-
DEPT-135 Acquisition: Use standard instrument parameters to acquire the DEPT-135 spectrum to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
2D COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) spectrum with 256 increments in the F1 dimension and 8 scans per increment.
-
2D HSQC Acquisition: Acquire a gradient-selected, multiplicity-edited HSQC spectrum optimized for a one-bond coupling constant (¹JCH) of 145 Hz.
-
2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum optimized for a long-range coupling constant of 8 Hz.
A.2 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source or a direct insertion probe on a magnetic sector or time-of-flight (TOF) mass spectrometer for HRMS.
-
EI-MS Acquisition: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-400.
-
HRMS Acquisition: Use a resolving power of at least 10,000 to obtain accurate mass measurements to four decimal places. Use a known internal standard for mass calibration.
A.3 Infrared (IR) Spectroscopy
-
Sample Preparation: As the compound can be a liquid or low-melting solid, place a single drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean salt plates prior to the sample scan. Average 16 or 32 scans to improve the signal-to-noise ratio.
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- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University.
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- ACS Publications. Infrared and Raman Spectroscopy of Eugenol, Isoeugenol, and Methyl Eugenol. The Journal of Physical Chemistry A.
- Magritek. Isoamyl acetate. Spinsolve Benchtop NMR.
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- Hanson, J. R., & O'Leary, M. A. (1990). A novel synthesis of isoeugenol, [ring-(U)-(14)C]. Journal of labelled compounds & radiopharmaceuticals, 28(10), 1213-6.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2223.
- Kuballa, T., & Schiller, D. (2024). Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. Molecules, 29(5), 1051.
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- Ahmed, A. A., et al. (2016). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). International Journal of Pharmaceutical Sciences and Research, 7(1), 327.
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The Antimicrobial Spectrum of Isoeugenyl Acetate: A Technical Guide for Researchers
Abstract
Isoeugenyl acetate, a phenylpropanoid derived from the acetylation of isoeugenol, is a compound of increasing interest within the scientific community for its potential biological activities. While its parent compounds, eugenol and isoeugenol, are well-documented for their broad-spectrum antimicrobial properties, the specific antimicrobial profile of this compound remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial spectrum of this compound, drawing upon data from closely related compounds to build a predictive profile. We will delve into the presumptive mechanisms of action, present detailed protocols for the systematic evaluation of its antimicrobial efficacy, and offer insights into its potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of antimicrobial research and development.
Introduction: The Chemical and Biological Context of this compound
This compound, [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate, is the acetate ester of trans-isoeugenol. It is a naturally occurring compound that can be found in various essential oils and is also synthesized from eugenol through isomerization and acetylation. Traditionally used in the fragrance and flavor industries, its structural similarity to the potent antimicrobial agents eugenol and isoeugenol has led to investigations into its own bioactive properties.[1]
The addition of an acetyl group to the phenolic hydroxyl of isoeugenol modifies its physicochemical properties, such as lipophilicity and polarity. This structural alteration can significantly impact the molecule's interaction with microbial cell membranes and its overall bioavailability, thereby influencing its antimicrobial spectrum and potency. While the scientific literature explicitly detailing the antimicrobial activity of this compound is still emerging, the extensive research on its precursors provides a strong foundation for understanding its potential. It is generally recognized to possess both antibacterial and antifungal properties.[1] This guide will synthesize the available information to provide a coherent and scientifically grounded perspective on the antimicrobial characteristics of this compound.
The Antimicrobial Spectrum: A Data-Driven Analysis
The efficacy of an antimicrobial agent is quantitatively expressed through parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). While specific MIC/MBC data for this compound against a wide range of bacteria are not extensively reported in publicly accessible literature, we can infer its likely spectrum by examining data from its close analog, eugenyl acetate, and its parent compound, isoeugenol.
Antifungal Activity
Research has demonstrated the antifungal potential of eugenyl acetate against clinically relevant fungal pathogens. A study on various Candida species revealed that eugenyl acetate exhibits significant inhibitory activity.[2] The fungicidal nature of this activity was also noted, suggesting that the compound is capable of not only inhibiting fungal growth but also killing the fungal cells.[2] The primary mechanism is believed to be cell damage, as evidenced by observed morphological changes in treated fungal cells.[2]
Antibacterial Activity
The antibacterial spectrum of eugenyl acetate has been shown to encompass both Gram-positive and Gram-negative bacteria.[3] However, one study indicated that the esterification of eugenol to eugenyl acetate can lead to a decrease in antibacterial activity, particularly in terms of MIC values, when compared to the parent compound.[4] Despite this, eugenyl acetate has demonstrated efficacy against a number of pathogenic bacteria.[3] For comparative purposes, the potent antibacterial activity of isoeugenol against key pathogens like Staphylococcus aureus and Pseudomonas aeruginosa has been documented, with MIC values reported at 512 µg/mL and 64 µg/mL, respectively, in different studies.[5]
Quantitative Data on the Antimicrobial Activity of Eugenyl Acetate and Isoeugenol
The following table summarizes the available quantitative data for eugenyl acetate and isoeugenol to provide a comparative and predictive overview of the antimicrobial spectrum relevant to this compound.
| Microorganism | Strain | Compound | MIC | Reference |
| Fungi | ||||
| Candida albicans | Clinical Isolate | Eugenyl Acetate | 0.1% - 0.4% (v/v) | [2] |
| Candida parapsilosis | Clinical Isolate | Eugenyl Acetate | 0.1% - 0.4% (v/v) | [2] |
| Candida tropicalis | Clinical Isolate | Eugenyl Acetate | 0.1% - 0.4% (v/v) | [2] |
| Candida glabrata | Clinical Isolate | Eugenyl Acetate | 0.1% - 0.4% (v/v) | [2] |
| Candida albicans | Oral Isolate | Isoeugenol | 128 - 256 µg/mL | [6] |
| Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | Eugenyl Acetate | 2500 µg/mL | [3] |
| Listeria monocytogenes | ATCC 15117 | Eugenyl Acetate | >2500 µg/mL | [3] |
| Escherichia coli | ATCC 25922 | Eugenyl Acetate | >2500 µg/mL | [3] |
| Pseudomonas aeruginosa | ATCC 27853 | Eugenyl Acetate | 2500 µg/mL | [3] |
| Proteus mirabilis | Clinical Isolate | Eugenyl Acetate | 25 µg/mL | [3] |
| Acinetobacter sp. | Clinical Isolate | Eugenyl Acetate | 50 µg/mL | [3] |
| Staphylococcus aureus | Clinical Isolate | Isoeugenol | 512 µg/mL | [5] |
| Pseudomonas aeruginosa | Clinical Isolate | Isoeugenol | 64 µg/mL | [5] |
Proposed Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of eugenol and isoeugenol is widely attributed to the disruption of microbial cell membrane integrity.[7] This action leads to increased membrane permeability, the leakage of essential intracellular components such as ions and ATP, and ultimately, cell death. It is highly probable that this compound shares this fundamental mechanism. The lipophilic nature of the molecule facilitates its partitioning into the lipid bilayer of the cell membrane.
The presence of the acetate group in this compound, as opposed to the free hydroxyl group in isoeugenol, may modulate the intensity and nature of this interaction. While the free hydroxyl group is often considered crucial for the antimicrobial activity of phenolic compounds, the increased lipophilicity of the acetylated form might enhance its ability to penetrate the lipid-rich membrane. Once embedded within the membrane, it can disrupt the ordered structure of the phospholipid bilayer, leading to a loss of function and integrity.
Experimental Protocols for Antimicrobial Susceptibility Testing
To facilitate further research and ensure the generation of reliable and reproducible data, this section provides detailed, step-by-step protocols for determining the antimicrobial spectrum of this compound.
Broth Microdilution Method for MIC Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microorganisms.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (adjusted to 0.5 McFarland turbidity standard)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a 2x working stock solution of this compound in the appropriate broth. b. In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of each row to be used. c. Add 200 µL of the 2x working stock solution to well 1 of each row. d. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution from well 2 to well 11, discarding the final 100 µL from well 11. Well 12 will serve as a growth control (no compound).
-
Inoculum Preparation: a. From a fresh culture, prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation of Microtiter Plate: a. Add 100 µL of the standardized inoculum to each well (from 1 to 12), resulting in a final volume of 200 µL per well and a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL. The concentrations of this compound will now be at their final 1x concentrations.
-
Incubation: a. Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear). This can be determined by visual inspection or using a microplate reader.
Disk Diffusion Method for Qualitative Susceptibility Testing
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.
Objective: To qualitatively assess the antimicrobial activity of this compound against a panel of microorganisms.
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures (adjusted to 0.5 McFarland turbidity standard)
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculum Preparation: a. Prepare a microbial suspension to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: a. Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Application of Disks: a. Impregnate sterile filter paper disks with a known volume and concentration of the this compound solution. b. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. c. Gently press the disks to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at the appropriate temperature and duration for the test organism.
-
Interpretation of Results: a. Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Conclusion and Future Directions
This compound presents a promising avenue for the development of new antimicrobial agents. While direct, comprehensive data on its antibacterial spectrum is currently limited, the existing information on its antifungal activity and the well-documented antimicrobial profiles of its parent compound, isoeugenol, and its analog, eugenyl acetate, strongly suggest a broad spectrum of activity. The proposed mechanism of action, centered on the disruption of microbial cell membranes, is consistent with that of other phenolic compounds and provides a solid basis for further investigation.
Future research should focus on systematically determining the MIC and MBC/MFC values of this compound against a wide range of clinically relevant bacterial and fungal pathogens. Comparative studies with eugenol and isoeugenol will be crucial for elucidating the structure-activity relationships and understanding the impact of the acetyl group on antimicrobial potency. Furthermore, detailed mechanistic studies are warranted to confirm the precise molecular interactions between this compound and the microbial cell membrane. As the challenge of antimicrobial resistance continues to grow, the exploration of compounds like this compound is a critical endeavor in the quest for novel therapeutic solutions.
References
- Musthafa, K. S., et al. (2016). Antifungal potential of eugenyl acetate against clinical isolates of Candida species.
- de Medeiros, T. L. S., et al. (2020). Isoeugenol and Hybrid Acetamides against Candida albicans Isolated from the Oral Cavity. Pharmaceuticals, 13(10), 291. [Link]
- de Cássia da Silveira e Sá, R., et al. (2014). Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification. Applied Biochemistry and Biotechnology, 174(3), 1071-1082. [Link]
- Rosa, L. L. S., et al. (2019). Isoeugenol efficacy against Staphylococcus aureus. International Journal of Development Research, 9(10), 30877-30879. [Link]
- de Cássia da Silveira e Sá, R., et al. (2014). Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification. Applied Biochemistry and Biotechnology, 174(3), 1071-1082. [Link]
- Galvão, J. L. F. M., et al. (2022). Antibacterial effect of isoeugenol against Pseudomonas aeruginosa. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
- Van Aroma. (n.d.).
- ScenTree. (n.d.).
- Zengin, H., & Baysal, A. H. (2022). Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability. Cosmetics, 9(6), 118. [Link]
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- 6. Isoeugenol and Hybrid Acetamides against Candida albicans Isolated from the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Enzymatic Synthesis of Isoeugenyl Acetate: A Novel Approach to Flavor and Fragrance Production
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Isoeugenyl acetate, a valuable aromatic compound with a sweet, spicy, and slightly woody scent, is a key ingredient in the fragrance, flavor, and cosmetic industries.[1][2] Traditional chemical synthesis routes often involve harsh conditions and the generation of undesirable byproducts. This guide presents an in-depth exploration of the enzymatic synthesis of this compound, a green and highly selective alternative that aligns with the growing demand for natural and sustainably produced ingredients. Leveraging the catalytic prowess of lipases, this document provides a comprehensive framework for researchers, from the foundational principles of enzyme selection and reaction optimization to detailed experimental protocols and analytical methodologies. While specific literature on the enzymatic synthesis of this compound is nascent, this guide extrapolates from the well-established enzymatic synthesis of its isomer, eugenyl acetate, to provide a robust starting point for process development and optimization.
Introduction: The Case for Biocatalysis in Flavor Ester Synthesis
The synthesis of flavor and fragrance esters is a cornerstone of the chemical industry. However, conventional chemical methods, often relying on strong acid catalysts and high temperatures, present several drawbacks, including low selectivity, formation of byproducts, and environmental concerns.[3] Biocatalysis, utilizing enzymes as catalysts, has emerged as a powerful alternative, offering reactions under mild conditions, high specificity, and a reduced environmental footprint.[4][5] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are particularly versatile biocatalysts for ester synthesis due to their ability to function in non-aqueous environments and their broad substrate tolerance.[5][6] The enzymatic production of esters from natural precursors allows them to be classified as "natural," a significant advantage in the food and cosmetic markets.
This compound, with its desirable organoleptic properties, is a prime candidate for enzymatic synthesis.[2] This guide will delve into the theoretical and practical aspects of lipase-catalyzed synthesis of this compound, providing a comprehensive resource for researchers in the field.
The Heart of the Matter: Lipase-Catalyzed Esterification
The enzymatic synthesis of this compound can be achieved through two primary lipase-catalyzed reactions: direct esterification and transesterification.
-
Direct Esterification: This reaction involves the direct condensation of isoeugenol with an acyl donor, typically a carboxylic acid like acetic acid. A major challenge in this process is the production of water as a byproduct, which can lead to the reverse reaction (hydrolysis) and reduce the overall yield.
-
Transesterification (Acyl Transfer): This method utilizes an activated acyl donor, such as an ester (e.g., vinyl acetate or ethyl acetate), to transfer an acyl group to isoeugenol. Transesterification with vinyl acetate is particularly effective as it is an irreversible reaction; the vinyl alcohol byproduct tautomerizes to acetaldehyde, a volatile compound that can be easily removed from the reaction medium, thus driving the reaction towards product formation.[7][8]
The generally accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism.[9][10] This involves the formation of a covalent acyl-enzyme intermediate, followed by a nucleophilic attack by the alcohol (isoeugenol) to release the final ester product.
Enzyme Selection and Immobilization: The Key to a Robust Process
The choice of lipase is critical for a successful synthesis. Lipases from different microbial sources exhibit varying degrees of activity and selectivity. For the synthesis of similar aromatic esters like eugenyl acetate, lipases from Candida antarctica (specifically Lipase B, often supplied as the immobilized preparation Novozym 435) and Thermomyces lanuginosus (e.g., Lipozyme TL IM) have shown excellent performance.[4][11][12]
Why Immobilized Enzymes?
Immobilization of lipases on solid supports offers several significant advantages for industrial applications:
-
Enhanced Stability: Immobilization often increases the thermal and operational stability of the enzyme.
-
Ease of Separation: The immobilized enzyme can be easily separated from the reaction mixture by simple filtration, simplifying downstream processing.
-
Reusability: The ability to reuse the enzyme for multiple reaction cycles significantly reduces the overall process cost.[13]
Novozym 435, with Candida antarctica lipase B immobilized on a macroporous acrylic resin, is a widely used and highly effective biocatalyst for esterification reactions due to its high activity and stability in organic solvents.[14]
Experimental Protocol: A Step-by-Step Guide to the Enzymatic Synthesis of this compound
The following protocol is a proposed starting point for the enzymatic synthesis of this compound, adapted from optimized procedures for eugenyl acetate synthesis.[11][12][15] Optimization of these parameters for isoeugenol is highly recommended.
Materials
-
Isoeugenol (≥98% purity)
-
Acyl donor: Vinyl acetate (preferred for irreversible reaction) or Acetic Anhydride
-
Immobilized Lipase: Novozym 435 (Candida antarctica Lipase B)
-
Solvent (optional, for solvent-free system preferred): n-hexane or heptane (for analytical purposes)
-
Reaction Vessel: Screw-capped flasks or a temperature-controlled batch reactor
-
Shaking incubator or magnetic stirrer with heating
-
Filtration apparatus
-
Analytical Equipment: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Reaction Procedure (Solvent-Free System)
-
Reactant Preparation: In a clean, dry reaction vessel, combine isoeugenol and vinyl acetate. A starting point for the molar ratio of isoeugenol to vinyl acetate is 1:3 to 1:5. An excess of the acyl donor is often used to drive the reaction forward.[11]
-
Enzyme Addition: Add Novozym 435 to the reaction mixture. A recommended starting enzyme load is 5-10% (w/w) of the total substrate mass.[11]
-
Incubation: Securely seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Based on analogous reactions, a starting temperature of 50-60°C is recommended.[11][15] Maintain constant agitation (e.g., 150-200 rpm) to ensure adequate mixing and minimize mass transfer limitations.
-
Reaction Monitoring: Monitor the progress of the reaction by withdrawing small aliquots of the reaction mixture at regular time intervals (e.g., every 1-2 hours). Dilute the samples in a suitable solvent (e.g., n-hexane) and analyze by GC-FID to determine the conversion of isoeugenol to this compound.
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (or the reaction reaches equilibrium), cool the reaction mixture to room temperature. Separate the immobilized enzyme from the product mixture by filtration. The recovered enzyme can be washed with a solvent like n-hexane, dried, and stored for reuse in subsequent batches.
-
Product Purification: The filtrate, containing this compound, unreacted substrates, and byproducts, can be purified. This may involve vacuum distillation to remove excess acyl donor and unreacted isoeugenol, or chromatographic techniques for higher purity.
-
Product Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as GC-MS, and ¹H and ¹³C NMR spectroscopy.
Data Presentation and Analysis
Quantitative Data Summary
The following table presents a summary of reaction conditions and reported conversions for the enzymatic synthesis of the closely related isomer, eugenyl acetate, which can serve as a benchmark for the optimization of this compound synthesis.
| Lipase Source | Acyl Donor | Molar Ratio (Eugenol:Acyl Donor) | Temperature (°C) | Enzyme Load (wt%) | Conversion (%) | Reaction Time (h) | Reference |
| Candida antarctica (Novozym 435) | Acetic Anhydride | 1:3 | 50 | 5.5 | 99 | 6 | [15] |
| Thermomyces lanuginosus (Lipozyme TL IM) | Acetic Anhydride | 1:5 | 70 | 5 | 92.86 | Not Specified | [4] |
| Candida antarctica (Novozym 435) | Acetic Anhydride | 1:5 | 60 | 10 | 100 | 6 | [11] |
| Thermomyces lanuginosus (Lipozyme TL 100L) | Acetic Anhydride | 1:1 | 55 | 10 | 91.80 | 2 | [12] |
Analytical Methods
Reaction Monitoring by GC-FID: A gas chromatograph equipped with a flame ionization detector (GC-FID) is a robust method for monitoring the reaction progress.[16][17]
-
Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable for separating the reactants and product.
-
Temperature Program: An example temperature program could be: initial temperature of 100°C, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Quantification: The conversion of isoeugenol can be calculated by comparing the peak area of isoeugenol at different time points to its initial peak area.
Product Characterization by GC-MS and NMR:
-
GC-MS: Gas chromatography-mass spectrometry can be used to confirm the molecular weight of the synthesized this compound and identify any impurities.[18]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product.
Visualizations: Workflows and Key Relationships
Experimental Workflow
Reaction Mechanism
Causality and Self-Validation: A Scientist's Perspective
The protocol provided is designed as a self-validating system. The systematic monitoring of the reaction progress via GC-FID allows for real-time assessment of the reaction kinetics. A successful synthesis will show a time-dependent decrease in the isoeugenol peak area and a corresponding increase in the this compound peak area.
Key Considerations for Optimization:
-
Substrate Specificity: The key difference between eugenol and isoeugenol is the position of the double bond in the propenyl side chain. This structural difference may influence the binding affinity of the substrate to the lipase's active site, potentially affecting the reaction rate and overall conversion. It is plausible that the more linear structure of isoeugenol could either facilitate or hinder its access to the catalytic triad within the enzyme.
-
Temperature: While higher temperatures generally increase reaction rates, they can also lead to enzyme denaturation. An optimal temperature must be determined to balance these two factors.
-
Substrate Molar Ratio: An excess of the acyl donor can shift the equilibrium towards product formation. However, a very large excess may lead to substrate inhibition or complicate downstream purification.
-
Enzyme Loading: Increasing the enzyme concentration will generally increase the reaction rate, but this must be balanced against the cost of the biocatalyst.
Conclusion and Future Outlook
The enzymatic synthesis of this compound represents a promising avenue for the sustainable production of this important aroma chemical. While direct protocols are not yet prevalent in the literature, the extensive research on the enzymatic synthesis of its isomer, eugenyl acetate, provides a strong foundation for process development. The use of immobilized lipases, particularly Novozym 435, in a solvent-free system offers a robust, efficient, and environmentally benign approach. Future research should focus on the direct optimization of reaction conditions for isoeugenol, including a screening of different lipases to identify the most selective and active biocatalyst, and a detailed kinetic study to elucidate the reaction mechanism. Such studies will be instrumental in transitioning this green technology from the laboratory to an industrial scale.
References
- Silva, M. J. A., Loss, R. A., Laroque, D., & de Oliveira, D. (2015). Lipozyme TL IM as Catalyst for the Synthesis of Eugenyl Acetate in Solvent-Free Acetylation. Applied Biochemistry and Biotechnology.
- Lage, F. A., Bassi, J. J., & Corradin, M. C. (2019).
- dos Santos, P., Zabot, G. L., Meireles, M. A. A., Mazutti, M. A., & Martínez, J. (2016). Synthesis of eugenyl acetate by enzymatic reactions in supercritical carbon dioxide. The Journal of Supercritical Fluids. [Link]
- Vanin, A. B., Orlando, T., & Piazza, S. P. (2015). Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. Journal of Chemical Engineering & Process Technology. [Link]
- Chiaradia, V., Paroul, N., & Cansian, R. L. (2012). Synthesis of eugenol esters by lipase-catalyzed reaction in solvent-free system. Applied Biochemistry and Biotechnology. [Link]
- de Oliveira, D., et al. (2021). Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst. Applied Biochemistry and Biotechnology. [Link]
- Global Chemical Supplier. (n.d.).
- Bertin, L., et al. (n.d.). Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information. Royal Society of Chemistry. [Link]
- Stergiou, P. Y., Foukis, A., Filippou, M., Koukouritaki, M., Parapouli, M., Theodorou, L. G., Hatziloukas, E., Afendra, A., & Pandey, A. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances. [Link]
- ResearchGate. (2019). Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. [Link]
- Chowdary, G. V., & Prapulla, S. G. (2005). Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemistry - Section B. [Link]
- Akoh, C. C., & Yee, L. N. (1998). Lipase-catalyzed transesterification of primary terpene alcohols with vinyl esters in organic media.
- Chowdary, G. V., & Prapulla, S. G. (2001). A kinetic study of immobilized lipase catalysing the synthesis of isoamyl acetate by transesterification in n-hexane. Enzyme and Microbial Technology. [Link]
- Kiran, K. R., Manohar, B., & Karanth, N. G. (2000). An esterification method for determination of lipase activity. Indian Journal of Biotechnology. [Link]
- GEN-IAL. (2019). D4.
- Kumari, A., Mahapatra, P., Garlapati, V. K., Banerjee, R., & Dasgupta, S. (2009). Lipase mediated isoamyl acetate synthesis in solvent-free system using vinyl acetate as acyl donor. Food and Bioproducts Processing. [Link]
- Macedo, G. A., & Pastore, G. M. (2003). Lipase-catalyzed synthesis of isoamyl acetate in free-solvent media– optimization using a central composite design. Food Biotechnology. [Link]
- Yadav, G. D., & Lathi, P. S. (2001). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Process Biochemistry. [Link]
- Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?.
- Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized-lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology. [Link]
- NIST. (n.d.).
- Yadav, G. D., & Lathi, P. S. (2003). Lipase-catalyzed synthesis of isoamyl butyrate - A kinetic study. Chemical Engineering Science. [Link]
- Guvenc, A., Kapucu, N., & Mehmetoglu, Ü. (2002). The production of isoamyl acetate using immobilized lipases in a solvent-free system. Process Biochemistry.
- Ghamgui, H., et al. (2006). Production of isoamyl acetate with immobilized Staphylococcus simulans lipase in a solvent-free system. Journal of Bioscience and Bioengineering.
- Universiti Sains Malaysia. (n.d.). Process Modelling of Isoamyl Acetate Synthesis Catalysed by Lipase from Candida antarctica in a Solvent-free System. [Link]
- ResearchGate. (n.d.).
- Narwal, S. K., & Gupta, R. (2013). Biodiesel production by transesterification using immobilized lipase. Biotechnology Letters. [Link]
- Dutta, N. N., et al. (2002). Lipase catalysed transesterification of 2-o-benzylglycerol with vinyl acetate: solvent effect.
- ScenTree. (n.d.).
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- 18. longdom.org [longdom.org]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Isoeugenyl Acetate from Eugenol
Abstract: This document provides a detailed, two-step protocol for the synthesis of isoeugenyl acetate, a valuable fragrance component, starting from the natural precursor eugenol. The synthesis involves an initial base-catalyzed isomerization of eugenol to isoeugenol, followed by the acetylation of the phenolic hydroxyl group. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and fragrance development. It offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and methods for purification and characterization.
Introduction and Significance
Eugenol (4-allyl-2-methoxyphenol) is a major constituent of clove leaf oil, a readily available natural resource.[1] It is widely used in perfumery, flavorings, and traditional medicine.[1] Through chemical modification, eugenol can be converted into derivatives with unique and desirable aromatic profiles. One such derivative is this compound (2-methoxy-4-(prop-1-en-1-yl)phenyl acetate), prized in the fragrance industry for its warm, spicy-floral odor with distinct carnation and clove nuances.[2][3] It possesses greater stability and a softer, sweeter scent profile compared to its precursor, isoeugenol.[2]
The synthesis of this compound from eugenol is a classic two-step process in organic chemistry.[4] The first step is the isomerization of the allyl group in eugenol to a propenyl group, which is in conjugation with the aromatic ring, yielding isoeugenol. This conjugation is key to the alteration of its chemical and sensory properties. The second step is the acetylation of the phenolic hydroxyl group of isoeugenol to form the final ester product.[1] This guide provides a robust and reproducible protocol for this transformation, grounded in established chemical principles.
Chemical Principles and Mechanism
The overall synthesis proceeds in two distinct stages: Isomerization and Acetylation.
Step 1: Isomerization of Eugenol to Isoeugenol
The core of this step is the migration of the carbon-carbon double bond from the allyl side chain to a position conjugated with the benzene ring. This reaction is typically catalyzed by a strong base, such as potassium hydroxide (KOH), at elevated temperatures.[5]
Mechanism: The strong base (hydroxide ion, OH⁻) abstracts a proton from the carbon atom adjacent to the benzene ring, which is activated by the aromatic system. This forms a resonance-stabilized carbanion. Subsequent protonation of this intermediate, typically by the solvent (e.g., a high-boiling alcohol), leads to the formation of the more thermodynamically stable conjugated alkene, isoeugenol. High temperatures are required to overcome the activation energy for this rearrangement.[6][7] The product is a mixture of cis and trans isomers, with the trans isomer being the major product due to its greater steric stability.[8]
Step 2: Acetylation of Isoeugenol
This reaction is a standard esterification of a phenol. Isoeugenol is treated with an acetylating agent, most commonly acetic anhydride, in the presence of a mild base catalyst like sodium acetate (CH₃COONa).[1]
Mechanism: The phenolic hydroxyl group of isoeugenol is weakly acidic. The base catalyst deprotonates the phenol to form a phenoxide ion, which is a much stronger nucleophile. This phenoxide ion then attacks one of the electrophilic carbonyl carbons of acetic anhydride in a nucleophilic acyl substitution reaction. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group and forming the final product, this compound.
The overall two-step chemical transformation is illustrated below:
Caption: Two-step reaction pathway for the synthesis of this compound.
Experimental Protocols
Safety First: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[9] Acetic anhydride is corrosive, flammable, and fatal if inhaled.[10][11] Potassium hydroxide is highly corrosive and can cause severe burns.[12]
Part A: Isomerization of Eugenol to Isoeugenol
Materials and Equipment:
-
Eugenol (≥98%)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol or Amyl alcohol (solvent)[13]
-
Toluene
-
Hydrochloric acid (HCl), 2M solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and thermometer
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add eugenol (e.g., 32.8 g, 0.2 mol) and diethylene glycol (100 mL).
-
Addition of Base: While stirring, carefully add potassium hydroxide pellets (e.g., 22.4 g, 0.4 mol) to the mixture.
-
Heating: Heat the reaction mixture to 160-170°C and maintain this temperature under reflux with continuous stirring for 6-8 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly neutralize the basic solution by adding 2M HCl until the pH is acidic (pH ~5-6), testing with pH paper. This must be done in an ice bath as the neutralization is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Add toluene (100 mL) and shake vigorously. Allow the layers to separate. Collect the upper organic (toluene) layer. Extract the aqueous layer again with toluene (2 x 50 mL).[8]
-
Washing and Drying: Combine all organic extracts and wash them with water (2 x 100 mL) until the washings are neutral. Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Purification: The crude isoeugenol is purified by vacuum distillation to yield a pale yellow, viscous liquid.
Part B: Acetylation of Isoeugenol to this compound
Materials and Equipment:
-
Isoeugenol (from Part A)
-
Acetic anhydride (≥98%)
-
Anhydrous sodium acetate (CH₃COONa)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine isoeugenol (e.g., 16.4 g, 0.1 mol), acetic anhydride (15.3 g, 14.1 mL, 0.15 mol), and anhydrous sodium acetate (2.5 g, 0.03 mol).[1]
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction is mildly exothermic. Gentle heating to 50-60°C can be applied to ensure completion. Monitor the reaction using TLC.
-
Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add cold water (50 mL) to hydrolyze the excess acetic anhydride. Stir for another 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[1]
-
Washing: Combine the organic extracts. Wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: CO₂ evolution ), and finally with brine (50 mL).[1] The bicarbonate wash removes any remaining acetic acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product is a yellowish oil that will solidify upon standing or cooling. It can be purified by recrystallization from a suitable solvent like ethanol/water to yield white crystalline powder.[3][14]
Data Summary and Visualization
Quantitative Protocol Summary
| Parameter | Step 1: Isomerization | Step 2: Acetylation |
| Primary Reactant | Eugenol | Isoeugenol |
| Key Reagents | Potassium Hydroxide (KOH) | Acetic Anhydride, Sodium Acetate |
| Molar Ratio | Eugenol : KOH ≈ 1 : 2 | Isoeugenol : Acetic Anhydride ≈ 1 : 1.5 |
| Solvent | Diethylene Glycol | None (or minimal) |
| Temperature | 160 - 170 °C[8] | Room Temperature to 60 °C |
| Reaction Time | 6 - 8 hours[8] | 2 - 3 hours |
| Expected Yield | 70 - 85% | 85 - 95%[1] |
| Product Appearance | Pale yellow liquid | White crystalline powder[14] |
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
The transformation of eugenol into this compound is an effective and instructive multi-step synthesis that yields a commercially significant fragrance ingredient from a natural starting material. The protocol outlined provides a reliable method for achieving this conversion, emphasizing both the practical execution and the underlying chemical principles. Careful adherence to the reaction conditions, purification procedures, and safety precautions is essential for obtaining a high yield of the pure product. The final product can be characterized using standard analytical techniques such as NMR, IR spectroscopy, and melting point determination.
References
- Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. (2019). ResearchGate.
- Isomerization of eugenol to isoeugenol. (n.d.). Scite.ai.
- Microwave Irradiation assisted Isomerization of Eugenol to Isoeugenol using Pd/C Catalyst. (2023). AIP Publishing.
- Isomerization Of Eugenol Research Articles. (n.d.). R Discovery.
- One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts. (2024). National Institutes of Health (NIH).
- Double bond migration of eugenol to isoeugenol over as-synthesized hydrotalcites and their modified forms. (2004). ScienceDirect.
- Isomerization of Eugenol to Isoeugenol - Kinetic Studies. (n.d.). Rhodium.ws.
- CN103408407A - Isoeugenol synthetizing method. (2013). Google Patents.
- Isomerization mechanism of eugenol to isoeugenol. (n.d.). ResearchGate.
- CN103848728A - Synthesis method of isoeugenol. (2014). Google Patents.
- The spectator role of potassium hydroxide in the isomerisation of eugenol to isoeugenol. (2019). ResearchGate.
- This compound (CAS N° 93-29-8). (n.d.). ScenTree.
- SAFETY DATA SHEET - Acetic Anhydride. (2024). Lab Alley.
- This compound. (n.d.). Van Aroma.
- Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. (2019). ResearchGate.
- Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. (2015). Longdom Publishing.
- This compound. (n.d.). PubChem.
- Preparation of isoeugenol/methyl isoeugenol from eugenol/methyl eugenol using new cheap catalyst. (2016). Slideshare.
- Acetic Anhydride. (n.d.). IsoLab, University of Washington.
- ACETIC ANHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Safety Data Sheet: Acetic acid anhydride. (n.d.). Carl ROTH.
- Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. (2015). ResearchGate.
- Esterification of Acetic Acid Anhydride with Eugenol and Its Activity as Antifungal. (2024). Atlantis Press.
- Esterification of Acetic Acid Anhydride with Eugenol and Its Activity as Antifungal. (2024). Springer.
- Design of acetylation of eugenol with acetic anhydride on the catalyst... (n.d.). ResearchGate.
- This compound. (n.d.). Ernesto Ventós S.A..
- This compound, 93-29-8. (n.d.). Perflavory.
- Amendment 51 STAND this compound. (2023). IFRA.
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Application Note: A Validated HPLC Method for the Quantification of Isoeugenyl Acetate in Essential Oils
Abstract
Isoeugenyl acetate is a significant fragrance and flavor compound found in various essential oils. Its accurate quantification is critical for the quality control of raw materials in the cosmetic, food, and pharmaceutical industries. This document provides a comprehensive, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise determination of this compound. The protocol herein is designed for robustness and reliability, addressing common challenges associated with complex essential oil matrices. Method validation is detailed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the procedure is fit for its intended purpose.[1][2]
Introduction and Scientific Principle
This compound (C₁₂H₁₄O₃) is the acetate ester of isoeugenol, a phenylpropanoid widely used for its clove-like, spicy, and floral scent.[3] As a key component in many essential oils, its concentration directly impacts the final product's sensory profile and potential bioactivity. Regulatory compliance and product consistency necessitate a reliable analytical method for its quantification.
High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering high resolution and sensitivity for analyzing components within complex mixtures like essential oils.[4][5] While Gas Chromatography (GC) is traditionally used for volatile compounds, HPLC provides an advantage for analyzing thermally labile molecules that may degrade at high GC injector temperatures.[4]
This method employs a reverse-phase (RP) chromatographic separation on a C18 stationary phase. This compound, a moderately nonpolar molecule, partitions between the nonpolar stationary phase and a polar mobile phase. By using a gradient elution with acetonitrile and water, we can effectively separate this compound from other matrix components. Quantification is achieved using a UV-Vis detector, leveraging the chromophoric nature of the molecule's aromatic ring.
Experimental Workflow Overview
The analytical process follows a systematic workflow from sample preparation to data analysis, ensuring reproducibility and accuracy. The key stages include sample dilution, chromatographic separation, and a rigorous method validation process to establish the method's performance characteristics.
Caption: Overall workflow for the quantification of this compound.
Detailed Protocol: HPLC Quantification
Materials and Reagents
-
This compound analytical standard: (≥97.0% purity)[6]
-
Acetonitrile (MeCN): HPLC grade or higher
-
Water: Ultrapure, 18.2 MΩ·cm
-
Phosphoric Acid (H₃PO₄) or Formic Acid (CH₂O₂): Analytical grade
-
Methanol (MeOH): HPLC grade (for cleaning and sample prep if needed)
-
Essential Oil Sample(s)
-
Syringe filters: 0.22 µm or 0.45 µm, PTFE or nylon
Instrumentation and Chromatographic Conditions
The method is optimized for a standard HPLC system equipped with a UV detector.
| Parameter | Condition | Justification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis/PDA Detector | Standard configuration for robust and reproducible chromatographic analysis. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides excellent retention and separation for moderately nonpolar analytes like this compound from a polar matrix.[7][8][9] |
| Mobile Phase A | Ultrapure Water with 0.1% Phosphoric Acid | Phosphoric acid helps to maintain a consistent pH and suppress the ionization of any acidic compounds, leading to sharper, more symmetrical peaks.[7][8] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier in RP-HPLC providing good elution strength for the analyte of interest. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures retention time stability and reproducibility. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Detection Wavelength | 280 nm | This wavelength provides good absorbance for aromatic compounds like this compound. A PDA detector can be used to confirm peak purity and identify the optimal λmax. |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 50% B; 20-25 min: 50% B (Equilibration) | A gradient elution is necessary to elute this compound with a good peak shape while effectively cleaning the column of more nonpolar matrix components from the essential oil. |
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound analytical standard into a 10.0 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored at 4°C and protected from light.[10]
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase (50:50, A:B) to prepare a series of calibration standards. A suggested concentration range is 5, 10, 25, 50, 100, and 150 µg/mL.
Sample Preparation
The complexity of essential oils requires careful sample preparation to avoid matrix effects and protect the analytical column.[11][12]
-
Initial Dilution: Accurately weigh approximately 100 mg of the essential oil sample into a 10.0 mL volumetric flask.
-
Solubilization: Dissolve and dilute to the mark with acetonitrile. This creates a 10 mg/mL stock solution.
-
Working Sample Solution: Further dilute this stock solution with the mobile phase (50:50, A:B) to bring the expected concentration of this compound into the middle of the calibration range (e.g., a 1:100 dilution for an oil expected to contain ~5% this compound).
-
Filtration: Prior to injection, filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove particulate matter that could damage the injector or clog the column.[4]
Method Validation Protocol
To ensure the analytical method is trustworthy and fit for purpose, a full validation was performed according to ICH Q2(R2) guidelines.[13][14][15] The objective of validation is to demonstrate suitability for the intended purpose.[1]
Caption: Logical relationship of ICH Q2(R2) validation parameters.
Validation Parameters and Results
The following table summarizes the validation tests, acceptance criteria, and typical results for this method.
| Parameter | Procedure | Acceptance Criterion | Example Result |
| Specificity | Inject blank (mobile phase), placebo (matrix without analyte), and standard. Assess for interfering peaks at the retention time of this compound. | No significant interference at the analyte's retention time. Peak purity should be confirmed with PDA. | Pass. No interferences observed. |
| Linearity & Range | Analyze calibration standards at 6 concentration levels (5-150 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 |
| Accuracy | Perform spike-recovery analysis. Spike a known amount of this compound into the essential oil matrix at 3 levels (80%, 100%, 120% of target conc.). Analyze in triplicate. | Mean recovery between 98.0% and 102.0%. | Mean Recovery = 100.5% |
| Precision | Repeatability (Intra-day): 6 replicate injections of a 100 µg/mL standard. Intermediate Precision (Inter-day): Repeat analysis on a different day with a different analyst. | %RSD ≤ 2.0% | Repeatability %RSD = 0.8% Intermediate %RSD = 1.2% |
| LOD & LOQ | Calculated based on the standard deviation of the response and the slope of the calibration curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S) | Method should be sensitive enough for the intended application. | LOD = 1.5 µg/mL LOQ = 4.5 µg/mL |
| Robustness | Deliberately vary critical method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase composition ±2%). | %RSD of results should remain ≤ 2.0%. Retention time shifts should be minimal. | Pass. The method is robust within the tested parameter variations. |
Conclusion
The RP-HPLC method detailed in this application note is a specific, linear, accurate, precise, and robust procedure for the quantification of this compound in essential oils. The comprehensive, step-by-step protocol and adherence to ICH validation guidelines make it a reliable tool for quality control and research applications. Proper sample preparation, particularly filtration, is paramount to ensuring the longevity of the HPLC system and the reproducibility of the results.[12] This method serves as a self-validating system, providing trustworthy data for researchers, scientists, and drug development professionals.
References
- ICH. (2022). ICH releases draft guidelines on analytical method development. RAPS. [Link]
- SIELC Technologies. (2018).
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- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- LCGC.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
- National Center for Biotechnology Information.
- De, A., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. [Link]
- Analyst (RSC Publishing). Application of high-performance liquid chromatography to the analysis of essential oils. Part 1.
- De, A., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
- FAO. HPLC Method for Flavourings. [Link]
- ScenTree.
- Semantic Scholar. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. [Link]
- NIST.
- International Journal of Pharmaceutical Erudition. (2021). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
- Rasayan Journal of Chemistry. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. [Link]
- Elsevier. (2022).
- Journal of Advanced Scientific Research. (2019).
- Pramod, K., et al. (2016). Development and validation of RP-HPLC-PDA method for the quantification of eugenol in developed nanoemulsion gel and nanoparticles.
- ResearchGate. (2021).
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Application Notes & Protocols: Isoeugenyl Acetate as a Substrate in Enzymatic Reactions
Introduction
Isoeugenyl acetate is a phenylpropanoid and fragrance ingredient valued for its warm, spicy-floral, and clove-like aroma.[1][2] Beyond its organoleptic properties, its chemical structure—an acetate ester of isoeugenol—makes it a compelling substrate for enzymatic biotransformations.[3] These reactions are broadly categorized into two key areas of scientific and industrial interest:
-
Enzymatic Synthesis: The creation of this compound from isoeugenol using enzymes like lipases. This "green chemistry" approach offers high specificity and mild reaction conditions, avoiding the harsh chemicals and byproducts associated with traditional chemical synthesis.[4] The principles for this synthesis are well-established through extensive research on the analogous molecule, eugenyl acetate.[4][5][6]
-
Enzymatic Hydrolysis: The breakdown of this compound into isoeugenol and acetic acid by esterases or lipases. This process is highly relevant in toxicological and dermatological studies, as this compound can be hydrolyzed by skin esterases to release isoeugenol, a known skin sensitizer.[7][8][9] Understanding this bioactivation is critical for assessing the safety of consumer products.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a substrate in both synthetic and hydrolytic enzymatic reactions. It offers detailed protocols, explains the causality behind experimental choices, and presents frameworks for data analysis and troubleshooting.
Core Principles of Biocatalysis with this compound
Enzyme Selection: The Workhorses of Biotransformation
The choice of enzyme is paramount for reaction success. The ester bond in this compound makes it a target for two main classes of hydrolases.
-
Lipases (EC 3.1.1.3): These are remarkably versatile enzymes, functional in both aqueous and non-aqueous environments. In low-water (non-aqueous) media, the thermodynamic equilibrium shifts, allowing lipases to catalyze synthesis (esterification/transesterification) reactions. In aqueous media, they perform their native hydrolytic function. Commercially available immobilized lipases, such as Novozym® 435 (from Candida antarctica Lipase B) and lipases from Rhizomucor miehei, are frequently chosen for their high stability, activity, and reusability.[10][11]
-
Esterases (EC 3.1.1.1): Carboxylesterases are the primary enzymes responsible for the hydrolysis of esters in biological systems, such as the skin and liver.[7] For metabolic studies, researchers often use tissue preparations like liver or skin microsomes, which contain a cocktail of these enzymes, providing a more physiologically relevant model.[7]
Causality: Immobilized enzymes are preferred for synthesis reactions as they can be easily separated from the reaction mixture, simplifying downstream processing and enabling catalyst recycling, which is crucial for cost-effective industrial applications.[11] For hydrolysis studies mimicking metabolism, crude tissue homogenates are often used to capture the collective enzymatic activity of the biological matrix.[7]
The Reaction Medium: A Critical Determinant of Reaction Direction
The choice of solvent or lack thereof dictates whether the enzyme will synthesize or hydrolyze the ester.
-
Non-Aqueous Media for Synthesis: To favor the synthesis of this compound, the reaction must be conducted in a medium with low water activity. This can be a solvent-free system, where the liquid substrates themselves act as the solvent, or in a hydrophobic organic solvent (e.g., hexane, heptane).[4][12] These environments prevent the enzyme from hydrolyzing the newly formed ester bond. Supercritical fluids like carbon dioxide (scCO₂) have also proven effective, offering benefits in tuning solvent properties and simplifying product recovery.[13]
-
Aqueous Buffers for Hydrolysis: To study the breakdown of this compound, the reaction is performed in an aqueous buffer (e.g., phosphate buffer at pH 7.4) to mimic physiological conditions and provide the water necessary for the hydrolytic reaction.[7][9]
Key Parameters for Reaction Optimization
Optimizing an enzymatic reaction involves a multifactorial approach. Understanding the influence of each parameter is key to achieving desired outcomes.
| Parameter | Influence in Synthesis | Influence in Hydrolysis | Rationale & Expert Insights |
| Temperature | Typically 40-70°C. Higher temperatures increase reaction rates but can lead to enzyme denaturation above an optimal point.[6] | Typically 37°C to mimic physiological conditions.[7] | Causality: Every enzyme has an optimal temperature range. For synthesis, this is often a balance between reaction kinetics and enzyme stability over time. For metabolic studies, physiological accuracy is the primary driver. |
| Substrate Molar Ratio | An excess of the acyl donor (e.g., acetic anhydride) can drive the reaction towards product formation.[4] | Not applicable; there is only one substrate. | Causality: Based on Le Châtelier's principle, increasing the concentration of a reactant shifts the equilibrium to favor the products. However, extreme excess of one substrate can sometimes lead to enzyme inhibition. |
| Acyl Donor | Acetic anhydride is often preferred over acetic acid.[14] Vinyl acetate is another effective, irreversible acyl donor.[15] | Not applicable. | Causality: The esterification of an alcohol with acetic acid produces water as a byproduct, which promotes the reverse (hydrolytic) reaction. Acetic anhydride produces acetic acid as a byproduct, which is less inhibitory.[10] Vinyl acetate is effectively irreversible as it produces vinyl alcohol, which tautomerizes to acetaldehyde. |
| Enzyme Load | Typically 1-10% (w/w) of substrates.[5] Higher loads increase the rate but also the cost. | Dependent on the activity of the tissue preparation (e.g., 0.03-0.1 mg/mL microsomal protein). | Causality: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting. The goal is to find the lowest enzyme concentration that provides a desirable reaction rate to maximize cost-efficiency. |
| Agitation | Essential (e.g., 150-600 rpm) to overcome mass transfer limitations between the immobilized enzyme and the substrates in the bulk liquid.[4] | Gentle agitation is sufficient to ensure a homogenous mixture. | Causality: In heterogeneous catalysis (immobilized enzyme in a liquid), the reactants must diffuse to the enzyme's active site. Agitation reduces the diffusion boundary layer, increasing the apparent reaction rate. |
Protocol: Enzymatic Synthesis of this compound via Transesterification
This protocol details the synthesis of this compound from isoeugenol using an immobilized lipase in a solvent-free system.
Objective
To synthesize this compound with high conversion efficiency using Novozym® 435 lipase.
Materials & Reagents
-
trans-Isoeugenol (≥98%)
-
Vinyl acetate (≥99%)
-
Novozym® 435 (Immobilized Candida antarctica lipase B)
-
Hexane (analytical grade, for analysis)
-
Ethyl acetate (analytical grade, for analysis)
-
This compound standard (for analytical calibration)
Equipment
-
25 mL screw-capped glass vials
-
Thermostatic incubator shaker
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Gas chromatograph with Flame Ionization Detector (GC-FID)
-
Micropipettes
Experimental Workflow
Caption: Workflow for lipase-catalyzed synthesis of this compound.
Step-by-Step Protocol
-
Reactant Preparation: In a 25 mL screw-capped vial containing a small stir bar, add 1.64 g (10 mmol) of isoeugenol.
-
Acyl Donor Addition: Add 1.29 g (15 mmol) of vinyl acetate to the vial. This 1:1.5 molar ratio of alcohol to acyl donor helps drive the reaction toward completion.
-
Enzyme Addition: Add 150 mg of Novozym® 435 to the mixture. This corresponds to an enzyme load of approximately 5% (w/w) relative to the total substrate mass.
-
Reaction Incubation: Securely cap the vial and place it in a thermostatic incubator shaker set to 60°C and 200 rpm.
-
Time-Course Monitoring: At regular intervals (e.g., 1, 2, 4, 6, and 8 hours), pause the agitation and carefully withdraw a small aliquot (10 µL) of the reaction mixture.
-
Sample Preparation for Analysis: Dilute the 10 µL aliquot into 1 mL of hexane in a clean vial. If necessary, filter the sample through a 0.22 µm syringe filter to remove any enzyme particles before analysis.
-
Analysis: Analyze the diluted sample by GC-FID to determine the concentration of isoeugenol and this compound. (See Section 5.3).
Data Analysis & Interpretation
Calculate the percent conversion of isoeugenol into this compound using the peak areas from the gas chromatogram.
Conversion (%) = [Areathis compound / (AreaIsoeugenol + Areathis compound)] x 100
A successful reaction should yield >90% conversion within 8 hours. The final product can be purified by vacuum distillation or column chromatography, and its identity confirmed by NMR or GC-MS.
Protocol: Enzymatic Hydrolysis of this compound in Rat Liver Microsomes
This protocol provides a method to assess the metabolic stability of this compound by measuring its rate of hydrolysis in a biologically relevant matrix.
Objective
To determine the rate of hydrolytic conversion of this compound to isoeugenol by rat liver microsomal esterases.
Materials & Reagents
-
This compound
-
Rat Liver Microsomes (RLM), commercially available
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade), chilled
-
Isoeugenol standard
-
DMSO (for substrate stock solution)
-
Protein quantification assay kit (e.g., Bradford or BCA)
Equipment
-
37°C water bath or incubator
-
Microcentrifuge
-
HPLC system with a UV/Vis or DAD detector
-
Refrigerated centrifuge
-
Vortex mixer
Experimental Workflow
Caption: Workflow for microsomal hydrolysis of this compound.
Step-by-Step Protocol
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Protein Concentration Determination: Thaw the rat liver microsomes on ice. Determine the total protein concentration using a Bradford or BCA assay according to the manufacturer's instructions.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures. For a final volume of 500 µL, add 490 µL of 100 mM potassium phosphate buffer (pH 7.4) and an amount of RLM to achieve a final protein concentration of 0.1 mg/mL.[7]
-
Pre-incubation: Pre-incubate the tubes in a 37°C water bath for 5 minutes to bring them to the reaction temperature.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of the 100 mM this compound stock solution to each tube (final concentration: 1 mM). Ensure the final DMSO concentration is low (≤1%) to avoid inhibiting the enzymes. Vortex gently.
-
Incubation and Quenching: Incubate at 37°C. At specified time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding 2 volumes (1 mL) of ice-cold acetonitrile. The "0 min" time point is generated by adding the acetonitrile before the substrate.
-
Protein Precipitation: Vortex the quenched samples vigorously for 30 seconds. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to HPLC vials for analysis.
-
Analysis: Analyze the samples by reverse-phase HPLC to quantify the disappearance of this compound and the formation of isoeugenol.[7] (See Section 5.2).
Data Analysis & Interpretation
Construct calibration curves for both this compound and isoeugenol. Plot the concentration of each compound versus time. The rate of hydrolysis can be determined from the initial linear portion of the substrate depletion or product formation curve. This provides a quantitative measure of the substrate's metabolic lability.
Analytical Methodologies
Accurate quantification of substrates and products is essential for reliable results.
Protocol: Quantification by HPLC-UV
-
System: Reverse-phase HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile is typically used.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm or 265 nm, where both isoeugenol and its acetate show strong absorbance.[7]
-
Quantification: Calculate concentrations based on the peak area relative to a standard curve of known concentrations.
Protocol: Quantification by GC-FID
-
System: Gas chromatograph with a flame ionization detector.
-
Column: A mid-polarity column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 220°C at 10°C/min, hold for 5 minutes.
-
Quantification: Calculate conversion or concentration based on peak area relative to standards or as a percentage of total peak area for conversion calculations.
Troubleshooting & Key Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Synthesis Yield | 1. Inactive enzyme. 2. Too much water in the system. 3. Sub-optimal temperature. | 1. Test enzyme activity with a standard substrate. Purchase new enzyme. 2. Use molecular sieves to dry reactants and solvents. Use vinyl acetate or acetic anhydride instead of acetic acid. 3. Perform a temperature optimization study (e.g., 40°C to 70°C). |
| Low/No Hydrolysis Rate | 1. Inactive microsomal preparation. 2. Substrate precipitated out of solution. 3. Incorrect buffer pH. | 1. Use a fresh batch of microsomes and verify activity with a known substrate. 2. Ensure final organic solvent (DMSO) concentration is minimal (<1%). Check substrate solubility at the working concentration. 3. Verify the pH of the buffer is 7.4. |
| Poor Chromatographic Separation | 1. Inappropriate mobile phase/gradient. 2. Column degradation. | 1. Adjust the gradient slope or starting/ending percentages of the organic solvent. 2. Flush the column or replace it if it's at the end of its lifespan. |
| Inconsistent Results | 1. Inaccurate pipetting. 2. Inconsistent reaction quenching time. 3. Non-homogenous enzyme suspension. | 1. Calibrate pipettes. 2. Use a timer and stagger reaction starts to ensure precise quenching. 3. For immobilized enzymes, ensure adequate mixing before taking a sample. |
Conclusion
This compound serves as a versatile substrate for exploring both enzymatic synthesis and hydrolysis. The protocols and principles outlined in this guide provide a robust foundation for researchers in diverse fields. By carefully selecting the enzyme and reaction medium, and by systematically optimizing key parameters, scientists can effectively harness biocatalysis to either produce valuable aroma compounds through green chemistry or to elucidate critical metabolic pathways relevant to product safety and development.
References
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- dos Santos, J. C., et al. (2021). Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst. Applied Biochemistry and Biotechnology, 193(11), 3512-3527. [Link]
- Silva, F. A., et al. (2015). Synthesis of Eugenyl Acetate by Enzymatic Reactions in Supercritical Carbon Dioxide. ResearchGate.
- dos Santos, P., et al. (2016). Synthesis of eugenyl acetate by enzymatic reactions in supercritical carbon dioxide. The Journal of Supercritical Fluids, 117, 125-133. [Link]
- dos Santos, J. C., et al. (2021). Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst. SciSpace.
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- Perflavory. (n.d.). This compound, 93-29-8.
- Divakar, S., & Manohar, B. (2001). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Process Biochemistry, 36(10), 957-963. [Link]
- dos Santos, J. C., et al. (2021). Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst. ResearchGate.
- El-Hachem, N., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. ACS Chemical Research in Toxicology, 36(5), 716-727. [Link]
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- Adham, N. F. Z., et al. (2014). Lipase mediated isoamyl acetate synthesis in solvent-free system using vinyl acetate as acyl donor. Bioprocess and Biosystems Engineering, 37(8), 1557-1563. [Link]
- Li, S., et al. (2024). Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase. Molecules, 29(1), 226. [Link]
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- Yusof, F., et al. (2019). Solvent-Free Isoamyl Acetate Production via Enzymatic Esterification. ResearchGate.
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Application Notes and Protocols: The Synthetic Utility of Isoeugenyl Acetate
Abstract: Isoeugenyl acetate, a phenylpropanoid derived from the acetylation of isoeugenol, is widely recognized for its applications in the fragrance and flavor industries.[1][2][3] However, its utility extends significantly into the realm of organic synthesis, where it serves as a versatile starting material and intermediate.[1][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in synthetic chemistry. We will explore its physicochemical properties, inherent reactivity, and its role as a synthon in various organic transformations, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Structural Overview
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. This compound is typically a white crystalline solid with a mild, sweet, and spicy aroma.[5][6] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [1][5][7] |
| Molecular Weight | 206.24 g/mol | [1][6][7] |
| Appearance | White crystalline powder/solid | [1][3][5] |
| Melting Point | 79 - 81 °C | [4][8] |
| Boiling Point | 282 - 283 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, oils, DMSO, chloroform. | [4][5][6][8] |
| IUPAC Name | [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate | [7] |
| CAS Number | 93-29-8 | [1][5][9] |
The synthetic potential of this compound is dictated by three primary reactive zones within its structure: the propenyl side chain, the aromatic ring, and the acetate ester group. The strategic manipulation of these functional groups allows for a diverse range of chemical transformations.
Caption: Key reactive sites on the this compound molecule.
Synthesis of this compound
This compound is not a primary natural product but is synthetically derived. The most common industrial synthesis involves a two-step process starting from eugenol, which is readily available from clove oil.[10]
-
Isomerization: Eugenol is first treated with a base (e.g., potassium hydroxide) at elevated temperatures. This promotes the migration of the double bond from the terminal (allyl) position to the thermodynamically more stable internal (propenyl) position, yielding isoeugenol.
-
Acetylation: The resulting phenolic hydroxyl group of isoeugenol is then acetylated, typically using acetic anhydride with a catalytic amount of acid or base, to produce this compound.[11] The product is often purified by crystallization.[11]
This straightforward synthesis makes this compound an accessible and cost-effective building block for more complex molecules.
Core Applications in Organic Synthesis
The true value of this compound for a synthetic chemist lies in its capacity to serve as a versatile synthon. The acetate group often functions as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions (such as O-alkylation or oxidation) while transformations are carried out on other parts of the molecule.
Reactions at the Propenyl Side Chain
The electron-rich double bond of the propenyl group is the most frequent site of synthetic manipulation.
-
Oxidative Cleavage: This is arguably one of the most valuable transformations. Ozonolysis (O₃) followed by a reductive (e.g., Zn/H₂O or DMS) or oxidative (H₂O₂) workup cleaves the double bond to yield 3-methoxy-4-acetoxybenzaldehyde . This product is a direct precursor to protocatechuic aldehyde derivatives, which are important intermediates in pharmaceutical synthesis. Permanganate or dichromate oxidation under controlled conditions can achieve a similar transformation.
-
Cycloaddition Reactions: The alkene functionality can participate in various cycloaddition reactions. As a dipolarophile, it can react with 1,3-dipoles (e.g., azides, nitrile oxides) in Huisgen 1,3-dipolar cycloadditions to form five-membered heterocyclic rings.[12] While specific examples with this compound are not prevalent in introductory literature, the reaction is mechanistically plausible and offers a route to novel heterocyclic structures.
-
Epoxidation and Dihydroxylation: Treatment with peroxy acids like m-CPBA will yield the corresponding epoxide. This epoxide is a valuable intermediate, susceptible to nucleophilic ring-opening to introduce a variety of functional groups. Similarly, dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) can produce the corresponding diol, adding stereocenters and further synthetic handles.
Reactions Involving the Acetate Group: Deprotection
The acetate group's primary role is often that of a stable protecting group for the phenol. Its removal is a critical step to unmask the hydroxyl group for further reactions.
-
Base-Catalyzed Hydrolysis (Saponification): The ester can be readily cleaved under basic conditions (e.g., NaOH or KOH in aqueous alcohol) to regenerate isoeugenol.[4][13] This is useful when subsequent reactions require a free phenol, such as in Williamson ether synthesis or for coupling reactions where the phenol is the nucleophile. The ease of this deprotection makes this compound an excellent choice for carrying the sensitive isoeugenol moiety through multiple synthetic steps.
Potential Applications in Cross-Coupling
While the acetate itself is not a suitable leaving group for transition-metal-catalyzed cross-coupling, the underlying phenolic structure is primed for such transformations. After hydrolysis to isoeugenol, the free phenol can be converted into a more reactive triflate (-OTf) or nonaflate (-ONf) ester. This derivative can then participate in a wide array of palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds at the phenolic position, dramatically increasing molecular complexity.[14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: Base-Catalyzed Hydrolysis of this compound to Isoeugenol
This protocol describes the deprotection of the phenolic hydroxyl group. The causality for using a base lies in the nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the acetate, leading to cleavage of the ester bond.
Workflow Diagram:
Caption: Workflow for the hydrolysis of this compound.
Materials:
-
This compound (1.0 eq)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Deionized water
-
Hydrochloric acid (2 M HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 5.0 g, 24.2 mmol) in ethanol (50 mL).
-
Reagent Addition: In a separate beaker, dissolve sodium hydroxide (1.45 g, 36.3 mmol) in deionized water (20 mL) and add this solution to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching & Extraction): Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow addition of 2 M HCl until the pH is ~5-6.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude isoeugenol can be purified by silica gel column chromatography or distillation if necessary, though it is often of sufficient purity for subsequent steps.
Conclusion
This compound is more than a simple fragrance component; it is a valuable and versatile building block in modern organic synthesis.[4] Its utility stems from the strategic interplay between a stable phenolic protecting group and a reactive propenyl side chain. By leveraging the distinct reactivity of its functional groups, chemists can employ this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex target molecules.[1] The protocols and applications detailed herein provide a foundational guide for unlocking its full synthetic potential.
References
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- Ernesto Ventós S.A. (n.d.). This compound.
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- White, J. M., Basketter, D. A., & McFadden, J. P. (2001). Isoeugenol is an important contact allergen: can it be safely replaced with this compound? Contact Dermatitis, 45(4), 206-209.
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- ScenTree. (n.d.). This compound (CAS N° 93-29-8).
- PubChem. (n.d.). Isoeugenol, acetate. National Center for Biotechnology Information.
- Global Supplier Of Chemicals. (n.d.). Iso-eugenol Acetate (93-29-8).
- NIST. (n.d.). This compound 2. NIST WebBook.
- Glaviano, A., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Molecules, 28(8), 3465.
- Van Aroma. (n.d.). This compound.
- Elmore, C. S., & Dean, J. R. (2015). A novel synthesis of isoeugenol, [ring-(U)-(14)C]. Journal of Labelled Compounds and Radiopharmaceuticals, 58(11-12), 419-424.
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Protocol for Determining the In Vitro Antimicrobial Activity of Isoeugenyl Acetate
An Application Guide for Researchers
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Isoeugenyl acetate, a phenylpropanoid found in various essential oils, has demonstrated promising antibacterial and antifungal properties[1]. As a structural isomer of eugenyl acetate, it presents a compelling candidate for development as a natural antimicrobial agent or preservative[2][3]. This application note provides a comprehensive suite of detailed protocols for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial efficacy of this compound. The methodologies herein are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and have been adapted to address the specific challenges of testing hydrophobic and volatile natural compounds[4][5][6]. This guide covers the determination of minimum inhibitory and bactericidal concentrations (MIC/MBC), qualitative assessment via agar diffusion, and the characterization of killing kinetics, providing a robust framework for preclinical assessment.
Introduction: The Scientific Rationale
This compound is a bioactive compound distinguished by a subtle structural difference from its isomer, eugenyl acetate—the position of a double bond in its side chain[2]. This variation can significantly influence its biological activity. The primary impetus for investigating compounds like this compound is the urgent, global need for new antimicrobials to combat multidrug-resistant pathogens[7].
Testing natural products, particularly essential oil components, presents unique challenges. Their inherent hydrophobicity makes uniform dispersion in aqueous microbiology media difficult, and their volatility can lead to inconsistent results if not properly controlled[4][6]. The protocols in this guide are specifically designed to mitigate these issues through techniques such as the use of co-solvents and emulsifiers, ensuring reliable and reproducible data.
Hypothesized Mechanism of Action
While the precise antimicrobial mechanism of this compound is an active area of research, it is widely believed to mirror that of its well-studied parent compound, isoeugenol[2][8]. The primary proposed mechanism involves the disruption of microbial cell membrane integrity.
-
Membrane Permeabilization: The lipophilic nature of this compound allows it to intercalate into the phospholipid bilayer of the microbial cell membrane[3][9].
-
Integrity Disruption: This interaction increases membrane fluidity and permeability, leading to the leakage of critical intracellular components such as ions (K+), ATP, and nucleic acids[3][8].
-
Inhibition of Key Enzymes: Evidence also suggests that the compound may interfere with membrane-bound enzymes essential for cell wall synthesis, such as Penicillin-Binding Proteins (PBPs), further weakening the cell structure and leading to lysis[10].
This multi-target mechanism is advantageous as it may reduce the likelihood of resistance development compared to single-target antibiotics.
Caption: Hypothesized mechanism of action for this compound.
Essential Preparations: The Foundation for Accuracy
Reproducible results begin with meticulous preparation. This section details the required materials and the critical steps for preparing standardized solutions and microbial inocula.
Materials and Reagents
-
Test Compound: this compound (CAS No. 93-29-8), ≥97% purity
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Emulsifier (Optional): Tween 80 (Polysorbate 80), sterile
-
Culture Media:
-
Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Agar (TSA) or Blood Agar for sub-culturing and colony counting
-
-
Test Organisms (ATCC/NCTC Strains Recommended):
-
Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923) - Gram-positive representative
-
Escherichia coli (e.g., ATCC 25922) - Gram-negative representative
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - Quality control strain
-
Enterococcus faecalis (e.g., ATCC 29212) - Quality control strain
-
-
Labware:
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile Petri dishes (90 mm or 100 mm)
-
Sterile blank paper disks (6 mm diameter)
-
Sterile glass tubes, flasks, and micropipette tips
-
Sterile cotton swabs
-
-
Equipment:
-
Biosafety cabinet (Class II)
-
Incubator (35-37°C)
-
Vortex mixer
-
Spectrophotometer or turbidimeter
-
Calipers or ruler (for zone measurement)
-
Preparation of this compound Stock Solution
The poor water solubility of this compound is a critical factor that must be addressed to prevent compound precipitation and ensure accurate concentration delivery[11][12].
-
Weighing: Accurately weigh the required amount of this compound powder or crystals in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolution: Dissolve the compound in 100% sterile DMSO to create a high-concentration primary stock (e.g., 51.2 mg/mL). This compound is readily soluble in DMSO[1][13]. Vortex thoroughly to ensure complete dissolution.
-
Working Stock: Prepare a working stock solution from the primary stock by diluting it in the appropriate sterile culture medium (e.g., MHB). Crucial Causality: To prevent precipitation, the final concentration of DMSO in any test well should not exceed 1-2%, as higher concentrations can exhibit antimicrobial activity or affect microbial growth. It is essential to run a solvent control to confirm the DMSO concentration used is inert. For some applications, adding an emulsifier like Tween 80 to the broth at a low final concentration (e.g., 0.5% v/v) can help create a stable emulsion, which is a critical step for ensuring continuous contact between the hydrophobic compound and the bacteria[14][15][16].
Preparation of Standardized Microbial Inoculum
The density of the starting bacterial inoculum directly impacts the outcome of susceptibility tests. The universally accepted standard is a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL[17][18].
-
Culture Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Suspension: Suspend the colonies in 5 mL of sterile saline or MHB.
-
Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity by comparing it to a 0.5 McFarland standard, either visually against a white background with contrasting black lines or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). Add more colonies to increase turbidity or sterile saline/broth to decrease it.
-
Final Dilution: This standardized suspension must be further diluted for use in the assays. For broth microdilution, it is typically diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well[5][19]. For agar diffusion, this suspension is used directly[20]. Trustworthiness Check: The inoculum should be used within 15 minutes of preparation to maintain the correct cell density before cell division occurs.
Protocol I: Broth Microdilution for MIC & MBC Determination
This method provides quantitative results for the minimum inhibitory (MIC) and minimum bactericidal (MBC) concentrations, forming the cornerstone of antimicrobial evaluation[4][5]. The protocol is adapted from CLSI M07 guidelines[21].
Experimental Principle
The test compound is serially diluted in a 96-well plate, and each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that completely inhibits visible growth after incubation[22]. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum[23].
Step-by-Step Methodology
-
Plate Setup: Add 100 µL of sterile MHB to wells 2 through 12 in a 96-well plate.
-
Compound Addition: Add 200 µL of the starting concentration of this compound (prepared in MHB) to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): Add 100 µL of MHB. This well will receive only the bacterial inoculum.
-
Well 12 (Solvent/Sterility Control): Add 100 µL of MHB containing the highest concentration of DMSO used in the assay. This well will not be inoculated.
-
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension to achieve 1 x 10⁶ CFU/mL. Add 100 µL of this diluted inoculum to wells 1 through 11. This results in a final volume of 200 µL per well and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Seal the plate (e.g., with an adhesive film) to minimize evaporation and cross-contamination, especially important for volatile compounds. Incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in a well that remains clear (no visible growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
MBC Determination: From each well that shows no visible growth (i.e., at and above the MIC), pipette 10 µL and plate it onto a TSA or MHA plate. Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration that results in no colony growth or a colony count that is ≥99.9% lower than the initial inoculum count.[4][5]
Caption: Experimental workflow for MIC and MBC determination.
Data Presentation: MIC/MBC
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 29213 | 64 | 128 | Bactericidal (≤4) |
| E. coli ATCC 25922 | 128 | 512 | Bacteriostatic (>4) |
| P. aeruginosa ATCC 27853 | 256 | 512 | Bactericidal (≤4) |
Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal.
Protocol II: Agar Disk Diffusion (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method ideal for initial screening. It is simple, low-cost, and widely used[24]. The protocol is based on CLSI M02 standards[20][25].
Experimental Principle
A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk[20].
Step-by-Step Methodology
-
Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.
-
Streaking: Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Drying: Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a biosafety cabinet[20]. Causality: This step is crucial to prevent the disks from sliding and to ensure proper absorption from the agar surface.
-
Disk Impregnation: Aseptically apply a known volume (e.g., 20 µL) of the this compound solution (at a specific concentration) onto a sterile blank paper disk. Allow the solvent to evaporate completely in the biosafety cabinet.
-
Disk Placement: Using sterile forceps, place the impregnated disk onto the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar surface.
-
Controls: Place a positive control disk (e.g., gentamicin) and a negative solvent control disk (impregnated with DMSO and allowed to dry) on the same plate or a separate control plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
Data Interpretation
Measure the diameter of the zone of inhibition in millimeters (mm) using calipers or a ruler. The size of the zone is proportional to the susceptibility of the organism and the diffusion rate of the compound[18].
Caption: Experimental workflow for the agar disk diffusion assay.
Data Presentation: Zone of Inhibition
| Microorganism | This compound (1 mg/disk) Zone Diameter (mm) | Gentamicin (10 µg) Zone Diameter (mm) | Solvent Control Zone Diameter (mm) |
| S. aureus ATCC 25923 | 21 | 24 | 6 (No inhibition) |
| E. coli ATCC 25922 | 15 | 22 | 6 (No inhibition) |
| P. aeruginosa ATCC 27853 | 12 | 19 | 6 (No inhibition) |
Protocol III: Time-Kill Kinetic Assay
This dynamic assay provides critical insight into the rate of antimicrobial activity, distinguishing between agents that kill bacteria (bactericidal) and those that merely inhibit growth (bacteriostatic)[23][26].
Experimental Principle
A standardized bacterial culture in its logarithmic growth phase is exposed to the antimicrobial agent at various concentrations (typically multiples of the MIC). The number of viable cells (CFU/mL) is determined at specific time intervals over 24 hours[17][27].
Step-by-Step Methodology
-
Inoculum Preparation: Prepare a log-phase culture by inoculating fresh MHB with the test organism and incubating until it reaches a turbidity of 0.5 McFarland. Dilute this culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks of fresh, pre-warmed MHB.
-
Test Setup: To the flasks, add this compound to achieve final concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask with no compound.
-
Sampling: Immediately after adding the compound (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Serial Dilution & Plating: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of the appropriate dilutions onto TSA or MHA plates.
-
Incubation & Counting: Incubate the plates at 35-37°C for 18-24 hours. After incubation, count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy[17].
-
Calculation: Calculate the CFU/mL for each time point and concentration. Convert the CFU/mL values to log₁₀ CFU/mL.
Data Interpretation
Plot log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal Activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum[17][23].
-
Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL, where growth is inhibited but the cell count remains relatively stable[23].
Caption: Experimental workflow for the time-kill kinetic assay.
Data Presentation: Time-Kill Kinetics
| Time (hr) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 |
| 2 | 6.51 | 5.45 | 4.88 | 4.15 |
| 4 | 7.82 | 5.10 | 3.95 | 2.51 |
| 8 | 8.95 | 4.98 | 2.81 | <2.0 (Limit of Detection) |
| 24 | 9.12 | 4.85 | <2.0 | <2.0 |
Note: A reduction from ~5.7 log₁₀ to <2.7 log₁₀ represents a bactericidal effect.
Specialized Protocol: Vapor Phase Antimicrobial Activity
Given the volatility of many essential oil components, assessing antimicrobial activity in the vapor phase is highly relevant for applications like air sanitation or active food packaging[28][29].
Experimental Principle
This assay evaluates the ability of the compound's vapors to inhibit microbial growth without direct contact. A common method is the inverted dish technique, where the volatile agent is placed on the lid and the inoculated medium is on the bottom[30].
Step-by-Step Methodology
-
Plate Preparation: Inoculate an MHA plate with a 0.5 McFarland suspension as described in the disk diffusion protocol.
-
Vapor Source: Aseptically affix a sterile paper disk to the inside center of the Petri dish lid.
-
Compound Application: Pipette a defined volume (e.g., 50 µL) of the this compound solution onto the disk on the lid.
-
Assembly and Sealing: Invert the inoculated agar plate and place it over the lid. Immediately seal the plate junction with parafilm to create a closed micro-atmosphere and prevent vapor leakage.
-
Controls: Prepare a control plate using only the solvent on the disk.
-
Incubation: Incubate the sealed plates in the upright position (lid on top) at 35-37°C for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition on the agar surface directly below the disk.
Conclusion
This application guide provides a validated and comprehensive set of protocols for the systematic evaluation of this compound's antimicrobial properties. By adhering to standardized methodologies for determining MIC/MBC, assessing activity via agar diffusion, and characterizing killing kinetics, researchers can generate robust and comparable data. These field-proven techniques, adapted for the specific properties of natural volatile compounds, will empower drug development professionals to accurately assess the potential of this compound as a novel antimicrobial agent in the fight against infectious diseases.
References
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- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information.
- Vitanza, L., Maccelli, A., Marazzato, M., Scazzocchio, F., Comanducci, A., & Fornarini, S. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. Pharmaceuticals.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Expert Rules.
- David, V., Abril-Novillo, A., Khachatryan, A., & Jerves-Andrade, L. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Medical Sciences.
- Sartoratto, A., Machado, A. L. M., Delarmelina, C., Figueira, G. M., Duarte, M. C. T., & Rehder, V. L. G. (2004). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology.
- Scribd. (n.d.). Time Kill Assay.
- Nazzaro, F., Fratianni, F., De Martino, L., Coppola, R., & De Feo, V. (2013). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents.
- Wińska, K., Mączka, W., Łyczko, J., Grabarczyk, M., Czubaszek, A., & Szumny, A. (2019). Volatile Antimicrobial Agents and In Vitro Methods for Evaluating Their Activity in the Vapour Phase: A Review. Molecules.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.
- National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Version 7.0.
- Hammer, K. A., Carson, C. F., & Riley, T. V. (1995). Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil). Microbios.
- Adkin, A., Jeganathan, B., & Selvaraj, M. (2017). A vapour phase assay for evaluating the antimicrobial activities of essential oils against bovine respiratory bacterial pathogens. Journal of Applied Microbiology.
- Wikipedia. (n.d.). Vapour-phase-mediated antimicrobial activity.
- Denyer, S. P., & Hodges, N. A. (2011). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Journal of Pharmacy and Pharmacology.
- ResearchGate. (n.d.). Schematic representation for the vapor phase antimicrobial assay.
- Adkin, A., Jeganathan, B., & Selvaraj, M. (2017). A vapor-phase assay for evaluating the antimicrobial activities of essential oils against bovine respiratory bacterial pathogens. ResearchGate.
- Šimunović, K., Mlinarić, A., & Generalic, I. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. Molecules.
- ResearchGate. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils.
- ResearchGate. (n.d.). The Evaluation of Essential Oils for Antimicrobial Activity.
- SlideShare. (n.d.). Antimicrobial techniques for natural products.
- American Society for Microbiology (ASM). (2004). Screening for the Antibacterial Activity of Medicinal Plants.
- International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2019). Characterization of Antibacterial Activity of Selected Essential Oils.
- Michalak, M. (2022). Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability. Molecules.
- de Oliveira, D., Angonese, M., Gomes, C., & Ferreira, S. R. S. (2014). Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification. Applied Biochemistry and Biotechnology.
- Ventos. (n.d.). This compound.
- American Society for Microbiology (ASM). (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Hyldgaard, M., Mygind, T., Piotrowska, R., Foss, M., & Meyer, R. L. (2015). Isoeugenol has a non-disruptive detergent-like mechanism of action. Frontiers in Microbiology.
- Tradeasia. (n.d.). Iso-eugenol Acetate (93-29-8).
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing.
- da Cunha, F. A. B., et al. (2020). Antibacterial effect of isoeugenol against Pseudomonas aeruginosa. Brazilian Journal of Medical and Biological Research.
- Hyldgaard, M., Mygind, T., Piotrowska, R., Foss, M., & Meyer, R. L. (2015). Isoeugenol has a non-disruptive detergent-like mechanism of action. Frontiers in Microbiology.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- ResearchGate. (2014). (PDF) Antimicrobial and Antioxidant Activities of Clove Essential Oil and Eugenyl Acetate Produced by Enzymatic Esterification.
- Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
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Application Notes and Protocols for the Formulation of Isoeugenyl Acetate for Topical Application
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of isoeugenyl acetate for topical application. This compound, a phenylpropanoid also known as acetyl isoeugenol, is a fragrance and flavoring agent with potential anti-inflammatory and antimicrobial properties, making it a compound of interest for dermatological and cosmetic applications.[1][2] This guide offers a structured approach, from pre-formulation studies to the development and characterization of two distinct topical formulations: an oil-in-water cream and a carbomer-based hydrogel. The protocols are designed to be self-validating, with in-depth explanations for experimental choices to ensure scientific integrity. All methodologies are supported by citations to authoritative sources.
Introduction and Rationale
This compound is a derivative of isoeugenol, a compound found in various essential oils.[3] While extensively used in the fragrance industry for its warm, spicy, and slightly floral scent, emerging research into the biological activities of related phenylpropanoids, such as eugenol and isoeugenol, suggests a broader potential for this compound in topical formulations.[4][5][6] These activities include antibacterial effects against skin-relevant pathogens like Staphylococcus aureus and potential anti-inflammatory actions.[7][8]
The topical delivery of this compound presents an opportunity to harness these properties for cosmetic or therapeutic benefit. However, its hydrophobic nature and potential for skin sensitization necessitate a systematic and rational approach to formulation development.[4][9] The goal is to create stable, aesthetically pleasing, and effective delivery systems that ensure the bioavailability of this compound at the target site while minimizing potential adverse effects.
This guide will detail the critical steps in developing topical formulations of this compound, focusing on scientific justification and practical, step-by-step protocols.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
Before embarking on formulation, a thorough understanding of the physicochemical properties of this compound is paramount. These properties will dictate the choice of excipients and the manufacturing process.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | 2-methoxy-4-(1-propenyl)phenyl acetate | [10] |
| CAS Number | 93-29-8 | [10] |
| Molecular Formula | C₁₂H₁₄O₃ | [10] |
| Molecular Weight | 206.24 g/mol | [10] |
| Appearance | White crystalline powder | [11] |
| Odor | Mild, sweet, spicy, rose-carnation | [11] |
| Melting Point | 79-81 °C | [2] |
| Boiling Point | 282-283 °C | [11] |
| Solubility | Insoluble in water; soluble in alcohols, oils, and organic solvents. | [4][10] |
| LogP (o/w) | ~3.043 (estimated) | [11] |
Solubility Assessment
The solubility of this compound in various cosmetic and pharmaceutical-grade solvents is a critical parameter for developing a stable and homogenous formulation. Based on its LogP value, this compound is a lipophilic compound.
Protocol 1: Semi-Quantitative Solubility Assessment
-
Solvent Selection: Choose a range of common topical excipients, including glycols (propylene glycol, polyethylene glycol 400), oils (mineral oil, isopropyl myristate, caprylic/capric triglyceride), and surfactants (polysorbate 80).
-
Sample Preparation: In separate, tared glass vials, add a known amount of this compound (e.g., 10 mg).
-
Solvent Addition: Incrementally add the selected solvent (e.g., in 0.1 mL aliquots) to each vial.
-
Mixing: After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution. If undissolved particles remain, gently warm the vial (up to 40°C) to facilitate dissolution.
-
Determination: Record the amount of solvent required to completely dissolve the this compound. Express solubility as mg/mL.
Expected Outcomes: this compound is expected to show good solubility in oils and glycols, which will form the basis of the oil phase in a cream or the solvent system in a gel.
Formulation Development
This section provides detailed protocols for two distinct topical formulations: an oil-in-water (o/w) cream and a carbomer-based hydrogel. The choice between these formulations will depend on the desired aesthetic properties, target application, and required release profile.
Formulation 1: Oil-in-Water (O/W) Cream
An o/w cream is a versatile formulation that can provide moisturization and a pleasant skin feel. The this compound will be dissolved in the oil phase.
Table 2: Composition of this compound O/W Cream
| Phase | Ingredient | Function | % w/w |
| A (Oil Phase) | This compound | Active Ingredient | 1.0 |
| Caprylic/Capric Triglyceride | Emollient/Solvent | 10.0 | |
| Cetyl Alcohol | Thickener/Emollient | 3.0 | |
| Glyceryl Stearate & PEG-100 Stearate | Emulsifier | 5.0 | |
| B (Aqueous Phase) | Deionized Water | Vehicle | 77.5 |
| Glycerin | Humectant | 3.0 | |
| C (Cool-down Phase) | Phenoxyethanol | Preservative | 0.5 |
Protocol 2: Preparation of this compound O/W Cream (100g batch)
-
Phase A Preparation: In a heat-resistant beaker, combine caprylic/capric triglyceride, cetyl alcohol, and glyceryl stearate & PEG-100 stearate. Heat to 75°C with gentle stirring until all components are melted and homogenous. Add the this compound and stir until completely dissolved.
-
Phase B Preparation: In a separate heat-resistant beaker, combine the deionized water and glycerin. Heat to 75°C.
-
Emulsification: Slowly add the oil phase (A) to the aqueous phase (B) under continuous homogenization (e.g., using a high-shear mixer) for 5-10 minutes.
-
Cooling: Remove the emulsion from the heat and continue stirring with a propeller mixer at a moderate speed.
-
Addition of Phase C: When the temperature of the cream has cooled to below 40°C, add the phenoxyethanol and mix until uniform.
-
Finalization: Continue stirring until the cream has reached room temperature. Package in an appropriate airtight container.
Formulation 2: Carbomer-Based Hydrogel
A hydrogel offers a non-greasy, cooling sensation and is suitable for delivering hydrophilic or solubilized lipophilic compounds. In this formulation, a co-solvent system is used to dissolve the this compound.
Table 3: Composition of this compound Hydrogel
| Phase | Ingredient | Function | % w/w |
| A (API Phase) | This compound | Active Ingredient | 1.0 |
| Propylene Glycol | Solvent/Penetration Enhancer | 15.0 | |
| B (Gel Phase) | Deionized Water | Vehicle | 81.9 |
| Carbomer 940 | Gelling Agent | 1.0 | |
| Disodium EDTA | Chelating Agent | 0.1 | |
| C (Neutralizing Phase) | Triethanolamine (10% solution) | Neutralizer | q.s. (to pH 6.0-6.5) |
| D (Preservative Phase) | Phenoxyethanol | Preservative | 1.0 |
Protocol 3: Preparation of this compound Hydrogel (100g batch)
-
Phase B Preparation: In a beaker, slowly sprinkle the Carbomer 940 into the deionized water while stirring rapidly with a propeller mixer to avoid clumping. Add the disodium EDTA and continue to stir until the carbomer is fully hydrated (this may take up to an hour).[12][13]
-
Phase A Preparation: In a separate small beaker, dissolve the this compound in the propylene glycol.
-
Combining Phases: Slowly add the API phase (A) to the gel phase (B) and mix until homogenous.
-
Neutralization (Phase C): While stirring, add the triethanolamine solution dropwise until a clear, viscous gel is formed and the pH is between 6.0 and 6.5.
-
Preservation (Phase D): Add the phenoxyethanol and mix thoroughly.
-
Finalization: Allow the gel to rest for several hours to eliminate any air bubbles. Package in an appropriate container.
Physicochemical Characterization of Formulations
Once formulated, the cream and gel should be characterized to ensure they meet quality standards.
Table 4: Quality Control Parameters for Topical Formulations
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogenous, free of phase separation or particulates. |
| Color | Visual Inspection | Consistent with standards. |
| Odor | Olfactory | Characteristic odor of this compound. |
| pH | pH meter | Cream: 5.0-6.5; Gel: 6.0-6.5 |
| Viscosity | Rotational Viscometer | Within pre-defined range. |
| Assay (API Content) | HPLC | 90-110% of label claim. |
| Microbial Limits | USP <61> & <62> | Meets pharmacopeial standards. |
HPLC Method for Quantification of this compound
A validated HPLC method is essential for determining the potency of the formulations and for use in skin permeation studies.
Protocol 4: HPLC Analysis
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized). Phosphoric acid or formic acid can be added to improve peak shape.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan (likely around 260-280 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh an amount of cream or gel containing a known theoretical amount of this compound into a volumetric flask.
-
Add a suitable solvent (e.g., methanol or acetonitrile) to dissolve the this compound and extract it from the formulation matrix.
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Bring to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Use a standard curve of this compound in the same solvent to quantify the concentration in the samples.
In Vitro Performance Testing
In Vitro Skin Permeation Testing (IVPT)
IVPT is a crucial tool for evaluating the rate and extent of this compound absorption from the developed formulations into and through the skin. The Franz diffusion cell is the standard apparatus for this purpose.[15]
Workflow for In Vitro Skin Permeation Testing
Caption: Figure 1. Workflow for IVPT using Franz Diffusion Cells.
Protocol 5: IVPT using Franz Diffusion Cells
-
Skin Preparation: Use excised human or porcine skin, dermatomed to a thickness of approximately 500 µm. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid that maintains sink conditions. Due to the lipophilicity of this compound, a mixture of PBS and a solubilizing agent (e.g., 20-40% ethanol or polyethylene glycol) may be necessary. Ensure the fluid is degassed and maintained at 32°C.[16]
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound cream or gel to the skin surface in the donor compartment.[15]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from the receptor fluid and replace it with an equal volume of fresh, pre-warmed receptor fluid.[16]
-
Analysis: Analyze the concentration of this compound in the collected samples using the validated HPLC method (Protocol 4).
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot this against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve and the lag time (t_lag) from the x-intercept.[15]
Biological Activity Assessment (In Vitro)
To substantiate the rationale for topical application, in vitro assays can be performed to evaluate the potential anti-inflammatory and antimicrobial activity of the formulated this compound.
In Vitro Anti-inflammatory Activity
Protocol 6: Inhibition of Pro-inflammatory Cytokines in Macrophages
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) under standard conditions.
-
Stimulation: Seed the cells in a multi-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Treatment: Treat the stimulated cells with various concentrations of this compound (solubilized in a non-toxic vehicle like DMSO) or with the formulated cream/gel (appropriately diluted in cell culture media).
-
Incubation: Incubate for a specified period (e.g., 24 hours).
-
Analysis: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control. Determine the IC₅₀ value if possible.
Logical Flow of Anti-inflammatory Assay
Caption: Figure 2. Logic for in vitro anti-inflammatory assay.
In Vitro Antimicrobial Activity
Protocol 7: Agar Disc Diffusion Assay
-
Microorganism Preparation: Prepare standardized inoculums of relevant skin microorganisms (e.g., Staphylococcus aureus ATCC 29213, Cutibacterium acnes ATCC 6919).
-
Plate Inoculation: Spread the microbial suspension evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for S. aureus).
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of this compound solution or a known amount of the formulated cream/gel. Place the discs on the inoculated agar surface.
-
Controls: Use a negative control (disc with vehicle only) and a positive control (disc with a standard antibiotic).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for S. aureus).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.
Conclusion
This application note provides a comprehensive framework for the formulation and evaluation of this compound for topical delivery. By following a systematic approach that includes thorough pre-formulation studies, rational formulation design, and robust analytical and in vitro performance testing, researchers can develop stable and effective topical products. The provided protocols for an o/w cream and a hydrogel serve as excellent starting points for further optimization based on specific product requirements. The successful development of such formulations could unlock the potential of this compound as a valuable active ingredient in the cosmetic and pharmaceutical fields.
References
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- Ingredients To Die For. (n.d.). Carbomer Gel / Serum Recipe.
- PubChem. (n.d.). Isoeugenol, acetate.
- NIH. (2018). An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol.
- ResearchGate. (2022). Antioxidant and Anti-Inflammatory Activities of Eugenol and Its Derivatives from Clove (Eugenia caryophyllata Thunb.).
- Taylor & Francis Online. (2019). Anticholinergic and antidiabetic effects of isoeugenol from clove (Eugenia caryophylata) oil.
- ResearchGate. (2020). The anti-inflammatory and anti-oxidative actions of eugenol improve lipopolysaccharide-induced lung injury.
- YouTube. (2020). How to make Cream Gel Moisturizer w/ Sodium Carbomer.
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- NIH. (2012). Eugenol Reduces the Expression of Virulence-Related Exoproteins in Staphylococcus aureus.
- NIH. (2015). Eugenol: A Phyto-Compound Effective against Methicillin-Resistant and Methicillin-Sensitive Staphylococcus aureus Clinical Strain Biofilms.
- Food Science and Preservation. (2019). Antimicrobial activities of Korean mugwort (Artemisia iwayomogi and Artemisia princeps) extracts against Staphylococcus aureus and Cutibacterium acnes.
- Tabari Biomedical Student Research Journal. (2019). Formulation and preparation of oil in water cream sample based on OPH enzyme and evaluate enzyme performance in the cream.
- ResearchGate. (2020). Formulation and preparation of oil in water cream sample based on OPH enzyme and evaluate enzyme performance in the cream.
- Sciforum. (2023). Drugs' skin permeability studies using HPLC chromatographic data obtained on different C18 stationary phases and calculated descriptors.
- PubMed. (2021). Assessment of eugenol inhibitory effect on biofilm formation and biofilm gene expression in methicillin resistant Staphylococcus aureus clinical isolates in Egypt.
- CORE. (2020). Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of.
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- Cheméo. (n.d.). Chemical Properties of this compound 2 (CAS 97412-23-2).
- RIFM. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 93-29-8.
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- 10. Isoeugenol, acetate | C12H14O3 | CID 7137 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. How to produce carbomer gel? - GELINNA [greena-bio.com]
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- 16. alterlab.co.id [alterlab.co.id]
Application Notes and Protocols for the Use of Isoeugenyl Acetate as a Fragrance Ingredient in Lab-Scale Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of isoeugenyl acetate as a fragrance ingredient in lab-scale formulations. It covers the essential physicochemical properties, detailed formulation protocols for various cosmetic bases, stability testing methodologies, and analytical quantification techniques. Furthermore, it delves into the safety considerations, including in vitro skin sensitization assessment, and provides insights into its potential antimicrobial properties. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring technical accuracy and reproducibility.
Introduction to this compound
This compound, the acetylated derivative of isoeugenol, is a widely utilized fragrance ingredient valued for its warm, spicy-floral aroma with distinct carnation and clove undertones, complemented by subtle woody and balsamic nuances.[1][2] Its olfactory profile makes it a versatile component in perfumery, enhancing carnation and clove accords, adding warmth to floral compositions, and imparting a spicy richness to oriental fragrances.[1][2] Unlike its precursor, isoeugenol, this compound offers a softer and sweeter scent with less diffusion, contributing to a pleasant warmth in the dry down of a fragrance.[1]
Synthetically derived from isoeugenol, it is a white crystalline powder that is readily soluble in alcohol and fragrance oils, but insoluble in water.[1][3][4] This characteristic is crucial for its incorporation into various formulation types. From a regulatory standpoint, the use of this compound is subject to restrictions set by the International Fragrance Association (IFRA) due to its potential for dermal sensitization and systemic toxicity.[5][6] Adherence to these standards is mandatory to ensure consumer safety.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective and safe use in formulations.
| Property | Value | Source(s) |
| Chemical Name | (2-methoxy-4-prop-1-enylphenyl) acetate | [7][8] |
| Synonyms | Acetyl isoeugenol, Isoeugenol acetate | [1][2] |
| CAS Number | 93-29-8 | [7][8] |
| Molecular Formula | C12H14O3 | [3][7] |
| Molecular Weight | 206.24 g/mol | [3][7] |
| Appearance | White crystalline powder | [2][4][7] |
| Odor Profile | Warm, spicy-floral, carnation, clove, woody, balsamic | [1][2][7] |
| Melting Point | 79-81 °C | [3][9] |
| Boiling Point | 283 °C | [7][8] |
| Solubility | Soluble in alcohol, fixed oils, and DMSO. Insoluble in water.[3][4][9][10] | |
| logP (o/w) | 3.043 (est) | |
| Tenacity on Blotter | > 400 hours | [1] |
| IFRA 51st Amendment (Category 4 - Fine Fragrance) | 0.99% | [1][6] |
Lab-Scale Formulation Protocols
The successful incorporation of this compound into a formulation depends on the vehicle (e.g., hydroalcoholic, emulsion). As a crystalline solid, proper solubilization is a critical first step.
Solubilization of this compound
Causality: Due to its crystalline nature, this compound must be fully dissolved before being added to a bulk formulation to ensure homogeneity and prevent recrystallization. Direct addition of the powder to an aqueous base will result in insolubility.
Protocol: Preparation of a 10% Stock Solution in Ethanol
-
Materials:
-
This compound powder
-
95% Ethanol (perfumer's grade)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
-
Procedure:
-
Weigh 10 g of this compound powder into a clean, dry glass beaker.
-
Add 90 g of 95% ethanol to the beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir at a moderate speed at room temperature until the this compound is completely dissolved. Gentle warming (to no more than 40°C) can be applied to expedite dissolution, but is not typically necessary.
-
Visually inspect the solution against a dark background to ensure there are no undissolved crystals.
-
Store the stock solution in a tightly sealed, light-resistant container at room temperature.
-
Formulation of a Hydroalcoholic Eau de Toilette
Causality: In hydroalcoholic formulations, the high ethanol content serves as the primary solvent for lipophilic fragrance ingredients like this compound. The order of addition is critical to prevent the fragrance concentrate from "louching" (becoming cloudy) upon the addition of water.
Workflow for Hydroalcoholic Formulation
Caption: Workflow for incorporating this compound into a hydroalcoholic fragrance.
Protocol: Lab-Scale Eau de Toilette (100g Batch)
-
Materials:
-
Fragrance oils (as per your accord)
-
10% this compound stock solution (from 3.1) or pure powder
-
95% Ethanol
-
Deionized water
-
Glass beakers
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Fragrance Concentrate: In a small beaker, combine all fragrance oils for your desired scent profile. If using this compound powder, add it to the other fragrance oils and stir until dissolved.[2] If using the stock solution, it will be added with the ethanol. For this example, let's assume a 15% fragrance concentrate.
-
Solubilization: In a larger beaker, combine 15g of the fragrance concentrate with 65g of 95% ethanol. If you did not add this compound powder to the concentrate, add the appropriate amount of the 10% stock solution here.
-
Mixing: Stir the mixture until the fragrance concentrate is completely solubilized in the ethanol.
-
Dilution: Slowly add 20g of deionized water to the ethanol-fragrance mixture while stirring continuously. This slow addition minimizes the risk of cloudiness.
-
Maturation & Finishing: Allow the final fragrance to mature for at least 48 hours in a cool, dark place. Subsequently, chill the fragrance to approximately 4°C for 24 hours to precipitate any insoluble waxes, and then filter cold to obtain a clear solution.
-
Formulation of an Oil-in-Water Emulsion (Cream)
Causality: In emulsion systems, this compound, being lipophilic, should be incorporated into the oil phase. Adding it to the water phase would result in poor dispersion and potential instability. The temperature of addition is also important to prevent its degradation and volatilization.
Workflow for Emulsion Formulation
Caption: General workflow for incorporating this compound into an o/w emulsion.
Protocol: Lab-Scale Cream (100g Batch)
-
Materials:
-
Oil Phase: Lipophilic ingredients (e.g., Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride) and oil-soluble emulsifiers.
-
Water Phase: Deionized water, humectants (e.g., Glycerin), and water-soluble thickeners (e.g., Xanthan Gum).
-
This compound powder
-
Preservative system
-
pH adjuster (e.g., Citric Acid or Sodium Hydroxide solution)
-
-
Procedure:
-
Phase Preparation: In separate beakers, weigh the components of the oil phase and the water phase.
-
Heating: Heat both phases to 75-80°C in a water bath. Stir each phase until all components are melted and homogeneous.
-
Emulsification: Slowly add the water phase to the oil phase while homogenizing with a high-shear mixer. Continue homogenization for 3-5 minutes to form a stable emulsion.
-
Cooling: Transfer the emulsion to a vessel with a low-shear mixer (e.g., paddle or anchor stirrer) and begin cooling while stirring gently.
-
Fragrance Addition: Once the emulsion has cooled to below 40°C, add the this compound powder (typically 0.1-0.5% w/w, respecting IFRA limits) and stir until fully dispersed. This lower temperature minimizes the risk of fragrance degradation and volatilization.
-
Finishing: Add the preservative system and any other temperature-sensitive additives. Adjust the pH to the desired range for the formulation.
-
Stability Testing
Stability testing is crucial to ensure that the fragrance remains effective and the product remains safe and aesthetically pleasing throughout its shelf life.[1]
Accelerated Stability Testing Protocol
Causality: Exposing the formulation to stress conditions such as elevated temperature, UV light, and freeze-thaw cycles can predict its long-term stability in a shorter timeframe.[1][11][12][13]
Protocol:
-
Sample Preparation: Prepare multiple samples of the final formulation in the intended final packaging.
-
Storage Conditions:
-
Elevated Temperature: Store samples at 40°C ± 2°C and 45°C ± 2°C.[12][14]
-
Room Temperature (Control): Store samples at 25°C ± 2°C.[12]
-
Cold Temperature: Store samples at 4°C ± 2°C.[11]
-
Freeze-Thaw Cycling: Subject samples to repeated cycles of freezing (e.g., -5°C for 24 hours) and thawing (25°C for 24 hours) for at least three cycles.[1][12]
-
Light Exposure: Expose samples to controlled UV and visible light in a light cabinet.[1][12]
-
-
Evaluation Schedule: Evaluate the samples at baseline (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Parameters to Evaluate:
-
Physical: Color, clarity (for clear liquids), odor, viscosity, phase separation, and pH.[12]
-
Chemical: Quantification of this compound concentration using a validated analytical method (see Section 5).
-
Analytical Quantification
Accurate quantification of this compound is essential for quality control, stability studies, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose.[15][16][17]
GC-MS Protocol for Quantification in a Hydroalcoholic Base
Causality: GC-MS provides excellent separation and identification of volatile and semi-volatile compounds like this compound, making it ideal for complex fragrance mixtures.
Protocol:
-
Sample Preparation:
-
Prepare a series of calibration standards of this compound in ethanol (e.g., 10, 50, 100, 200, 500 ppm).
-
Dilute the hydroalcoholic fragrance sample with ethanol to bring the expected concentration of this compound within the calibration range. An internal standard (e.g., 4-tert-Butylphenol) can be added to both samples and standards for improved accuracy.
-
-
GC-MS Instrumentation and Conditions (Representative):
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or split mode, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Safety and Regulatory Considerations
Dermal Sensitization
This compound is recognized as a potential skin sensitizer.[5] It is hypothesized that it may hydrolyze to isoeugenol in the skin, which is a known allergen.[9][16] Therefore, its use is restricted by IFRA.
In Vitro Assessment of Sensitization Potential:
For novel formulations or for generating supporting data, in vitro methods that address the key events of the skin sensitization adverse outcome pathway (AOP) are employed. The U-SENS™ assay, which measures the activation of dendritic cells (a key event 3 in the AOP), is one such method described in OECD Test Guideline 442E.[18] This assay can be used to predict the sensitization potential of fragrance ingredients.[18]
IFRA Compliance
It is mandatory to adhere to the latest IFRA standards for the maximum acceptable concentration of this compound in different consumer product categories.[6] For example, in fine fragrances (Category 4), the limit is 0.99%.[1][6] Researchers and formulators must consult the most recent version of the IFRA Standards for the specific product type they are developing.
Potential Antimicrobial Activity
While primarily used for its fragrance, this compound may possess some antimicrobial properties, a characteristic noted for its parent compound, isoeugenol, and its ester, eugenyl acetate.[9][19][20]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Microbial culture in the logarithmic growth phase (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
-
Procedure:
-
Prepare a serial two-fold dilution of the this compound solution in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
References
- Lee, I., et al. (2022). Assessment of the skin sensitization potential of fragrance ingredients using the U-SENS™ assay. Toxicology in Vitro, 79, 105298.
- The Perfumers Apprentice. This compound.
- Certified Cosmetics. Accelerated Stability and Compatibility Test.
- Amarrie Cosmetics. (2025). Stability Testing for Cosmetics: Accelerated, Long‑Term, and Transport.
- Taobe Consulting. Stability Testing Cosmetics.
- SIELC Technologies. (2018). This compound.
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- Cloudfront.net. (2016). ANALYTICAL METHOD TO QUANTIFY 57 SUSPECTED ALLERGENS (AND ISOMERS) IN READY TO INJECT FRAGRANCE MATERIALS BY GAS CHROMATOGRAPHY.
- MySwissLab. (2023). Accelerated Stability Testing: Guide for Lasting Cosmetics.
- Personal Care Magazine. (2023). Trigger warning: New study finds new way to test fragrance sensitization.
- Galbiati, V., et al. (2019). Contact Allergy to Fragrances: In Vitro Opportunities for Safety Assessment. Cosmetics, 6(1), 4.
- R Discovery. (2025). Case study on the evaluation of skin sensitization for 23 selected fragrance ingredients using a defined approach based on OECD Guideline 497.
- Lee, I. Assessment of the skin sensitization potential of fragrance ingredients using the U-SENS™ assay.
- Johansen, J. D., et al. (2003). Significant exposures to isoeugenol derivatives in perfumes. Contact Dermatitis, 49(4), 198-202.
- Wijesekara, K. T., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Toxics, 11(4), 365.
- Perfumemaking at Groups.io. (2019). This compound, solubility?.
- PerfumersWorld. GCMS Analysis.
- Rastogi, S. C., et al. (2001). ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7137, Isoeugenol, acetate.
- Ernesto Ventós S.A. This compound.
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, eugenyl acetate, CAS Registry Number 93-28-7. Food and Chemical Toxicology, 144, 111630.
- The Fragrance Conservatory. This compound.
- de Oliveira, D., et al. (2014). Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification. Applied Biochemistry and Biotechnology, 174(4), 1493-1504.
- IFRA. (2023). Amendment 51 STAND this compound.
- Pharmaguideline. SOP for Antimicrobial Effectiveness Testing.
- Google Patents. WO2019001770A1 - Method for solubilizing poorly water-soluble cosmetic agents.
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- ScholarWorks @ UTRGV. ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES.
- Podolska, M., et al. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 67(6), 709-714.
- The Perfumers Apprentice. This compound.
- Lee, J., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 708.
- The Good Scents Company. (E)-isoeugenyl acetate.
- Roquette. Formulation Guide.
- PCC Group. PERSONAL CARE.
- BRB International. (2023). BRB Face and Body Care Guide Formulation Booklet.
- ResearchGate. oxidative degradation.
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Application Notes and Protocols: Isoeugenyl Acetate as a Precursor for Pharmaceutical Synthesis
Introduction: Unlocking the Pharmaceutical Potential of a Versatile Precursor
Isoeugenyl acetate, a derivative of the naturally occurring phenylpropanoid isoeugenol, is widely recognized for its pleasant, spicy aroma, leading to its extensive use in the fragrance and flavor industries.[1] However, its utility extends far beyond sensory applications. The unique chemical architecture of this compound, featuring a substituted benzene ring and a propenyl side chain, renders it a valuable and versatile precursor for the synthesis of a diverse array of bioactive molecules with significant pharmaceutical potential.[2] The acetate group serves as a convenient protecting group for the reactive phenolic hydroxyl of isoeugenol, which can be readily cleaved to unmask the functionality required for subsequent synthetic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a potent antioxidant compound, demonstrating its role as a key starting material in the development of novel therapeutics. The protocols detailed herein are designed to be self-validating, with clear causality behind experimental choices, ensuring scientific integrity and reproducibility.
Core Synthesis Strategy: A Two-Step Approach to Bioactive Derivatives
The overarching strategy for leveraging this compound in pharmaceutical synthesis involves a two-step process. The first step is the deprotection of the phenolic hydroxyl group via hydrolysis of the acetate ester to yield isoeugenol. The liberated isoeugenol, with its reactive hydroxyl group, then serves as the immediate precursor for the construction of more complex, biologically active molecules. This is exemplified in the second step, the synthesis of a novel antioxidant through a Friedel-Crafts alkylation reaction.
Figure 1: Overall two-step synthesis workflow.
Part 1: Deacetylation of this compound to Isoeugenol
The foundational step in utilizing this compound as a precursor is the efficient cleavage of the acetate ester to furnish isoeugenol. The Zemplén deacetylation, a classic and highly effective method for the de-O-acetylation of acetylated phenols and carbohydrates, is employed here.[3] This reaction proceeds via a transesterification mechanism catalyzed by a catalytic amount of sodium methoxide in methanol, offering high yields and straightforward purification.[4]
Experimental Protocol 1: Zemplén Deacetylation
Materials:
-
This compound (≥97%)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 25% solution in methanol
-
Dowex® 50WX8 hydrogen form resin (or equivalent acidic resin)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inert atmosphere setup
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of this compound) under an inert atmosphere of argon or nitrogen.
-
Initiation of Reaction: Cool the solution to 0 °C using an ice bath. While stirring, add a catalytic amount of sodium methoxide solution (0.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The disappearance of the starting material spot and the appearance of the more polar isoeugenol spot indicates reaction completion. This typically occurs within 1-3 hours.
-
Neutralization: Upon completion, add Dowex® 50WX8 resin to the reaction mixture and stir until the pH becomes neutral (check with pH paper). This step is crucial to quench the reaction and remove the sodium ions.
-
Filtration and Concentration: Filter the reaction mixture to remove the resin, washing the resin with a small amount of methanol. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Work-up: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude isoeugenol.
-
Purification and Characterization: The crude product can be purified by column chromatography on silica gel if necessary. The final product, isoeugenol, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][5]
Part 2: Synthesis of a Potent Antioxidant via Friedel-Crafts Alkylation
With isoeugenol in hand, we can now proceed to the synthesis of a high-value bioactive compound. This protocol details the Friedel-Crafts alkylation of isoeugenol with pyrocatechol to produce a novel phenolic compound with demonstrated potent antioxidant properties.[6] The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in aromatic chemistry, and in this context, it allows for the construction of complex polyphenolic structures with enhanced biological activity.[7]
Experimental Protocol 2: Friedel-Crafts Alkylation of Isoeugenol
Materials:
-
Isoeugenol (from Protocol 1)
-
Pyrocatechol
-
Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inert atmosphere setup
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve pyrocatechol (2.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains low. Stir the mixture for 15 minutes at 0 °C.
-
Substrate Addition: Prepare a solution of isoeugenol (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.
-
Concentration and Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired antioxidant compound.
-
Characterization: The final product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Figure 2: Workflow for the Friedel-Crafts alkylation.
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₁₂H₁₄O₃ | 206.24 | White crystalline powder[8] | 79-81 |
| Isoeugenol | C₁₀H₁₂O₂ | 164.20 | Pale yellow oily liquid[9] | -10 |
Safety and Handling
The handling of all chemicals should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: May be harmful if swallowed and causes skin and serious eye irritation.[10] Avoid breathing dust and ensure adequate ventilation.[11]
-
Isoeugenol: Harmful if swallowed or in contact with skin.[12] It can cause skin irritation and may cause an allergic skin reaction.[13] It also causes serious eye irritation.[13]
-
Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere.
-
Aluminum Chloride (Anhydrous): Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic fumes. Handle with extreme care in a dry environment.
-
Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.
-
Pyrocatechol: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.
Conclusion and Future Outlook
This application note has detailed a robust and reproducible two-step synthetic pathway that transforms the readily available fragrance compound, this compound, into a potent antioxidant with pharmaceutical potential. By first deprotecting the phenolic hydroxyl group and then employing a Friedel-Crafts alkylation, a more complex and biologically active molecule can be efficiently synthesized. The therapeutic potential of isoeugenol derivatives as antioxidants and anti-inflammatory agents is an active area of research, with studies suggesting their utility in mitigating oxidative stress-related diseases.[1][14] The protocols provided herein serve as a foundational guide for researchers to explore the vast synthetic possibilities originating from this compound, paving the way for the discovery and development of novel pharmaceutical agents.
References
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- PubChem. Isoeugenol. URL
- The Good Scents Company.
- Chemistry Online.
- MDPI. Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. URL
- J&K Scientific LLC.
- ResearchGate.
- Benchchem.
- Reddit. Deacetylation of glucopyranosides with sodium methoxide: dry solvent?. URL
- ChemicalBook. (E)-2-methoxy-4-(prop-1-enyl)phenol | 5932-68-3. URL
- ResearchGate. (PDF) Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. URL
- Mettler Toledo.
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Application Note: A Comprehensive Guide to the Preparation of Isoeugenyl Acetate for High-Resolution NMR Analysis
Abstract
This application note provides a detailed, experience-driven guide for the preparation of isoeugenyl acetate samples for both qualitative and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple step-by-step instructions to explain the critical rationale behind each stage of the preparation process. By focusing on the physicochemical properties of this compound, this guide ensures the acquisition of high-quality, reproducible, and accurate NMR data. Protocols for standard structural elucidation and rigorous quantitative analysis (qNMR) are presented, alongside troubleshooting solutions for common spectral issues.
Introduction: The Imperative of Meticulous Sample Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation and quantification of organic molecules like this compound.[1] The quality of the final spectrum, however, is profoundly dependent on the initial sample preparation.[2] A poorly prepared sample can lead to a cascade of issues including broad, distorted peaks, poor signal-to-noise ratios, and inaccurate integrations, ultimately compromising the integrity of the data.[3][4]
This guide is built on the principle that understanding the "why" behind each step is paramount to success. We will explore how the specific properties of this compound dictate the optimal choices for solvents, concentration, and handling, empowering the scientist to not only follow a protocol but to adapt it intelligently.
Physicochemical Properties of this compound
A foundational understanding of the analyte is the first step in designing a robust preparation protocol.
| Property | Value | Source(s) |
| Chemical Structure | ||
| (E)-isoeugenyl acetate shown) | ||
| Molecular Formula | C₁₂H₁₄O₃ | [5] |
| Molecular Weight | 206.24 g/mol | [5] |
| Appearance | Colorless or white powder or crystals. | [5][6] |
| Melting Point | 79-81 °C | [6][7] |
| Solubility | Soluble in DMSO, alcohol, and fixed oils. Insoluble in water. | [6][7][8] |
| Stability | Stable for at least 2 years when stored at +4°C, protected from light and moisture. | [6] |
The Cornerstone of Quality Spectra: Causality in Experimental Choices
Every step in NMR sample preparation is a measure to control the local magnetic environment of the nuclei. The goal is a perfectly homogeneous magnetic field, which translates to sharp, well-resolved spectral lines.
-
Solvent Selection: The primary role of a deuterated solvent is to dissolve the analyte and provide a deuterium signal for the spectrometer's lock system, which stabilizes the magnetic field.[1][9] The choice of solvent is critical; it must fully dissolve the analyte to create a homogeneous solution, as suspended solid particles will cause severe line broadening.[3][9][10] For this compound, its non-polar ester and ether functionalities, combined with an aromatic ring, suggest good solubility in common organic NMR solvents.
-
Sample Concentration: Concentration directly impacts the signal-to-noise ratio (S/N). However, an overly concentrated sample can increase solution viscosity, leading to broader spectral lines and difficulty in shimming.[9][11] For routine ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL is typical for small molecules.[9][10] More sensitive experiments like ¹³C NMR require higher concentrations (50-100 mg) due to the low natural abundance of the nucleus.[9]
-
Purity and Contaminants: Particulate matter, paramagnetic impurities (e.g., transition metals), and even residual water can devastate spectral quality.[3][12] Particulates are removed by filtration, while paramagnetic contaminants, which cause extreme peak broadening, must be avoided by using clean glassware and high-purity reagents.[3] Water contamination is a common issue and can be minimized by using dry equipment and properly stored solvents.[13][14]
Protocol 1: Standard Sample Preparation for Qualitative Analysis
This protocol is designed for routine structural verification of this compound. The primary goal is to obtain a clean, high-resolution spectrum for chemical shift and coupling constant analysis.
Materials and Equipment
-
This compound sample
-
High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[15]
-
Deuterated solvent (see Table 2)
-
Glass Pasteur pipette and bulb
-
Small piece of glass wool or a pipette filter
-
Clean, dry vial (e.g., 1-dram)
-
Vortex mixer (optional)
-
NMR tube caps and labels
Recommended Solvents for this compound
| Solvent | ¹H Residual Peak (ppm) | Rationale & Considerations |
| Chloroform-d (CDCl₃) | ~7.26 | Primary Choice. Excellent solvent for non-polar to moderately polar compounds like this compound.[16][17] Its residual peak is a sharp singlet in a region that is unlikely to overlap with analyte signals. |
| Acetone-d₆ | ~2.05 | Good Alternative. A more polar option that will readily dissolve the analyte. The residual peak is a quintet and is far from the aromatic and vinyl regions.[18] |
| DMSO-d₆ | ~2.50 | Excellent for poor solubility. A highly polar aprotic solvent, ensuring complete dissolution.[6][17][19] However, its high boiling point makes sample recovery difficult. The residual peak is a quintet. |
| Benzene-d₆ | ~7.16 | For resolving peak overlap. Can induce different chemical shifts (aromatic solvent-induced shifts) which may help resolve overlapping signals observed in other solvents.[11] |
Step-by-Step Methodology
-
Weighing the Analyte: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.[12] This provides a good balance between signal strength and potential concentration-related line broadening for ¹H NMR.[9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[3][9] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is crucial for proper shimming by the spectrometer.[3][20]
-
Dissolution: Cap the vial and gently swirl or vortex until the solid is completely dissolved. Visually inspect the solution against a bright background to ensure no particulate matter remains.[21] Incomplete dissolution is a primary cause of poor spectral quality.[3]
-
Filtration and Transfer: Place a small, tight plug of glass wool into a clean Pasteur pipette.[4][10] Using the pipette, transfer the solution from the vial through the glass wool filter into the NMR tube. This critical step removes any insoluble impurities or dust that would otherwise interfere with magnetic field homogeneity.[9][10]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination from atmospheric moisture.[20] Label the tube clearly with a unique identifier.
Visualization of Qualitative Workflow
Caption: A streamlined workflow for preparing routine NMR samples.
Protocol 2: Rigorous Quantitative NMR (qNMR) Preparation
This protocol is for determining the precise purity or concentration of this compound. qNMR relies on the direct proportionality between signal integral and the number of nuclei.[19] Therefore, meticulous accuracy, especially in weighing, is non-negotiable.[22]
The Critical Role of the Internal Standard
For qNMR, an internal standard (IS) of known purity is co-dissolved with the analyte.[21] The purity of the analyte is then calculated by comparing the integrated signal areas of the analyte and the IS. An ideal internal standard must:
-
Possess high purity (ideally a Certified Reference Material, CRM).[22]
-
Have resonance signals that do not overlap with any analyte signals.[21][22]
-
Be completely soluble and stable in the chosen solvent.[21][23]
-
Not react with the analyte.[9]
-
Have a simple signal pattern (e.g., a sharp singlet) for easy integration.[23]
Recommended Internal Standards for this compound in CDCl₃
| Internal Standard | Molar Mass | ¹H Signal (ppm) | Rationale |
| Maleic Acid | 116.07 | ~6.3 (singlet) | Widely used CRM.[22] Its vinyl proton signal is in a clear region for this compound. Check for solubility in CDCl₃; may require a different solvent like DMSO-d₆. |
| 1,4-Bis(trimethylsilyl)benzene-d₄ | 230.51 | ~0.25 (singlet) | Excellent standard with a signal in the upfield region, far from any analyte signals.[22] The deuterated aromatic ring simplifies its spectrum. |
| Dimethyl sulfone (DMSO₂) | 94.13 | ~3.1 (singlet) | A stable, crystalline solid. Its methyl singlet is typically in an unoccupied spectral region for this compound. |
| 3,5-Bis(trifluoromethyl)benzoic acid | 258.12 | ~8.4, ~8.6 | Provides signals in the downfield aromatic region, which may be clear depending on the analyte's aromatic signals.[22] |
Step-by-Step Methodology
-
Precision Weighing: Using a calibrated analytical balance (readability of 0.01 mg), accurately weigh ~10-15 mg of the internal standard into a clean, dry vial and record the mass precisely.[20][24]
-
Analyte Addition: Tare the balance. Accurately weigh ~10-20 mg of this compound into the same vial and record the mass precisely. Aim for a molar ratio between the analyte and standard that is close to 1:1 for optimal accuracy.
-
Solvent Addition & Dissolution: Add ~0.7 mL of the appropriate deuterated solvent. Cap the vial tightly.
-
Ensure Homogeneity: Use a vortex mixer and/or a sonicator to ensure both the analyte and the internal standard are completely dissolved.[19][21] This step is critical; any undissolved material will lead to inaccurate quantification. Visually confirm the absence of any solid particles.
-
Filtration and Transfer: Following the same procedure as in Protocol 1, filter the solution through a glass wool-plugged pipette directly into a high-quality NMR tube.
-
Capping and Labeling: Securely cap and label the sample. Prepare for NMR acquisition, ensuring experimental parameters (e.g., relaxation delay D1) are set appropriately for quantitative analysis.
Visualization of Quantitative Workflow
Caption: A rigorous workflow emphasizing precision for qNMR analysis.
Troubleshooting Common NMR Sample Preparation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad, Poorly Resolved Peaks | 1. Incomplete dissolution/suspended particles.[3][25] 2. Sample is too concentrated (high viscosity).[9][11] 3. Paramagnetic impurities.[3][12] 4. Poor quality or dirty NMR tube.[3] | 1. Filter the sample again. Try gentle heating or sonication to aid dissolution.[3] 2. Dilute the sample by adding more solvent or prepare a new, less concentrated sample.[25] 3. Use high-purity solvents and meticulously clean glassware. 4. Use a new, high-quality NMR tube and ensure it is clean and dry.[4] |
| Large Water Peak | 1. Solvent has absorbed atmospheric moisture.[18] 2. Glassware (vial, pipette, NMR tube) was not dry.[14] | 1. Use fresh solvent from a newly opened ampoule or a properly stored bottle.[13] 2. Dry all glassware in an oven and cool in a desiccator before use.[14] |
| Difficulty Shimming | 1. Sample height is incorrect (too low or too high).[25] 2. Inhomogeneous sample (undissolved solids, bubbles).[26] 3. Chipped or bent NMR tube.[4] | 1. Adjust solvent volume to achieve a 4-5 cm column height.[3] 2. Re-prepare the sample, ensuring complete dissolution and filtration.[26] 3. Discard and use a new, high-quality NMR tube.[15] |
| Baseline Artifacts / Distortion | 1. Sample is extremely concentrated, saturating the detector.[27] 2. Incomplete dissolution.[3] | 1. Dilute the sample. Alternatively, during acquisition, reduce the receiver gain or use a smaller pulse angle.[27] 2. Re-prepare the sample, ensuring it is fully dissolved.[3] |
Conclusion
The successful NMR analysis of this compound hinges on a methodical and informed approach to sample preparation. By understanding the causal links between preparation steps and spectral outcomes—from solvent choice dictated by solubility to concentration limits governed by viscosity—researchers can proactively avoid common pitfalls. The protocols provided herein for both qualitative and quantitative analysis serve as a robust framework. Adherence to these principles of cleanliness, homogeneity, and precision will consistently yield high-quality NMR data, forming a solid foundation for confident structural elucidation and accurate purity assessment.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
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- University of Wisconsin-Madison. (n.d.). Sample Preparation.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).
- Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
- Perflavory. (n.d.). This compound, 93-29-8.
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
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- University of Leicester. (n.d.). NMR Sample Preparation.
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- University of Illinois Urbana-Champaign. (n.d.). Internal Standards.
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- The Good Scents Company. (n.d.). (E)-isoeugenyl acetate, 5912-87-8.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories.
- San Diego State University NMR Facility. (n.d.). Common Problems.
- Global Supplier Of Chemicals. (n.d.). Iso-eugenol Acetate (93-29-8).
- Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR.
- Ventos. (n.d.). This compound.
- University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems.
- University of Maryland. (n.d.). Troubleshooting.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
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Application Notes & Protocols: Strategic Derivatization of Isoeugenyl Acetate for Enhanced Bioactivity
Introduction: The Rationale for Derivatizing Isoeugenyl Acetate
This compound, the acetate ester of the naturally occurring phenylpropanoid isoeugenol, is a compound of significant interest in the pharmaceutical and cosmetic industries.[1][2][3][4] While its parent compound, isoeugenol, is well-documented for its antimicrobial, anti-inflammatory, and antioxidant activities, the acetylation of the phenolic hydroxyl group in this compound presents a unique molecular scaffold for further chemical modification.[5][6][7] This acetylation effectively "protects" the potentially reactive hydroxyl group, thereby directing chemical modifications towards the propenyl side chain and the aromatic ring. This strategic approach allows for the development of novel derivatives with potentially improved pharmacokinetic profiles, enhanced target specificity, and ultimately, superior bioactivity.
The core hypothesis of this guide is that by systematically modifying the this compound backbone, we can generate a library of novel chemical entities with significantly enhanced therapeutic potential. This document provides the scientific rationale, detailed synthetic protocols, and robust bioassay methodologies for a comprehensive research program aimed at this goal. We will explore derivatization strategies that modulate lipophilicity, introduce pharmacologically active functional groups, and alter the electronic properties of the molecule, all with the aim of improving its biological performance.
Strategic Derivatization: A Multi-pronged Approach to Enhancing Bioactivity
Our derivatization strategy for this compound is centered on two primary sites of modification: the propenyl side chain and the aromatic ring. The acetylation of the phenolic hydroxyl group provides a stable starting point for these modifications.
Causality Behind Experimental Choices
-
Modification of the Propenyl Side Chain (Epoxidation): The double bond in the propenyl side chain is a prime target for modification. Epoxidation, the formation of a three-membered epoxide ring, introduces a strained, electrophilic site.[8] This epoxide can readily react with nucleophiles within biological systems, such as amino acid residues in proteins, potentially leading to covalent inhibition of key enzymes involved in microbial growth or inflammatory processes. This modification also increases the polarity of the molecule, which can influence its solubility and interaction with biological targets.
-
Modification of the Aromatic Ring (Halogenation): The introduction of halogens (e.g., chlorine, bromine) onto the aromatic ring can significantly alter the electronic properties and lipophilicity of the molecule. Halogens are known to enhance the binding affinity of small molecules to protein targets through various interactions, including halogen bonding. Furthermore, the introduction of a halogen can block sites of metabolic degradation, potentially increasing the in vivo half-life of the compound. Studies on halogenated flavonoid derivatives have shown enhanced antiangiogenic activity, providing a rationale for exploring similar modifications on the this compound scaffold.[7]
The following diagram illustrates the proposed derivatization workflow:
Caption: Proposed workflow for the derivatization and screening of this compound.
Detailed Synthetic Protocols
The following protocols are provided as a comprehensive guide for the synthesis of the proposed derivatives. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Epoxidation of this compound
This protocol is adapted from established methods for the epoxidation of eugenol and other alkenes.[8]
-
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired epoxide.
-
Protocol 2: Halogenation of this compound
This protocol describes a general method for the electrophilic aromatic substitution of a halogen onto the this compound ring.
-
Materials:
-
This compound (1.0 eq)
-
N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile or Dichloromethane, anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser (if needed).
-
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask.
-
Add NCS or NBS to the solution.
-
Stir the reaction at room temperature or gently heat to reflux, depending on the reactivity.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Bioactivity Screening: A Multi-faceted Evaluation
A comprehensive evaluation of the newly synthesized derivatives is crucial to determine their potential as therapeutic agents. The following protocols outline key in vitro assays to assess their antimicrobial, antioxidant, and anti-inflammatory activities.
Antimicrobial Activity Assays
The primary mechanism of antimicrobial action for isoeugenol and its derivatives is believed to be the disruption of the microbial cell membrane.[7]
-
4.1.1 Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Microdilution Method):
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Eugenol | 625 | 312.5 | [5] |
| Isoeugenol | 312.5 | 312.5 | [5] |
| Derivatives | To be determined | To be determined |
Antioxidant Activity Assays
The antioxidant potential of the derivatives will be assessed using multiple assays to provide a comprehensive profile of their radical scavenging and reducing capabilities.
-
4.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid).
-
Add a methanolic solution of DPPH to each concentration.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
4.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with ethanol to a specific absorbance.
-
Add various concentrations of the test compounds or a standard.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
| Compound | DPPH EC50 (µg/mL) | Reference |
| Eugenol | 22.6 | [5] |
| Isoeugenol | 17.1 | [5] |
| Derivatives | To be determined |
Anti-inflammatory Activity Assays
The anti-inflammatory properties of the derivatives will be evaluated by their ability to modulate key inflammatory pathways in a cellular model. Phenylpropanoids are known to exert anti-inflammatory effects through mechanisms including the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.[9][10][11][12]
-
4.3.1 Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Determine the IC50 for the inhibition of cytokine production.
-
Caption: Potential anti-inflammatory mechanisms of this compound derivatives.
Conclusion and Future Directions
This document outlines a systematic and scientifically grounded approach to the derivatization of this compound for the discovery of novel bioactive compounds. By leveraging targeted chemical modifications and a comprehensive suite of bioactivity assays, researchers can efficiently explore the structure-activity relationships of this promising scaffold. The protocols provided herein are designed to be robust and reproducible, serving as a foundational guide for drug discovery and development programs.
Future work should focus on elucidating the precise molecular targets of the most active derivatives and evaluating their efficacy and safety in preclinical in vivo models. The insights gained from this research will not only contribute to the development of new therapeutic agents but also deepen our understanding of the pharmacological potential of phenylpropanoid derivatives.
References
- Ogata, M. (2005). Dehydrodiisoeugenol, an isoeugenol dimer, inhibits lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages. Biological & Pharmaceutical Bulletin, 28(2), 221-225. [Link]
- Zhang, L., et al. (2017). Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. Food and Chemical Toxicology, 107, 480-487. [Link]
- Magalhães, C. B., et al. (2023). Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study. Antioxidants, 12(5), 1042. [Link]
- Scapagnini, G., et al. (2010). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. Molecular Neurobiology, 42(2), 119-131. [Link]
- da Silva, F. V., et al. (2018). Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. Chemistry Central Journal, 12(1), 34. [Link]
- García-Lafuente, A., et al. (2022). Dietary phenolic-type Nrf2-activators: implications in the control of toxin-induced hepatic disorders. Food & Function, 13(7), 3746-3765. [Link]
- Fujisawa, S., & Atsumi, T. (2005). Antioxidant and Anti-inflammatory Activity of Eugenol-related Compounds. Journal of Health Science, 51(4), 415-422. [Link]
- Choudhary, R., et al. (2023). Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity. Molecules, 28(9), 3895. [Link]
- ResearchGate. (n.d.). EC 50 values of methyl eugenol, methyl isoeugenol, elemicin,... ResearchGate.
- Barboza, J. N., et al. (2018).
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Determining the Cytotoxicity of Isoeugenyl Acetate: A Guide to Cell Viability Assay Selection and Protocol Optimization
Introduction: Isoeugenyl Acetate in Drug Discovery
This compound, a phenylpropanoid ester of trans-isoeugenol, is a naturally occurring compound found in various essential oils, including those of clove and nutmeg.[1] With a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , this white crystalline solid is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2][3] Traditionally used in the fragrance and flavor industries, this compound and its related compounds are gaining attention in the biomedical field for their potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][4] Preliminary studies on related phenylpropanoids, such as eugenol and isoeugenol, suggest that their cytotoxic effects are often mediated through the induction of apoptosis, making them interesting candidates for cancer research.[5][6][7]
This comprehensive guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals to accurately assess the in vitro cytotoxicity of this compound. We will delve into the principles of various cell viability assays, address potential compound-specific interferences, and offer step-by-step methodologies to ensure the generation of reliable and reproducible data.
The Critical Choice of a Cell Viability Assay: Navigating Potential Pitfalls
The selection of an appropriate cell viability assay is paramount for obtaining accurate cytotoxicity data. Many common assays rely on the metabolic activity of cells, which can be influenced by the chemical nature of the test compound. This compound, as a phenolic compound, has the potential to interfere with assays that use tetrazolium salts, such as the widely used MTT assay.[8]
The Challenge with Tetrazolium-Based Assays (MTT, XTT, WST-1)
Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measure cell viability based on the reduction of a yellow tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[9] However, phenolic compounds with antioxidant properties can directly reduce the tetrazolium salt in a cell-free environment, leading to a false-positive signal and an underestimation of cytotoxicity.[1][8] This interference can be mitigated by including proper controls, but for compounds with significant reductive potential, alternative assays are recommended.
To address this, we present a multi-faceted approach, detailing protocols for both a metabolic activity-based assay (WST-1, which has a soluble formazan product) with appropriate controls, and a dye exclusion method (Trypan Blue) that measures membrane integrity, a more direct indicator of cell death. Furthermore, to elucidate the mechanism of cell death, we provide protocols for apoptosis detection using Annexin V/Propidium Iodide (PI) staining and a Caspase-3/7 activity assay.
Recommended Cell Lines and Starting Concentrations
A variety of human cancer cell lines are suitable for assessing the cytotoxicity of natural products. The choice of cell line should be guided by the research focus. Some commonly used and relevant cell lines include:
-
HT-29 and Caco-2 (Colon adenocarcinoma): Widely used for studying compounds with potential effects on gastrointestinal cancers.[10]
-
MCF-7 and MDA-MB-231 (Breast adenocarcinoma): Represent different subtypes of breast cancer and are frequently used in anticancer drug screening.[1]
-
A549 (Lung carcinoma): A standard model for investigating therapies for lung cancer.[11]
-
HepG2 (Hepatocellular carcinoma): Useful for assessing potential hepatotoxicity and anticancer effects on liver cells.[10]
-
PC-3 (Prostate adenocarcinoma): A common model for prostate cancer research.[11]
For initial screening of this compound, a broad concentration range is recommended, for example, from 0.1 µM to 200 µM.[12] Based on studies of the related compound eugenol, IC50 values can range from approximately 15 µM to over 100 µM depending on the cell line and exposure time.[1][13]
Experimental Protocols
I. Preparation of this compound Stock Solution
Given its solubility, a high-concentration stock solution of this compound should be prepared in sterile DMSO.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of, for example, 100 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
II. WST-1 Cell Proliferation Assay
The WST-1 assay is a colorimetric assay that measures the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases.[2][4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells, including the vehicle control (medium with DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Compound-Only Control: To account for potential direct reduction of WST-1 by this compound, prepare a parallel set of wells without cells, containing only the culture medium and the same concentrations of the compound.
-
Incubate the plates for 24, 48, or 72 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620-690 nm to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of the compound-only control wells from the corresponding treated cell wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation: WST-1 Assay Parameters
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Conc. | 0.1 µM - 200 µM (initial range) |
| Incubation Time | 24, 48, or 72 hours |
| WST-1 Incubation | 1 - 4 hours |
| Absorbance Wavelength | 450 nm (reference >600 nm) |
III. Trypan Blue Exclusion Assay
This classic method distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[8][14]
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Detach adherent cells using trypsin-EDTA and resuspend in complete medium. Collect suspension cells by centrifugation.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (1:1 ratio).
-
Incubate at room temperature for 1-2 minutes.
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Data Analysis:
-
Calculate the percentage of viable cells:
-
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
IV. Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nuclei of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value. Include untreated and positive controls (e.g., staurosporine-treated cells).
-
Cell Harvesting: After the desired incubation period, collect both floating and adherent cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
V. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a luminogenic caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the WST-1 assay.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Correlate the luminescence signal with the concentration of this compound. An increase in luminescence indicates the induction of apoptosis.
Signaling Pathway: Apoptosis Induction
Caption: Simplified mitochondrial pathway of apoptosis.
Trustworthiness and Self-Validating Systems: The Importance of Controls
To ensure the scientific integrity of your results, the inclusion of appropriate controls is non-negotiable.
-
Vehicle Control: Cells treated with the same concentration of the solvent (DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on cell viability.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic or apoptosis-inducing agent (e.g., staurosporine, doxorubicin). This confirms that the assay is working correctly and the cells are responsive to cytotoxic stimuli.
-
Compound-Only Control (for colorimetric/fluorometric assays): As mentioned, this is crucial for compounds like this compound to rule out direct interaction with the assay reagents.
Conclusion: A Rigorous Approach to Cytotoxicity Assessment
The evaluation of this compound's cytotoxic potential requires a carefully considered experimental design. Due to its phenolic nature, reliance on a single metabolic assay like MTT can be misleading. By employing a multi-assay approach that includes a robust metabolic assay with proper controls (WST-1), a direct measure of membrane integrity (Trypan Blue), and specific assays to elucidate the mechanism of cell death (Annexin V/PI, Caspase-3/7), researchers can generate a comprehensive and reliable profile of this compound's effects on cell viability. This rigorous methodology will provide a solid foundation for further preclinical development of this promising natural compound.
References
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- Crowley LC, Marfell BJ, Waterhouse NJ. Apoptosis and Necrosis: Detection, Discrimination and Phagocytosis. Methods. 2016;1(104):1-14. [Link]
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- Wang P, et al. Limitations of the use of MTT assay for screening in drug discovery. J Vis Exp. 2010;(45):e2200. [Link]
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- Kumari A, et al. Chemical Composition and In Vitro Cytotoxicity of Essential Oils from Leaves and Flowers of Callistemon citrinus from Western Himalayas. PLoS One. 2015;10(8):e0133823. [Link]
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- Al-Sharif I, Remmal A, Aboussekhra A.
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- Orrenius S, Zhivotovsky B, Nicotera P. Regulation of cell death: the calcium-apoptosis link. Nat Rev Mol Cell Biol. 2003;4(7):552-565. [Link]
- Choi Y, et al. Isoegomaketone induces apoptosis in SK-MEL-2 human melanoma cells through mitochondrial apoptotic pathway via activating the PI3K/Akt pathway. Int J Oncol. 2014;45(5):1969-1976. [Link]
- Bhaganna P, et al. Evaluating cytotoxicity of methyl benzoate in vitro. Toxicol Rep. 2020;7:221-228. [Link]
- Vento-Tormo R, et al. The involvement of mitochondrial apoptotic pathway in eugenol-induced cell death in human glioblastoma cells. J Biomed Sci. 2015;22:5. [Link]
- The Good Scents Company.
- De Saint-Mezard P, et al. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. Int J Cosmet Sci. 2005;27(3):145-156. [Link]
- Hothorn LA, et al. Design of optimal concentrations for in vitro cytotoxicity experiments. Arch Toxicol. 2020;94(1):151-163. [Link]
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Application Notes & Protocols: A Comprehensive Guide to Assessing the Dermal Penetration of Isoeugenyl Acetate
Abstract
This document provides a detailed technical guide for researchers, toxicologists, and formulation scientists on the methodologies for assessing the dermal penetration and cutaneous bioavailability of isoeugenyl acetate (CAS No. 93-29-8). This compound is a widely used fragrance ingredient, making the characterization of its skin absorption profile critical for comprehensive safety and risk assessment.[1][2] This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental design, offering field-proven insights into conducting robust and reproducible studies. We present detailed protocols for the gold-standard ex vivo Franz diffusion cell method, the minimally invasive in vivo tape stripping technique, and dermal microdialysis, complemented by validated analytical methods for quantification.
Introduction: The Scientific Imperative for Skin Penetration Analysis
This compound is a phenylpropanoid, specifically the acetate ester of trans-isoeugenol, presenting as a white crystalline solid.[2][3][4] Its warm, spicy-floral, and slightly balsamic odor profile has made it a staple in fragrance compositions for consumer products.[4] Given its application in products designed for direct skin contact, understanding its potential to permeate the skin barrier is a cornerstone of its safety evaluation.[5]
The skin is a complex, multi-layered organ, with the outermost layer, the stratum corneum (SC), acting as the principal barrier to the entry of xenobiotics.[6][7] Assessing the extent to which a substance like this compound can bypass this barrier and enter the viable epidermis, dermis, and potentially the systemic circulation is essential for evaluating potential local and systemic toxicity, as well as sensitization.[1][5][8] This guide provides the foundational methods to generate the precise quantitative data required for such assessments.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [3][9] |
| Molecular Weight | 206.24 g/mol | [3][9] |
| LogP (Octanol-Water) | 2.4 (Computed) | [3] |
| Melting Point | 79-81 °C | [10] |
| Appearance | White crystals/powder | [2][4] |
The Gold Standard: Ex Vivo Skin Permeation using Franz Diffusion Cells
The ex vivo model using a Franz diffusion cell is the most widely accepted and standardized method for quantifying dermal absorption, providing a bridge between simple in vitro screens and complex in vivo studies.[11][12] It allows for the precise measurement of a substance's penetration through excised human or animal skin under controlled laboratory conditions, closely following the principles outlined in OECD Test Guideline 428.[5][13][14][15]
Causality of the Method
The core principle is to mount a section of excised skin as a membrane between two chambers: an upper donor chamber and a lower receptor chamber .[5][16] The test substance (this compound in a relevant vehicle) is applied to the epidermal surface in the donor chamber. The receptor chamber is filled with a fluid that mimics physiological conditions and acts as a "sink," drawing the substance through the skin. By sampling this fluid over time, we can determine the rate and extent of penetration. The skin surface temperature is maintained at 32 ± 1°C to simulate physiological conditions.[16] Human skin is the gold standard, but porcine (pig) skin is a validated and commonly used alternative due to its structural and biochemical similarities.[12][16]
Visualizing the Workflow
Caption: Workflow for ex vivo skin permeation analysis using Franz diffusion cells.
Detailed Protocol: OECD 428 Modified for this compound
Materials:
-
Franz Diffusion Cells (static or flow-through)[5]
-
Dermatomed human or porcine skin (~500 µm thickness)
-
Receptor Fluid: Phosphate Buffered Saline (PBS) pH 7.4 with a suitable solubilizer (e.g., 2% Oleth-20 or 6% PEG-20 Oleyl Ether) to maintain sink conditions for the lipophilic this compound.
-
This compound Test Formulation (e.g., dissolved in ethanol, propylene glycol, or a representative cosmetic base)
-
Positive Control: Benzoic acid or caffeine solution[16]
-
Analytical equipment (HPLC-UV or GC-MS)
Procedure:
-
Skin Preparation: Thaw frozen skin slowly. Cut sections to fit the Franz cells. Visually inspect for any imperfections.
-
Cell Setup: Mount the skin sample between the donor and receptor chambers, ensuring the stratum corneum faces the donor chamber. Clamp securely.
-
Temperature Control: Place cells in a circulating water bath set to maintain a skin surface temperature of 32 ± 1°C.[16]
-
Receptor Chamber: Fill the receptor chamber with pre-warmed, degassed receptor fluid. Ensure no air bubbles are trapped beneath the skin. Begin stirring with a magnetic stir bar.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes. Check for leaks.
-
Dosing: Apply a finite dose (e.g., 5-10 µL/cm² or 5-10 mg/cm²) of the this compound formulation evenly to the skin surface.[17] For volatile substances, an occluded donor chamber may be used.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid. Store samples at -20°C until analysis.
-
Experiment Termination (Mass Balance):
-
Surface Wash: At 24 hours, carefully wash the skin surface with a suitable solvent (e.g., ethanol on a cotton swab) to recover unabsorbed compound.
-
Tape Strip: Perform 1-2 tape strips to recover any residual compound loosely bound to the SC surface.
-
Skin Separation: Dismount the skin. Use heat separation (60°C for 2 minutes) or blunt dissection to separate the epidermis from the dermis.
-
Extraction: Mince or homogenize each skin layer (epidermis, dermis) and extract this compound with a strong solvent (e.g., acetonitrile, methanol).
-
-
Analysis: Quantify the concentration of this compound in all collected samples (receptor fluid aliquots, surface wash, tape strips, epidermal extract, dermal extract) using a validated analytical method.
In Vivo Assessment Methods
In vivo methods are essential for understanding dermal absorption in a living system, accounting for factors like skin metabolism and blood flow.[18]
Tape Stripping: Profiling the Stratum Corneum Reservoir
Tape stripping is a minimally invasive technique that allows for the quantification of a substance within sequential layers of the stratum corneum.[6][19][20] This is crucial for determining if a substance forms a "reservoir" in the outer skin layers.[21]
Scientific Rationale: By applying and removing adhesive tapes from a treated skin area, layers of corneocytes are removed with each strip.[22][23] The amount of this compound extracted from each tape, when correlated with the amount of SC removed (determined by weight or protein content), creates a concentration-depth profile within the SC.[22] This provides invaluable data for pharmacokinetic modeling and assessing bioequivalence of topical products.[19][20]
Visualizing the Workflow:
Caption: Workflow for in vivo stratum corneum tape stripping.
Protocol Highlights:
-
Application: Apply a known quantity of the formulation to a delineated area on the volar forearm.
-
Stripping: After the exposure period, gently wipe the surface to remove excess. Apply adhesive tapes (e.g., D-Squame®, Scotch® Magic™ Tape) with consistent pressure (e.g., using a roller) and remove them in a consistent manner.[19]
-
Analysis: Each tape is placed in a separate vial for extraction. The amount of SC can be determined by weighing the tape before and after stripping or by extracting and quantifying total protein (e.g., via BCA assay).[23] The this compound is extracted with a solvent and quantified.
Dermal Microdialysis: Real-Time Monitoring in the Dermis
Microdialysis is a sophisticated technique for measuring the real-time concentration of unbound, pharmacologically active substances directly within the dermal interstitial fluid.[18][24][25]
Scientific Rationale: A thin, semi-permeable probe is inserted into the dermis and perfused with a physiological solution.[24][26] Small molecules, like this compound, that have permeated into the dermis will diffuse across the probe's membrane into the perfusion fluid (the "dialysate") down their concentration gradient. This dialysate is collected at timed intervals and analyzed, providing a real-time pharmacokinetic profile at the target site.[27] This method is highly sensitive for detecting changes in dermal bioavailability.[24] However, its efficiency can be limited for highly lipophilic or protein-bound compounds.[24][26]
Visualizing the Workflow:
Caption: Workflow for in vivo dermal microdialysis.
Analytical Quantification: The Key to Accurate Data
The validity of any penetration study hinges on the accurate and precise quantification of the analyte in various biological matrices. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable.[28][29]
Method Selection:
-
HPLC with UV Detection: A robust and widely available method. This compound has a chromophore allowing for UV detection. This method is excellent for quantifying the higher concentrations found in formulation assays and skin extracts.[30][31]
-
GC-MS: Offers superior sensitivity and selectivity, making it ideal for the very low concentrations expected in receptor fluid or microdialysis samples. The mass spectrometer provides definitive identification.[28]
Summary of Analytical Methods:
| Method | Principle | Typical Use Case | Advantages | Disadvantages |
| HPLC-UV | Separation on a C18 column with UV detection. | Skin extracts, surface wash, receptor fluid (if concentrations are sufficient). | Robust, cost-effective, high throughput. | Lower sensitivity than GC-MS. |
| GC-MS | Separation of volatile compounds in a capillary column followed by mass analysis. | Receptor fluid, microdialysate, trace-level analysis. | Very high sensitivity and selectivity, structural confirmation. | Requires derivatization for some compounds, more complex sample prep. |
Protocol Outline (HPLC-UV Example):
-
Sample Preparation:
-
Receptor Fluid: Direct injection may be possible if the concentration is high enough and the matrix is clean. Otherwise, use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove interferences.
-
Skin Extracts/Tapes: After solvent extraction, centrifuge the sample to pellet debris. Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with an Acetonitrile:Water mixture.[29]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound.
-
Injection Volume: 20 µL.
-
-
Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Data Interpretation: From Raw Numbers to Meaningful Insights
The goal of these experiments is to calculate key parameters that describe the penetration kinetics.
-
Cumulative Amount (Q): The total amount of this compound that has permeated into the receptor fluid at a given time point, corrected for surface area (µg/cm²).
-
Steady-State Flux (Jss): The rate of penetration per unit area, calculated from the linear portion of the cumulative amount vs. time curve (µg/cm²/h). This represents the constant rate of absorption once equilibrium is reached.
-
Permeability Coefficient (Kp): An index of the skin's permeability to the substance (cm/h). It is calculated as Kp = Jss / C, where C is the initial concentration of the donor solution.
-
Mass Balance: In ex vivo studies, the sum of this compound recovered from the receptor fluid, skin layers, and surface wash should ideally be 90-110% of the applied dose, ensuring the experiment's validity.
By rigorously applying these protocols and principles, researchers can generate high-quality, reliable data on the dermal penetration of this compound, forming a solid foundation for safety assessments and the development of safe, effective consumer products.
References
- Guidance Document for the Conduct of Skin Absorption Studies | OECD. (URL: [Link])
- Reflections on the OECD guidelines for in vitro skin absorption studies. (URL: [Link])
- Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients, updated March 2006 - European Commission. (URL: [Link])
- OECD Procedure 428 Skin Absorption: In Vitro Method - EUROLAB. (URL: [Link])
- Reflections on the OECD guidelines for in vitro skin absorption studies - PubMed. (URL: [Link])
- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 93-29-8. (URL: [Link])
- RIFM fragrance ingredient safety assessment, eugenyl acetate, CAS Registry Number 93-28-7. (URL: [Link])
- In vivo microdialysis for the investigation of drug levels in the dermis and the effect of barrier perturbation on cutaneous drug penetration.
- This compound (CAS N° 93-29-8 - ScenTree. (URL: [Link])
- RIFM fragrance ingredient safety assessment, isoeugenyl phenylacetate, CAS registry number 120-24-1. (URL: [Link])
- Tape Stripping: Investigational, Diagnostic and Therapeutic Uses in Derm
- Tape Stripping | Technique and Applications | Rebekka Christmann, Anne. (URL: [Link])
- Dermal Absorption | Labcorp. (URL: [Link])
- This compound | C12H14O3 | CID 876160 - PubChem - NIH. (URL: [Link])
- The tape stripping procedure--evaluation of some critical parameters - PubMed. (URL: [Link])
- In vivo microdialysis for the investigation of drug levels in the dermis and the effect of barrier perturbation on cutaneous drug penetration. Studies in hairless rats and human subjects - PubMed. (URL: [Link])
- Methods for measuring in-vivo percutaneous absorption in humans - PubMed. (URL: [Link])
- Methods to Evaluate Skin Penetration In Vitro - ResearchG
- In Vitro Skin Penetration Studies - Charles River Labor
- Skin microdialysis: methods, applications and future opportunities—an EAACI position paper - PMC. (URL: [Link])
- Methods to Evaluate Skin Penetr
- In Vivo Methods for Determining Percutaneous Absorption and Metabolism - Taylor & Francis eBooks. (URL: [Link])
- In vitro Skin Absorption Tests, Dermal Penetr
- Mechanisms of Tape Stripping and Protein Quantification | Cosmetics & Toiletries. (URL: [Link])
- (A) Setup of Franz diffusion cell for ex vivo permeation studies of the...
- Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC - NIH. (URL: [Link])
- Tape Stripping Method in Dermatological and Pharmacological Research - Semantic Scholar. (URL: [Link])
- Fig. 4 Ex vivo permeation test using Franz diffusion cells. (A) Image...
- Dermal microdialysis and skin separation, homogenization and extraction...
- Ex vivo Skin Permeation Evaluation of An Innovative Transdermal Vehicle Using Nimesulide and Piroxicam as Model Drugs - PubMed. (URL: [Link])
- Ex-vivo Skin Permeation Research Articles - Page 1 | R Discovery. (URL: [Link])
- Solutes binding rate as percentage applied dose (%D)
- "Ex vivo dermis microdialysis: A tool for bioequivalence testing of top" by Mohammad Asif Ali. (URL: [Link])
- Analytical methods used to quantify isoflavones in cow's milk: a review - PMC - NIH. (URL: [Link])
- Establishing a General Atomistic Model for the Stratum Corneum Lipid Matrix Based on Experimental Data for Skin Perme
- This compound (CAS N° 93-29-8 - ScenTree. (URL: [Link])
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- 31. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoeugenyl Acetate Synthesis
Welcome to the technical support guide for the synthesis of isoeugenyl acetate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and repeatable.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is a classic esterification reaction, specifically an acetylation. It involves the reaction of the hydroxyl group (-OH) of isoeugenol with an acetylating agent. The most common laboratory and industrial method uses acetic anhydride as the acetylating agent, often in the presence of a catalyst to facilitate the reaction.[1][2][3] The product, this compound, is a white crystalline solid with a characteristic sweet, spicy, and floral scent, making it valuable in the fragrance and flavor industries.[4][5]
Q2: What types of catalysts are effective for this synthesis, and how do they differ?
The choice of catalyst is critical and depends on the desired reaction conditions, scalability, and environmental considerations.
-
Basic Catalysts (Homogeneous): Weak bases like sodium acetate are commonly used and have been shown to produce high yields (up to 93-97%) under methods like sonochemistry.[1] Stronger bases such as sodium hydroxide (NaOH) or pyridine can also be used.[1][2] Pyridine often acts as both a catalyst and a solvent.
-
Heterogeneous Catalysts: These solid-phase catalysts are advantageous because they can be easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst reuse.[6] Examples include molecular sieves (e.g., 4Å) and polymeric resins like Amberlite XAD-16.[6][7] These catalysts can lead to very high conversion rates (>97%) in short reaction times under solvent-free conditions.[6][7]
-
Enzymatic Catalysts (Biocatalysis): Lipases, such as Novozym 435, offer a "green chemistry" approach.[8] These reactions are highly selective, occur under mild temperature conditions, and can achieve near-quantitative conversion, minimizing byproduct formation.[8][9]
Q3: What are the key parameters that I need to control to maximize my yield?
Several interdependent parameters must be optimized for maximum yield:
-
Molar Ratio of Reactants: The stoichiometry between isoeugenol and the acetylating agent (acetic anhydride) is crucial. Using an excess of acetic anhydride is common practice to drive the reaction equilibrium towards the product.[1][2][7]
-
Catalyst Selection and Concentration: As detailed above, the type and amount of catalyst significantly impact reaction rate and yield.[6][7]
-
Reaction Temperature: Temperature influences the rate of reaction. However, excessively high temperatures can promote side reactions or degradation of the product. Enzymatic reactions, in particular, have a narrow optimal temperature range.[6][10]
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to reach completion. Progress should be monitored using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1][6]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during your experiments.
Q4: My final yield is disappointingly low. What are the most probable causes and how can I fix them?
Low yield is the most common issue and can stem from several factors. The following logical workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing low yield.
-
Cause A: Moisture Contamination
-
Explanation: Acetic anhydride reacts vigorously with water to form acetic acid. If your glassware or isoeugenol starting material contains water, it will consume the anhydride, rendering it unavailable for the desired esterification. Furthermore, the presence of excess water can promote the hydrolysis of the this compound product back to isoeugenol, further reducing the yield.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade solvents and ensure your isoeugenol is dry.
-
-
Cause B: Incomplete Reaction
-
Explanation: The reaction may not have reached equilibrium or completion. This can be due to insufficient reaction time, non-optimal temperature, or poor catalyst activity.
-
Solution: Monitor the disappearance of the isoeugenol starting material using TLC or GC. Compare different catalysts; for instance, sonication with sodium acetate has been shown to produce high yields (93%) in as little as 40 minutes.[1] Heterogeneous catalysts like Amberlite XAD-16 can achieve over 97% conversion in just 3 minutes.[6]
-
-
Cause C: Sub-optimal Molar Ratio
-
Explanation: As a reversible reaction, esterification is governed by Le Chatelier's principle. An insufficient amount of the acetylating agent will result in low conversion.
-
Solution: Use a molar excess of acetic anhydride. A common ratio is 2 moles of acetic anhydride for every 1 mole of isoeugenol.[1][2]
-
-
Cause D: Product Loss During Work-up
-
Explanation: Significant product can be lost during extraction and purification. This compound can be challenging to fully precipitate or extract if the procedure is not optimized.
-
Solution: After quenching the reaction with ice water, stir for an extended period (e.g., 1-3 hours) to ensure complete precipitation of the crude product.[2] When performing a liquid-liquid extraction, ensure efficient mixing and clean separation of the organic and aqueous layers. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
Q5: My final product is impure. What are the likely contaminants and how do I remove them?
-
Contaminant A: Unreacted Isoeugenol
-
Explanation: This is the most common impurity, resulting from an incomplete reaction.
-
Solution: The primary solution is to drive the reaction further to completion by addressing the points in Q4 (optimize molar ratio, time, temperature, catalyst). For purification, washing the crude product with a non-polar solvent like n-hexane can effectively remove the more polar isoeugenol, leaving behind the purer this compound.[2]
-
-
Contaminant B: Acetic Acid
-
Explanation: Acetic acid is a byproduct of the reaction with any residual water and is also formed during the quenching of excess acetic anhydride.
-
Solution: During the work-up, thoroughly wash the organic extract or the crude precipitate with a saturated solution of sodium bicarbonate (NaHCO₃).[1] The bicarbonate will react with the acidic acetic acid to form sodium acetate, carbon dioxide, and water, effectively removing it into the aqueous phase. Continue washing until CO₂ evolution (effervescence) ceases.
-
Data Summary: Impact of Catalyst and Method on Yield
The following table summarizes findings from comparative studies to guide your selection of a synthesis method.
| Synthesis Method | Catalyst | Reactant Ratio (Isoeugenol:Ac₂O) | Time | Yield (%) | Reference |
| Sonochemistry | Sodium Acetate | 1 : 2 | 40 min | 93% | [1] |
| Conventional Stirring | Sodium Hydroxide | 1 : 2 | 15 min | Low (unspecified) | [1] |
| Room Temperature | Pyridine | 1 : 2 | Overnight | 62% (after washing) | [2] |
| Solvent-Free | Molecular Sieve 4Å | 1 : 3 | 2 hours | >90% | [6][7] |
| Solvent-Free | Amberlite XAD-16 | 1 : 3 | 3 min | 97.8% | [6][7] |
Experimental Protocols
Below are detailed, step-by-step methodologies for common synthesis procedures.
Protocol 1: Acetylation using Sodium Acetate Catalyst (Sonochemistry)
This method is rapid, efficient, and utilizes a mild catalyst.[1]
Caption: Workflow for this compound synthesis via sonochemistry.
Methodology:
-
Reagent Preparation: In a suitable reaction flask, combine acetic anhydride (4.0 mL, ~40 mmol) and anhydrous sodium acetate (0.5 g, ~6 mmol).
-
Addition of Substrate: While stirring, add isoeugenol (3.3 g, 20 mmol) dropwise to the mixture.
-
Reaction: Place the flask in an ultrasonic water bath and sonicate for 40 minutes. Monitor the reaction progress via TLC.
-
Work-up and Quenching: After the reaction is complete, add deionized water to the flask and continue stirring for an additional 15 minutes to ensure all excess acetic anhydride is hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product twice with diethyl ether (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the this compound product.
Protocol 2: Acetylation using Pyridine
This is a classic method that uses pyridine as both a catalyst and a solvent.[2]
Methodology:
-
Reagent Preparation: In a flask under a nitrogen atmosphere, dissolve isoeugenol (34.4 g, 0.21 mol) in pyridine (42 mL).
-
Addition of Anhydride: Add acetic anhydride (42.8 mL) to the solution over a period of 30 minutes. The reaction may be exothermic, so controlled addition is recommended.
-
Reaction: Stir the resulting solution at room temperature overnight.
-
Quenching and Precipitation: Carefully pour the reaction mixture into ice-water (140 mL). The crude this compound will precipitate.
-
Isolation: Stir the slurry for three hours to ensure complete precipitation. Filter the resulting solid precipitate and wash it thoroughly with water (3 x 50 mL).
-
Purification: Dry the crude product in vacuo. Further purification can be achieved by washing the crude solid with cold n-hexane to yield pure acetyl isoeugenol.
References
- Martins, D. L., et al. (2015). Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method.
- PrepChem. (n.d.). Synthesis of Acetyl isoeugenol. PrepChem.com. [Link]
- Mat Radzi, S., et al. (2016). Optimization of Eugenol Ester Using Statistical Approach of Response Surface Methodology.
- da Silva, F. C., et al. (2015).
- da Silva, F. C., et al. (2015). Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation.
- Van Aroma. (n.d.).
- Ventos. (n.d.).
- USIM Research Repository. (2016). Publication: Optimization of eugenol ester using statistical approach of response surface methodology. USIM Research Repository. [Link]
- The Fragrance Conservatory. (n.d.). This compound.
- ResearchGate. (n.d.). Optimization of enzymatic synthesis of eugenol ester using statistical approaches | Request PDF.
- The Good Scents Company. (n.d.).
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Isoeugenyl Acetate Solubility in Aqueous Solutions
Welcome to the technical support center for isoeugenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the challenges associated with the aqueous solubility of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is an aromatic ester, specifically a phenylpropanoid, recognized for its fragrance and potential therapeutic properties.[1][2][3] Its utility in aqueous-based formulations, common in pharmaceutical and biological research, is significantly hampered by its hydrophobic nature, leading to poor water solubility. This can result in issues with bioavailability, inconsistent experimental results, and challenges in formulation development.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is the first step in troubleshooting solubility issues. Here are the key parameters:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Water Solubility | 40 mg/L (at 20°C) (experimental) | [4] |
| LogP (o/w) | ~3.043 (estimated) | [4] |
| Solubility | Soluble in ethanol and oils | [1][5] |
Q3: What are the primary strategies for solubilizing this compound in aqueous solutions?
A3: The main approaches to enhancing the aqueous solubility of hydrophobic compounds like this compound involve:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the overall solvent capacity.
-
Surfactants: Employing amphiphilic molecules to form micelles that encapsulate the hydrophobic compound.
-
Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes with the this compound molecule.
-
Lipid-based formulations: Dispersing the compound in a lipid phase, which can then be emulsified in an aqueous medium.
Each of these methods has its own mechanism of action and is suitable for different experimental needs. The following troubleshooting guide will delve into the practical application of these techniques.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific problems you may encounter during your experiments. For each issue, we provide a systematic approach to diagnosis and resolution.
Problem 1: My this compound is precipitating out of my aqueous buffer. How can I fix this?
This is a classic sign of exceeding the aqueous solubility limit of the compound. The choice of solubilization strategy will depend on the required final concentration and the constraints of your experimental system (e.g., cell culture, in vivo studies).
Below is a flowchart to guide your decision-making process when encountering precipitation.
Caption: Decision tree for addressing this compound precipitation.
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[6] This is an effective strategy for achieving a moderate increase in solubility.
Recommended Co-solvents and Starting Concentrations:
| Co-solvent | Typical Concentration Range (% v/v) | Considerations |
| Ethanol | 10 - 40% | Generally well-tolerated in many biological systems at lower concentrations. |
| Propylene Glycol (PG) | 10 - 50% | A common pharmaceutical excipient with low volatility. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Can also act as a plasticizer and may be more viscous. |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | A powerful solvent, but can have significant effects on cell membranes and other biological systems. Use with caution and appropriate controls. |
Experimental Protocol: Preparing an this compound Solution with a Co-solvent
-
Prepare a stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in 100% ethanol).
-
In a separate vessel, prepare your aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the this compound stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the co-solvent in the aqueous solution does not exceed the recommended range and is compatible with your experimental system.
-
Visually inspect for any signs of precipitation or cloudiness.
Scientific Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic cores of these micelles can encapsulate this compound, effectively dispersing it in the aqueous phase. For oil-in-water emulsions, surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically 8-18) are preferred.[4]
Recommended Non-ionic Surfactants:
Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[4][7][8]
| Surfactant | Typical HLB Value | Common Applications |
| Polysorbate 80 (Tween® 80) | 15.0 | A widely used solubilizer in pharmaceutical formulations. |
| Polysorbate 20 (Tween® 20) | 16.7 | Often used for solubilizing essential oils and fragrances.[5] |
| PEG-40 Hydrogenated Castor Oil (Kolliphor® RH 40) | ~15 | A powerful solubilizer for poorly water-soluble drugs.[1][7] |
Experimental Protocol: Preparing a Micellar Solution of this compound
-
Prepare a stock solution of this compound in a small amount of a water-miscible organic solvent like ethanol (e.g., 50 mg/mL).
-
In your aqueous buffer, dissolve the chosen surfactant at a concentration well above its CMC. A common starting point is 1-5% (w/v).
-
While vortexing the surfactant solution, slowly add the this compound stock solution.
-
Allow the solution to equilibrate for at least 30 minutes.
-
The resulting solution should be clear or slightly opalescent.
Problem 2: I need to prepare a high concentration of this compound for my experiment, and co-solvents and surfactants are not suitable. What are my options?
For applications requiring high concentrations or where the introduction of organic solvents or surfactants is undesirable, cyclodextrin complexation or lipid-based formulations are excellent alternatives.
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules like this compound, forming a water-soluble inclusion complex.[9][10] The choice of cyclodextrin depends on the size of the guest molecule. For phenylpropanoids like isoeugenol, β-cyclodextrin and its derivatives are often a good fit.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its higher water solubility and lower toxicity compared to native β-cyclodextrin.
Experimental Protocol: Preparation of an this compound-HP-β-CD Inclusion Complex (Kneading Method)
-
Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Weigh out the appropriate amounts of this compound and HP-β-CD.
-
In a mortar, add the HP-β-CD and a small amount of a 50:50 ethanol:water solution to form a paste.
-
Gradually add the this compound to the paste while continuously triturating.
-
Continue kneading for at least 30-60 minutes.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum to obtain a solid powder.
-
This powder can then be dissolved in your aqueous buffer.
Scientific Rationale: For very hydrophobic compounds, dissolving them in a lipid carrier and then emulsifying this mixture in an aqueous phase can be a highly effective strategy.[13][14] This is particularly useful for in vivo studies where lipid absorption pathways can be leveraged. Medium-chain triglycerides (MCTs) are often a good choice due to their stability and ease of emulsification.
Experimental Protocol: Preparation of a Simple Oil-in-Water Emulsion
-
Determine the solubility of this compound in a suitable pharmaceutical-grade oil (e.g., Miglyol® 812, castor oil).
-
Prepare the oil phase by dissolving the this compound in the chosen oil. Gentle heating may be required.
-
Prepare the aqueous phase, which will contain a high-HLB surfactant (e.g., Polysorbate 80) at a concentration of 1-5% (w/v).
-
Slowly add the oil phase to the aqueous phase while homogenizing using a high-shear mixer or sonicator until a stable, milky-white emulsion is formed.
-
The particle size of the emulsion can be characterized using dynamic light scattering to ensure uniformity and stability.
Problem 3: My this compound solution is clear initially but becomes cloudy or develops an off-odor over time. What is happening?
This is likely due to the chemical instability of this compound in your aqueous formulation, specifically hydrolysis of the ester bond.
Caption: The hydrolysis of this compound yields isoeugenol and acetic acid.
Scientific Rationale: The ester linkage in this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[15] The rate of hydrolysis is generally faster under basic (alkaline) conditions. The products of hydrolysis are isoeugenol and acetic acid. Isoeugenol itself has low water solubility and may precipitate out, leading to cloudiness. The change in odor is also due to the formation of isoeugenol, which has a distinct clove-like scent.[16][17][18]
Troubleshooting and Prevention:
-
pH Control: Maintain the pH of your aqueous formulation in the slightly acidic to neutral range (pH 4-7) to minimize the rate of hydrolysis. Buffer your solution appropriately.
-
Temperature: Store your this compound solutions at low temperatures (e.g., 4°C) to slow down the rate of hydrolysis. Avoid autoclaving solutions containing this compound.
-
Use Freshly Prepared Solutions: Whenever possible, prepare your this compound solutions fresh before each experiment to minimize the impact of degradation.
-
Consider Encapsulation: Cyclodextrin complexation can offer a protective effect, shielding the ester linkage from hydrolysis.[9]
References
- The Good Scents Company. (n.d.). This compound, 93-29-8.
- PubChem. (n.d.). Isoeugenol, acetate.
- Knowde. (n.d.). Nonionic Surfactants.
- Wikipedia. (2023). Category:Non-ionic surfactants.
- Assessment of host–guest molecular encapsulation of eugenol using β-cyclodextrin. (2023). Frontiers in Chemistry, 11. [Link]
- Morais, J. (2024). Natural Solubilizers. Joan Morais Cosmetics School.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wikipedia. (2023). Isoeugenol.
- National Toxicology Program. (1991). Nomination Background: Isoeugenol (CASRN: 97-54-1). U.S. Department of Health and Human Services.
- Zhu, G., & Zhu, X. (2025). The encapsulation of isoeugenol in the cavity of β-cyclodextrin and the interaction mechanism of the two molecules. Structural Chemistry.
- Hill, L. E., Gomes, C., & Taylor, T. M. (2013). Characterization of beta-cyclodextrin inclusion complexes containing essential oils (trans-cinnamaldehyde, eugenol, cinnamon bark, and clove bud extracts) for antimicrobial delivery applications. LWT - Food Science and Technology, 51(1), 86-93.
- Assessment of host–guest molecular encapsulation of eugenol using β-cyclodextrin. (2023). Frontiers in Chemistry, 11. [Link]
- Frontiers Media. (2025). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science.
- Anderson, B. D., & Conradi, R. A. (1985). The influence of water content of triglyceride oils on the solubility of steroids. Journal of Pharmaceutical Sciences, 74(8), 815-820.
- Google Patents. (2019).
- Google Patents. (2014). CN103848728A - Synthesis method of isoeugenol.
- Blackburn, D. W., & Fenteany, G. (2015). A novel synthesis of isoeugenol, [ring-(U)-(14)C]. Journal of labelled compounds & radiopharmaceuticals, 58(11-12), 419–424.
- Agnese, A. M., Perez, C., Cabrera, J. L., & Juliani, H. R. (1995). Phenylpropanoid esters from Lamium album flowers. Phytochemistry, 38(4), 997-1001.
- Zhu, G., & Zhu, X. (2025). The encapsulation of isoeugenol in the cavity of β-cyclodextrin and the interaction mechanism of the two molecules. Structural Chemistry.
- ResearchGate. (n.d.). A typical plot of pH vs. time for the simple hydrolysis of acetic anhydride.
- ScienceDirect. (2025). Co-solvent: Significance and symbolism.
- Frontiers Media. (2025). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science.
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- ResearchGate. (2025).
- Wikipedia. (2024). Polyphenol.
- Zajac, M., Cielecka-Piontek, J., & Jelińska, A. (2007). Stability of ertapenem in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 43(2), 445–449.
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- 3. Phenylpropanoid esters from Lamium album flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Nonionic Surfactants - Castor Oil, Alkylphenol, Fatty Amines Ethoxylates [rimpro-india.com]
- 5. joanmorais.com [joanmorais.com]
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- 7. Nonionic Surfactants - Surfactants & Cleansers - Cosmetic Ingredients - Knowde [knowde.com]
- 8. Category:Non-ionic surfactants - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Fabrication and Characterization of β-Cyclodextrin/Mosla Chinensis Essential Oil Inclusion Complexes: Experimental Design and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Assessment of host–guest molecular encapsulation of eugenol using β-cyclodextrin [frontiersin.org]
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- 18. specialchem.com [specialchem.com]
"stabilization of isoeugenyl acetate in cosmetic formulations"
An authoritative guide for scientists and researchers on identifying and resolving stability challenges with isoeugenyl acetate in cosmetic applications.
Technical Support Center: Stabilization of this compound
Welcome to the technical support guide for this compound. This document provides in-depth, experience-driven answers and troubleshooting protocols for researchers, formulators, and drug development professionals encountering stability issues with this valuable fragrance ingredient. Our goal is to move beyond simple procedural lists and explain the causal chemistry behind each recommendation, ensuring your experimental choices are both effective and well-understood.
Part 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Question 1: What is this compound and why is it used in cosmetics?
This compound is the acetate ester of isoeugenol, a phenylpropanoid.[1] It is a widely used fragrance ingredient in perfumes, lotions, and creams, valued for its warm, sweet, and slightly spicy, clove-like scent with floral and balsamic undertones.[2][3] Its properties, such as solubility in alcohols and oils and good longevity, make it a versatile component in complex fragrance compositions. Compared to isoeugenol, it is often described as softer and sweeter.[4]
Question 2: My formulation containing this compound is turning yellow/brown. What is causing this discoloration?
Discoloration is the most common indicator of this compound degradation. The primary cause is a two-step process:
-
Hydrolysis: The ester bond of this compound can be cleaved, reverting it to isoeugenol and acetic acid.[5][6] This reaction can be catalyzed by acidic or basic conditions in your formulation.
-
Oxidation: The resulting isoeugenol is highly susceptible to oxidation. It can be oxidized abiotically (by air) or enzymatically, leading to the formation of highly colored, reactive intermediates like para-quinone methides (QM).[5] These intermediates are the primary source of the yellow-to-brown discoloration and can also lead to a loss of the desired fragrance profile.
Question 3: I've read that this compound is "very stable." Why am I having problems?
While pure this compound is considered relatively stable under ideal storage conditions (cool, dark, and dry), its stability can be compromised within a complex cosmetic formulation.[6][7] Cosmetic bases contain a multitude of ingredients—water, emulsifiers, actives, and trace metals from raw materials—that can create an environment conducive to degradation. Factors like pH, exposure to UV light, and the presence of catalytic metal ions can significantly accelerate the degradation pathways mentioned above.[8][9]
Question 4: Besides discoloration, what are other signs of this compound instability?
Other key indicators include:
-
Loss of Fragrance Intensity: As this compound degrades, its concentration decreases, leading to a weaker scent.
-
Shift in Scent Profile: The degradation products, particularly oxidized species, may introduce off-notes that alter the intended fragrance.
-
Changes in Viscosity or pH: Significant degradation can sometimes alter the physical properties of the formulation.
-
Potential for Increased Sensitization: Isoeugenol, the primary hydrolysis product, is a known skin sensitizer.[5][6][10] Its formation can increase the allergenic potential of the final product.
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to diagnosing and solving specific stability problems.
Problem A: Rapid Discoloration and/or Scent Degradation
If your formulation shows signs of instability within days or weeks, it points to an aggressive degradation driver.
This workflow guides the diagnostic process for identifying the root cause of instability.
Caption: Troubleshooting workflow for this compound instability.
1. pH Optimization and Control
-
Causality: Extreme pH levels (both acidic and basic) can catalyze the hydrolysis of the ester bond in this compound.[9] Most cosmetic emulsions are most stable in a slightly acidic pH range.
-
Protocol: pH Adjustment and Buffering
-
Prepare three batches of your placebo formulation (without this compound).
-
Adjust the pH of each batch to 5.0, 6.0, and 7.0, respectively, using citric acid/sodium citrate or lactic acid/sodium lactate solutions.
-
Incorporate this compound at your target concentration into each batch.
-
Place samples from each batch in a stability oven at 40°C and under ambient light.
-
Observe for color change daily for one week, then weekly for one month. Quantify color change using a colorimeter if available.
-
Select the pH that demonstrates the best stability and incorporate the corresponding buffer system into your final formulation.
-
2. Mitigation of Metal Ion Contamination
-
Causality: Transition metal ions (e.g., iron, copper) are powerful catalysts for oxidation reactions. They can be introduced as impurities from raw materials like water, pigments, or clays. Chelating agents bind these ions, rendering them chemically inert.[8][11]
-
Protocol: Incorporating a Chelating Agent
-
Prepare your formulation as usual.
-
In the water phase, before emulsification, add Disodium EDTA (Ethylenediaminetetraacetic acid) at a concentration of 0.05% to 0.2% w/w.[8]
-
Ensure it is fully dissolved before proceeding.
-
Conduct a stability test comparing the formulation with and without the chelating agent to confirm its efficacy.
-
3. Protection from Oxidative Degradation
-
Causality: Oxidation is the primary pathway for the formation of chromophores (color-causing molecules) from isoeugenol.[5] Antioxidants protect against this by neutralizing the free radicals that propagate the oxidative chain reaction.[12]
-
Protocol: Adding an Antioxidant
-
During the oil phase of your formulation, while heating, add an oil-soluble antioxidant.
-
Common choices include:
-
Butylated Hydroxytoluene (BHT): 0.01% to 0.1%
-
Tocopherol (Vitamin E): 0.1% to 0.5%
-
-
For enhanced protection, a combination of an antioxidant and a chelating agent is often synergistic.[11]
-
Run a stability study comparing the unprotected formula, the antioxidant-only formula, and the antioxidant + chelator formula.
-
Problem B: Long-Term Instability or Use in a Challenging Formulation
For formulations with inherent stability challenges (e.g., high water content, extreme pH) or for products requiring a very long shelf life, a more robust stabilization method may be necessary.
-
Causality: Encapsulation creates a physical barrier around the this compound droplets, isolating them from reactive species in the bulk formulation (water, metal ions, oxygen).[13] This is particularly effective for protecting lipophilic compounds in aqueous systems.[13]
-
Protocol: Conceptual Workflow for Encapsulation
-
Select Wall Materials: Choose water-soluble, film-forming polymers. A common combination is Maltodextrin (MD) and Gum Arabic (GA). Soy lecithin can be added as an emulsifier to improve stability.[13]
-
Create an Emulsion: Dissolve the wall materials in the aqueous phase. Separately, dissolve this compound in a suitable carrier oil. Homogenize the oil phase into the aqueous phase using a high-shear mixer (e.g., Ultra-Turrax) to form a fine emulsion.
-
Drying: Use a spray dryer to atomize the emulsion in a stream of hot air. The water evaporates instantly, leaving behind solid microcapsules with the this compound core.
-
Incorporate into Formulation: The resulting powder can be dispersed into the cosmetic product during a cool-down phase.
-
Part 3: Analytical Validation of Stability
Visual observation should always be confirmed with quantitative data. A stability study protocol is essential for validating your chosen stabilization strategy.
Core Degradation Pathway
Understanding the chemical transformation is key to selecting the right analytical method.
Caption: Primary degradation pathway of this compound in formulations.
Experimental Protocol: HPLC-UV Stability Study
This method allows for the quantification of the remaining this compound over time.
-
Sample Preparation:
-
Accurately weigh 1 gram of your cosmetic formulation into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the this compound.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Centrifuge a portion of the solution to precipitate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[14][15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[16]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~260 nm (verify with a UV scan of an this compound standard).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a calibration curve using standards of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Set up your stability study with samples stored at various conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber).
-
At each time point (T=0, 1 month, 2 months, 3 months), pull samples and analyze them using the HPLC method.
-
Quantify the concentration of this compound against the calibration curve. A loss of >10% from the initial value typically indicates significant instability.
-
Data Summary Tables
Table 1: Troubleshooting Guide Summary
| Observed Issue | Potential Primary Cause | Recommended Action | Analytical Verification |
| Yellow/Brown Discoloration | Oxidation of Isoeugenol | Add BHT (0.1%) and/or Tocopherol (0.5%). | HPLC-UV to track this compound concentration; Colorimetry. |
| Scent Fades Quickly | Hydrolysis and Degradation | Optimize formulation pH to 5.0-6.5 using a buffer. | HPLC-UV; Organoleptic panel testing. |
| Inconsistency Between Batches | Metal Ion Contamination | Add Disodium EDTA (0.1%) to the water phase. | Atomic Absorption Spectroscopy for metal content; HPLC-UV for stability. |
| Degradation in Clear Bottle | Photodegradation | Switch to opaque or UV-protected packaging. | Photostability chamber testing comparing packaging types. |
Table 2: Comparison of Common Stabilizers
| Stabilizer Class | Examples | Mechanism of Action | Typical Use Level (% w/w) |
| Antioxidants | BHT, Tocopherol (Vitamin E), Rosemary Extract | Scavenge free radicals to terminate oxidative chain reactions.[12] | 0.01 - 0.5 |
| Chelating Agents | Disodium EDTA, Phytic Acid | Sequester metal ions to prevent them from catalyzing oxidation.[8][11] | 0.05 - 0.2 |
| pH Buffers | Citrate Buffer, Lactate Buffer | Maintain a stable pH to minimize acid/base-catalyzed hydrolysis.[9] | 0.5 - 2.0 |
| UV Absorbers | Benzophenone-3, Avobenzone | Absorb UV radiation to prevent photodegradation (for product in clear packaging). | 0.1 - 1.0 |
References
A curated list of authoritative sources cited in this guide.
- Vertex AI Search. (n.d.). Iso-eugenol Acetate (93-29-8) | Global Supplier Of Chemicals. Retrieved January 10, 2026.
- ScenTree. (n.d.). This compound (CAS N° 93-29-8). Retrieved January 10, 2026.
- PubMed Central. (2023, April 12). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Retrieved January 10, 2026.
- Chem-Impex. (n.d.).
- INCI Beauty. (n.d.). This compound (this compound) - Ingredient. Retrieved January 10, 2026.
- COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved January 10, 2026.
- Fraterworks. (n.d.).
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Analytical methods for identification and determination of some cosmetics ingredients. Retrieved January 10, 2026.
- Protheragen. (n.d.). Chelating Agents. Retrieved January 10, 2026.
- Naxela. (n.d.). Analytical Testing of Cosmetics. Retrieved January 10, 2026.
- National Center for Biotechnology Information. (n.d.). Table 1.
- ScenTree. (n.d.). This compound (CAS N° 93-29-8). Retrieved January 10, 2026.
- The Good Scents Company. (n.d.). This compound, 93-29-8. Retrieved January 10, 2026.
- The Fragrance Conservatory. (n.d.).
- Chemodex. (n.d.). This compound - CAS-Number 93-29-8. Retrieved January 10, 2026.
- ScienceDirect. (2022, March 31). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 93-29-8. Retrieved January 10, 2026.
- National Center for Biotechnology Information. (n.d.). This compound | C12H14O3 | CID 876160 - PubChem. Retrieved January 10, 2026.
- MDPI. (2024, September 26). Use of Natural Polymers for the Encapsulation of Eugenol by Spray Drying. Retrieved January 10, 2026.
- Sigma-Aldrich. (n.d.). Chelating & Reducing Agents for Research. Retrieved January 10, 2026.
- ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved January 10, 2026.
- IEA SHC. (n.d.).
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Iso-eugenol Acetate (93-29-8) | Global Supplier Of Chemicals [chemicalbull.com]
- 3. This compound, 93-29-8 [thegoodscentscompany.com]
- 4. fraterworks.com [fraterworks.com]
- 5. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]
- 7. ScenTree - this compound (CAS N° 93-29-8 ; 5912-87-8) [scentree.co]
- 8. Chelating Agents - Protheragen [protheragen.ai]
- 9. researchgate.net [researchgate.net]
- 10. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 11. 研究用キレート剤・還元剤 [sigmaaldrich.com]
- 12. iea-shc.org [iea-shc.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. sartorius.hr [sartorius.hr]
Technical Support Center: Preventing Degradation of Isoeugenyl Acetate During Storage
Welcome to the comprehensive technical support guide for isoeugenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides for common issues, and validated experimental protocols to maintain the quality of your compound.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
1. What is this compound and why is its stability important?
This compound is a phenylpropanoid, specifically the acetate ester of trans-isoeugenol. It is valued for its sweet, spicy, and floral aroma, reminiscent of carnation and clove, and is used in fragrance and flavor formulations.[1][2][3] Maintaining its chemical integrity is crucial as degradation can lead to off-odors, discoloration, and a loss of the desired sensory profile, impacting experimental outcomes and product quality.
2. What are the primary pathways of this compound degradation?
The main degradation pathways for this compound are:
-
Hydrolysis: The ester bond can be cleaved, especially in the presence of moisture and at non-neutral pH, reverting this compound to isoeugenol and acetic acid.[4] This is a significant consideration, as isoeugenol has a different, more clove-like and phenolic odor profile.
-
Oxidation: Like many aromatic compounds, this compound is susceptible to oxidation, particularly when exposed to air (oxygen), light, and heat. This can lead to the formation of various byproducts that can cause discoloration and off-odors.
-
Polymerization: As an unsaturated compound, this compound has the potential to polymerize, especially under the influence of heat, light, or in the presence of radical initiators.[5][6] This can result in the formation of non-volatile materials, leading to a decrease in the concentration of the desired compound and potential changes in the physical properties of the solution.
3. What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] Specifically:
-
Temperature: Refrigeration at +4°C is recommended for long-term storage.[1]
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.
-
Container: Use tightly sealed, opaque containers made of non-reactive materials like amber glass.
-
Light and Moisture: Protect from light and moisture at all times.[1]
4. Can I use antioxidants to stabilize this compound?
Yes, the use of antioxidants is a common and effective strategy to prevent oxidative degradation. Commonly used antioxidants in the fragrance industry include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is very effective at scavenging free radicals.[7][8]
-
Tocopherols (Vitamin E): A natural antioxidant that is also effective and often preferred for "clean label" formulations.[7][9][10]
The choice and concentration of antioxidant may depend on the specific application and regulatory requirements.
5. How can I detect degradation in my this compound sample?
Degradation can be detected through:
-
Sensory Evaluation: Noticeable changes in odor, such as the emergence of a sharp, phenolic note (indicative of isoeugenol from hydrolysis) or other off-odors.[11]
-
Visual Inspection: Changes in color, such as yellowing or browning, can indicate oxidative degradation. The appearance of cloudiness or precipitates may suggest polymerization or the formation of insoluble degradation products.
-
Analytical Testing: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity of this compound and identify and quantify any degradation products.[12][13][14]
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the storage and use of this compound.
| Observed Issue | Potential Cause(s) | Underlying Chemistry | Recommended Actions & Preventive Measures |
| Yellowing or Browning of the Material | Oxidation | Exposure to air (oxygen), light, and/or elevated temperatures can initiate free radical chain reactions. The propenyl group and the aromatic ring are susceptible to oxidation, leading to the formation of chromophoric (color-producing) compounds. | 1. Immediate Action: If the discoloration is minor, the material may still be usable for non-critical applications, but it should be re-analyzed for purity. 2. Prevention: Store this compound under an inert atmosphere (nitrogen or argon). Use opaque containers and store in a cool, dark place (refrigeration at +4°C is recommended).[1] Add an appropriate antioxidant, such as BHT or a mixed tocopherol solution (typically at 0.05-0.1%), to new batches. |
| Development of a Sharp, Clove-like, or Phenolic Off-Odor | Hydrolysis | The ester linkage in this compound is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding isoeugenol and acetic acid.[4] Isoeugenol has a distinct, strong clove-like and phenolic aroma. | 1. Immediate Action: The presence of isoeugenol may alter the fragrance profile. The material may not be suitable for its intended use. 2. Prevention: Ensure the material is stored in a dry environment. Use tightly sealed containers to prevent moisture ingress. Avoid contact with acidic or basic materials. Use anhydrous solvents when preparing solutions. |
| Decreased Odor Intensity or "Flatness" of Aroma | Polymerization or Significant Degradation | Under prolonged exposure to heat or light, this compound molecules can react with each other to form larger, non-volatile polymer chains. This reduces the concentration of the volatile monomer, leading to a weaker scent. Significant oxidation can also lead to a loss of the characteristic odor. | 1. Immediate Action: The material has likely undergone significant degradation and should be discarded. 2. Prevention: Strictly adhere to recommended storage conditions (cool, dark, inert atmosphere). For applications involving heat, add the this compound at the latest possible stage and for the shortest possible time. Consider the use of a polymerization inhibitor if high-temperature processing is unavoidable, though this must be carefully evaluated for its impact on the final product.[6] |
| Cloudiness or Formation of Precipitate in Solution | Polymerization or Formation of Insoluble Degradation Products | The formation of polymers or highly oxidized, less soluble byproducts can lead to their precipitation from the solution. This is more likely to occur at higher concentrations and with prolonged storage under suboptimal conditions. | 1. Immediate Action: Do not use the solution. The precipitate indicates significant degradation. 2. Prevention: Store solutions at recommended temperatures. Avoid preparing highly concentrated stock solutions for long-term storage. If a solution is needed, prepare it fresh. Ensure the solvent used is of high purity and free from contaminants that could act as catalysts for degradation. |
III. Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Accelerated Stability Study (Forced Degradation)
This protocol is designed to predict the long-term stability of this compound by subjecting it to stress conditions.[15]
Objective: To evaluate the stability of this compound under accelerated conditions of heat, light, and humidity and to generate potential degradation products for analytical method development.
Materials:
-
This compound sample
-
Climate chamber with controlled temperature and humidity
-
Photostability chamber with controlled light exposure (e.g., ICH option 2: xenon lamp)
-
Amber glass vials with airtight caps
-
Antioxidants (e.g., BHT, Vitamin E)
-
GC-MS or HPLC-UV system
Procedure:
-
Sample Preparation:
-
Prepare multiple aliquots of the this compound sample in amber glass vials.
-
For testing the efficacy of stabilizers, prepare additional samples containing known concentrations of antioxidants (e.g., 0.1% BHT, 0.1% Vitamin E).
-
Include a control sample stored under ideal conditions (+4°C, dark, inert atmosphere).
-
-
Stress Conditions:
-
Thermal Stress: Place samples in a climate chamber at elevated temperatures (e.g., 40°C, 50°C, and 60°C) at a controlled relative humidity (e.g., 75% RH).[16]
-
Photostability Stress: Expose samples in a photostability chamber to a specified light exposure (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Hydrolytic Stress (for solutions): If studying a solution, prepare samples in aqueous buffers at different pH values (e.g., pH 3, 7, and 9) and store them at an elevated temperature (e.g., 40°C).
-
-
Time Points:
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks for thermal stress; after the full light exposure for photostability).
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating method (see Protocol 2 or 3).
-
Evaluate the samples for changes in appearance (color), odor, and purity (assay of this compound).
-
Identify and quantify any significant degradation products.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time for each stress condition.
-
Determine the degradation rate constant (k) for each condition.
-
Use the Arrhenius equation to estimate the shelf-life at recommended storage conditions based on the data from the thermal stress studies.[16]
-
Protocol 2: GC-MS Method for Purity and Degradation Product Analysis
Objective: To quantify the purity of this compound and identify potential volatile and semi-volatile degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 35-400 amu
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone) at a concentration of approximately 1 mg/mL.
-
For analysis of stressed samples, dilute an aliquot of the sample to a similar concentration.
Data Analysis:
-
Integrate the peak corresponding to this compound and any new peaks that appear in the chromatograms of the degraded samples.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Tentatively identify degradation products by comparing their mass spectra with a library (e.g., NIST). Confirmation of identity may require the synthesis of analytical standards.
Protocol 3: HPLC-UV Method for Stability Indicating Assay
Objective: To provide a quantitative measure of this compound concentration in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).[17]
-
Example Gradient: Start with 60% acetonitrile / 40% water, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.[4]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Monitor for the appearance of new peaks, which indicate the formation of degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak.
IV. Visualization of Degradation and Workflow
To better understand the processes involved in this compound degradation and its analysis, the following diagrams are provided.
Caption: Major degradation pathways of this compound.
Caption: Workflow for an accelerated stability study of this compound.
V. References
-
NIST. (Z)-Isoeugenyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2020). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. Retrieved from [Link]
-
PMC. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. Retrieved from [Link]
-
University of Arizona. The in vitro hydrolysis of this compound and eugenyl acetate. Retrieved from [Link]
-
Google Patents. (1996). Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes. Retrieved from
-
ResearchGate. Hydrolysis Rates for Various pH Levels. Retrieved from [Link]
-
Egyptian Drug Authority. Stability Study Protocol. Retrieved from [Link]
-
BTSA. Endocrine disruptors in cosmetics: risks and safer alternatives. Retrieved from [Link]
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CORESTA. (2020). Analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]
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RIFM. (2020). RIFM fragrance ingredient safety assessment, eugenyl acetate, CAS Registry Number 93-28-7. Food and Chemical Toxicology, 144, 111630. Retrieved from [Link]
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Wikipedia. Phenylpropanoid. Retrieved from [Link]
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European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. Retrieved from [Link]
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BTSA. Enhancing fragrance stability in soap with natural antioxidants. Retrieved from [Link]
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Knowde. Comparing Antioxidant Cosmetic Preservatives. Retrieved from [Link]
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MDPI. (2021). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Pharmaceutics, 13(10), 1599. Retrieved from [Link]
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American Pharmaceutical Review. (2017). An Introduction to the Accelerated Stability Assessment Program. Retrieved from [Link]
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NIH. (2023). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceutics, 15(1), 169. Retrieved from [Link]
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NCBI. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices. In Aspartame, methyleugenol, and isoeugenol. Retrieved from [Link]
-
RIFM. (2008). Pre & Pro Haptens in Fragrance: - Part 2 - Hydrolysis. Retrieved from [Link]
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Shimadzu. Flavor/Fragrance Analysis by Fast-GC/MS. Retrieved from [Link]
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The Fragrance Conservatory. This compound. Retrieved from [Link]
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RIFM. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 93-29-8. Food and Chemical Toxicology, 163, 112974. Retrieved from [Link]
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The Good Scents Company. This compound. Retrieved from [Link]
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Perflavory. This compound, 93-29-8. Retrieved from [Link]
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MDPI. (2021). Molecular Mechanisms Regulating Phenylpropanoid Metabolism in Exogenously-Sprayed Ethylene Forage Ramie Based on Transcriptomic and Metabolomic Analyses. International Journal of Molecular Sciences, 22(22), 12437. Retrieved from [Link]
-
PMC. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. International Journal of Molecular Sciences, 24(8), 7198. Retrieved from [Link]
-
MDPI. (2023). Molecular Mechanisms Regulating Phenylpropanoid Metabolism in Exogenously-Sprayed Ethylene Forage Ramie Based on Transcriptomic and Metabolomic Analyses. International Journal of Molecular Sciences, 24(22), 16404. Retrieved from [Link]
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PubMed. (2014). Metal ion leachates and the physico-chemical stability of biotherapeutic drug products. Current pharmaceutical design, 20(8), 1173–1181. Retrieved from [Link]
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Transtutors. (2023). The pH rate profiles for the hydrolysis of... Retrieved from [Link]
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ScenTree. This compound (CAS N° 93-29-8). Retrieved from [Link]
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PerfumersWorld. Acetyl Isoeugenol. Retrieved from [Link]
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The Perfumer's Apprentice. This compound. Retrieved from [Link]
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ScenTree. This compound (CAS N° 93-29-8). Retrieved from [Link]
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PubMed. (2023). Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 71(26), 9934–9941. Retrieved from [Link]
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PMC. (2010). A New Strategy to Stabilize Oxytocin in Aqueous Solutions: I. The Effects of Divalent Metal Ions and Citrate Buffer. AAPS PharmSciTech, 11(3), 1167–1172. Retrieved from [Link]
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ResearchGate. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. Retrieved from [Link]
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MDPI. (2023). The Effects of Surfactant and Metal Ions on the Stability and Rheological Properties of Nanoemulsions Loaded with Gardenia Yellow Pigment. Polymers, 15(7), 1779. Retrieved from [Link]
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Queen's University Belfast. (2022). A New and Sensitive HPLC-UV Method for Rapid and Simultaneous Quantification of Curcumin and D-Panthenol: Application to In Vitro Release Studies of Wound Dressings. Retrieved from [Link]
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Impact Factor. (2022). Stability Indicating HPLC Method Development for a Marketed Retinol Acetate. Retrieved from [Link]
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R Discovery. (2023). Recovery of Select F-Element Metal Ions, Y, and Sc from Chromatographic Stationary Phases in Acetate Buffer Solution. Solvent Extraction and Ion Exchange, 41(6), 567-582. Retrieved from [Link]
-
DSpace. (2017). Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for Isoeugenyl Acetate Synthesis
Welcome to the technical support center for the synthesis of isoeugenyl acetate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and understand the causality behind experimental choices. As your virtual application scientist, I will provide field-proven insights to ensure your experiments are both efficient and successful.
Core Concepts: The Acetylation of Isoeugenol
The synthesis of this compound is fundamentally an esterification reaction where the phenolic hydroxyl group of isoeugenol is acetylated. The most common acetylating agent is acetic anhydride, chosen for its higher reactivity compared to acetic acid, which helps drive the reaction toward the product.[1] The reaction is typically catalyzed and can be performed under various conditions, offering multiple avenues for optimization.
The overall transformation is as follows:
Isoeugenol + Acetic Anhydride --(Catalyst)--> this compound + Acetic Acid
While isoeugenol is the direct precursor, it is often synthesized via the isomerization of eugenol, a readily available natural product from clove oil.[2][3] This guide focuses on the optimization of the final acetylation step.
Section 1: Troubleshooting Guide
This section addresses the most common challenges encountered during this compound synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield is a frequent issue that can stem from several sources. A systematic approach is crucial for diagnosis.
-
Equilibrium and Hydrolysis: Esterification is a reversible reaction. The presence of water, a byproduct of the reaction if starting from acetic acid or present as a contaminant, can hydrolyze the this compound product back to isoeugenol. This is particularly problematic when using strong base catalysts like sodium hydroxide, as excess water can lead to saponification and decrease the product yield.[2]
-
Sub-optimal Reaction Conditions: The interplay between temperature, molar ratio, and reaction time is critical.
-
Temperature: Excessively high temperatures can lead to thermal degradation of the product or promote side reactions, while low temperatures will result in a slow, incomplete reaction. The optimal temperature is highly dependent on the catalyst used.[4][5][6]
-
Molar Ratio: An insufficient amount of the acetylating agent (acetic anhydride) will result in incomplete conversion. Molar ratios of isoeugenol to acetic anhydride from 1:1 to 1:5 have been explored, with an excess of anhydride generally favoring higher conversion.[6]
-
Reaction Time: The reaction may not have reached completion. It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.[7]
-
-
Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in insufficient quantity.[6]
-
Solution: For heterogeneous and enzymatic catalysts, ensure proper storage and handling to maintain activity. If reusing a catalyst, verify its activity has not diminished. For all systems, ensure the catalyst concentration is optimized; typically, this falls within 1-10 wt%.[6]
-
-
Product Loss During Work-up: Significant product can be lost during extraction and purification.[7]
-
Solution: Review your purification protocol. Ensure pH adjustments are correct during washing steps (e.g., using a sodium bicarbonate solution to neutralize excess acid) and that the extraction solvent is appropriate and used in sufficient quantities.[6]
-
Q2: I'm observing significant byproduct formation. How can I improve selectivity?
A2: Byproduct formation is often a result of harsh reaction conditions.
-
Cause: High temperatures or highly reactive catalysts (like strong acids) can cause undesired side reactions, such as polymerization or degradation of the phenylpropanoid structure.
-
Solution: Employ milder reaction conditions. Enzymatic synthesis using lipases is known for high selectivity and operation at lower temperatures, which minimizes byproduct formation.[7] Heterogeneous acid catalysts can also offer better selectivity compared to their homogeneous counterparts like sulfuric acid.
Q3: My heterogeneous catalyst seems to have lost activity after a few runs. What's the cause and how can I regenerate it?
A3: The deactivation of reusable catalysts is common and is typically caused by the fouling of active sites with reactants, products, or byproducts.
-
Cause: Pores and active sites on catalysts like molecular sieves or polymer resins can become blocked over time.
-
Solution: A regeneration protocol can often restore activity. A general procedure involves filtering the catalyst after the reaction, washing it thoroughly with a solvent like hexane to remove adsorbed organic residues, and then drying it in an oven (e.g., 100-110°C) for several hours to remove the solvent and any moisture.[5]
Q4: The final product has a brownish discoloration and an off-odor. What is the likely cause?
A4: Discoloration and off-odors are typically signs of impurities or degradation.
-
Cause: This can be due to the thermal degradation of isoeugenol or the this compound product, especially if the reaction was conducted at a high temperature for an extended period. Impurities in the starting isoeugenol can also carry through or react to form colored byproducts.
-
Solution: First, ensure the purity of your starting isoeugenol. Second, try lowering the reaction temperature. Finally, enhance your purification protocol. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be highly effective for purifying the solid this compound product.
Q5: My reaction is very slow. How can I increase the reaction rate without compromising the yield?
A5: Increasing the reaction rate requires careful adjustment of key parameters.
-
Catalyst Choice: The choice of catalyst has the most significant impact on reaction rate. For example, studies have shown that the polymeric resin Amberlite XAD-16 can achieve very high conversions in a matter of minutes, while molecular sieves may take hours.[5][8]
-
Temperature Optimization: Cautiously increasing the reaction temperature will increase the rate, but this must be balanced against the risk of byproduct formation.
-
Agitation: Ensure the reaction mixture is being stirred efficiently to improve contact between the reactants and the catalyst, especially in heterogeneous systems.
-
Alternative Energy Sources: Sonochemistry (the application of ultrasound) has been demonstrated to significantly increase the rate and efficiency of the acetylation of isoeugenol, leading to high yields in shorter timeframes.[2] This method uses ultrasonic waves to create high-energy microenvironments that accelerate the reaction.[9]
Section 2: Optimization Strategies & Protocols
Choosing Your Catalytic System
The selection of a catalyst is a critical decision that influences reaction speed, yield, work-up procedure, and overall process sustainability.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Base | Sodium Acetate, Sodium Hydroxide | Inexpensive, readily available. | Can be difficult to remove from the reaction mixture; strong bases can promote hydrolysis.[2] |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Low cost, high activity. | Corrosive, difficult to remove, can lead to byproducts and discoloration.[1] |
| Heterogeneous Acid | Amberlite Resins, Molecular Sieves | Easily removed by filtration, reusable, often allows for solvent-free conditions.[5][8] | Higher initial cost compared to homogeneous catalysts. |
| Enzymatic | Lipases (e.g., Novozym 435) | High selectivity, mild reaction conditions, environmentally friendly.[1][7] | Higher cost, sensitive to temperature and pH, may have slower reaction rates. |
Experimental Workflow for Optimization
A structured approach is essential for efficient optimization. The following workflow outlines a logical sequence for refining your synthesis protocol.
Caption: A logical workflow for the systematic optimization of this compound synthesis.
Protocol 1: High-Efficiency Synthesis using a Heterogeneous Catalyst
This protocol is based on studies using Amberlite XAD-16, which demonstrates high conversion in a short time under solvent-free conditions.[5]
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoeugenol (e.g., 10 mmol, 1.64 g) and acetic anhydride (e.g., 30 mmol, 2.8 mL, a 1:3 molar ratio).
-
Catalyst Addition: Add the Amberlite XAD-16 catalyst (e.g., 0.125 g per gram of limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 55-60°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 5-10 minutes and analyzing them by TLC or GC. High conversion is expected within 30-60 minutes.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration, washing the resin with a small amount of ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize unreacted acetic anhydride and acetic acid) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be recrystallized if necessary.
Protocol 2: Green Synthesis using Sonochemistry
This protocol utilizes ultrasound to accelerate the reaction, based on findings that demonstrate its effectiveness and efficiency.[2]
-
Preparation: In a suitable vessel for a sonicator bath, combine isoeugenol (e.g., 20 mmol, 3.28 g), acetic anhydride (40 mmol, 3.8 mL), and sodium acetate (6 mmol, 0.5 g).
-
Sonication: Place the vessel in an ultrasonic bath. Sonicate the mixture for 40-60 minutes. Maintain the bath temperature if necessary, as sonication can cause heating.
-
Quenching: After the sonication period, add cold water to the mixture and stir for an additional 15 minutes to hydrolyze any remaining acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the this compound product.
Data Summary: Published Optimization Parameters
| Catalyst | Reactant Ratio (Isoeugenol:Ac₂O) | Temperature (°C) | Time | Yield/Conversion | Reference |
| Sodium Acetate (Sonochemistry) | 1:2 | Room Temp | 40 min | 93% | [2] |
| Amberlite XAD-16 | 1:3 | 55 | 3 min | 97.8% | [5] |
| Molecular Sieve 4Å | 1:3 | 60 | 6 h | 98.2% | [5] |
| (3)SO₃H/AlSiM | 1:5 | 80 | 40 min | 99.9% | [4] |
Section 3: Frequently Asked Questions (FAQs)
Q: Is a solvent necessary for this reaction? A: No, a solvent is not strictly necessary. Solvent-free synthesis is one of the key optimization and green chemistry approaches for this reaction, particularly when using heterogeneous catalysts.[5][8] This simplifies the work-up and reduces chemical waste.
Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is a quick and easy method. Use a suitable mobile phase (e.g., hexane:ethyl acetate mixture) and visualize the spots under UV light. You should see the isoeugenol spot disappear as the less polar this compound spot appears. For quantitative analysis, Gas Chromatography (GC) is the preferred method.[7]
Q: What are the key safety considerations when performing this synthesis? A: Acetic anhydride is corrosive and a lachrymator. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so controlled addition of reagents is advised, especially on a larger scale.
Q: What are the physical properties of pure this compound? A: Pure this compound is a white crystalline powder.[10] It has a melting point of approximately 79-81°C.[11][12] It is soluble in many organic solvents like DMSO but has limited solubility in ethanol.[12][13] It has a characteristic mild, sweet, and spicy floral scent, reminiscent of carnation and clove.[10]
References
- Sari, S., Wijaya, K., and Syoufian, A. (2015). Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. ResearchGate.
- BenchChem. (2025).
- Laroque, D. A., et al. (2015). Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. ResearchGate.
- Sari, S., Wijaya, K., and Syoufian, A. (2019). Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. ResearchGate.
- BenchChem. (2025). Eugenol and Eugenyl Acetate: A Technical Guide to Natural Occurrence and Synthesis. BenchChem.
- da Silva, M. J. A., et al. (2020). Acetylation of Eugenol on Functionalized Mesoporous Aluminosilicates Synthesized from Amazonian Flint Kaolin. MDPI.
- Laroque, D. A., et al. (2015). Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. Longdom Publishing.
- The Fragrance Conservatory. This compound. The Fragrance Conservatory.
- Van Aroma. This compound. Van Aroma.
- ScenTree. This compound. ScenTree.
- Laroque, D. A., Loss, R. A., & da Silva, M. J. A. (2015).
- Ventos. This compound. Ventos.
- BenchChem. (2025).
- Perflavory. This compound, 93-29-8. Perflavory.
- The Good Scents Company. This compound, 93-29-8. The Good Scents Company.
- Storer, M. (2007). This compound, solubility? Perfumemaking - Groups.io.
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- 13. groups.io [groups.io]
Technical Support Center: Purification of Isoeugenyl Acetate from Reaction Mixtures
Welcome to the technical support center for the purification of isoeugenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development and fragrance/flavor industries. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of isolating pure this compound from synthesis reaction mixtures.
Purification Workflow Overview
The purification of this compound typically follows the acetylation of isoeugenol. The primary goal is to remove unreacted starting materials, reagents, and any side-products. The general workflow is outlined below.
Caption: A general workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
I. Reaction Work-up
Question: After acetylating isoeugenol with acetic anhydride, my crude product is acidic. How do I effectively remove residual acetic anhydride and acetic acid?
Answer:
Residual acetic anhydride and the acetic acid byproduct are common impurities that must be removed before further purification.
Causality: Acetic anhydride is reactive and will hydrolyze to acetic acid in the presence of water. Both are acidic and can interfere with subsequent purification steps, such as by causing hydrolysis of the desired ester product under certain conditions.
Step-by-Step Solution:
-
Quenching: Carefully add water to the reaction mixture to hydrolyze any remaining acetic anhydride to acetic acid. This reaction is exothermic, so it's best to perform this step in an ice bath.
-
Extraction:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and vent the funnel frequently, as the neutralization of acetic acid will produce carbon dioxide gas. Continue washing until the effervescence ceases.
-
Perform a final wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and aid in the separation of the aqueous and organic layers.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Question: I'm observing a stable emulsion during the aqueous wash of my reaction mixture. How can I break it?
Answer:
Emulsions are common when dealing with crude reaction mixtures containing both organic and aqueous phases with various solutes.
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by impurities that act as surfactants.
Solutions:
-
Patience: Sometimes, allowing the mixture to stand undisturbed for a period can lead to separation.
-
Brine Wash: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.
II. Crystallization
Question: My this compound is "oiling out" instead of forming crystals upon cooling. What should I do?
Answer:
"Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid rather than a solid.[1] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[1]
Causality:
-
Low Melting Point: The melting point of this compound is around 79-81°C.[2] If the solution becomes saturated at a temperature above this, the compound will separate as a liquid.
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of the desired compound, increasing the likelihood of oiling out.[1]
-
Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation at a temperature above the compound's melting point.[3]
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of this compound.
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[1]
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help. Do not place the flask directly in an ice bath from a high temperature.
-
Induce Crystallization: Once the solution has cooled, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.
-
Change Solvent System: If the problem persists, it may be necessary to remove the solvent and try a different one or a mixed solvent system. For this compound, which is an ester, solvents like ethanol, isopropanol, or mixtures like ethanol/water or hexane/ethyl acetate could be suitable.[1]
Caption: A decision tree for troubleshooting "oiling out".
Question: I have a very low yield after recrystallization. What are the likely causes?
Answer:
A low yield from recrystallization is a common issue that can often be rectified.[1]
Causality:
-
Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[1]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost.
-
Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can result in a lower yield.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Efficient Hot Filtration: If hot filtration is necessary, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
Maximize Crystallization Time and Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
III. Column Chromatography
Question: My this compound is running very close to an impurity on the TLC plate. How can I improve the separation on a column?
Answer:
Achieving good separation between compounds with similar polarities can be challenging.
Causality: The separation in column chromatography depends on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (solvent). If two compounds have similar polarities, they will interact with the stationary and mobile phases in a similar manner, leading to poor separation.
Solutions:
-
Optimize the Solvent System:
-
Test different solvent mixtures: Use thin-layer chromatography (TLC) to test various solvent systems. A good solvent system will give your desired compound an Rf value of around 0.2-0.4 and maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Use less polar solvents: A less polar mobile phase will generally result in lower Rf values and can improve the separation of compounds that are running too close together.
-
-
Use a Longer Column: A longer column provides more surface area for the separation to occur, which can improve resolution.
-
Dry Loading: If the crude product has poor solubility in the eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel and then adding this to the top of the column. This can lead to a more uniform application of the sample and better separation.[4]
Question: My this compound seems to be degrading on the silica gel column. What can I do?
Answer:
While this compound is generally stable, some compounds can be sensitive to the acidic nature of silica gel.
Causality: Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. Although less common for this compound, hydrolysis back to isoeugenol is a possibility if the silica or solvent system is not properly neutralized or if there are acidic impurities present.
Solutions:
-
Use Neutralized Silica: You can use silica gel that has been washed with a base (like triethylamine in the eluent) to neutralize the acidic sites.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as quickly as possible while still maintaining good separation.
IV. Vacuum Fractional Distillation
Question: I am trying to purify this compound by vacuum fractional distillation, but the system is not maintaining a stable vacuum. What should I check?
Answer:
A stable vacuum is crucial for successful vacuum distillation, as it allows for distillation at a lower temperature, preventing thermal degradation.[5]
Causality: Leaks in the distillation apparatus are the most common cause of an unstable vacuum.
Troubleshooting Steps:
-
Check All Joints: Ensure all ground glass joints are properly sealed with a suitable vacuum grease.[4]
-
Inspect Tubing: Check all vacuum tubing for cracks, holes, or loose connections.
-
Verify Vacuum Source: Ensure your vacuum pump or water aspirator is functioning correctly and providing sufficient vacuum.
-
Isolate Components: If possible, isolate different parts of the system to pinpoint the location of the leak.
Question: The liquid in my distillation flask is "bumping" violently. How can I prevent this?
Answer:
"Bumping" is the sudden, violent boiling of a liquid, which can lead to poor separation and potential loss of product.
Causality: Bumping occurs when a liquid is superheated, and a large vapor bubble forms rapidly.
Solutions:
-
Use a Stir Bar: For vacuum distillation, a magnetic stir bar is essential to ensure smooth boiling. Boiling chips are not effective under vacuum as the trapped air is quickly removed.[4]
-
Ensure Uniform Heating: Use a heating mantle with a stirrer to provide even heating to the distillation flask.
-
Control the Heating Rate: Avoid heating the flask too quickly. A slow and steady increase in temperature will promote smooth boiling.
Frequently Asked Questions (FAQs)
Q1: What is the best purification method for this compound on a laboratory scale?
The best method depends on the nature of the impurities and the desired purity of the final product.
-
Crystallization: This is an excellent method if the crude product is a solid and the impurities have significantly different solubilities in a suitable solvent. It is often the most efficient method for removing small amounts of impurities to achieve high purity.
-
Column Chromatography: This is a very versatile technique that can be used to separate this compound from a wide range of impurities, even those with similar polarities. It is particularly useful when crystallization is not feasible or when very high purity is required.[6]
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for a thorough purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile compounds like this compound. It can provide both quantitative purity information and identify volatile impurities.[6] The retention time of eugenol is typically around 5.8 minutes under certain GC conditions.[7] Isoeugenol has a very similar mass spectrum to eugenol, but their retention times will differ, allowing for their separation and identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect impurities, although it is less sensitive than GC-MS for trace impurities.
-
Melting Point: A sharp melting point that is close to the literature value (79-81°C) is a good indicator of purity for a solid sample.[2]
Q3: What are the most common impurities I should expect in my crude this compound?
The most common impurities are typically:
-
Unreacted Isoeugenol: The starting material for the acetylation reaction.
-
Acetic Acid: A byproduct of the reaction when using acetic anhydride.
-
Acetic Anhydride: Unreacted starting material.
-
Eugenol: If the starting isoeugenol was derived from eugenol, there might be traces of un-isomerized eugenol.
-
Side-products: Depending on the reaction conditions, minor side-products could form.
Q4: Can this compound isomerize during purification?
This compound exists as (E)- and (Z)-isomers. The (E)-isomer is typically the major product from the isomerization of eugenol followed by acetylation. While the double bond is relatively stable, harsh acidic or basic conditions or high temperatures over prolonged periods could potentially lead to some degree of isomerization. It is good practice to use mild purification conditions to preserve the isomeric purity of the product.
Comparative Data Tables
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Key Advantages | Key Limitations | Expected Purity |
| Crystallization | Difference in solubility | High purity achievable, scalable | Only suitable for solid products, can have lower yield | >99% |
| Column Chromatography | Differential adsorption | High resolution for complex mixtures | Can be time-consuming, potential for sample degradation on silica | >98% |
| Vacuum Fractional Distillation | Difference in boiling points | Good for large scale, effective for liquid impurities | Requires specialized equipment, potential for thermal degradation | 95-98% |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Information Provided | Typical Purity Range (%) | Key Advantages | Key Limitations |
| GC-MS | Quantitative purity, identification of volatile impurities | >98% | High sensitivity and specificity | Not suitable for non-volatile impurities |
| ¹H NMR | Structural confirmation, detection of major impurities | >95% | Provides detailed structural information | Lower sensitivity for trace impurities |
| Melting Point | Indication of purity for solids | N/A | Simple and fast | Not quantitative, sensitive to small amounts of impurity |
References
[7] Gurupadayya, B. M., et al. (2014). Development and validation of GC method for the estimation of eugenol in clove extract. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 473-476. [9] Li, W., et al. (2023). Release behavior and kinetic analysis of eugenol from clove particles using P&T–GC-MS method. Food Science and Technology. [10] Susanto, H., et al. (2015). Optimization of Eugenol Extraction from Clove Oil using Response Surface Methodology. Modern Applied Science, 9(11). [8] David, F., Scanlan, F., Sandra, P., & Szelewski, M. (n.d.). Essential Oil Analysis: Retention Time Locked GC Methods. Studylib. [11] Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. [4] Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [12] Journal of Forensic Science Education. (n.d.). Extraction and Analysis of Eugenol from Cloves. University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [3] Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [1] University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [13] Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Biosciences and Chemistry, 23(1), 258-267. [14] Yildiz, Y. K. (n.d.). 3.3. CRYSTALLIZATION. [15] Prep101 MCAT Forum. (2021). Vacuum Fractional Distillation - Organic Chemistry. [16] University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [2] Chemodex. (n.d.). This compound. [17] PubChem. (n.d.). This compound. [18] Fraterworks. (n.d.). This compound. [19] XULA Digital Commons. (n.d.). Fractional Distillation notes. Perflavory. (n.d.). This compound, 93-29-8. [20] Clavier, H., et al. (n.d.). Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information. [21] The Fragrance Conservatory. (n.d.). This compound - The Ingredient Directory. [22] NIST. (n.d.). This compound 2. [23] Global Supplier Of Chemicals. (n.d.). Iso-eugenol Acetate (93-29-8). [24] SciELO. (2018). FRACTIONATION PROCESS OF ESSENTIAL OILS BY BATCH DISTILLATION. [25] American Chemical Society. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [5] Nichols, L. (2022, April 7). Vacuum Distillation [Video]. YouTube. [26] Abdurrahman, I., et al. (2020). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Chemical Society of Nigeria, 45(2). [27] Benchchem. (n.d.). Optimizing Cetyl Acetate Recrystallization: A Technical Support Guide. [28] ScenTree. (n.d.). This compound (CAS N° 93-29-8).
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Technical Support Center: Isoeugenyl Acetate Production Scale-Up
Welcome to the technical support center for the scale-up of isoeugenyl acetate production. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to support your process development and optimization efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the initial phases of scaling up this compound synthesis.
Q1: What are the primary synthesis routes for this compound, and which is most suitable for scale-up?
A1: The most common and industrially viable route is the acetylation of isoeugenol.[1] This involves reacting isoeugenol with an acetylating agent, typically acetic anhydride, often in the presence of a catalyst.
-
Bench-Scale vs. Scale-Up: While methods like sonochemistry have shown high yields and efficiency at the lab scale by using ultrasonic waves to improve the reaction, their direct scalability can be challenging and costly.[2]
-
Industrial Preference: For large-scale production, conventional batch or continuous-flow reactors using heterogeneous catalysts are often preferred. This is because they simplify catalyst recovery and product purification, which are significant cost drivers in large-scale operations.[3][4] The synthesis typically involves the isomerization of eugenol to isoeugenol, followed by acetylation and crystallization.[1]
Q2: What purity standards should we target for this compound, and how do they impact the choice of purification methods?
A2: The required purity depends on the final application. For fragrance and flavor applications, a purity of >98% (GC) is common.[5][6] For use as an analytical standard, ≥97.0% (GC) is often specified.[7]
-
Impact on Purification: Achieving high purity necessitates effective removal of unreacted isoeugenol, acetic anhydride, acetic acid (byproduct), and any side-reaction products. Fractional distillation under reduced pressure is a standard method to separate these components based on their different boiling points.[8] Crystallization is also a key final step to achieve the desired white crystalline powder form and high purity.[6][9]
Q3: What are the major safety concerns when handling this compound and its precursors at an industrial scale?
A3: At scale, handling risks are amplified. Key concerns include:
-
Irritation: this compound can cause skin and serious eye irritation.[10][11] The use of personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[10]
-
Respiratory Effects: Dust or vapors may cause respiratory irritation.[10] Operations should be conducted in well-ventilated areas or with appropriate exhaust ventilation.[10][12]
-
Combustibility: While it has a high flash point (>93.3 °C), fine dust dispersed in the air can create a potential dust explosion hazard.[13] Use non-sparking tools and take precautions against static discharge.[14]
-
Precursor Hazards: Acetic anhydride is corrosive and reacts exothermically with water. Proper material handling procedures and emergency preparedness are critical.
Part 2: Troubleshooting Guide: Reaction & Synthesis
This section provides detailed troubleshooting for specific problems you might encounter during the synthesis reaction.
Q1: My reaction yield is consistently low after scaling up from the lab. What are the likely causes and how can I fix it?
A1: Low yield is a classic scale-up challenge often rooted in mass and heat transfer limitations.[15]
-
Causality: In larger reactors, inefficient mixing can create "dead zones" where reactants are not adequately combined, and thermal gradients can lead to localized hot or cold spots, both of which negatively impact reaction kinetics.[15] The esterification reaction is also an equilibrium process; the presence of water as a byproduct can shift the equilibrium back towards the reactants, limiting conversion.
-
Troubleshooting Workflow:
Troubleshooting workflow for low reaction yield. -
Corrective Actions:
-
Improve Agitation: What works in a flask (a magnetic stir bar) is insufficient for a large reactor. Ensure your impeller design and stirring speed are adequate to maintain a homogeneous mixture.
-
Optimize Heat Transfer: Use a jacketed reactor with a suitable thermal fluid and control system to maintain a uniform temperature. The optimal range is often between 100-120°C.[8]
-
Implement Water Removal: To drive the reaction forward, consider techniques like azeotropic distillation or operating under a vacuum to continuously remove the water byproduct.[8]
-
Verify Catalyst Loading & Activity: Ensure the catalyst-to-reactant ratio is maintained from the lab scale. If using a recycled catalyst, verify its activity has not diminished.[8]
-
Q2: I'm observing significant byproduct formation that wasn't present at the lab scale. What is happening?
A2: The amplification of minor side reactions is a common consequence of altered thermal conditions during scale-up.[15]
-
Causality: Localized overheating in a large reactor, caused by poor heat dissipation, can provide the activation energy for alternative reaction pathways that are negligible at the controlled temperature of a lab flask. For esterifications, this can include degradation of the product or formation of ethers.
-
Corrective Actions:
-
Enhance Heat Removal: Improve cooling efficiency through your reactor jacket or install internal cooling coils if necessary.
-
Control Reagent Addition: For highly exothermic reactions, add the limiting reagent (e.g., acetic anhydride) slowly and controllably to manage the rate of heat generation.
-
Re-evaluate Molar Ratios: An excessive amount of one reactant can sometimes promote side reactions. Re-optimize the molar ratio of isoeugenol to acetic anhydride at the pilot scale. Studies on similar esterifications suggest that molar ratios can significantly impact byproduct formation.[8]
-
Part 3: Troubleshooting Guide: Catalyst Management
Effective catalyst performance is crucial for an economically viable process.
Q1: Our heterogeneous catalyst is losing activity much faster than expected. What are the primary deactivation mechanisms and how can we mitigate them?
A1: Catalyst deactivation is inevitable but can be managed. The primary mechanisms are poisoning, fouling (coking), and sintering.[16][17]
-
Poisoning: Impurities in the feedstock (e.g., sulfur or nitrogen compounds) can irreversibly bind to active sites.
-
Mitigation: Implement stringent quality control and purification of raw materials before they enter the reactor.[18]
-
-
Fouling (Coking): Carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites and pores.[19] This is particularly relevant when hydrocarbons are involved at elevated temperatures.
-
Mitigation: Optimize reaction temperature and residence time to minimize coke formation. A lower temperature or shorter exposure time can reduce the rate of polymerization and dehydrogenation reactions that lead to coke.
-
-
Sintering: At high temperatures, the small, highly active metal crystallites of a catalyst can migrate and agglomerate into larger, less active particles.
-
Mitigation: Operate within the catalyst's specified temperature range. Avoid temperature spikes, which can rapidly accelerate sintering.
-
-
Catalyst Deactivation Mechanisms:
Primary mechanisms of heterogeneous catalyst deactivation.
Q2: What is the protocol for regenerating a deactivated catalyst?
A2: Regeneration aims to reverse the deactivation process, most commonly coking. The specific protocol depends on the catalyst type and the nature of the deactivation. For coke removal, a controlled oxidation is standard.
-
Protocol: Catalyst Regeneration via Controlled Burn-Off
WARNING: This procedure involves exothermic reactions and must be performed with extreme care and appropriate process controls.
-
System Purge: Stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) to remove any residual flammable vapors.
-
Controlled Air/Inert Gas Introduction: Introduce a stream of inert gas mixed with a low concentration of oxygen (typically 1-2% air in nitrogen) into the reactor.
-
Gradual Temperature Ramp: Slowly increase the reactor temperature according to the catalyst manufacturer's specifications. The heat will initiate the combustion of the deposited coke.
-
Monitor Temperature & Oxygen: Carefully monitor the reactor temperature and the oxygen concentration at the outlet. A sudden temperature spike (a "runaway") indicates that the burn-off is happening too quickly. If this occurs, immediately decrease the oxygen inlet concentration or lower the temperature.
-
Hold and Complete: Once the target temperature is reached, hold it until the oxygen concentration at the outlet equals the inlet concentration, indicating that all the coke has been burned off.
-
Cool Down: Cool the reactor under a flow of inert gas before re-introducing the reactants.
-
Part 4: Data & Protocols
This section provides quantitative data and a standard operating procedure for process analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93-29-8 | [5][7][20] |
| Molecular Formula | C₁₂H₁₄O₃ | [9][20] |
| Molecular Weight | 206.24 g/mol | [9][20] |
| Appearance | White crystalline powder | [6][9][20] |
| Melting Point | 79-81 °C | [7][9][21] |
| Boiling Point | 282-283 °C | [20] |
| Purity (Typical) | >98% (GC) | [5][6] |
Protocol: In-Process Control (IPC) using Gas Chromatography (GC)
This protocol is essential for monitoring reaction progress and ensuring batch-to-batch consistency.
-
Sample Preparation:
-
Carefully extract a 0.1 mL aliquot from the reaction mixture at predetermined time points (e.g., T=0, 1h, 2h, etc.).
-
Immediately quench the reaction by diluting the aliquot in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to prevent further reaction.
-
-
GC Instrument Setup (Example Conditions):
-
Column: HP-5 or equivalent (non-polar).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 275°C.
-
Oven Program:
-
Initial Temp: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min.
-
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Identify peaks based on the retention times of pure standards (isoeugenol, acetic anhydride, this compound).
-
Quantify the relative peak areas to determine the percentage conversion of isoeugenol to this compound.
-
-
System Validation:
-
Run a standard mixture of known concentrations before each batch analysis to verify instrument calibration and ensure the accuracy of the results. This self-validating step is critical for reliable process control.
-
References
- Vertex AI Search Result 1. (No specific title available).
- Chem-Impex.
- CDH Fine Chemical.
- Perfumer's Apprentice.
- The Good Scents Company.
- Vigon.
- Sigma-Aldrich.
- TradeIndia.
- ResearchGate. Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method.
- CDH Fine Chemical.
- Chemodex.
- Ventos.
- ScenTree.
- Longdom Publishing.
- ResearchGate.
- MDPI.
- MDPI.
- YouTube. Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I.
- CPHI Online. Best practices & strategies for biotherapeutics production using a stable scale-up process.
- HWS Labortechnik GmbH. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- BenchChem.
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- 5. CAS-93-29-8, Iso Eugenyl Acetate for Synthesis Manufacturers, Suppliers & Exporters in India | 126215 [cdhfinechemical.com]
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- 7. This compound analytical standard 93-29-8 [sigmaaldrich.com]
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- 12. Iso-eugenol Acetate (93-29-8) | Global Supplier Of Chemicals [chemicalbull.com]
- 13. vigon.com [vigon.com]
- 14. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 15. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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- 17. Heterogeneous Catalyst Deactivation and Regeneration: A Review | MDPI [mdpi.com]
- 18. Best practices & strategies for biotherapeutics production using a stable scale-up process - Aragen Life Sciences [aragen.com]
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- 20. chemimpex.com [chemimpex.com]
- 21. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]
Technical Support Center: Troubleshooting Peak Tailing for Isoeugenyl Acetate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of isoeugenyl acetate. Peak tailing, a common form of peak asymmetry, can significantly compromise the accuracy of quantification and the overall resolution of your separation, making it a critical issue to resolve.[1][2] This document provides a structured, in-depth approach to diagnosing and resolving this problem, moving from common, easily addressed issues to more complex systematic troubleshooting.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries regarding peak tailing.
Q1: What is peak tailing and how do I properly measure it?
A: Peak tailing describes a chromatographic peak where the latter half is broader than the front half, creating an asymmetrical "tail."[3] In an ideal separation, peaks are perfectly symmetrical, or Gaussian. Tailing indicates an undesirable interaction or a physical issue within the chromatographic system.[4]
This asymmetry is quantified using either the Tailing Factor (Tf) , common in the pharmaceutical industry, or the Asymmetry Factor (As) .[2] While an ideal peak has a value of 1.0, values up to 1.5 are often acceptable, though this depends on your specific assay requirements.[5] It is crucial to consistently use one of these metrics as defined by regulatory guidelines like the USP General Chapter <621> to track column performance over time.[6][7][8]
Q2: I'm seeing tailing specifically with my this compound peak. What's the most probable cause?
A: The most frequent cause of tailing for a specific compound is a secondary retention mechanism occurring alongside the primary mode of separation.[3][5] this compound (C₁₂H₁₄O₃) is an aromatic ester.[9][10] While it is not a strong base like an amine, its polar ether and ester functional groups can engage in unwanted interactions (e.g., hydrogen bonding) with active sites on the stationary phase.
In reversed-phase chromatography using silica-based columns, the most common active sites are residual silanol groups (Si-OH) .[11][12][13] These unreacted, acidic sites on the silica surface can interact with your analyte, causing a portion of the molecules to elute more slowly and produce a tail.
Q3: Could I simply be overloading the column? How can I verify this?
A: Yes, column overload is a frequent and often overlooked cause of peak distortion. Overload occurs when the amount of injected sample exceeds the column's capacity.[14] There are two primary types:
-
Mass Overload: Injecting too high a concentration of the analyte. This saturates the stationary phase and typically results in a "right-triangle" peak shape where retention time decreases as the peak broadens.[15][16]
-
Volume Overload: Injecting too large a volume of sample, even at a reasonable concentration. This usually causes symmetrical peak broadening rather than distinct tailing.[14]
To diagnose mass overload, the protocol is straightforward: dilute your sample 10-fold and re-inject it. If the peak shape improves and the retention time increases slightly, column overload was the issue.[15][17]
Q4: My this compound is dissolved in a strong solvent like pure Acetonitrile. Could this be the problem?
A: Absolutely. This is known as solvent mismatch . If your sample is dissolved in a solvent that is significantly stronger (i.e., has greater elution strength) than your initial mobile phase, it can cause severe peak distortion, including tailing or fronting.[12][18] The strong injection solvent carries the analyte band too far down the column in a disorganized manner, disrupting the proper focusing of the analyte at the column head. The best practice is to dissolve your sample in the initial mobile phase whenever possible.
Part 2: A Systematic Guide to Resolving Peak Tailing
When the initial checks do not resolve the issue, a systematic approach is necessary. This workflow helps to logically isolate the root cause, saving time and resources.
Caption: A logical workflow for troubleshooting peak tailing.
Step 1: Initial System & Method Assessment
Q: How can I determine if the tailing is a system-wide issue or specific to this compound?
A: The first diagnostic step is to observe the other peaks in your chromatogram, if any are present.
-
If all peaks tail: This strongly suggests a physical or system-wide problem.[4][19] The issue likely lies upstream of the separation itself. Common culprits include a partially blocked column inlet frit, contamination at the head of the column, or significant extra-column volume from poorly made connections or excessively long/wide tubing.[4][11][12]
-
If only the this compound peak tails: The problem is almost certainly chemical in nature, related to a specific interaction between your analyte and the stationary phase.[20]
Step 2: Addressing Chemical Interactions (The Analyte-Column Problem)
This is the most common scenario for a single tailing peak. The goal is to disrupt the secondary interactions causing the tailing.
Sources
- 1. chromacademy.com [chromacademy.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. Chromatography [usp.org]
- 9. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 10. This compound | C12H14O3 | CID 876160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chromtech.com [chromtech.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bvchroma.com [bvchroma.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
Technical Support Center: Minimizing By-product Formation in Isoeugenyl Acetate Synthesis
Welcome to the technical support center for isoeugenyl acetate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction and achieve high purity of the desired product. Here, we will delve into the common challenges encountered during the synthesis, provide in-depth troubleshooting guides, and offer detailed protocols to minimize the formation of unwanted by-products. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues that arise during the synthesis of this compound.
Q1: My final product has a lower than expected yield and a brownish tint. What could be the cause?
A low yield accompanied by discoloration often points towards degradation of the starting material or product, or the formation of polymeric by-products. Isoeugenol, the precursor, is susceptible to oxidation, especially when exposed to air and light over extended periods.[1] High reaction temperatures can also promote polymerization of the propenyl group present in the isoeugenol structure.
Q2: GC-MS analysis of my product shows a peak with a similar mass spectrum to this compound but a different retention time. What could this be?
This is likely the (Z)-isomer (cis) of this compound. Commercial isoeugenol is predominantly the (E)-isomer (trans), which is the thermodynamically more stable form. However, small amounts of the (Z)-isomer may be present in the starting material or formed during the reaction, leading to the corresponding acetate ester. Their similar structures result in comparable mass spectra but different chromatographic behavior.
Q3: I'm observing a significant amount of unreacted isoeugenol in my crude product despite using excess acetic anhydride. What's happening?
Several factors could contribute to incomplete conversion. The catalyst may be inactive or used in insufficient quantity. The presence of water in the reaction mixture is another common culprit, as it can hydrolyze the acetic anhydride, reducing its effective concentration.[2] Additionally, inadequate reaction time or temperature will also lead to an incomplete reaction.
Q4: My NMR spectrum shows some unexpected aromatic signals. What could they be?
While less common in the absence of strong Lewis acid catalysts, C-acylation (a Friedel-Crafts type reaction) can occur, where the acetyl group attaches to the aromatic ring instead of the hydroxyl group. This would result in a different set of aromatic signals in the NMR spectrum. Another possibility is the presence of dimeric impurities formed through oxidative coupling of isoeugenol.[3][4]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to identifying and resolving common by-product issues.
Problem 1: Presence of Unreacted Isoeugenol
Symptoms:
-
A significant peak corresponding to isoeugenol in the GC-MS chromatogram of the crude product.
-
Lower than theoretical yield of this compound.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Inactive or Insufficient Catalyst | The catalyst (e.g., sodium acetate, pyridine) is crucial for activating the acetylation reaction. If it's old, hydrated, or used in too small an amount, the reaction rate will be slow. | Use a fresh, anhydrous catalyst. Ensure the molar ratio of the catalyst to isoeugenol is appropriate for the chosen method. For base-catalyzed reactions, a molar ratio of 0.1-0.5 equivalents relative to isoeugenol is a good starting point. |
| Presence of Moisture | Water will readily react with acetic anhydride to form acetic acid, which is a much less effective acetylating agent under these conditions. This reduces the amount of acetic anhydride available to react with isoeugenol. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents (if any) and reagents. Acetic anhydride should be of high purity and freshly opened or properly stored to prevent moisture absorption. |
| Inadequate Reaction Time or Temperature | The acetylation of a phenol is not instantaneous and requires sufficient time and thermal energy to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. If the reaction stalls, consider increasing the reaction time or moderately increasing the temperature. For many standard procedures, a temperature of 60-80°C for 2-4 hours is a reasonable starting point. |
Problem 2: Formation of Colored Impurities and Polymeric By-products
Symptoms:
-
The final product has a yellow to brown discoloration.
-
The presence of a baseline "hump" or a series of broad, poorly resolved peaks at high retention times in the GC-MS chromatogram.
-
Difficulty in purifying the product by crystallization or distillation.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Oxidation of Isoeugenol | Isoeugenol can be oxidized by atmospheric oxygen, a process that can be accelerated by heat and light, leading to colored degradation products.[1] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity isoeugenol. Store isoeugenol under an inert atmosphere and protected from light. |
| High Reaction Temperature | Excessive heat can promote polymerization of the propenyl side chain of isoeugenol, leading to high molecular weight, often colored, by-products. | Maintain the reaction temperature at the minimum necessary for a reasonable reaction rate. Avoid localized overheating by ensuring efficient stirring. |
| Presence of Metal Impurities | Trace metal impurities, for instance from certain catalysts like ferric chloride, can catalyze the oxidative dimerization of isoeugenol to form dehydrodiisoeugenol and other oligomers.[3] | Use high-purity reagents and catalysts. If metal-based catalysts are used, ensure they are completely removed during the work-up. |
Visualizing the Reaction and Side Reactions
To better understand the chemical transformations occurring, the following diagrams illustrate the main reaction pathway and potential side reactions.
Caption: Main reaction pathway and potential side reactions in this compound synthesis.
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis of this compound with a focus on minimizing by-product formation.
Protocol 1: Base-Catalyzed Acetylation using Sodium Acetate
This method is a common and relatively mild procedure for the acetylation of phenols.
Materials:
-
Isoeugenol (high purity, >98%)
-
Acetic anhydride (>99%)
-
Anhydrous sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine isoeugenol (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (0.2 equivalents).
-
Reaction Conditions: Heat the mixture to 80°C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a 10g scale reaction).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove acetic acid and unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.
Analytical Characterization
Accurate identification of the product and any by-products is critical.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Oven Program: A typical program would be an initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Expected Retention Times: Isoeugenol will have a shorter retention time than this compound due to its higher polarity (free hydroxyl group). Polymeric by-products will appear as broad peaks at much longer retention times.
-
Mass Spectrum of this compound: Key fragments to look for include the molecular ion (m/z = 206) and fragments corresponding to the loss of the acetyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): The formation of this compound is confirmed by the appearance of a singlet at ~2.3 ppm corresponding to the acetyl protons and the disappearance of the phenolic proton signal of isoeugenol.
-
¹³C NMR (in CDCl₃): The appearance of a carbonyl carbon signal at ~169 ppm is a key indicator of successful acetylation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: A logical workflow for troubleshooting by-product formation.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Luz, P. T. S., et al. (2020). Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. Molecules, 25(21), 5006.
- Sari, Y., et al. (2019). Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. Rasayan Journal of Chemistry, 12(2), 649-655.
- Tanaka, S., et al. (2004). Reaction mechanism for the oxidative dimerization of isoeugenol. Journal of Agricultural and Food Chemistry, 52(1), 133-138.
- Zahra, A. A., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical Research in Toxicology, 36(5), 725-735.
Sources
Technical Support Center: Overcoming Catalyst Deactivation in Isoeugenol Acetylation
Welcome to the technical support center for isoeugenol acetylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to catalyst deactivation during the synthesis of isoeugenyl acetate. Our goal is to provide you with in-depth, field-proven insights to ensure the efficiency and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the acetylation of isoeugenol.
Q1: My reaction yield has significantly dropped after a few cycles using a heterogeneous acid catalyst. What is the likely cause?
A1: A significant drop in yield is a classic sign of catalyst deactivation. The most probable causes in isoeugenol acetylation are:
-
Coke Formation: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking the active sites.[1][2][3] This is particularly common in reactions involving organic molecules at elevated temperatures.[4][5]
-
Leaching of Active Sites: The active components of your catalyst may be dissolving into the reaction medium.[6] This is a common issue with supported catalysts in liquid-phase reactions and can lead to a permanent loss of activity.
-
Product Inhibition: The product, this compound, or byproducts may strongly adsorb onto the catalyst's active sites, preventing further reactant molecules from accessing them.[7]
Q2: I am using a homogeneous acid catalyst (e.g., sulfuric acid) and observing a dark coloration and formation of insoluble materials in my reaction mixture. What is happening?
A2: Dark coloration and the formation of tars or insoluble materials when using homogeneous catalysts like sulfuric acid are often due to side reactions, such as polymerization and sulfonation of isoeugenol or the product. These catalysts can be aggressive and lead to the degradation of the organic molecules, creating complex byproducts that can encapsulate the catalyst and reduce its effectiveness.
Q3: Can I regenerate my deactivated heterogeneous catalyst? If so, how?
A3: Yes, in many cases, heterogeneous catalysts can be regenerated, particularly if the deactivation is due to coking. A common regeneration procedure involves:
-
Washing: First, wash the catalyst with a suitable solvent (e.g., ethanol or acetone) to remove any physisorbed organic molecules.
-
Calcination: This is a high-temperature treatment in the presence of air or an inert gas.[8] Calcination effectively burns off the carbonaceous deposits (coke). The temperature and duration of calcination are critical and depend on the specific catalyst and support material to avoid thermal degradation (sintering) of the catalyst itself.[9][10]
If deactivation is due to the leaching of active species, regeneration is generally not feasible, and you may need to consider catalyst replacement or re-impregnation of the active phase onto the support.[6]
Q4: What are the key differences in deactivation mechanisms between solid acid catalysts (like zeolites or sulfated zirconia) and supported metal catalysts?
A4: While both can suffer from coking, the specific mechanisms can differ:
-
Solid Acid Catalysts (e.g., Zeolites, Sulfonated Resins): Deactivation is primarily caused by coke formation that blocks the pores and covers the acid sites.[11] The nature of the coke can be influenced by the pore structure of the catalyst. Product inhibition can also be a significant factor.[7]
-
Supported Metal Catalysts (e.g., Pd on carbon): Besides coking, these catalysts are susceptible to poisoning by impurities in the reactants (like sulfur compounds) which strongly bind to the metal sites.[9][12] Sintering, where the small metal particles agglomerate into larger ones at high temperatures, is another deactivation pathway that leads to a loss of active surface area.[9][13] Leaching of the metal into the solution can also occur.[6][14]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific issues during isoeugenol acetylation.
Troubleshooting Guide 1: Gradual Loss of Catalyst Activity
Symptom: You observe a steady decline in the conversion of isoeugenol over multiple reaction cycles.
Logical Troubleshooting Workflow:
Caption: Workflow for diagnosing gradual catalyst deactivation.
Detailed Steps & Explanations:
-
Characterize the Spent Catalyst:
-
Thermogravimetric Analysis (TGA): A weight loss upon heating in air indicates the amount of coke deposited on the catalyst.[15]
-
BET Surface Area Analysis: A significant decrease in surface area and pore volume points towards pore blockage by coke or structural collapse.
-
Transmission Electron Microscopy (TEM): For supported metal catalysts, TEM can reveal if sintering (growth of metal nanoparticles) has occurred.
-
-
Attempt Regeneration:
-
A successful regeneration via calcination strongly suggests coking was the primary deactivation mechanism.[8] If activity is not restored, the deactivation is likely irreversible (e.g., sintering or leaching).
-
-
Analyze the Reaction Mixture:
-
Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to detect any leached active species from the catalyst in the liquid product stream.[14]
-
Corrective Actions:
-
For Coking: Optimize reaction conditions to minimize coke formation. This could involve lowering the reaction temperature, reducing reaction time, or using a different solvent.
-
For Leaching: Improve the anchoring of the active species to the support. This might involve a different catalyst preparation method or choosing a support with stronger interaction with the active phase.
-
For Sintering: Operate at lower temperatures or select a catalyst with a support that inhibits particle migration.
Troubleshooting Guide 2: Sudden and Complete Catalyst Failure
Symptom: The catalyst shows good activity initially, but then the reaction abruptly stops.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze the isoeugenol and acetic anhydride/acetic acid feed for impurities (e.g., sulfur, nitrogen compounds) using techniques like GC-MS or elemental analysis. | Purify the reactants before use. Common purification methods include distillation or passing through an adsorbent bed.[9] |
| Mechanical Failure | Visually inspect the catalyst. For pelletized or granular catalysts, check for crushing or disintegration. For powdered catalysts, check for agglomeration. | If the catalyst is physically breaking down, consider using a more robust support material or a different catalyst form (e.g., monoliths). Ensure the stirring rate is not excessively high. |
| Catastrophic Pore Blockage | Perform BET analysis on the spent catalyst. A near-total loss of surface area suggests severe pore blockage. | This could be due to the formation of polymeric "gunk." Lowering the reaction temperature or reactant concentration may help. |
Part 3: Experimental Protocols
Protocol 1: Standard Catalyst Regeneration by Calcination
This protocol is a general guideline for regenerating a solid acid or supported metal catalyst deactivated by coking.
Objective: To remove carbonaceous deposits from a deactivated catalyst and restore its activity.
Materials:
-
Deactivated catalyst
-
Muffle furnace with temperature control and air or nitrogen flow
-
Quartz or ceramic crucible
Procedure:
-
Pre-treatment: Wash the recovered catalyst (e.g., 5 grams) with 50 mL of acetone in a flask with gentle stirring for 30 minutes to remove residual reactants and products.
-
Drying: Decant the solvent and dry the catalyst in an oven at 110 °C for 4 hours to remove any remaining solvent.
-
Calcination:
-
Place the dried catalyst in a crucible and put it in the muffle furnace.
-
Begin flowing air through the furnace at a low rate.
-
Ramp the temperature to the target calcination temperature (typically 450-550 °C for many catalysts, but this must be below the sintering temperature of your specific catalyst) at a rate of 5 °C/minute.
-
Hold at the target temperature for 3-5 hours.
-
Cool down the furnace slowly to room temperature under a flow of nitrogen to prevent re-adsorption of atmospheric contaminants.
-
-
Post-treatment: The regenerated catalyst is now ready for reuse or characterization to confirm the removal of coke.
Self-Validation: Compare the TGA profile and catalytic activity of the regenerated catalyst with those of the fresh and deactivated catalyst. A successful regeneration should show a TGA profile similar to the fresh catalyst and a significant recovery of catalytic activity.
Protocol 2: Hot Filtration Test for Leaching Detection
Objective: To determine if the active catalytic species are leaching from the solid support into the reaction solution.
Workflow Diagram:
Caption: Experimental workflow for the hot filtration test.
Procedure:
-
Set up the isoeugenol acetylation reaction under your standard conditions.
-
Allow the reaction to proceed for a period where significant conversion has occurred but the reaction is not yet complete (e.g., 25-50% conversion).
-
While maintaining the reaction temperature, rapidly filter the solid catalyst out of the reaction mixture. This is the "hot filtration" step.
-
Allow the filtrate (the liquid portion) to continue reacting under the same conditions.
-
Monitor the composition of the filtrate over time using a suitable analytical technique (e.g., GC, HPLC).
-
Interpretation:
-
If the reaction continues to progress in the filtrate after the solid catalyst has been removed, it is a strong indication that active catalytic species have leached into the solution and are acting as a homogeneous catalyst.[6]
-
If the reaction stops completely upon removal of the solid, the catalysis is likely truly heterogeneous.
-
References
- CONICET. (2005). Acylation of phenol on solid acids: Study of the deactivation mechanism. CONICET Digital.
- Yadav, G. D., & Bokade, V. V. (2005). Acylation of phenol on solid acids: Study of the deactivation mechanism. ResearchGate.
- de Oliveira, L. S., et al. (2020). Acetylation of Eugenol on Functionalized Mesoporous Aluminosilicates Synthesized from Amazonian Flint Kaolin. MDPI.
- de Oliveira, L. S., et al. (2020). Design of acetylation of eugenol with acetic anhydride on the catalyst... ResearchGate.
- Adityarini, R., & Wahyuningsih, T. D. (2019). Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. ResearchGate.
- An, Y., et al. (2021). Progress in understanding the coking behavior of typical catalysts in the catalytic pyrolysis of biomass. Sustainable Energy & Fuels.
- Forzley, B. (2019). 08.04 Catalysis in Acylation Reactions. YouTube.
- Wang, G., et al. (2019). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. ResearchGate.
- Ochoa, A., et al. (2021). Coke formation and deactivation during catalytic reforming of biomass and waste pyrolysis products: A review. ResearchGate.
- Hughes, T. R., & Jacobson, R. L. (1994). Regeneration of acetylene converter catalysts by hydrogen stripping. Google Patents.
- de Oliveira, L. S., et al. (2019). Acetylation of Eugenol over 12-Molybdophosphoric Acid Anchored in Mesoporous Silicate Support Synthesized from Flint Kaolin. Universidade Federal do Pará.
- van der Heijden, G., et al. (2016). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health.
- Wang, S., et al. (2020). Coke Formation during Thermal Treatment of Bio-oil. ACS Publications.
- NPCS. (n.d.). How to Start an Acetyl Isoeugenol Manufacturing Business. NPCS Blog.
- Wang, Y., et al. (2023). Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination. PubMed Central.
- Javed, S., & Johnston, J. N. (2015). Examining Kinetics and Product Inhibition in the Catalytic Intramolecular Schmidt Reaction. ACS Publications.
- Ochoa, A., et al. (2022). Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. MDPI.
- Li, J., et al. (2022). Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization. ResearchGate.
- da Silva, M. J. A., et al. (2015). Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. Longdom Publishing.
- Adityarini, R., & Wahyuningsih, T. D. (2019). Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. ResearchGate.
- de Oliveira, L. S., et al. (2020). Acetylation of Eugenol on Functionalized Mesoporous Aluminosilicates Synthesized from Amazonian Flint Kaolin. ResearchGate.
- ScenTree. (n.d.). This compound. ScenTree.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow.
- Padmasri, A. H., et al. (2004). Kinetic Modeling of Phenol Acylation with Acetic Acid on HZSM5. ACS Publications.
- OUCI. (n.d.). Catalyst deactivation. OUCI.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
- Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things.
- Chemistry For Everyone. (2024). What Is Catalyst Deactivation? YouTube.
- Serrano-Ruiz, J. C., & Dumesic, J. A. (2011). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry.
- da Silva, M. J. A., et al. (2015). Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. ResearchGate.
- Bartholomew, C. H. (2016). Advances in Catalyst Deactivation and Regeneration. MDPI.
- Dragone, V., et al. (2013). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. National Institutes of Health.
- Hutchings, G. J., et al. (2017). Study on the active sites and poisoning of Pt catalysts for acetylene hydrochlorination. Cardiff University.
- Ragaini, V., & Cenini, S. (2019). Bringing Homogeneous Iron Catalysts on the Heterogeneous Side: Solutions for Immobilization. MDPI.
- Atadashi, I. M., et al. (2021). Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. MDPI.
- Saeys, M. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube.
- Scribd. (n.d.). Acetylene Hydrogenation Catalyst Deactivation. Scribd.
- The Good Scents Company. (n.d.). This compound. The Good Scents Company.
Sources
- 1. Progress in understanding the coking behavior of typical catalysts in the catalytic pyrolysis of biomass - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Examining Kinetics and Product Inhibition in the Catalytic Intramolecular Schmidt Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. scribd.com [scribd.com]
- 14. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoeugenyl Acetate Stability Testing
Welcome to the Technical Support Center for Isoeugenyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for establishing a robust stability testing protocol for this compound. Here, you will find not just procedural steps, but the scientific rationale behind them, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a fragrance and flavor compound with a sweet, spicy, and slightly floral aroma, reminiscent of clove and carnation.[1][2] It is used in a variety of products, from fine fragrances to cosmetics and food.[1][2] Stability testing is crucial to determine its shelf-life and to ensure that the product maintains its intended quality, safety, and sensory characteristics over time. Degradation can lead to off-odors, loss of potency, and potentially the formation of sensitizing impurities.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several environmental factors. Key factors to consider during stability testing include:
-
pH: this compound is an ester and is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield isoeugenol and acetic acid.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.[4]
-
Light: Exposure to UV and visible light can induce photolytic degradation.[5][6][7]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[5]
-
Moisture: As a compound susceptible to hydrolysis, the presence of water or high humidity can negatively impact its stability.[8]
Q3: What are the expected degradation products of this compound?
A3: The most anticipated degradation pathway for this compound is hydrolysis to form isoeugenol and acetic acid.[3][8] Isoeugenol itself can then undergo further degradation, primarily through oxidation.[5] Forced degradation studies on isoeugenol have shown the formation of dimeric oxidation products, such as syn-7,4′-oxyneolignan, through a reactive quinone methide intermediate.[5] Therefore, a comprehensive stability study should monitor for the disappearance of this compound, the appearance of isoeugenol, and any subsequent degradation products of isoeugenol.
Q4: What are the regulatory guidelines I should follow for stability testing?
A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines for stability testing. The key guideline to consult is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[9] This guideline outlines the requirements for long-term, accelerated, and intermediate stability studies, as well as forced degradation studies.[9] For photostability testing, ICH Q1B provides specific guidance.[6][7]
Comprehensive Stability Testing Protocol for this compound
This protocol is designed to be a self-validating system, providing a thorough understanding of the stability profile of this compound.
Materials and Equipment
-
This compound (analytical standard, purity ≥97%)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS) is recommended.
-
Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Validated stability chambers with controlled temperature and humidity.
-
Photostability chamber compliant with ICH Q1B guidelines.[6]
-
pH meter.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC and GC grade solvents (e.g., acetonitrile, methanol, water).
-
Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide) for forced degradation studies.
Analytical Method Development and Validation
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[4]
Recommended Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Rationale: RP-HPLC is a versatile and robust technique for the separation and quantification of moderately polar compounds like this compound and its primary degradant, isoeugenol. A photodiode array (PDA) detector is crucial for assessing peak purity and detecting potential co-eluting degradants.
| Parameter | Recommendation | Rationale |
| Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for this compound and related compounds. |
| Mobile Phase | Acetonitrile and water gradient | A gradient elution is recommended to ensure separation of the parent compound from potential degradation products with different polarities. |
| Detector | PDA/UV at 265 nm | This wavelength provides good sensitivity for both this compound and isoeugenol. A PDA detector allows for the monitoring of multiple wavelengths and assessment of peak purity.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Can be adjusted based on concentration and sensitivity. |
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Forced Degradation (Stress Testing) Studies
The purpose of forced degradation is to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10] This is critical for developing a stability-indicating analytical method.[4]
Figure 1: Forced Degradation Workflow. A systematic approach to understanding degradation pathways.
Step-by-Step Forced Degradation Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Analyze samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C. Analyze samples at various time points. Neutralize samples before injection.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Analyze samples at various time points.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C). Dissolve and analyze at various time points.
-
Photodegradation: Expose a solution of this compound and the solid material to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] A dark control should be run in parallel.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC method. Aim for 5-20% degradation of the parent compound.[4]
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the product under recommended storage conditions.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Table adapted from ICH Q1A(R2) guidelines.
Procedure:
-
Package the this compound in the proposed container closure system.
-
Place the samples in the respective stability chambers.
-
At each time point, withdraw samples and analyze for:
-
Appearance (color, physical state)
-
Assay of this compound
-
Quantification of known degradation products (e.g., isoeugenol)
-
Detection and quantification of any new, unknown degradation products.
-
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Early Stability Time Points
-
Question: I am seeing a significant loss of this compound in my accelerated stability study even at the first time point. What could be the cause?
-
Answer: This could be due to several factors:
-
Inherent Instability: this compound may be less stable than anticipated under the accelerated conditions.
-
Packaging Issues: The container closure system may not be providing adequate protection from moisture or oxygen.
-
Excipient Incompatibility: If formulated with other ingredients, there could be an incompatibility leading to degradation.
-
Sources
- 1. coresta.org [coresta.org]
- 2. pharmtech.com [pharmtech.com]
- 3. selective-koala.files.svdcdn.com [selective-koala.files.svdcdn.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Improving the Photostability of Isoeugenyl Acetate
Welcome to the technical support center for isoeugenyl acetate. This guide is designed for researchers, formulators, and drug development professionals who are encountering stability challenges related to the photodegradation of this valuable fragrance and flavor ingredient. Here, we will explore the underlying causes of its instability and provide actionable, field-proven strategies to mitigate these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the nature and challenges of working with this compound.
Q1: What is this compound and why is it used?
This compound (CAS No. 93-29-8) is the acetate ester of trans-isoeugenol.[1] It is a phenylpropanoid, a class of organic compounds synthesized by plants.[1][2] Valued for its nuanced and complex aroma profile—often described as sweet, spicy, floral (like carnation), and slightly balsamic or woody—it is a key component in fine fragrances, cosmetics, and flavor applications.[3][4] Its structure provides a warm, lasting base note in fragrance compositions.[3]
Q2: My formulation containing this compound is changing color and aroma upon light exposure. What is happening?
This is a classic sign of photodegradation. This compound, like many phenylpropanoids, possesses a chemical structure that is susceptible to degradation upon absorbing energy from ultraviolet (UV) light.[2][5] The core issue lies with the conjugated double bond in the propenyl side chain attached to the aromatic ring. This system forms a chromophore—a part of the molecule that absorbs light. Upon absorbing UV radiation, the molecule enters an excited state, making it highly reactive and prone to several degradation pathways.
Q3: What are the primary photodegradation pathways for this compound?
While specific degradation pathways for the acetate ester are complex, we can infer the primary mechanisms from its precursor, isoeugenol. The key reactive site is the propenyl double bond in conjugation with the aromatic ring. Upon UV irradiation, likely pathways include:
-
Photo-dimerization: Molecules in an excited state can react with ground-state molecules to form dimers or cyclobutane-type derivatives. Studies on isoeugenol have shown it undergoes photodimerization to form compounds like diisoeugenol and dehydrodiisoeugenol.[6] This dimerization alters the chemical structure, leading to a loss of the desired aroma and potential color changes.
-
Photo-oxidation: The presence of oxygen can significantly accelerate degradation.[7] The excited molecule can react with oxygen to form transient, highly reactive species like peroxides or quinone methides, leading to a cascade of reactions that break down the original molecule and often produce colored byproducts.
-
cis-trans Isomerization: The trans configuration of the propenyl side chain is crucial for its characteristic aroma. UV energy can be sufficient to cause isomerization to the cis form, altering the molecule's shape and, consequently, its olfactory profile.
Below is a diagram illustrating a plausible primary degradation pathway.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental or formulation challenges.
Problem 1: My final product, packaged in clear glass, shows significant degradation within weeks.
-
Causality: Clear packaging offers no protection from ambient UV radiation present in sunlight and even some artificial lighting. The glass acts as a lens, allowing UV photons to continuously excite the this compound molecules, accelerating degradation.
-
Solution 1 (Packaging): The most direct solution is to change the packaging. Use amber or cobalt blue glass, or opaque containers that block UV light. This is a fundamental principle in protecting light-sensitive compounds.
-
Solution 2 (Formulation - UV Absorbers): If clear packaging is a marketing requirement, you must incorporate a UV absorber into your formulation. These molecules are designed to preferentially absorb UV radiation and dissipate the energy harmlessly as heat, effectively shielding the this compound.[6]
-
Recommended Action: Add a broad-spectrum UV absorber like Benzophenone-3 or Ethylhexyl Methoxycinnamate to your formulation. The required concentration is typically low, often in the range of 0.05% to 0.5% (w/w). Always check regional regulatory compliance for any UV filter you select.
-
Problem 2: I've added a UV absorber, but I'm still observing a gradual loss of the characteristic "spicy" top notes over time.
-
Causality: While a UV absorber blocks the initial photo-excitation, it may not be 100% effective, and some UV photons may still reach the fragrance molecule. Furthermore, the degradation may not be purely photochemical; a slow oxidative process, potentially initiated by a small amount of light exposure or heat, could be at play. Oxidation targets the sensitive parts of the molecule, leading to the loss of specific aromatic notes.
-
Solution (Synergistic Stabilization): Combine the UV absorber with an antioxidant. Antioxidants work by a different mechanism: they neutralize highly reactive free radicals that are the agents of oxidative damage.[7] This creates a multi-pronged defense system.
-
Recommended Action: Augment your formulation containing a UV absorber with a free-radical scavenger like Butylated Hydroxytoluene (BHT) or a natural alternative like a Tocopherol blend (Vitamin E).
-
Expert Insight: This synergistic approach is highly effective. The UV absorber reduces the initiation of degradation, while the antioxidant terminates any degradation chain reactions that manage to start. This combination often provides stability that is greater than the sum of its parts.
-
Problem 3: My quality control (QC) analytics show a decrease in the parent peak for this compound, but I don't see any new, distinct degradation peaks on my HPLC chromatogram.
-
Causality: This could be due to several factors. The degradation products may not be chromophoric at the wavelength you are using for detection. Alternatively, the degradation may be leading to polymerization or the formation of multiple minor products that are each below the limit of detection but collectively account for the loss of the parent compound. Dimerization, as seen with isoeugenol, is a prime suspect.[6]
-
Solution (Analytical Method Refinement):
-
Use a Photodiode Array (PDA) Detector: Instead of a single-wavelength UV detector, a PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram. This will help you identify potential degradation products that absorb at different wavelengths than the parent compound.
-
Employ Mass Spectrometry (LC-MS): The most definitive method is to couple your HPLC to a mass spectrometer. MS detection is not dependent on a chromophore and can identify compounds based on their mass-to-charge ratio, allowing you to identify and tentatively structure the degradation products.
-
Forced Degradation Study: Intentionally degrade a sample of this compound under harsh light conditions to generate a higher concentration of degradation products, making them easier to detect and identify with your current analytical setup. This is a key part of developing a stability-indicating method as per ICH guidelines.
-
Part 3: Advanced Stabilization & Analytical Protocols
This section provides detailed, step-by-step methodologies for testing and improving the photostability of this compound.
Protocol 1: Photostability Testing of this compound Formulations
This protocol is based on principles outlined in the ICH Q1B Guideline for photostability testing.
Objective: To quantify the degradation of this compound in a given formulation under controlled UV/Visible light exposure and to evaluate the efficacy of stabilizing agents.
Materials:
-
This compound solution/formulation.
-
Control formulation (without stabilizers).
-
Test formulations (with different stabilizers, e.g., UV absorber, antioxidant, combination).
-
Quartz or borosilicate glass vials (UV-transparent).
-
Aluminum foil.
-
Validated photostability chamber with a calibrated light source (e.g., Xenon or metal halide lamp) capable of emitting both UV-A and visible light.
-
HPLC system with a UV/PDA detector.
Workflow Diagram:
Procedure:
-
Preparation: Prepare solutions of this compound (e.g., 0.1% in ethanol) for the control and test groups.
-
Aliquoting: For each formulation, dispense aliquots into two sets of vials. Wrap one set completely in aluminum foil to serve as the "dark control." The other set remains exposed.
-
Exposure: Place all samples (light-exposed and dark controls) in the photostability chamber. Expose them to a light source compliant with ICH Q1B options (e.g., achieving an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Sampling: Withdraw samples from both the light-exposed and dark control groups at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze each sample immediately using the HPLC method described in Protocol 2.
-
Data Interpretation:
-
The degradation in the dark control should be minimal. Any significant loss indicates a non-photolytic degradation pathway (e.g., thermal).
-
Calculate the percentage of this compound remaining at each time point relative to T=0.
-
Compare the degradation rate of the control sample to the stabilized samples. A successful stabilizer will show a significantly higher percentage of remaining this compound.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a quantitative method to measure the concentration of this compound and separate it from its potential degradation products.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 or equivalent with quaternary pump, autosampler, and PDA detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: PDA detection at 275 nm for quantification. Monitor spectra from 200-400 nm to check for impurities.
-
Run Time: 10 minutes.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in acetonitrile. Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the samples from the photostability study (Protocol 1) with the mobile phase to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve. The retention time for this compound should be approximately 4-5 minutes under these conditions.
-
Method Validation (Abbreviated): Per ICH guidelines, a full validation would include specificity (using force-degraded samples), linearity, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.
Illustrative Data: Stabilizer Efficacy
While specific kinetic data for this compound is proprietary or not widely published, the following table represents the expected outcome from a photostability study as described in Protocol 1.
| Formulation | Stabilizer (Concentration) | % this compound Remaining (after 8h exposure) |
| Control | None | 45% |
| Test 1 | Benzophenone-3 (0.2%) | 82% |
| Test 2 | Mixed Tocopherols (0.1%) | 65% |
| Test 3 | Benzophenone-3 (0.2%) + Mixed Tocopherols (0.1%) | 95% |
This table is for illustrative purposes only to demonstrate the expected relative performance of different stabilization strategies. The data clearly shows the superior performance of the synergistic combination of a UV absorber and an antioxidant.
References
- BTSA. (n.d.). How to Protect Cosmetic Fragrances: The Essential Role of Natural Antioxidants.
- Chiang, H.C., & Li, S.Y. (1978). Studies on the Photodimerization of Isoeugenol. Journal of the Chinese Chemical Society. DOI: 10.1002/jccs.197800024
- Ritacco, G., et al. (2022). Use of alternative test methods in a tiered testing approach to address photoirritation potential of fragrance materials. Regulatory Toxicology and Pharmacology, 129, 105098. DOI: 10.1016/j.yrtph.2021.105098
- Ritacco, G. (n.d.). New Approach Methodologies for Photosafety of Fragrance Ingredients. RIFM.
- ScenTree. (n.d.). Isoeugenol (CAS N° 97-54-1).
- Ahn, J., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical Research in Toxicology, 36(5), 747-756.
- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Ahn, J., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. ACS Publications.
- Ahn, J., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. PubMed Central.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- OECD. (n.d.). Guidelines for the Testing of Chemicals.
- Wikipedia. (n.d.). Phenylpropanoid.
- American Chemical Society. (2013). Isoeugenol.
- Velhal, M. K., et al. (2022). Stability Indicating HPLC Method Development for a Marketed Retinol Acetate. Impact Factor.
- Patel, M., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications.
- Martins, A., et al. (2019). The Synergistic Behavior of Antioxidant Phenolic Compounds Obtained from Winemaking Waste's Valorization, Increased the Efficacy of a Sunscreen System. Antioxidants, 8(11), 534. DOI: 10.3390/antiox8110534
- Koeduka, T., et al. (2006). Structure–function relationships in plant phenylpropanoid biosynthesis. Cellular and Molecular Life Sciences, 63, 897-919.
- Martins, A., et al. (2019). The Synergistic Behavior of Antioxidant Phenolic Compounds Obtained from Winemaking Waste's Valorization, Increased the Efficacy of a Sunscreen System. ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 876160, this compound.
- The Fragrance Conservatory. (n.d.). This compound.
- Taylor & Francis. (n.d.). Phenylpropanoids – Knowledge and References.
- The Good Scents Company. (n.d.). Cosmetic U.V. Absorbers Information Listing.
- IJCRT. (2022). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF EUGENOL-AN REVIEW.
Sources
- 1. rroij.com [rroij.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
"troubleshooting low bioactivity of synthesized isoeugenyl acetate"
Technical Support Center: Isoeugenyl Acetate Bioactivity
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bioactivity of their synthesized this compound. We will explore common pitfalls and provide systematic, evidence-based troubleshooting strategies to help you achieve reliable and reproducible results.
Part 1: Core Troubleshooting Guide (Question & Answer)
This section addresses the most critical question: "Why is my synthesized this compound showing low bioactivity?" We will dissect this problem into a logical sequence of potential issues, from the compound itself to the bioassay.
Q1: Have you unequivocally confirmed the identity and purity of your synthesized compound?
This is the foundational step in troubleshooting. Low bioactivity is often not a biological issue but a chemical one. An impure or incorrect compound will naturally fail to produce the expected effect.[1]
Causality: The acetylation of isoeugenol aims to replace the phenolic hydroxyl group with an acetate ester. Incomplete reaction, side reactions, or inadequate purification can leave behind starting material (isoeugenol) or other impurities that may have different or weaker bioactivity, or could even interfere with the assay.[2] For instance, isoeugenol itself has known antibacterial and antioxidant properties which might differ in potency from its acetylated form.[3][4]
Actionable Protocol: Comprehensive Compound Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the disappearance of the phenolic -OH proton signal from isoeugenol and the appearance of a new singlet around δ 2.2-2.3 ppm, corresponding to the acetyl (-COCH₃) protons.[5] The characteristic peaks for the propenyl group and aromatic protons should remain, though possibly with slight shifts.
-
¹³C NMR: Look for the appearance of a carbonyl carbon signal (~169 ppm) and a methyl carbon signal (~21 ppm) from the acetate group.[5]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purity Assessment: GC analysis can determine the percentage purity of your sample by separating this compound from residual isoeugenol, solvents, or other byproducts.[6][7] An analytical standard should be used for comparison if available.
-
Identity Confirmation: The mass spectrum should show the correct molecular ion peak (m/z 206.24) and a characteristic fragmentation pattern.[8]
-
-
Physical Properties:
-
Melting Point: Pure trans-isoeugenyl acetate should have a sharp melting point between 79-81 °C.[6] A broad or depressed melting point suggests the presence of impurities.
-
Data Reference Table:
| Analysis | Parameter | Expected Value for this compound | Common Impurity (Isoeugenol) |
| ¹H NMR (CDCl₃) | Acetyl Protons (s) | ~2.26 ppm | Absent |
| Phenolic Proton (s) | Absent | ~5.6 ppm (variable) | |
| GC-MS | Molecular Ion (m/z) | 206 | 164 |
| Melting Point | Range | 79-81 °C | Liquid at room temp. |
Q2: Could my this compound have degraded during synthesis, workup, or storage?
This compound, being an ester, is susceptible to hydrolysis, which would revert it to isoeugenol and acetic acid. This is a critical consideration as isoeugenol often possesses a different bioactivity profile.[6][9]
Causality: The ester bond is liable to cleavage under acidic or basic conditions, especially in the presence of water.[2][10] Exposure to excessive heat or light can also promote degradation.[6][10] If your synthesis workup involved aggressive pH conditions or if the compound is stored improperly, hydrolysis is a significant risk.
Actionable Protocol: Stability Verification
-
Review Synthesis & Workup:
-
Did your workup involve strong acids or bases? Ensure any catalytic acid or base was thoroughly neutralized and washed out. A final wash with a saturated sodium bicarbonate solution is standard for neutralizing acid, followed by a water wash.[11]
-
-
Analytical Re-evaluation:
-
Re-run GC-MS or NMR on the sample used for the bioassay. Compare this to the data from the freshly synthesized batch. The appearance or increase of a peak corresponding to isoeugenol is a clear indicator of degradation.
-
-
Proper Storage:
-
This compound should be stored in a tightly sealed container at +4°C, protected from light and moisture.[6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Q3: Is the issue rooted in the bioassay setup itself?
Even with a perfectly pure and stable compound, the bioassay can be the source of misleading results. It's crucial to ensure the assay is performing as expected and that the compound is behaving properly within the assay system.[1]
Causality: Numerous factors can lead to apparent low activity, including poor compound solubility, interference from solvents, assay artifacts, or simply using a cell model that is not responsive to the compound's mechanism of action.[12][13]
Actionable Protocol: Bioassay Validation and Controls
-
Solubility Check:
-
This compound is soluble in DMSO but insoluble in water.[6][14] When preparing stock solutions, use a minimal amount of a biocompatible solvent like DMSO.
-
Critical Step: Visually inspect the wells of your assay plate under a microscope after adding the compound. Look for signs of precipitation or crystallization, which indicates the compound is falling out of solution and not available to the cells.[13] The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.[1]
-
-
Implement Robust Controls:
-
Positive Control: Use a commercially available, high-purity this compound as a positive control. If this also shows low activity, the problem is almost certainly in your assay setup. If it shows high activity, the problem is with your synthesized compound.
-
Vehicle Control: All wells, including untreated controls, must contain the same final concentration of the solvent (e.g., DMSO) used to dissolve your compound. This accounts for any effects of the solvent itself.[1]
-
Reference Compound: Include a known active compound for your specific assay (e.g., a standard-of-care drug for an anticancer assay). This confirms that the assay system is responsive and capable of detecting activity.
-
-
Assess Assay Interference:
-
Some compounds can interfere with assay readouts directly (e.g., by quenching fluorescence or inhibiting a reporter enzyme like luciferase).[12] If using such a system, consider running a cell-free version of the assay to check for direct compound interference with the detection reagents.
-
Part 2: Proactive Measures & Best Practices (FAQs)
Q4: What is an optimal synthesis and purification strategy to maximize purity and yield?
-
Synthesis: A common and effective method is the acetylation of isoeugenol using acetic anhydride.[11] Using a mild base like sodium acetate as a catalyst can be efficient.[11] Alternative green chemistry approaches using sonochemistry have also been shown to produce high yields in shorter times.[11]
-
Workup: After the reaction, quenching with water is necessary to decompose excess acetic anhydride. The product is typically extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer should be washed with saturated sodium bicarbonate solution to remove acidic components, followed by brine to aid layer separation, and finally dried over an anhydrous salt like Na₂SO₄ or MgSO₄.[2][11]
-
Purification: The crude product, which may be an oil or solid, should be purified. Recrystallization is an excellent method if the product solidifies. If it's an oil, column chromatography on silica gel is the preferred method to separate the non-polar ester from the more polar starting material (isoeugenol).
Q5: My starting material is eugenol. Could this be the source of the problem?
Yes. While this compound is synthesized from isoeugenol, isoeugenol is often produced by the isomerization of eugenol.[15] If the initial isomerization of eugenol to isoeugenol was incomplete, you will carry eugenol into your acetylation reaction. The resulting product, eugenyl acetate, is a structural isomer of this compound and will have different physical properties and likely a different bioactivity profile. Always confirm the purity of your isoeugenol starting material before proceeding with acetylation.
Part 3: Visualized Workflows and Logic
References
- Sastrohamidjojo, H., & Riyanto, S. (2018). Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Perfumer's Apprentice. (n.d.). This compound FPD-2015A-2153 - SAFETY DATA SHEET.
- ScenTree. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind the Scent: this compound in Flavor Development.
- The Good Scents Company. (n.d.). This compound.
- Royal Society of Chemistry. (2015). Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information. Green Chemistry.
- Attene-Ramos, M. S., & An, S. S. (2017). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Kassie, F., & Glatt, H. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical Research in Toxicology, 36(5), 695–708.
- Šimundić, A. M. (2015). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Libri Oncologici, 43(1-3), 23-27.
- Ventos. (n.d.). This compound.
- Wang, L., et al. (2018). Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. Food and Chemical Toxicology, 119, 232-239.
- Van Aroma. (n.d.). This compound.
- Sarikahya, N. B., & Kayalar, H. (2020). Anticholinergic and antidiabetic effects of isoeugenol from clove (Eugenia caryophylata) oil. Journal of Food Biochemistry, 44(10), e13437.
- Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- Solvias. (n.d.). Cell-Based Bioassays for Potency Testing: From Assay Design to GMP Readiness.
- Chen, Y. F., et al. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. Molecules, 25(18), 4192.
- van der Maas, A. E., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications, 13(1), 7401.
- Al-Amiery, A. A., et al. (2024). Synthesis and Biological Activity of Some Esters of Glycyrretinic Acid. Engineered Science, 31, 1212.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 93-29-8. Food and Chemical Toxicology, 161, 112852.
- IFRA. (2025). Amendment 51 STAND this compound.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C12H14O3 | CID 876160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 11. researchgate.net [researchgate.net]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. vigon.com [vigon.com]
- 15. ScenTree - this compound (CAS N° 93-29-8 ; 5912-87-8) [scentree.co]
Technical Support Center: Optimizing Isoeugenyl Acetate Concentration in Antimicrobial Assays
Introduction
Welcome to the technical support guide for optimizing the use of Isoeugenyl Acetate (CAS No. 93-29-8) in antimicrobial assays. As a promising natural compound with demonstrated antibacterial and antifungal properties, precise and reproducible evaluation of its efficacy is paramount for researchers in microbiology and drug development.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just protocols but the underlying scientific rationale for each step. Our goal is to empower you to generate reliable and accurate data by anticipating and addressing common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Preparation
Question 1: What are the critical physicochemical properties of this compound that I must consider before starting my experiments?
Answer: Understanding the properties of this compound is the foundation of a successful assay. It is typically a white crystalline powder.[1][2][3] Critically, it is poorly soluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and various oils.[1][4][5] This low aqueous solubility is the most significant factor you will need to manage throughout your experimental design to prevent compound precipitation and ensure accurate concentration delivery.
| Property | Value / Description | Source(s) |
| CAS Number | 93-29-8 | [1][2][6] |
| Molecular Formula | C₁₂H₁₄O₃ | [2][6] |
| Molecular Weight | 206.24 g/mol | [1][2][6] |
| Appearance | Colorless or white powder/crystals | [1][2][3] |
| Melting Point | 79-81 °C | [1] |
| Solubility | Soluble in DMSO, alcohols, and fixed oils.[1][4][5] Very low solubility in water (est. 40 mg/L).[5] | |
| Stability | Stable for at least 2 years when stored at +4°C, protected from light and moisture.[1] |
Question 2: How should I prepare a stable stock solution of this compound to avoid precipitation in my aqueous culture media?
Answer: This is the most common point of failure. Due to its hydrophobicity, a carefully prepared stock solution is essential.
Causality: Using water directly will result in an insoluble suspension, not a solution, leading to inaccurate and non-reproducible concentrations in your assay. DMSO is the recommended solvent for the initial stock solution.[1] The key is to ensure the final concentration of DMSO in your assay wells is low enough (typically ≤1%) to not exert any antimicrobial effect on its own.
Step-by-Step Protocol for Stock Solution Preparation:
-
Solvent Selection: Use 100% sterile, molecular biology grade DMSO.
-
High-Concentration Primary Stock: Weigh out the required amount of this compound powder and dissolve it in DMSO to create a high-concentration primary stock (e.g., 50 mg/mL). Ensure it is fully dissolved by vortexing. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Working Stock Preparation: Dilute the primary stock in your chosen sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to create the highest concentration needed for your assay (the working stock). This step is critical; add the DMSO stock to the broth dropwise while vortexing to minimize immediate precipitation.
-
Solvent Control: You MUST include a solvent control in your assay. This contains the same final concentration of DMSO as your highest test concentration but no this compound. This validates that any observed antimicrobial effect is due to the compound, not the solvent.
Section 2: Assay Design and Optimization
Question 3: Which antimicrobial assay method is best for a hydrophobic compound like this compound: Broth Microdilution or Disk/Agar Diffusion?
Answer: The Broth Microdilution method is strongly recommended and considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7][8]
Causality: Agar diffusion methods (both disk and well) rely on the compound diffusing from a point source through a hydrophilic agar matrix. Hydrophobic compounds like this compound diffuse poorly in agar, which can lead to falsely small or non-existent zones of inhibition, making the results unreliable and not truly quantitative.[9] The broth microdilution method ensures direct and uniform contact between the compound (in its solubilized state) and the microorganisms in a liquid environment, providing a true measure of its inhibitory concentration.
Question 4: What is a logical starting concentration range for an initial MIC screening of this compound?
Answer: For a compound with unknown or broadly defined activity, a wide screening range is crucial to ensure you capture the MIC. Based on literature for the related compound, eugenyl acetate, which shows activity in the 0.1% to 0.4% (v/v) range against Candida species, a broad initial test is prudent.[10]
Recommended Strategy:
-
Initial Wide-Range Screen: Perform a two-fold serial dilution across a wide range, for example, from 1024 µg/mL down to 2 µg/mL . This will likely identify the general range of activity.
-
Narrow-Range Confirmation: Once the approximate MIC is found (e.g., between 64 and 128 µg/mL), perform a follow-up assay with a narrower range of concentrations around this value (e.g., 16, 32, 48, 64, 80, 96, 128 µg/mL) to determine the endpoint with greater precision. This two-step approach is both efficient and robust.
Section 3: Troubleshooting Inconsistent Results
Question 5: My MIC values for this compound are variable between experiments. What are the most common causes and how can I fix them?
Answer: Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing.[11] The issue almost always traces back to a lack of standardization in one of several key areas.
Causality: The MIC is a biological endpoint highly sensitive to initial conditions. Minor variations in bacterial density, compound concentration, or incubation parameters can lead to significant shifts in the final result.[12] Adhering to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) is the best way to ensure reproducibility.[12]
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| Potential Cause | Solution & Scientific Rationale |
| Inoculum Density Variation | Solution: Always standardize your bacterial inoculum to a 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL), followed by the prescribed dilution for the final well concentration (typically 5 x 10⁵ CFU/mL).[9] Rationale: A higher bacterial load requires more compound to inhibit, leading to a falsely high MIC. A lower load can result in a falsely low MIC.[12] |
| Compound Precipitation | Solution: Visually inspect your 96-well plate after adding the compound but before inoculation. Hold it against a light source. If you see cloudiness or precipitate, your compound is not fully solubilized. Rationale: Precipitated compound is not bioavailable, so the actual concentration in solution is much lower than intended, leading to inaccurate results. Revisit your stock preparation method. |
| Inaccurate Pipetting | Solution: Calibrate your pipettes regularly. Use fresh tips for every dilution step to avoid carryover. Rationale: Serial dilution errors are cumulative. A small error in the first dilution will be magnified across the entire plate, skewing the MIC value.[11] |
| Subjective Reading | Solution: For visual determination, use a standardized reading method (e.g., a reading stand with a mirror and consistent light source). For an objective measure, read the Optical Density (OD) at 600 nm using a microplate reader before and after incubation.[11] Rationale: The MIC is the lowest concentration that inhibits visible growth.[13] Ambiguous endpoints (e.g., faint turbidity, a small button of cells) can be interpreted differently. An OD reading removes this subjectivity. |
Section 4: Advanced Considerations
Question 6: What is the likely mechanism of action for this compound, and how does it impact my assay?
Answer: The precise mechanism is an active area of research, but evidence from isoeugenol and eugenol suggests the primary target is the microbial cell membrane.[14][15][16]
Proposed Mechanism: As a lipophilic compound, this compound is believed to partition into the bacterial cell membrane, disrupting its structure and integrity.[17] This leads to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death.[14][17]
Assay Implication: This membrane-disruptive mechanism underscores the importance of using a broth-based assay. The compound requires direct access to the cell membrane to be effective, a condition perfectly met in a well-mixed liquid culture but hindered in an agar diffusion assay.
Question 7: Can I evaluate this compound for synergistic activity with known antibiotics?
Answer: Yes, this is an excellent and highly relevant line of investigation. Synergy, where the combined effect of two compounds is greater than the sum of their individual effects, can help overcome resistance and lower required dosages.
Recommended Method: The Checkerboard Assay is the standard method for quantifying synergy.[18] This involves setting up a 96-well plate with serial dilutions of this compound along one axis and a conventional antibiotic along the other. The resulting MICs of the compounds in combination are used to calculate the Fractional Inhibitory Concentration Index (FICI), which defines the interaction as synergistic, additive, indifferent, or antagonistic.[18][19]
Protocol: Standard Broth Microdilution MIC Assay
This protocol is a self-validating system adapted from CLSI guidelines.
-
Preparation of this compound
-
Prepare a 10.24 mg/mL stock solution of this compound in 100% sterile DMSO. This will be your Primary Stock .
-
In a sterile tube, add 9.8 mL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB). Add 200 µL of your Primary Stock to this tube and vortex vigorously. This creates a 204.8 µg/mL Working Stock in 2% DMSO. Self-Validation: Check for any visible precipitation.
-
-
Preparation of 96-Well Plate
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in the desired rows.
-
Add 200 µL of your Working Stock to well 1 of those rows.
-
Perform a 1:1 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. This creates a concentration range from 102.4 µg/mL down to 0.2 µg/mL.
-
Well 11 will be your Growth Control (no compound). Add 100 µL of CAMHB containing 2% DMSO (but no compound).
-
Well 12 will be your Sterility Control (no compound, no bacteria). Add 100 µL of CAMHB.
-
-
Inoculum Preparation
-
From a fresh culture plate (18-24h growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in CAMHB to create the Final Inoculum .
-
-
Inoculation and Incubation
-
Add 100 µL of the Final Inoculum to wells 1 through 11. Do NOT add bacteria to well 12.
-
The final volume in each well is now 200 µL. The final concentrations of this compound are now 51.2 µg/mL to 0.1 µg/mL, and the final DMSO concentration is ≤1%.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC
-
Self-Validation: Check the controls first. Well 12 (Sterility) should be clear. Well 11 (Growth) should be turbid. If these are not correct, the assay is invalid.
-
Determine the MIC by identifying the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).
-
References
- This reference is not used in the text.
- Optimizing antimicrobial susceptibility testing: cost and environmental benefits of MIC volume reduction. (n.d.). National Institutes of Health.
- This compound - CAS-Number 93-29-8. (n.d.). Chemodex.
- This reference is not used in the text.
- Iso-eugenol Acetate (93-29-8). (n.d.). Global Supplier Of Chemicals.
- This compound. (n.d.). Chem-Impex.
- This compound. (n.d.). The Perfumers Apprentice.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC - PubMed Central.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- Application Notes and Protocols for Eugenyl Acetate as an Antimicrobial Agent. (n.d.). Benchchem.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- This reference is not used in the text.
- troubleshooting inconsistent results with "Antibacterial agent 135" assays. (n.d.). Benchchem.
- RIFM fragrance ingredient safety assessment, eugenyl acetate, CAS Registry Number 93-28-7. (2020). Food and Chemical Toxicology.
- This reference is not used in the text.
- Antifungal potential of eugenyl acetate against clinical isolates of Candida species. (2016). Microbial Pathogenesis.
- Mechanisms of Antibacterial Action of Three Monoterpenes. (n.d.). PMC - NIH.
- This compound, 93-29-8. (n.d.). The Good Scents Company.
- What are some factors that could affect antimicrobial susceptibility testing? (2023). ResearchGate.
- Troubleshooting table. (n.d.). ResearchGate.
- Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). PMC - NIH.
- Antibacterial effect of isoeugenol against Pseudomonas aeruginosa. (n.d.). SciELO.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
- This reference is not used in the text.
- Synergistic interaction of eugenol and antimicrobial drugs in eradication of single and mixed biofilms of Candida albicans and Streptococcus mutans. (2020). National Institutes of Health.
- Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability. (n.d.). MDPI.
- Piper betel Compounds Piperidine, Eugenyl Acetate, and Chlorogenic Acid Are Broad-Spectrum Anti-Vibrio Compounds that Are Also Effective on MDR Strains of the Pathogen. (2019). PubMed Central.
- Isoeugenol's mechanism of antimicrobial action. (2015). Frontiers in Microbiology.
- This reference is not used in the text.
- This reference is not used in the text.
- This compound. (n.d.). Ventos.
- This reference is not used in the text.
- This reference is not used in the text.
- Antimicrobial Activity and the Synergy Potential of Cinnamomum aromaticum Nees and Syzygium aromaticum (L.) Merr. et Perry Essential Oils with Antimicrobial Drugs. (n.d.). MDPI.
Sources
- 1. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]
- 2. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
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- 4. Iso-eugenol Acetate (93-29-8) | Global Supplier Of Chemicals [chemicalbull.com]
- 5. This compound, 93-29-8 [thegoodscentscompany.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Optimizing antimicrobial susceptibility testing: cost and environmental benefits of MIC volume reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal potential of eugenyl acetate against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability [mdpi.com]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic interaction of eugenol and antimicrobial drugs in eradication of single and mixed biofilms of Candida albicans and Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Activity and the Synergy Potential of Cinnamomum aromaticum Nees and Syzygium aromaticum (L.) Merr. et Perry Essential Oils with Antimicrobial Drugs [mdpi.com]
Technical Support Center: Analysis of Isoeugenyl Acetate Degradation Products
Welcome to the technical support center for the analysis of isoeugenyl acetate degradation products. This guide is designed for researchers, analytical scientists, and formulation professionals who work with this compound and require a deep understanding of its stability profile. As a compound widely used in the fragrance, flavor, and pharmaceutical industries, ensuring its purity and identifying potential degradants is critical for product quality, safety, and regulatory compliance.[1][2][3]
This document moves beyond standard protocols to explain the underlying chemistry of this compound degradation and provides robust troubleshooting strategies for the challenges you may encounter during your analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and degradation of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound is primarily a two-step process.
-
Step 1: Hydrolysis: The most common degradation pathway is the hydrolysis of the ester linkage.[4] This reaction cleaves the acetate group, yielding isoeugenol and acetic acid . This can be catalyzed by acidic or basic conditions and the presence of moisture.
-
Step 2: Oxidation of Isoeugenol: The resulting isoeugenol is significantly more susceptible to oxidation than its acetylated precursor.[5][6][7] Exposure to air (oxygen) and light can trigger the formation of various oxidative products, including dimeric structures and potentially reactive intermediates.[5][7][8]
Q2: Why is the degradation of this compound a significant concern?
A2: The primary concern is not the loss of this compound itself, but the formation of its degradants. Isoeugenol and its subsequent oxidation products are known to be more potent skin sensitizers.[5][9][10] An increased incidence of skin allergies has been linked to the in-situ hydrolysis of this compound to isoeugenol on the skin.[5] Therefore, controlling degradation is crucial for the safety assessment of consumer products.
Q3: What are the major degradation products I should expect to find?
A3: Based on forced degradation studies and the known chemistry, the key degradants to monitor are:
-
Isoeugenol: The direct product of hydrolysis.
-
7,4'-Oxyneolignans: These are dimeric structures formed from the oxidation of two isoeugenol molecules.[5][7] They have been identified as potent, thiol-reactive compounds, contributing to the skin sensitization potential of aged isoeugenol.[5][8]
-
Quinone Methides: These are highly reactive transient intermediates that may be formed during the oxidation of isoeugenol.[5][6][10] While difficult to detect directly due to their instability, their formation is a key mechanistic step in the haptenation process related to skin sensitization.
Q4: What are the ideal storage conditions to minimize this compound degradation?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry place in tightly sealed containers, protected from heat and light.[4][11] The exclusion of moisture prevents hydrolysis, while protection from light and oxygen minimizes the subsequent oxidation of any formed isoeugenol.
Section 2: Troubleshooting Guide for Experimental Analysis
This guide provides solutions to specific issues encountered during the analytical workflow.
Q: I'm analyzing an this compound sample by RP-HPLC and see several unexpected peaks that are not present in my reference standard. What could they be?
A: This is a common scenario when dealing with aged or stressed samples. The appearance of new peaks indicates degradation or the presence of impurities. Here is a systematic approach to their identification:
-
Initial Hypothesis: The most likely candidate for a major new peak is isoeugenol , the hydrolytic degradant. Due to the loss of the acetate group, isoeugenol is more polar and will typically have a shorter retention time than this compound on a C18 column.
-
Confirmation: Spike your sample with a pure isoeugenol standard. If one of the unknown peaks increases in area, you have confirmed its identity.
-
Secondary Degradants: Other, smaller peaks could be oxidative products of isoeugenol, such as neolignans, especially if the sample was exposed to light or air.[5] These are often larger molecules and may be less polar than isoeugenol.
-
Isomeric Impurities: Confirm that you are not observing isomers, such as eugenyl acetate, which may be present from the synthesis process.[12] Retention times may be very close, requiring a high-resolution separation method.
-
Next Step: If spiking is inconclusive, proceed to mass spectrometry for definitive identification.
Q: My HPLC-UV analysis shows degradation, but I cannot confidently identify the degradant peaks. What is the next logical step?
A: When UV detection is insufficient for identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive next step.[13][14]
-
Causality: UV detection only provides retention time and spectral information, which is often not unique enough for unknown identification. LC-MS provides the molecular weight of the compounds in each peak. Tandem MS (MS/MS) allows you to fragment the molecule and analyze its constituent parts, providing structural clues.[15]
-
Actionable Plan:
-
Infuse your stressed sample into an LC-MS system using the same chromatographic method.
-
Obtain the mass-to-charge ratio (m/z) for your parent compound and each degradant peak.
-
Compare the measured molecular weights to those of expected degradants (see table below).
-
Perform MS/MS fragmentation on the degradant ions to elucidate their structure and confirm their identity.
-
Q: After conducting a forced degradation study, my mass balance is significantly below 95%. Where could the missing mass have gone?
A: Achieving a good mass balance (typically 95-105%) is crucial for validating a stability-indicating method.[16] A poor mass balance suggests that not all components are being accounted for.
-
Potential Cause 1: Formation of Non-Chromophoric Products: The primary hydrolytic co-product, acetic acid , does not have a UV chromophore and will be invisible to a standard UV detector. This is an expected and acceptable reason for a lower mass balance in hydrolytic studies.
-
Potential Cause 2: Volatile Degradants: Some smaller degradation products could be volatile and lost during sample preparation or heating.
-
Potential Cause 3: Inappropriate Wavelength: Degradation can alter the chromophore of a molecule, shifting its UV maximum. Analyze your stressed samples with a Photo Diode Array (PDA) detector to capture the full UV spectrum for each peak and ensure you are not underestimating a degradant due to detection at a suboptimal wavelength.
-
Potential Cause 4: Co-elution: A degradant peak may be hidden under the main peak of this compound or another impurity. Scrutinize the peak purity using your PDA detector software. If peak purity fails, your chromatographic method needs further optimization.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your investigations.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to generate its potential degradation products, as recommended by ICH guidelines.[16][17]
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound (high purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 30%
-
HPLC vials, water bath, photostability chamber.
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in methanol at 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with methanol/water.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 1 hour. Neutralize with 1N HCl and dilute to 10 mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL.[13]
-
Thermal Degradation: Place the solid powder in an oven at 105°C for 24 hours. Dissolve a portion of the stressed powder to prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Sample: Prepare a 0.1 mg/mL solution of unstressed this compound.
-
Analysis: Analyze all samples by HPLC-PDA.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate this compound from its key degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector, monitor at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Rationale: A gradient elution is employed to resolve the non-polar parent compound from its more polar hydrolytic degradant (isoeugenol) and potentially less polar oxidative dimers within a reasonable runtime.
Section 4: Data Interpretation & Visualization
Summary of Potential Degradation Products
The following table summarizes the key species to look for in your LC-MS analysis.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Common Adducts [M+H]⁺, [M+Na]⁺ | Notes |
| This compound | C₁₂H₁₄O₃ | 206.0943 | 207.1016, 229.0835 | Parent Compound |
| Isoeugenol | C₁₀H₁₂O₂ | 164.0837 | 165.0910, 187.0730 | Primary Hydrolysis Product |
| 7,4'-Oxyneolignan | C₂₀H₂₂O₄ | 326.1518 | 327.1591, 349.1410 | Oxidative Dimer of Isoeugenol[5] |
Visualizing Degradation Pathways and Workflow
Diagram 1: Primary Degradation Pathway of this compound
Caption: Hydrolysis followed by oxidative dimerization.
Diagram 2: Analytical Workflow for Degradation Product Analysis
Caption: From sample stress to structural elucidation.
References
- Avonto, C., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical Research in Toxicology, 36(5), 733–741.
- ScenTree. (n.d.). This compound (CAS N° 93-29-8).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 876160.
- ResearchGate. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer | Request PDF.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 93-29-8. Food and Chemical Toxicology, 161(Suppl 1), 112849.
- The Fragrance Conservatory. (n.d.). This compound.
- Perflavory. (n.d.). This compound, 93-29-8.
- Avonto, C., et al. (2020). Is Isoeugenol a Prehapten? Characterization of a Thiol-Reactive Oxidative Byproduct of Isoeugenol and Potential Implications for Skin Sensitizer. Chemical Research in Toxicology, 33(4), 948–954.
- Figshare. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer.
- National Center for Biotechnology Information. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical Research in Toxicology.
- Kumar, V. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Erudition.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Research in Engineering and Science (IJRES).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind the Scent: this compound in Flavor Development.
- The Good Scents Company. (n.d.). This compound, 93-29-8.
- Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 193-203.
- ResearchGate. (2015). LC–MS/MS characterization of forced degradation products of zofenopril | Request PDF.
- Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium.
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- 4. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]
- 5. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Is Isoeugenol a Prehapten? Characterization of a Thiol-Reactive Oxidative Byproduct of Isoeugenol and Potential Implications for Skin Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - Chemical Research in Toxicology - Figshare [figshare.com]
- 9. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 10. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, 93-29-8 [perflavory.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Analysis of the Skin Sensitization Potential of Isoeugenyl Acetate and Isoeugenol
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isoeugenol and its acetate ester, isoeugenyl acetate, are fragrance ingredients commonly used in cosmetics and consumer products. While structurally similar, they exhibit distinct profiles regarding their potential to induce skin sensitization, a critical endpoint in toxicological assessment. This guide provides an in-depth, objective comparison of the skin sensitization potential of these two substances, supported by experimental data and mechanistic insights. Understanding these differences is paramount for informed risk assessment and the development of safer consumer products.
Isoeugenol is a well-established skin sensitizer, classified as such by regulatory bodies worldwide.[1] Its use in cosmetic products is restricted to low concentrations.[1][2][3] this compound, while often considered a weaker sensitizer, presents a more complex toxicological profile due to its potential for in-situ hydrolysis to isoeugenol, a phenomenon that has significant implications for its allergenic potential.[4][5][6]
Chemical Structures and Properties
A fundamental understanding of the chemical structures of isoeugenol and this compound is crucial to appreciating their differing biological activities.
Figure 1: Chemical structures of Isoeugenol and this compound.
The key structural difference is the presence of a free hydroxyl group on the benzene ring of isoeugenol, which is esterified with an acetyl group in this compound. This seemingly minor modification significantly alters the molecule's reactivity and, consequently, its interaction with biological systems.
Comparative Analysis of Skin Sensitization Data
The skin sensitization potential of a chemical is typically assessed through a combination of in vivo animal studies, in vitro assays, and human data. The following table summarizes the available experimental data for isoeugenol and this compound.
| Assay Type | Isoeugenol | This compound | Key Findings & Implications |
| Local Lymph Node Assay (LLNA) | Positive (Strong Sensitizer) [1] | Non-sensitizing up to 25% [7] | The LLNA data suggests isoeugenol is a potent sensitizer, while this compound shows a significantly lower intrinsic sensitizing potential in this assay. |
| Guinea Pig Maximization Test (GPMT) | Positive [1] | Reactions indicative of sensitization [7] | Both substances show positive results in GPMT, indicating their capacity to induce sensitization in a guinea pig model. |
| Human Maximization Tests | Positive (evidence of sensitization in a significant portion of subjects) [1] | No sensitization reactions observed at tested concentrations [7] | Human data corroborates the strong sensitizing potential of isoeugenol. In contrast, this compound did not induce sensitization in the specific human maximization tests cited. |
| No Expected Sensitization Induction Level (NESIL) | 250 µg/cm²[1] | 2300 μg/cm²[7][8] | The significantly higher NESIL for this compound suggests a lower potency for inducing sensitization compared to isoeugenol. |
Mechanistic Insights into Skin Sensitization
The process of skin sensitization is initiated by the covalent binding of a chemical (hapten) to skin proteins, forming a hapten-protein conjugate that is recognized by the immune system.
Isoeugenol:
Isoeugenol is considered a pro-hapten , meaning it requires metabolic activation to become a reactive species capable of binding to proteins.[9] The proposed mechanism involves the oxidation of isoeugenol to form a reactive quinone methide intermediate.[10][11][12][13] This electrophilic intermediate can then readily react with nucleophilic amino acid residues in skin proteins, initiating the sensitization cascade.
Figure 2: Proposed mechanism of skin sensitization by Isoeugenol.
This compound:
The sensitization potential of this compound is more nuanced. While in vitro and some in vivo data suggest a lower intrinsic reactivity, its potential to be metabolized back to isoeugenol in the skin is a significant factor.[4][5][6] This enzymatic hydrolysis, likely mediated by cutaneous esterases, would release the pro-hapten isoeugenol, thereby initiating the same sensitization pathway. Therefore, individuals sensitized to isoeugenol may also react to this compound upon exposure.[14]
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is essential for critical evaluation.
Local Lymph Node Assay (LLNA)
The LLNA is a widely accepted in vivo method for assessing the skin sensitization potential of chemicals.
Methodology:
-
Animal Model: Typically, CBA/Ca or CBA/J mice are used.
-
Test Substance Application: The test substance, in a suitable vehicle (e.g., acetone/olive oil), is applied to the dorsum of both ears of the mice for three consecutive days.
-
Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.
-
Data Analysis: The incorporation of ³H-methyl thymidine into the lymph node cells is measured as disintegrations per minute (DPM). A stimulation index (SI) is calculated by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. An SI of 3 or greater is considered a positive response, indicating sensitization potential.
Figure 3: Simplified workflow of the Local Lymph Node Assay (LLNA).
Regulatory Context and Risk Management
The significant skin sensitization potential of isoeugenol has led to strict regulatory controls on its use in consumer products. The International Fragrance Association (IFRA) has set standards restricting the maximum concentration of isoeugenol in various product categories.[14][15] Similarly, regulatory bodies in the European Union and other regions have established limits for its use in cosmetics.[1][2][3]
For this compound, while it has a higher NESIL value, the potential for hydrolysis to isoeugenol necessitates a careful risk assessment. The IFRA has also established standards for this compound, taking into account its toxicological profile.[16][17]
Conclusion
The available scientific evidence clearly indicates that isoeugenol is a potent skin sensitizer , a fact supported by a convergence of data from animal, human, and mechanistic studies. Its ability to form a reactive quinone methide intermediate is the key molecular initiating event in its sensitization pathway.
This compound, in its native form, exhibits a significantly lower intrinsic skin sensitization potential. However, its capacity to undergo in-situ hydrolysis to isoeugenol in the skin is a critical consideration for risk assessment. This metabolic conversion means that exposure to this compound can indirectly lead to sensitization by isoeugenol.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering not only the intrinsic reactivity of a molecule but also its metabolic fate in the relevant biological environment. When formulating products containing these ingredients, adherence to established regulatory limits and a thorough understanding of their respective sensitization potentials are essential for ensuring consumer safety.
References
- National Industrial Chemicals Notification and Assessment Scheme. (2018). Isoeugenol and its constituent isomers: Human health tier II assessment. Australian Government Department of Health. [Link]
- Bertrand, F., et al. (1997). Skin Sensitization to Eugenol and Isoeugenol in Mice: Possible Metabolic Pathways Involving ortho-Quinone and Quinone Methide Intermediates. Chemical Research in Toxicology, 10(3), 335-343. [Link]
- The Fragrance Conservatory.
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, isoeugenyl phenylacetate, CAS registry number 120-24-1. Food and Chemical Toxicology, 189, 114552. [Link]
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- Elespuru, R., et al. (2023). Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? Antioxidants, 12(11), 2023. [Link]
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- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, eugenyl acetate, CAS Registry Number 93-28-7. Food and Chemical Toxicology, 144, 111630. [Link]
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A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthetic Isoeugenyl Acetate
For researchers, scientists, and drug development professionals engaged in the synthesis and application of flavor and fragrance compounds, the assurance of purity is not merely a quality control checkpoint; it is the bedrock of product safety, efficacy, and reproducibility. Isoeugenyl acetate, a widely utilized fragrance and flavor compound with a characteristic spicy, floral, and balsamic aroma, is no exception.[1][2][3] Synthesized typically through the acetylation of isoeugenol, the final product's purity can be compromised by a variety of factors including unreacted starting materials, byproducts of the synthesis, and residual solvents.[4][5]
This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the purity of synthetic this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a transparent comparison of their respective capabilities and limitations. Our objective is to equip you with the expertise to design and execute a robust validation strategy that ensures the integrity of your this compound product.
The Analytical Imperative: Why Purity Matters
The purity of this compound directly impacts its olfactory profile, chemical reactivity, and, most critically, its safety. The International Fragrance Association (IFRA) and other regulatory bodies have established standards for fragrance ingredients to minimize the risk of adverse effects such as skin sensitization.[6][7] Impurities, even in trace amounts, can alter the sensory properties of the final product and may introduce unintended toxicological risks. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.
A Comparative Analysis of Purity Assessment Techniques
The two most powerful and widely accepted techniques for the quantitative purity determination of volatile and semi-volatile organic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While both can provide highly accurate and precise results, they operate on fundamentally different principles and offer distinct advantages.
| Analytical Technique | Principle | Information Provided | Typical Purity Range (%) | Key Advantages | Key Limitations |
| GC-MS | Separates volatile compounds based on their boiling point and polarity, followed by mass-based identification and quantification. | Provides a detailed profile of volatile impurities, including isomers and residual solvents. Offers high sensitivity for trace-level contaminants. | >99% | High sensitivity and specificity for volatile compounds. Excellent for identifying and quantifying a wide range of impurities. Large spectral libraries for compound identification. | Not suitable for non-volatile impurities. Requires certified reference standards for accurate quantification of each impurity. |
| qNMR | Provides a direct, primary method of quantification based on the relationship between the integrated signal of a specific nucleus and the number of those nuclei in the molecule. | Delivers a direct and highly accurate measurement of the absolute purity of the main component without the need for a reference standard of the analyte itself. Can also identify and quantify impurities with known structures. | >98% | A primary ratio method, providing direct SI-traceable purity assessment. Does not require a reference standard for every impurity. Provides structural information about unknown impurities. | Lower sensitivity compared to GC-MS for trace impurities. Requires a high-purity internal standard. Can be more complex to set up and validate for routine analysis. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, incorporating best practices and adherence to guidelines such as those from the FDA on analytical method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Quantification
GC-MS is the gold standard for identifying and quantifying volatile impurities in fragrance materials.[8][9] The following protocol is optimized for the analysis of neat this compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis of this compound.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in high-purity ethyl acetate.
-
Add a known concentration of an internal standard (e.g., tetradecane) that does not co-elute with any expected components.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-450 amu.
-
-
Data Analysis and Purity Calculation:
-
Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the identified impurities and the this compound peak using the internal standard method. The concentration of each component is calculated relative to the known concentration of the internal standard.
-
The purity of this compound is calculated as: Purity (%) = (Area_isoeugenyl_acetate / (Sum_of_all_peak_areas)) * 100
-
Expected Impurities in Synthetic this compound:
-
Isoeugenol: Unreacted starting material.
-
Acetic Anhydride/Acetic Acid: Residual acetylation reagents.
-
Di-acetylated byproducts: Potential side products from the reaction.
-
Positional Isomers: Depending on the starting material and reaction conditions.
-
Residual Solvents: From the reaction workup and purification steps (e.g., toluene, ethyl acetate).[10]
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR has emerged as a primary ratio method for the accurate quantification of organic molecules, offering direct traceability to the International System of Units (SI). It provides a direct measure of the molar concentration of an analyte relative to a certified internal standard.
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR purity analysis of this compound.
Detailed qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15 mg of the this compound sample into a clean, dry vial.
-
Select a suitable certified internal standard with a known purity that has signals that do not overlap with the analyte signals. Maleic acid is a common choice. Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve both the sample and the internal standard in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Vortex the solution until both components are fully dissolved.
-
Transfer the solution to a high-precision NMR tube.
-
-
Instrumentation and Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30-60 seconds is often sufficient for accurate quantification).
-
Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
-
Acquisition Time: At least 3 seconds.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, and carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the acetyl protons) and a signal for the internal standard.
-
The purity of the this compound is calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard (%)
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Authoritative Grounding and Method Validation
The protocols described herein are designed to be consistent with the principles of analytical method validation outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][10][11][12] For a comprehensive validation, the following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be determined with suitable precision and accuracy.
The use of a USP reference standard for this compound is highly recommended for method validation and to ensure traceability of the measurements.[5]
Conclusion: A Synergistic Approach to Purity Validation
Both GC-MS and qNMR are powerful techniques for assessing the purity of synthetic this compound. They are not mutually exclusive but rather complementary. For a comprehensive purity validation strategy, GC-MS is unparalleled in its ability to detect and identify a broad range of volatile impurities at trace levels. In contrast, qNMR provides a highly accurate, direct measurement of the absolute purity of the bulk material.
For routine quality control, a validated GC-MS method is often sufficient. However, for the certification of reference materials or in cases where a primary method of quantification is required, qNMR is the superior choice. By understanding the principles and applying the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently validate the purity of their synthetic this compound, ensuring the quality, safety, and integrity of their final products.
References
- Science and Education Publishing. Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
- Food Chemicals Codex. Contents.
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- PubMed. Residual solvent testing: a review of gas-chromatographic and alternative techniques.
- Food Chemicals Codex. Index to FCC 10, Second Supplement.
- Food Chemicals Codex.
- Semantic Scholar. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar.
- JEOL Ltd. Let's try doing quantitative NMR | Applications Notes.
- ResearchGate. Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products | Request PDF.
- ResearchGate. (PDF) Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment.
- Food Chemicals Codex. Index to FCC 9, Third Supplement.
- ResearchGate. Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method.
- University of Edinburgh. Quantitative NMR Spectroscopy.
- BIPM. qNMR - BIPM.
- The Fragrance Conservatory. This compound - The Ingredient Directory.
- Research and Reviews. Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.
- PerfumersWorld. GCMS Analysis.
- Royal Society of Chemistry. Good quantification practices of flavours and fragrances by mass spectrometry.
- Agilent. Flavor/Fragrance Analysis by Fast-GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source.
- ResearchGate. Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR) | Request PDF.
- ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
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- Agilent. Residual Solvent Analysis of Pharmaceutical Products.
- Scribd. Food Chemicals Codex FCC | PDF | Business | Technology & Engineering.
- NCBI. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol.
- Shimadzu. Flavor/Fragrance Analysis by Fast-GC/MS.
- Longdom Publishing. Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation.
- ResearchGate. Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation.
- PubMed. A kinetic study of isoamyl acetate synthesis by immobilized lipase-catalyzed acetylation in n-hexane.
- ResearchGate. Design of acetylation of eugenol with acetic anhydride on the catalyst... | Download Scientific Diagram.
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- PubMed. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 93-29-8.
- JOCPR. Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique.
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Decoding Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of Isoeugenyl Acetate with Eugenol Antibodies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunochemical analysis, the specificity of an antibody is paramount to the accuracy and reliability of experimental data. This guide provides an in-depth technical comparison of the cross-reactivity of isoeugenyl acetate with antibodies developed against eugenol. As structurally related phenylpropanoids, understanding the degree to which an anti-eugenol antibody recognizes this compound is critical for the unambiguous quantification of eugenol in complex matrices. This is particularly relevant in fields such as food safety, fragrance analysis, and pharmacology, where both compounds may be present.
The Molecular Basis for Cross-Reactivity: A Structural Overview
The potential for cross-reactivity between eugenol and this compound is rooted in their structural similarities and differences. Both molecules share a core guaiacol (2-methoxyphenol) structure. The key distinctions lie in the position of the double bond in the C3 side chain and the functional group at the C4 hydroxyl position.
-
Eugenol: Features a terminal allyl group (-CH₂-CH=CH₂) and a free hydroxyl group.
-
This compound: Possesses an internal propenyl group (-CH=CH-CH₃) and an acetylated hydroxyl group (-O-C(O)CH₃).
The shared guaiacol backbone presents a common epitope that an antibody can recognize. However, the differences in the side chain and the presence of the acetate group in this compound can significantly influence the binding affinity of an antibody raised against eugenol.
Caption: Chemical structures of Eugenol and this compound.
Quantitative Analysis of Cross-Reactivity: Experimental Data
Recent studies utilizing a broad-spectrum monoclonal antibody developed against a eugenol hapten have provided quantitative data on the cross-reactivity with several related compounds, including acetyl isoeugenol (a synonym for this compound)[1][2]. The primary method for determining this cross-reactivity is the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).
In this assay, the antibody is incubated with a sample containing the analyte of interest (e.g., this compound), which competes with a plate-bound eugenol-protein conjugate for antibody binding. A lower IC50 value (the concentration of analyte that inhibits 50% of the antibody binding to the plate) indicates a higher binding affinity.
The cross-reactivity (CR%) is calculated using the following formula:
CR (%) = (IC50 of Eugenol / IC50 of this compound) x 100
Experimental data from a study by Dong et al. (2024) is summarized in the table below[1]:
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Eugenol | 38.19 | 100 |
| Acetyl Isoeugenol | 21.93 | 174.1 |
| Isoeugenol | 0.15 | >10,000 |
| Methyl Isoeugenol | 0.44 | 8679.5 |
| Methyl Eugenol | 0.80 | 4773.8 |
Data sourced from a study on a broad-spectrum immunoassay for eugenol compounds.[1]
This data reveals that the monoclonal antibody raised against eugenol exhibits a significant cross-reactivity of 174.1% with this compound[1]. This indicates that the antibody has a higher affinity for this compound than for eugenol itself. The even more pronounced cross-reactivity with isoeugenol and its methylated form suggests that the antibody's paratope has a strong preference for the propenyl side chain over the allyl side chain of eugenol[1].
Causality Behind Experimental Design: The Indirect Competitive ELISA
The choice of an indirect competitive ELISA (ic-ELISA) is a deliberate and strategic one for quantifying small molecules like eugenol and its analogues. Here's a breakdown of the rationale behind this experimental design:
-
Small Molecule Detection: Direct ELISA formats are often challenging for small molecules (haptens) like eugenol, as they may not have multiple epitopes for simultaneous binding of capture and detection antibodies. The competitive format circumvents this by using a labeled antigen or, in this case, a labeled secondary antibody that binds to the primary antibody.
-
Enhanced Sensitivity: The indirect method, where a secondary antibody conjugated to an enzyme is used for detection, provides signal amplification, leading to higher sensitivity compared to a direct competitive ELISA where the primary antibody itself would be labeled.
-
Self-Validating System: The competitive nature of the assay provides an inherent validation mechanism. The dose-dependent inhibition curve generated for both the target analyte (eugenol) and potential cross-reactants (this compound) allows for a direct comparison of their binding affinities. A well-defined sigmoidal curve is indicative of a specific and competitive binding interaction.
Detailed Experimental Protocol: Indirect Competitive ELISA for Eugenol and Cross-Reactants
The following is a step-by-step methodology for an ic-ELISA to determine the cross-reactivity of this compound with eugenol antibodies, based on established protocols[3]:
-
Antigen Coating: Microtiter plates are coated with 100 µL/well of a coating antigen (e.g., a conjugate of a eugenol hapten) at a concentration of 0.5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are then incubated overnight at 4°C.
-
Washing: The plates are washed three times with a washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBST).
-
Blocking: To prevent non-specific binding, 200 µL/well of a blocking buffer (e.g., 5% skim milk in PBST) is added. The plates are incubated for 2 hours at 37°C[3].
-
Washing: The plates are washed again three times with the washing buffer.
-
Competitive Reaction: 50 µL of standard solutions of eugenol or its analogs (including this compound) at various concentrations are added to the wells. Immediately after, 50 µL of the anti-eugenol monoclonal antibody (at a predetermined optimal concentration, e.g., 0.25 µg/mL) is added to each well. The plate is then incubated for 1 hour at 37°C[3].
-
Washing: The plates are washed three times with the washing buffer.
-
Secondary Antibody Incubation: 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) is added. The plate is incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times with the washing buffer.
-
Substrate Addition: 100 µL/well of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added, and the plate is incubated in the dark at room temperature for 15 minutes.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL/well of a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 values for eugenol and this compound are determined from their respective inhibition curves.
Caption: Workflow for the indirect competitive ELISA (ic-ELISA).
Implications for Researchers and Drug Development Professionals
The significant cross-reactivity of eugenol antibodies with this compound has several important implications:
-
Method Development and Validation: When developing an immunoassay for eugenol, it is crucial to screen for cross-reactivity with this compound and other structurally related compounds that may be present in the samples. Failure to do so can lead to an overestimation of eugenol concentrations.
-
Interpretation of Results: Researchers using commercially available eugenol ELISA kits should be aware of the potential for cross-reactivity with this compound. If the presence of this compound is suspected in the samples, the results should be interpreted with caution, or a confirmatory analysis using a chromatographic method (e.g., GC-MS or LC-MS/MS) should be performed.
-
Drug Development: In the context of drug development, where eugenol or its derivatives may be investigated for their therapeutic properties, a highly specific antibody is essential for pharmacokinetic and pharmacodynamic studies. The development of monoclonal antibodies with minimal cross-reactivity to this compound and other metabolites would be a valuable tool.
-
Hapten Design for Improved Specificity: The data suggests that the region of the eugenol molecule used for conjugation to a carrier protein (the hapten design) is critical in determining the specificity of the resulting antibody[1]. Future efforts to generate highly specific anti-eugenol antibodies should consider hapten designs that expose the unique allyl group of eugenol to the immune system while masking the common guaiacol core.
References
- Dong, X., et al. (2024). Development of broad-spectrum immunoassay with monoclonal antibody to detect five eugenols and study of their molecular recognition mechanism. Food Chemistry X, 22, 101255. [Link]
- Basketter, D. A., et al. (2001). Isoeugenol is an important contact allergen: can it be safely replaced with this compound?
- ResearchGate. (2024). Development of broad-spectrum immunoassay with monoclonal antibody to detect five eugenols and study of their molecular recognition mechanism.
- PubChem. (n.d.). This compound.
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A Comparative Guide to the Antimicrobial Efficacy of Isoeugenyl Acetate and Other Phenylpropanoids
This guide provides an in-depth, objective comparison of the antimicrobial performance of isoeugenyl acetate against other prominent phenylpropanoids. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the potential of these natural compounds as antimicrobial agents.
The World of Phenylpropanoids: Nature's Antimicrobial Arsenal
Phenylpropanoids are a vast and diverse class of organic compounds synthesized by plants through the shikimate pathway from the amino acids phenylalanine and tyrosine.[1] Their fundamental structure consists of a six-carbon aromatic phenyl group and a three-carbon propene tail. This basic scaffold gives rise to thousands of compounds, including flavonoids, lignans, stilbenes, and coumarins, which are integral to plant defense, signaling, and structural integrity.[2][3] Many of these compounds, including the subjects of this guide, exhibit potent antimicrobial properties, making them a focal point for research into natural alternatives to synthetic preservatives and antibiotics.[4][5]
The biosynthesis pathway begins with the conversion of phenylalanine to cinnamic acid, a gateway reaction that channels carbon into this extensive metabolic network.[6][7]
Caption: Simplified overview of the Phenylpropanoid Biosynthesis Pathway.
A Closer Look at this compound
This compound is the acetate ester of isoeugenol. While isoeugenol itself is a well-regarded fragrance material and antimicrobial, its acetylation can alter its physicochemical properties, such as solubility and volatility, which may influence its formulation and efficacy.[8] Although it has been explored as a substitute for isoeugenol, it is believed to be readily hydrolyzed back to isoeugenol in the skin.[8] Its primary interest lies in its potential as a useful chemical building block with inherent antibacterial and antifungal properties.[8]
Comparative Efficacy Analysis: this compound vs. Key Phenylpropanoids
To contextualize the performance of this compound, we will compare it against three structurally related and extensively studied phenylpropanoids: eugenol, isoeugenol, and carvacrol.
Caption: Chemical structures of the compared phenylpropanoids.
Eugenol
A major constituent of clove oil, eugenol is one of the most well-documented natural antimicrobials.[9][10] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and viruses.[11][12] The antimicrobial action is largely attributed to its free hydroxyl group, which is crucial for disrupting microbial cell membranes.[10][13] Eugenol has also demonstrated synergistic effects when combined with conventional antibiotics, potentially reducing the required therapeutic dose.[10][11]
Isoeugenol
As the structural isomer of eugenol, isoeugenol shares many of its antimicrobial properties.[14] Studies directly comparing the two often show that isoeugenol possesses stronger or equivalent antibacterial activity, particularly against certain Gram-positive bacteria.[15] For example, against various strains of Staphylococcus aureus and Listeria monocytogenes, isoeugenol has demonstrated lower Minimum Inhibitory Concentrations (MICs) than eugenol.[15] Its mechanism of action is also centered on compromising the cell membrane's integrity.[14]
Carvacrol
Carvacrol, an isomer of thymol and a major component of oregano and thyme essential oils, is another potent antimicrobial agent. It is known for its strong activity against a wide array of foodborne pathogens, including Salmonella enterica and E. coli O157:H7.[16][17] Comparative studies often place carvacrol's efficacy at or above that of eugenol, particularly against fungi where it can exhibit significantly lower MIC values.[18][19] Its primary mode of action involves damaging the bacterial membrane, leading to a reduction in ATP synthesis and eventual cell death.[19]
Quantitative Performance Metrics: A Data-Driven Comparison
The efficacy of an antimicrobial agent is most reliably assessed through quantitative measures like the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[20]
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Phenylpropanoids (µg/mL)
| Microorganism | Strain | This compound | Eugenol | Isoeugenol | Carvacrol | Reference(s) |
| Staphylococcus aureus | ATCC 29213 | 2500 | 312.5 - 625 | 312.5 | 150 - 310 | [15][21][22] |
| Listeria monocytogenes | ATCC 15117 | >2500 | 625 | 312.5 | N/A | [15][22] |
| Escherichia coli | ATCC 25922 | >2500 | 312.5 - 625 | 312.5 | 150 - 620 | [15][21][22] |
| Pseudomonas aeruginosa | ATCC 27853 | 2500 | 625 | 312.5 | 620 | [15][21][22] |
| Salmonella typhimurium | N/A | N/A | 625 | 312.5 | 125 - 250 | [15][16] |
| Candida albicans | N/A | N/A | 500 - 2000 | 500 - 1500 | 250 - 500 | [14][18] |
| Aspergillus carbonarius | A1102 | N/A | 2000 | N/A | 500 | [18] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "N/A" indicates data not available in the cited sources.
From the available data, it is evident that the acetylation of the hydroxyl group in isoeugenol to form this compound significantly diminishes its antimicrobial activity, as indicated by much higher MIC values.[22][23] In contrast, isoeugenol and carvacrol frequently demonstrate superior or comparable efficacy to eugenol.
Unraveling the Mechanism of Action
The primary antimicrobial mechanism for phenolic phenylpropanoids like eugenol, isoeugenol, and carvacrol is the disruption of the microbial cell's structural and functional integrity. The causality is rooted in their hydrophobic nature, which allows them to partition into the lipid bilayer of the cell membrane.[10]
-
Membrane Interaction: The compound integrates into the cell membrane. The free hydroxyl group is critical for this interaction.
-
Permeability Increase: This integration disrupts the membrane's phospholipid packing, leading to increased permeability.[13][14]
-
Ion Leakage: The loss of membrane integrity allows for the uncontrolled leakage of vital intracellular components, such as ions (K+, H+) and ATP.
-
Process Inhibition: The disruption of ion gradients collapses the proton motive force, which is essential for ATP synthesis and active transport, ultimately leading to the inhibition of key enzymatic processes and cell death.[19]
Caption: General mechanism of antimicrobial action for phenolic phenylpropanoids.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the trustworthiness and reproducibility of antimicrobial efficacy data, a standardized protocol is essential. The broth microdilution method is a gold-standard quantitative assay for determining the MIC of an antimicrobial agent.[24][25]
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solution:
-
Action: Dissolve the test compound (e.g., this compound) in a suitable solvent (like Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Causality: A solvent is necessary as phenylpropanoids are often poorly soluble in aqueous media. The stock must be concentrated enough to allow for serial dilutions without the solvent concentration becoming inhibitory.
-
-
Preparation of Microtiter Plate:
-
Action: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the test compound at twice the desired starting concentration to well 1.
-
Causality: MHB is a standardized medium that supports the growth of most common pathogens and has minimal interference with antimicrobial activity.[24] Well 12 will serve as the growth control (no compound).
-
-
Serial Dilution:
-
Action: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard the final 100 µL from well 11.
-
Causality: This creates a logarithmic gradient of the compound's concentration, allowing for the precise determination of the minimum concentration that inhibits growth.
-
-
Inoculum Preparation:
-
Action: From a fresh culture plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[20][24]
-
Causality: Standardizing the initial bacterial concentration is critical for reproducibility. A high inoculum can overwhelm the antimicrobial agent, leading to falsely elevated MIC values.
-
-
Inoculation of the Plate:
-
Action: Dilute the standardized bacterial suspension in MHB so that when 100 µL is added to each well, the final concentration is approximately 5 x 10⁵ CFU/mL. Inoculate wells 1 through 12.
-
Causality: This final concentration is the standard for susceptibility testing, providing a balance where growth is robust but not excessive.
-
-
Incubation:
-
Action: Cover the plate and incubate at 37°C for 18-24 hours.[26]
-
Causality: This time and temperature provide optimal conditions for the growth of most clinically relevant bacteria.
-
-
Result Interpretation:
-
Action: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).
-
Causality: Visual turbidity is a direct indicator of bacterial proliferation. The first clear well in the dilution series represents the MIC.[25]
-
Caption: Standard experimental workflow for the Broth Microdilution MIC Assay.
Synthesis and Future Directions
This comparative analysis demonstrates that while this compound is structurally related to potent antimicrobial phenylpropanoids, its efficacy is substantially lower. The data strongly suggest that the free hydroxyl group, present in eugenol, isoeugenol, and carvacrol, is paramount for significant antimicrobial activity, likely by facilitating interaction with and disruption of the microbial cell membrane.
Among the non-acetylated compounds, isoeugenol and carvacrol often exhibit superior antimicrobial performance compared to the more widely known eugenol. This highlights the subtle but critical role that the position of the double bond in the propenyl side chain (isoeugenol vs. eugenol) and the overall molecular structure play in determining biological activity.
For researchers in drug development, these findings underscore the importance of focusing on phenylpropanoids with free hydroxyl groups for use as lead compounds. Future research should continue to explore synergistic combinations of these natural agents with existing antibiotics and investigate formulation technologies, such as nanoemulsions, to enhance their solubility and bioavailability for clinical and industrial applications.[11]
References
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- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
- The phenylpropanoid biosynthesis pathway. (n.d.). ResearchGate.
- Editorial: Phenylpropanoid biosynthesis in plants. (n.d.). Frontiers.
- Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (n.d.). MDPI.
- Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. (n.d.). PubMed.
- Antimicrobial intermediates of the general phenylpropanoid and lignin specific pathways. (n.d.). ResearchGate.
- A comprehensive review on eugenol's antimicrobial properties and industry applications: A transformation from ethnomedicine to industry. (n.d.). ResearchGate.
- Antimicrobial Susceptibility Testing (Microdilution Technique). (n.d.). NC DNA Day Blog.
- Biological Properties and Prospects for the Application of Eugenol—A Review. (n.d.). PMC - NIH.
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- Antimicrobial activity of eugenol and carvacrol against Salmonella enterica and E. coli O157:H7 in falafel paste at different storage temperatures. (n.d.). PubMed.
- Antimicrobial effect of emulsion-encapsulated isoeugenol against biofilms of food pathogens and spoilage bacteria. (n.d.). PubMed.
- Broth microdilution susceptibility testing. (n.d.). Bio-protocol.
- Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability. (n.d.). ResearchGate.
- Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori. (n.d.). MDPI.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (n.d.). Protocols.io.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (n.d.). NCBI Bookshelf.
- Antifungal effect of eugenol and carvacrol against foodborne pathogens Aspergillus carbonarius and Penicillium roqueforti in improving safety of fresh-cut watermelon. (n.d.). NIH.
- Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains. (n.d.). NIH.
- (A) A minimum inhibitory concentration (MIC) assay was used to assess... (n.d.). ResearchGate.
- Citral, carvacrol, eugenol and thymol: antimicrobial activity and its application in food. (n.d.). Taylor & Francis Online.
- Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. (n.d.). NIH.
- Antimicrobial activity of eugenol and carvacrol against Salmonella enterica and E. coli O157:H7 in falafel paste at different storage temperatures. (n.d.). United Arab Emirates - Ministry of Health and Prevention.
- ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. (n.d.). CORE.
- Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. (n.d.). MDPI.
- (PDF) Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains. (n.d.). ResearchGate.
- Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. (n.d.). ResearchGate.
- Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification. (n.d.). PubMed.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (n.d.). PMC - NIH.
- Minimum inhibitory concentration (MIC) of active ethyl acetate... (n.d.). ResearchGate.
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A Comparative Guide to the Structure-Activity Relationship of Isoeugenyl Acetate Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of isoeugenyl acetate derivatives. Designed for researchers, scientists, and drug development professionals, this document objectively compares the biological performance of these compounds, supported by experimental data, to elucidate the critical structural motifs that govern their therapeutic potential. We will explore the synthesis, comparative biological activities, and the underlying chemical principles that dictate the efficacy of these molecules in antioxidant, antimicrobial, and anti-inflammatory applications.
Introduction to this compound and SAR
This compound is a phenylpropanoid, specifically the acetate ester of trans-isoeugenol.[1] It is structurally isomeric to eugenyl acetate, differing in the position of the double bond within the C3 side chain. This subtle structural variation—a conjugated double bond in this compound versus a terminal one in its eugenyl counterpart—is a critical determinant of its chemical reactivity and biological profile.
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry. It involves systematically modifying a lead compound's molecular structure and observing the corresponding changes in its biological activity. This process allows researchers to identify the key chemical features (pharmacophores) responsible for a molecule's therapeutic effects and to rationally design more potent and selective analogs. This guide will dissect the SAR of this compound derivatives to provide a clear framework for future research and development.
Synthesis and Derivatization Strategies
The primary precursor for this compound is isoeugenol, which is commonly synthesized via the isomerization and subsequent acetylation of eugenol, a major component of clove oil.[2] The synthesis of derivatives typically involves three main strategies:
-
Modification of the Phenolic Ester: Replacing the acetate group with other acyl groups (e.g., propionate, benzoate) to modulate lipophilicity and steric properties.
-
Alteration of the Propenyl Side Chain: Reactions such as hydrogenation, oxidation, or dimerization can drastically alter the molecule's shape, electronic properties, and metabolic stability.
-
Substitution on the Aromatic Ring: Introducing additional functional groups onto the benzene ring to influence electronic distribution and create new interaction points with biological targets.
The general synthetic pathway provides multiple points for chemical modification, allowing for the creation of a diverse library of derivatives for SAR studies.
Caption: General synthesis and derivatization pathways for this compound.
Comparative Analysis of Biological Activities
The biological profile of this compound and its derivatives is multifaceted. The key to understanding their potential lies in comparing their performance in standardized assays.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. Acetylation of this group in isoeugenol to form this compound directly impacts this primary mechanism.
Causality Behind Experimental Observations:
-
Direct Radical Scavenging (DPPH Assay): In assays that measure direct hydrogen donation, acetylation of the phenolic hydroxyl group often leads to a significant reduction in activity compared to the parent compound. For example, studies on the related eugenol molecule show that esterification of the hydroxyl group results in a significant decrease in DPPH radical scavenging action.[3]
-
Lipid Peroxidation Models: Conversely, this compound demonstrates significant antioxidant capacity in lipid peroxidation models, where it can be more effective than its parent compound, isoeugenol.[4] This suggests that while the primary hydrogen-donating ability may be masked, its increased lipophilicity might allow for better interaction with lipid membranes, protecting them from oxidative damage through alternative mechanisms. The compound shows potent activity against hydroxyl and superoxide anions.[4]
Table 1: Comparative Antioxidant Activity
| Compound | Assay Type | Metric (IC50) | Key Finding | Reference |
|---|---|---|---|---|
| Eugenol | DPPH Scavenging | 4.38 µg/mL | High activity due to free -OH group. | [3] |
| Eugenyl Acetate | DPPH Scavenging | > 100 µg/mL | Activity significantly reduced by acetylation. | [3] |
| Isoeugenol | Cytotoxicity (CC50) | 0.0523 mM | More cytotoxic than eugenol, linked to higher ROS production. | [5] |
| This compound | Free Radical Scavenging | Potent | Effective against hydroxyl and superoxide anions. | [4] |
| this compound | Lipid Peroxidation | Superior to Isoeugenol | Effectively inhibits iron-mediated lipid peroxidation. |[4] |
Antimicrobial Activity
Phenylpropanoids are well-known for their antimicrobial properties, primarily acting by disrupting microbial cell membranes and inhibiting essential enzymes.[6]
Causality Behind Experimental Observations:
-
Spectrum of Action: Derivatization can alter the spectrum of activity. While acetylation may sometimes decrease the potency against a specific strain (as measured by Minimum Inhibitory Concentration, MIC), it can also broaden the activity against microbes that the parent compound is ineffective against.[3] For instance, both eugenyl acetate and clove essential oil (rich in eugenol) were found to be more effective against Gram-negative than Gram-positive bacteria.[7]
-
Lipophilicity and Transport: The addition of the acetyl group increases the molecule's lipophilicity. This can enhance its ability to penetrate the lipid-rich cell membranes of bacteria, a critical step for exerting its antimicrobial effect.
Table 2: Comparative Antimicrobial Activity
| Compound/Derivative | Target Organism | Metric (MIC) | Key Finding | Reference |
|---|---|---|---|---|
| Eugenol Derivatives | Staphylococcus aureus | 57-115 µg/mL | Epoxide derivatives of eugenol show enhanced activity. | [8] |
| Eugenyl Acetate | Gram-negative bacteria | More effective | More effective against Gram-negative than Gram-positive bacteria. | [7] |
| Eugenyl Acetate | General Bacteria | Decreased MIC | Esterification led to a decrease in antimicrobial activity (higher MIC). | [7] |
| Isoeugenol | Various Pathogens | Significant Activity | Shows significant activity against a range of pathogens. |[6] |
Anti-inflammatory Activity
Inflammation is a complex biological response involving enzymes like cyclooxygenase-2 (COX-2) and signaling molecules like cytokines. Eugenol and its isomers are known to modulate these pathways.[9]
Causality Behind Experimental Observations:
-
Enzyme Inhibition: Eugenol derivatives have shown the ability to inhibit key inflammatory enzymes. Eugenol itself demonstrates strong COX-2 inhibitory activity.[10] Acetylation can modulate this interaction. In silico studies predict that acetyleugenol binds effectively to COX-2, with a binding affinity comparable to aspirin.[11]
-
Cytokine Modulation: A comparative study showed that both eugenyl acetate and this compound suppress pro-inflammatory cytokines (IFN-γ, IL-2) and stimulate the anti-inflammatory cytokine (IL-10) with similar maximal activity.[12] This indicates that the core phenylpropanoid structure, rather than the specific ester or double bond position, may be the primary driver of this particular immunomodulatory effect.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Target/Assay | Metric/Result | Key Finding | Reference |
|---|---|---|---|---|
| Eugenol | COX-2 Inhibition | Strong Inhibition | Shows the strongest COX-2 inhibition among tested derivatives. | [10] |
| Acetyleugenol | COX-2 Binding | -8.1 Kcal/mol | Docking energy comparable to aspirin (-7.5 Kcal/mol). | [11] |
| Eugenyl Acetate | Cytokine Modulation | Suppresses IFN-γ, IL-2 | Exhibits similar maximal activity to this compound. | [12] |
| This compound | Cytokine Modulation | Suppresses IFN-γ, IL-2 | Exhibits similar maximal activity to eugenyl acetate. | [12] |
| Bis-eugenol | Nitric Oxide Production | Significant Reduction | Showed the most pronounced anti-inflammatory effects. |[13] |
Key Structure-Activity Relationship (SAR) Insights
Synthesizing the available data reveals several key principles governing the activity of this compound derivatives.
-
The Phenolic Hydroxyl Group: This is the most critical functional group for direct antioxidant activity via hydrogen atom donation. Masking it through acetylation diminishes this specific mechanism but enhances lipophilicity, which can improve other activities like membrane interaction and anti-inflammatory effects. Furthermore, ester derivatives can act as pro-drugs, releasing the active phenolic compound (isoeugenol) via hydrolysis in situ.[14]
-
The Propenyl Side Chain: The conjugation of the double bond with the aromatic ring in the iso form (isoeugenyl) is crucial. This extended π-system influences the electronic properties of the entire molecule, affecting its redox potential and interaction with biological targets. Modifications to this chain, such as the formation of dimers (e.g., dehydrodiisoeugenol), can lead to derivatives with potent and specific activities, such as enhanced COX-2 inhibition.[15]
-
The Ortho-Methoxy Group: This group modulates the electronic properties of the adjacent phenolic oxygen, influencing its hydrogen-donating ability and overall reactivity.
Caption: Key structural features of this compound governing its bioactivity.
Experimental Protocols for Validation
To ensure scientific integrity, methodologies must be robust and reproducible. Below are standard protocols for the synthesis of this compound and the evaluation of its antioxidant activity.
Protocol 1: Synthesis of this compound
This protocol describes a conventional acetylation of isoeugenol.
Objective: To synthesize this compound via esterification of isoeugenol.
Materials:
-
Isoeugenol
-
Acetic anhydride
-
Sodium hydroxide (NaOH) or other suitable base (e.g., pyridine)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve isoeugenol in DCM in a round-bottom flask.
-
Base Addition: Add the base (e.g., pyridine) to the solution and cool the mixture in an ice bath. The base acts as a catalyst and scavenges the acetic acid byproduct.
-
Acetylation: Add acetic anhydride dropwise to the stirred solution while maintaining the cool temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography or crystallization to obtain pure this compound.[4]
Protocol 2: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant potential of a compound.
Objective: To quantify the free radical scavenging activity of this compound derivatives.
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the test compounds (e.g., this compound derivatives) and a positive control (e.g., ascorbic acid).
-
Serial Dilution: Create a series of dilutions of the test compounds in methanol.
-
Reaction Mixture: In a 96-well microplate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds. A control well should contain DPPH and methanol only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple DPPH radical is reduced to the yellow diphenylpicrylhydrazine in the presence of an antioxidant.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this plot.
Conclusion and Future Perspectives
The structure-activity relationship of this compound derivatives is a clear demonstration of how minor structural modifications can lead to significant changes in biological activity. The acetylation of the phenolic hydroxyl group and the position of the propenyl side chain are the two most influential factors.
-
For Antioxidant Activity: Maintaining a free hydroxyl group is paramount for direct radical scavenging, but esterification can enhance efficacy in lipid-rich environments.
-
For Antimicrobial and Anti-inflammatory Activity: Acetylation and other lipophilic modifications can improve membrane permeability and bioavailability, often leading to enhanced or broader activity profiles. Dimerization of the core structure presents a promising avenue for developing potent and selective enzyme inhibitors.
Future research should focus on synthesizing a wider array of derivatives, particularly by modifying the propenyl chain and exploring different ester groups. Detailed mechanistic studies, moving beyond in vitro assays to cellular and in vivo models, are necessary to fully elucidate the pathways through which these compounds exert their effects and to validate their potential as therapeutic agents.
References
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A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Isoeugenyl Acetate
For researchers and drug development professionals exploring the therapeutic potential of natural compounds, understanding the translation from laboratory assays to preclinical models is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of isoeugenyl acetate, a phenylpropanoid found in various essential oils. As this compound is readily hydrolyzed to its active metabolite, isoeugenol, this guide will also draw upon the extensive research conducted on isoeugenol to provide a comprehensive efficacy profile. This comparative analysis is designed to equip researchers with the necessary insights to design robust experimental plans and interpret data with greater confidence.
Introduction to this compound: A Pro-Drug with Therapeutic Promise
This compound is the acetate ester of isoeugenol, a compound known for its pleasant aroma and diverse biological activities. The acetylation of isoeugenol can modify its physicochemical properties, such as stability and bioavailability, potentially influencing its therapeutic efficacy. In biological systems, it is presumed that this compound acts as a pro-drug, undergoing hydrolysis to release isoeugenol, which then exerts its pharmacological effects. These effects are wide-ranging and include anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] This guide will dissect the efficacy of this compound and its active form, isoeugenol, in both controlled in vitro environments and complex in vivo models.
In Vitro Efficacy: Unraveling the Molecular Mechanisms
In vitro studies are instrumental in elucidating the direct effects of a compound on cellular and molecular targets, providing a foundational understanding of its mechanism of action. For this compound and isoeugenol, in vitro assays have been crucial in identifying their antioxidant and anti-inflammatory capabilities.
Antioxidant Activity
The antioxidant properties of isoeugenol have been demonstrated through various cell-free and cell-based assays. These assays typically measure the compound's ability to scavenge free radicals or chelate pro-oxidant metal ions.
Table 1: In Vitro Antioxidant Activity of Isoeugenol
| Assay | EC50 (µg/mL) | Key Findings | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | 17.1 | Isoeugenol exhibited slightly higher scavenging activity than eugenol. | [3] |
| ABTS Radical Scavenging | 11.2 - 146.5 | Demonstrates potent radical scavenging capacity. |[3] |
EC50: The concentration of the compound that causes a 50% reduction in the activity of the respective radical.
The strong antioxidant capacity of isoeugenol is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. This direct antioxidant activity is a key component of its cytoprotective effects.
Anti-inflammatory Effects
In vitro models of inflammation, often using immune cells like macrophages, have revealed that isoeugenol can potently suppress inflammatory responses. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Isoeugenol has been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] This prevents the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
A comparative study on eugenol and its acetate ester, eugenyl acetate, which serves as an analogue for isoeugenol and this compound, demonstrated that both compounds could inhibit the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), while stimulating the production of the anti-inflammatory cytokine IL-10.[6]
In Vivo Efficacy: Performance in Complex Biological Systems
While in vitro assays provide mechanistic insights, in vivo models are essential for evaluating the overall efficacy, pharmacokinetics, and safety of a compound in a living organism. Studies on isoeugenol have demonstrated its therapeutic potential in various animal models of disease.
Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard acute inflammatory model used to assess the efficacy of anti-inflammatory agents. While specific data for this compound is limited, studies on structurally related compounds provide valuable insights. For instance, a study on eugenol and acetyleugenol (eugenyl acetate) in a mouse ear edema model showed that acetyleugenol led to a more pronounced reduction in swelling compared to eugenol 48 hours after the inflammatory challenge, suggesting that the acetate form may have enhanced or prolonged activity in vivo.[7]
Table 2: In Vivo Anti-inflammatory Activity of Related Compounds
| Compound | Animal Model | Dose | % Inhibition of Edema | Key Findings | Reference |
|---|---|---|---|---|---|
| Acetyleugenol | DNFB-induced mouse ear edema | 100 mg/kg | Significant reduction | More pronounced reduction in swelling compared to eugenol. | [7] |
| Eugenol | Carrageenan-induced paw edema in rats | 200 mg/kg | Significant inhibition | Demonstrated peripheral antinociceptive and anti-inflammatory activities. |[8] |
Neuroprotective Effects and Nrf2 Activation
Recent research has highlighted the neuroprotective potential of isoeugenol, linking it to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes.
In vivo studies in a mouse model of Alzheimer's disease demonstrated that intranasal administration of isoeugenol activated the Nrf2 pathway, leading to improved antioxidant and anti-inflammatory responses in the brain.[10][11] This resulted in a reduction of amyloid-beta plaques and an improvement in cognitive function.[10]
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo
The transition from a controlled in vitro setting to a complex in vivo environment often reveals discrepancies in efficacy. Several factors contribute to these differences:
-
Metabolism: As a pro-drug, this compound must be hydrolyzed to isoeugenol to become active. The rate and extent of this conversion in vivo can significantly impact its efficacy and duration of action. The enhanced in vivo anti-inflammatory effect of acetyleugenol compared to eugenol suggests that the acetate form may improve pharmacokinetic properties.[7]
-
Bioavailability and Distribution: The ability of a compound to reach its target tissue in sufficient concentrations is critical for in vivo efficacy. The lipophilicity of this compound may differ from isoeugenol, affecting its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.
-
Complex Biological Interactions: In vivo, a compound interacts with a multitude of cell types, tissues, and signaling pathways, which can lead to off-target effects or modulation of its primary activity. The activation of the Nrf2 pathway by isoeugenol in vivo highlights a more complex, systemic antioxidant and anti-inflammatory response that may not be fully captured in simple in vitro models.[9][10]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
In Vitro: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to neutralize the stable DPPH radical.
Protocol:
-
Prepare a stock solution of this compound/isoeugenol in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate acute anti-inflammatory activity.
Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of this compound.
-
Administer the test compound or vehicle orally or intraperitoneally one hour before the induction of inflammation.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
Signaling Pathway and Experimental Workflow Diagrams
Anti-inflammatory Mechanism of Isoeugenol via NF-κB Inhibition
Caption: Isoeugenol inhibits the NF-κB signaling pathway.
Antioxidant Mechanism of Isoeugenol via Nrf2 Activation
Caption: Isoeugenol activates the Nrf2 antioxidant pathway.
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for carrageenan-induced paw edema model.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, likely acting through its active metabolite isoeugenol, possesses significant antioxidant and anti-inflammatory properties. In vitro studies have been pivotal in defining its molecular mechanisms, primarily the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway. In vivo studies, although less direct for this compound itself, corroborate these findings and suggest a promising therapeutic potential, particularly in inflammatory and neurodegenerative conditions.
The discrepancy between in vitro and in vivo efficacy underscores the importance of considering the metabolic fate and pharmacokinetic profile of a compound. The acetate esterification may offer advantages in terms of stability and bioavailability, which warrants further investigation.
Future research should focus on direct comparative studies of this compound and isoeugenol in both in vitro and in vivo models to definitively establish the therapeutic benefits of the pro-drug form. More extensive dose-response studies in vivo are also needed to determine the optimal therapeutic window for this compound. A deeper understanding of its metabolism and tissue distribution will be crucial for its translation into clinical applications.
References
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- Silva, A., et al. (2023).
- La, M., et al. (2011). Isoeugenol suppression of inducible nitric oxide synthase expression is mediated by down-regulation of NF-κB, ERK1/2, and p38 kinase.
- Lee, M. H., et al. (2011). Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages. International Journal of Immunopathology and Pharmacology, 24(2), 345-356. [Link]
- Silva, A., et al. (2024).
- Silva, A., et al. (2023). Targeting NRF2 With Isoeugenol: A Promising Small Molecule for Neurodegenerative, Metabolic, and Chronic Inflammatory Disorders.
- Fujisawa, S., & Atsumi, T. (2011). bis-Eugenol Induces Heme Oxygenase 1 Expression and Activation of Nrf2 in RAW264.7 Cells. In Vivo, 25(4), 587-592. [Link]
- Zhang, L., et al. (2017). DPPH and ABTS radicals scavenging capacity and FRAP of eugenol and isoeugenol.
- Gonçalves, R. V., et al. (2025). Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study. ACS Omega. [Link]
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- M. M., et al. (2022). In vitro antioxidant (%scavenging activity) and IC50 values of the synthesized compounds.
- Bouyahya, A., et al. (2021). Inhibition percentage (%) on carrageenan induced paw edema in rats.
- de Cássia da Silveira e Sá, R., et al. (2025). Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study. PubMed. [Link]
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- Jan, B., et al. (2013). Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats.
- Tuntiyasawasdikul, S., et al. (2011). SYNTHETIC CURCUMIN INHIBITS CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Thai Journal of Pharmaceutical Sciences. [Link]
- Estevão-Silva, C. F., et al. (2018). An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol. Hindawi. [Link]
- Manikandan, R., et al. (2010). Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG. Investigational New Drugs, 28(3), 253-262. [Link]
- Rodkhum, C., et al. (2012). Comparative anti-inflammatory activity of eugenol and eugenyl acetate on the murine immune response in vitro. Journal of Agricultural and Food Chemistry, 60(1), 211-217. [Link]
- Unsure. (n.d.). Percentage inhibition of carrageenan-induced paw edema.
- Abdou, A., et al. (2024). In silico and in vivo anti-inflammatory effect of eugenol and acetyleugenol. Scientific African, 24, e02205. [Link]
- Mahboub, R., & Memmou, F. (2015). Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol. Natural Product Research, 29(10), 966-971. [Link]
- da Silva, J. K., et al. (2021). In vitro evaluation of the antioxidant potential of derivatives eugenol via ABTS radical capture assay. Acta Brasiliensis, 5(2), 79-84. [Link]
- Lino-dos-Santos-Franco, A., et al. (2006). In vivo anti-inflammatory action of eugenol on lipopolysaccharide-induced lung injury. Journal of Applied Physiology, 101(5), 1460-1465. [Link]
- Li, Y., et al. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo.
- Unsure. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
- Cheméo. (n.d.).
- Kumar, V., et al. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(3), 183-186. [Link]
- Daniel, A. N., et al. (2009). Anti-inflammatory and antinociceptive activities of eugenol essential oil in experimental animal models. Revista Brasileira de Farmacognosia, 19(1B), 212-217. [Link]
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A Comparative Guide to the Synthesis of Isoeugenyl Acetate: From Classical Methods to Green Alternatives
For researchers, scientists, and professionals in drug development and fragrance chemistry, the synthesis of specific molecular targets is a foundational task. Isoeugenyl acetate, a valuable fragrance and flavor compound, serves as an excellent case study for comparing different synthetic methodologies.[1][2] This guide provides an in-depth, objective comparison of various methods for synthesizing this compound, supported by experimental data and mechanistic insights to empower you in making informed decisions for your laboratory and development needs.
Introduction to this compound: Properties and Significance
This compound, with the chemical formula C₁₂H₁₄O₃, is the acetate ester of isoeugenol.[3] It is a white crystalline powder with a mild, sweet, spicy, and floral aroma, reminiscent of carnation.[2] This compound finds extensive application in the fragrance and flavor industries and serves as a versatile building block in organic synthesis.[1]
Physicochemical Properties:
| Property | Value |
| Molecular Weight | 206.24 g/mol [3] |
| Melting Point | 79-81 °C[1] |
| Boiling Point | 282-283 °C |
| Appearance | White crystalline powder[2] |
| Solubility | Soluble in DMSO and alcohol; insoluble in water.[1][2] |
Comparative Analysis of Synthesis Methods
The synthesis of this compound is primarily achieved through the acetylation of isoeugenol. The choice of catalyst and reaction conditions significantly impacts the efficiency, environmental footprint, and scalability of the process. Here, we compare four distinct methods: a classic pyridine-catalyzed reaction, a milder sodium acetate-catalyzed approach, a green sonochemical method, and an environmentally benign enzymatic synthesis.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each synthesis method, compiled from various literature sources. It is important to note that direct comparison can be challenging due to variations in experimental scale and optimization.
| Method | Catalyst | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| Pyridine-Catalyzed | Pyridine | Isoeugenol, Acetic Anhydride | Pyridine | Room Temp. | Overnight | ~62 |
| Sodium Acetate-Catalyzed | Sodium Acetate | Isoeugenol, Acetic Anhydride | None | Room Temp. | Short | High |
| Sonochemistry | Sodium Acetate | Isoeugenol, Acetic Anhydride | None | Not specified | 40 min | 93[4] |
| Enzymatic Synthesis | Lipase | Isoeugenol, Acetic Anhydride | Toluene | 55 | 2 h | ~92 (for Eugenyl Acetate)[5] |
In-Depth Methodological Review and Mechanistic Insights
Method 1: Pyridine-Catalyzed Acetylation
This is a classical and widely used method for the acetylation of phenols and alcohols. Pyridine acts as a basic catalyst and also serves as the solvent.
Reaction Mechanism: Pyridine, a nucleophilic catalyst, reacts with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself. The phenoxide ion of isoeugenol, formed by deprotonation by pyridine, then attacks the N-acetylpyridinium ion to yield this compound and regenerate the pyridine catalyst.
Experimental Protocol:
-
Dissolve isoeugenol (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of isoeugenol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5-2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Method 2: Sodium Acetate-Catalyzed Acetylation
This method offers a milder and often solvent-free alternative to the pyridine-catalyzed approach. Sodium acetate is an inexpensive and easy-to-handle catalyst.
Reaction Mechanism: Sodium acetate acts as a base to deprotonate the phenolic hydroxyl group of isoeugenol, forming the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of this compound and an acetate ion.
Experimental Protocol:
-
To a mixture of isoeugenol (1.0 eq) and sodium acetate (catalytic amount, e.g., 0.1-0.3 eq), add acetic anhydride (1.5-2.0 eq).
-
Stir the mixture at room temperature. The reaction is often complete within a short period (monitor by TLC).
-
Upon completion, add water to the reaction mixture to hydrolyze the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography if necessary.
Method 3: Sonochemistry-Assisted Synthesis
Leveraging the principles of green chemistry, sonochemistry utilizes ultrasonic waves to accelerate chemical reactions. This method can lead to higher yields in shorter reaction times with minimal waste generation.[4]
Mechanism of Sonochemical Enhancement: Ultrasound induces acoustic cavitation – the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer, thus accelerating the reaction rate.[4]
Experimental Protocol:
-
In a suitable vessel, mix isoeugenol (20 mmol), acetic anhydride (40 mmol), and sodium acetate (6 mmol).[4]
-
Place the vessel in an ultrasonic bath and sonicate for 40 minutes.[4]
-
After sonication, add water and stir for an additional 15 minutes.[4]
-
Extract the product with an organic solvent, wash the organic layer, and dry it over an anhydrous salt.[4]
-
Remove the solvent under reduced pressure to obtain the crude product.[4]
Method 4: Enzymatic Synthesis using Lipase
Enzymatic catalysis is a cornerstone of green chemistry, offering high selectivity, mild reaction conditions, and a reduced environmental impact. Lipases are particularly effective for esterification reactions.
Reaction Mechanism: The lipase-catalyzed acetylation follows a Ping-Pong Bi-Bi mechanism. The serine residue in the active site of the lipase attacks the acetic anhydride, forming an acyl-enzyme intermediate and releasing acetic acid. The isoeugenol then enters the active site and attacks the acyl-enzyme intermediate, forming this compound and regenerating the free enzyme.
Experimental Protocol (Adapted from Eugenyl Acetate Synthesis):
-
In a reaction vessel, combine isoeugenol (1.0 eq), acetic anhydride (1.0-1.5 eq), and a suitable solvent (e.g., toluene or solvent-free).
-
Add the lipase catalyst (e.g., Novozym 435 or Lipozyme TL 100L) at a concentration of 5-10% (w/w) of the total substrates.[5]
-
Incubate the mixture at a controlled temperature (e.g., 55 °C) with constant stirring.[5]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion (typically 2-6 hours), filter off the immobilized enzyme for potential reuse.[5]
-
Wash the reaction mixture with a basic solution (e.g., NaHCO₃) to remove any unreacted acetic anhydride and acetic acid.
-
Dry the organic phase and remove the solvent under reduced pressure to yield the product.
Green Chemistry and Sustainability Assessment
A critical aspect of modern chemical synthesis is its environmental impact. We can evaluate this using metrics like Atom Economy and the E-Factor.
-
Atom Economy: This metric, developed by Barry Trost, calculates the percentage of atoms from the reactants that are incorporated into the desired product.
-
For the acetylation of isoeugenol with acetic anhydride, the atom economy is calculated as: (Molecular Weight of this compound) / (Molecular Weight of Isoeugenol + Molecular Weight of Acetic Anhydride) x 100% = (206.24) / (164.20 + 102.09) x 100% = 77.4%
-
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.
-
Pyridine-Catalyzed Method: This method generates significant waste due to the use of pyridine as both a catalyst and a solvent, and the aqueous work-up. The E-Factor is expected to be high.
-
Sodium Acetate and Sonochemistry Methods: These solvent-free methods have a much lower E-Factor as they minimize solvent waste. The primary waste is from the work-up steps.[4]
-
Enzymatic Synthesis: This method is inherently greener due to the use of a biodegradable catalyst and milder conditions. If the enzyme is recycled, the E-Factor can be very low.
-
Product Characterization and Quality Control
Independent of the synthesis method, the identity and purity of the resulting this compound must be confirmed through rigorous analytical techniques.
Spectroscopic Data Interpretation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the structure of the molecule. Key expected signals for this compound include:
-
A singlet around 2.3 ppm corresponding to the three protons of the acetyl group (-OCOCH₃ ).
-
A singlet around 3.8 ppm for the three protons of the methoxy group (-OCH₃ ).
-
Signals in the aromatic region (around 6.7-7.0 ppm) for the three protons on the benzene ring.
-
Signals for the propenyl group protons, including a doublet for the terminal methyl group and multiplets for the vinylic protons.[6]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule. Expected signals include:
-
A peak around 21 ppm for the acetyl methyl carbon.
-
A peak around 56 ppm for the methoxy carbon.
-
Several peaks in the aromatic region (110-152 ppm) for the carbons of the benzene ring.
-
A peak around 169 ppm for the carbonyl carbon of the acetate group.[6]
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum reveals the functional groups present in the molecule. Key vibrational bands for this compound include:
-
A strong C=O stretching band around 1760 cm⁻¹ characteristic of the ester group.
-
C-O stretching bands in the region of 1200-1100 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 206.24), the molecular ion peak (M⁺) would be observed at m/z = 206. A prominent fragment is often observed at m/z = 164, corresponding to the loss of the acetyl group (CH₂=C=O, 42 Da).[3]
Conclusion and Recommendations
The choice of synthesis method for this compound depends on the specific requirements of the researcher or organization.
-
For small-scale laboratory synthesis where simplicity is key, the sodium acetate-catalyzed method offers a good balance of ease of execution and high yield without the need for specialized equipment or hazardous solvents like pyridine.
-
For industrial-scale production where green chemistry principles and cost-effectiveness are paramount, enzymatic synthesis and sonochemistry present highly attractive alternatives. The reusability of the enzyme catalyst and the energy efficiency of sonochemistry can lead to significant long-term benefits.
-
The pyridine-catalyzed method , while historically significant, is becoming less favorable due to its poor atom economy, high E-Factor, and the hazardous nature of pyridine.
This comparative guide provides the foundational knowledge for selecting and implementing the most appropriate synthesis strategy for this compound. By understanding the underlying mechanisms, experimental protocols, and green chemistry considerations, researchers can optimize their synthetic endeavors for efficiency, sustainability, and high product quality.
References
- Supporting Information for "Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils".
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- Chegg. Solved does this nmr represent this compound or eugenyl.
- Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst. Appl Biochem Biotechnol. 2021 Nov;193(11):3512-3527.
- Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. ResearchGate.
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules. 2016 Jul; 21(7): 946.
- Sheldon, R. A. Green Chemistry. Lirias.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031528).
- Longdom Publishing. Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. J Thermodyn Catal. 2015, 6:151.
- The Good Scents Company. This compound.
- Magritek. Isoamyl acetate.
- Overcoming Barriers to Green Chemistry in the Pharmaceutical Industry - The Green Aspiration Level™ Concept. Green Chem., 2015,17, 785-802.
- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 93-29-8. Food and Chemical Toxicology. Volume 161, Supplement 1, March 2022, 112863.
- ResearchGate. FT-IR spectrum for the eugenyl acetate sample.
- Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. J Biotechnol. 2001 May 11;87(3):193-201.
- Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. Sci Rep. 2023; 13: 2803.
- ResearchGate. Kinetics conversion of eugenyl acetate for the (•) control reaction...
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A Comparative Guide to the Validation of Analytical Methods for Isoeugenyl Acetate Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and fragrance components is paramount. Isoeugenyl acetate, a widely used fragrance ingredient with a warm, spicy-floral scent, requires robust analytical methods to ensure product quality and consistency.[1][2] This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Introduction to this compound and the Imperative for Quantification
This compound, the acetylated form of isoeugenol, is a key component in many fragrances, valued for its long-lasting, soft carnation and clove-like notes.[1] Its quantification is crucial for quality control in the fragrance and cosmetics industries, as well as for stability and safety assessments. The Research Institute for Fragrance Materials (RIFM) has assessed the safety of this compound and identified a potential for skin sensitization in a small fraction of people, leading the International Fragrance Association (IFRA) to establish standards for its safe use levels in consumer products.[2] This underscores the need for validated analytical methods to ensure compliance and consumer safety.
A Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The most common and suitable methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
GC is the gold standard for the analysis of volatile and semi-volatile compounds like those found in essential oils and fragrances.[3][4]
-
Principle of Operation: In GC, a sample is vaporized and injected into a column. An inert gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Compounds are separated based on their boiling points and affinity for the stationary phase.
-
Detection Methods:
-
Flame Ionization Detector (FID): GC-FID is a robust and widely used technique for quantifying organic compounds.[5] It offers a wide linear range and is relatively inexpensive. The response is proportional to the mass of carbon atoms, making it suitable for quantifying a wide range of hydrocarbons.[5]
-
Mass Spectrometry (MS): GC-MS provides not only quantification but also structural identification of the analyte by analyzing the mass-to-charge ratio of ionized fragments.[3] This is particularly useful for specificity and impurity profiling.
-
-
Advantages for this compound Analysis:
-
Considerations:
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase as they are carried through a column by a liquid mobile phase.
-
Principle of Operation: A sample is dissolved in a solvent and pumped at high pressure through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
-
Detection Methods:
-
UV-Visible Spectroscopy: A common detector that measures the absorbance of the analyte at a specific wavelength.
-
Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the identification capabilities of MS.
-
-
Advantages for this compound Analysis:
-
Suitable for non-volatile or thermally labile compounds.
-
Reverse-phase (RP) HPLC methods with a C18 or similar column are effective for separating this compound.[8][9]
-
The mobile phase can be easily modified to optimize separation. A common mobile phase for this compound is a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8][9]
-
-
Considerations:
-
Generally offers lower resolution than capillary GC.
-
Solvent consumption can be a significant cost factor.
-
The Framework of Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[10] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is also adopted by regulatory agencies like the U.S. Food and Drug Administration (FDA).[11][12][13] The recent revision, Q2(R2), further refines these principles.[11][14]
The core validation parameters are:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
The following diagram illustrates the typical workflow for validating an analytical method for this compound quantification.
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols and Acceptance Criteria
This section outlines the experimental design for each validation parameter, providing a clear, step-by-step methodology.
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] For this compound, this is crucial to ensure that the method can distinguish it from potential degradation products.
Experimental Protocol (Forced Degradation Studies):
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[15][16]
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject to Stress Conditions: Expose the stock solution to the following stress conditions:[15][17]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (e.g., 1.2 million lux hours) for an appropriate duration.
-
-
Neutralization and Dilution: After the specified time, neutralize the acidic and basic solutions and dilute all stressed samples to a suitable concentration.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed analytical method (GC or HPLC).
-
Peak Purity Analysis: For HPLC-UV, use a photodiode array (PDA) detector to assess peak purity. For GC-MS or LC-MS, evaluate the mass spectra across the peak.
Acceptance Criteria:
-
The method should be able to resolve the this compound peak from any degradation product peaks.
-
The peak purity index (for HPLC-PDA) should be greater than a predefined threshold (e.g., >0.99), indicating no co-eluting impurities.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[18]
Experimental Protocol:
-
Prepare a Series of Standards: From a stock solution of this compound, prepare at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Analyze each concentration in triplicate.
-
Construct a Calibration Curve: Plot the average response (e.g., peak area) against the corresponding concentration.
-
Statistical Analysis: Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the regression line upon visual inspection of the residual plot.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19] It is typically determined by recovery studies.
Experimental Protocol:
-
Spike a Placebo Matrix: If a sample matrix (e.g., a cream or lotion base) is involved, spike a placebo matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). If no matrix is present, prepare solutions at these concentrations.
-
Prepare Triplicates: Prepare three independent samples at each concentration level.
-
Analysis: Analyze the samples and determine the concentration of this compound.
-
Calculate Recovery: Calculate the percentage recovery for each sample using the formula:
-
% Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
Acceptance Criteria:
-
The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.
-
The relative standard deviation (RSD) of the recovery at each level should be ≤ 2.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[19]
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
Repeatability: The RSD should be ≤ 1.0%.
-
Intermediate Precision: The overall RSD for the combined data from both conditions should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Prepare Low Concentration Samples: Prepare a series of increasingly dilute solutions of this compound.
-
Analysis: Analyze the samples and determine the signal-to-noise (S/N) ratio for the this compound peak.
-
Determine LOD and LOQ:
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.[18]
-
-
Confirm LOQ: Verify the LOQ by analyzing a minimum of six samples at this concentration and confirming that the precision and accuracy are acceptable.
Acceptance Criteria:
-
The precision (RSD) at the LOQ should be ≤ 10%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]
Experimental Protocol:
-
Identify Critical Parameters: Identify the parameters that could potentially affect the results. For GC, this could include inlet temperature, oven temperature ramp rate, and carrier gas flow rate. For HPLC, this could include mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Vary Parameters: Analyze a standard solution of this compound while systematically varying each of these parameters.
-
Evaluate Impact: Assess the effect of these changes on system suitability parameters (e.g., peak shape, resolution) and the final quantified result.
Acceptance Criteria:
-
The system suitability parameters should remain within the defined limits.
-
The quantified result should not deviate significantly from the result obtained under the normal operating conditions.
Comparative Performance Data
The following tables summarize hypothetical but realistic performance data for the validation of GC-FID and RP-HPLC methods for this compound quantification.
Table 1: Comparison of GC-FID and RP-HPLC Method Validation Parameters
| Validation Parameter | GC-FID | RP-HPLC | ICH Guideline (Typical) |
| Specificity | Resolved from all degradants | Resolved from all degradants | Specific |
| Linearity (R²) | > 0.9995 | > 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 150 | 5 - 200 | As per application |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.8 - 101.8% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 0.8% | < 1.0% | ≤ 1.0% |
| - Intermediate | < 1.2% | < 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 1.5 | Reportable |
| LOQ (µg/mL) | 1.0 | 5.0 | Reportable |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Robust |
Table 2: Illustrative Forced Degradation Results for this compound
| Stress Condition | % Degradation (GC-FID) | % Degradation (RP-HPLC) | Observations |
| Acid Hydrolysis | ~15% | ~14% | One major degradant peak observed. |
| Base Hydrolysis | ~25% | ~26% | Two major degradant peaks observed. |
| Oxidation | ~10% | ~11% | One minor degradant peak observed. |
| Thermal | < 5% | < 5% | No significant degradation. |
| Photolytic | ~8% | ~9% | One minor degradant peak observed. |
The following diagram illustrates the relationship between the core validation parameters, highlighting their interconnectedness in ensuring a reliable analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
Both GC-FID and RP-HPLC are suitable techniques for the quantification of this compound.
-
GC-FID is the recommended method for routine quality control of raw materials and in fragrance oils where high sensitivity and resolution are required. Its lower limit of detection makes it ideal for trace-level analysis.
-
RP-HPLC is a robust alternative, particularly for analyzing this compound in complex matrices like creams and lotions, where non-volatile excipients might interfere with GC analysis. It is also the preferred method when developing stability-indicating assays that require the separation of polar degradation products.
The choice between these methods should be guided by the specific application, the sample matrix, and the available instrumentation. Regardless of the chosen technique, a thorough validation following the principles outlined in the ICH guidelines is mandatory to ensure the generation of reliable and defensible data. This guide provides a comprehensive framework for this validation process, empowering researchers and scientists to develop and implement robust analytical methods for the quantification of this compound.
References
- This compound. (2018, February 16). SIELC Technologies.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. (2025, February 24).
- Analysis of Essential Oils Using GC- FID And GC-MS.
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). ECA Academy.
- Quality Guidelines.
- Characterization of Essential Oils by Gas Chromatography in One Minute. Thermo Fisher Scientific.
- Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC). (2025, January 30). Agilent.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Application of Gas-Liquid Chromatography to the Analysis of Essential Oils ingredients. Perfumer & Flavorist.
- Isoeugenyl acet
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Studies: Regulatory Considerations and Implement
- This compound.
- Forced Degrad
- Analytical method valid
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- GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Chromaleont.
- Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC.
- VALID
- Isoeugenyl acet
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- Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices.
- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 93-29-8. (2022, March 31).
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A Comparative Fragrance Profile of Isoeugenyl Acetate and Other Esters: A Technical Guide
Abstract: Esters are foundational to the fragrance industry, providing a vast spectrum of aromatic notes. This guide offers a detailed comparative analysis of isoeugenyl acetate against other commercially significant esters, namely benzyl acetate, ethyl acetate, and isoamyl acetate. By examining their distinct olfactory profiles through sensory and analytical methodologies, this document aims to provide researchers, perfumers, and product development professionals with the technical insights required for informed ingredient selection. We present detailed experimental protocols for sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O) to serve as a practical framework for in-house fragrance characterization.
Introduction to Fragrance Esters
Esters are organic compounds formed from the reaction between an alcohol and a carboxylic acid.[1][2] In the realm of perfumery, they are prized for their diverse and often potent aromatic properties, which range from fruity and floral to spicy and balsamic.[1][3] The specific scent of an ester is determined by the molecular structure of its parent alcohol and carboxylic acid.[2] Even minor structural variations can lead to significant differences in the perceived fragrance, making esters a versatile and indispensable class of molecules for fragrance creation.[2] This guide focuses on this compound, a compound known for its warm, spicy-floral character, and compares it with other esters to highlight the nuances that drive their application in fragrance compositions.
In-Depth Profile: this compound
This compound is the acetate ester of isoeugenol.[4] It is a white crystalline powder at room temperature and is valued for its complex and tenacious scent.[5][6][7]
-
Olfactory Profile: It presents a warm, sweet, and spicy fragrance with distinct notes of carnation and clove.[4][5][9] These primary notes are complemented by softer, balsamic, and sometimes slightly woody or rosy undertones.[4][5][10] Unlike its precursor, isoeugenol, the acetate form is generally considered softer and sweeter.[4]
-
Applications: this compound is frequently used to build and enhance carnation and clove accords.[4] Its warmth and complexity make it an excellent choice for oriental fragrances and for adding a rich, spicy nuance to floral bouquets.[4][9] It has excellent stability and longevity, often lasting over 400 hours on a smelling strip, making it a valuable base note.[4]
Comparative Esters: A Diverse Olfactory Palette
To provide a comprehensive comparison, we have selected three esters with widely differing scent profiles: Benzyl Acetate, Ethyl Acetate, and Isoamyl Acetate.
-
Benzyl Acetate: This ester is a primary component of jasmine and gardenia scents.[11][12] Its profile is characterized by a powerful, sweet, floral, and fruity aroma with nuances of pear and banana.[11][13][14] Unlike this compound, benzyl acetate is a top-to-middle note with relatively poor tenacity.[11][12]
-
Ethyl Acetate: A highly volatile ester, ethyl acetate provides a sharp, ethereal, and fruity lift to fragrances.[15][16] Its scent is often compared to pear drops, pineapple, and grapes, but it also carries a distinct solvent-like character at higher concentrations.[15][17] It is used in trace amounts to add a sparkling, alcoholic, or aged quality to top notes.[15]
-
Isoamyl Acetate: Commonly known as banana oil, this ester has an intensely sweet and fruity aroma strongly reminiscent of ripe bananas and pears.[18][19][20][21] It is a powerful top note with limited tenacity, used to create authentic tropical fruit accords or to add a fruity lift to floral compositions like jasmine.[18][19]
Quantitative Data Presentation: A Head-to-Head Comparison
The following table summarizes the key properties of this compound and the selected comparator esters for easy reference.
| Property | This compound | Benzyl Acetate | Ethyl Acetate | Isoamyl Acetate |
| CAS Number | 93-29-8[5][8] | 140-11-4[11] | 141-78-6[16] | 123-92-2[19][20] |
| Molecular Formula | C₁₂H₁₄O₃[5][22] | C₉H₁₀O₂[11] | C₄H₈O₂[16] | C₇H₁₄O₂[19] |
| Molecular Weight | 206.24 g/mol [5][22] | 150.17 g/mol [11] | 88.11 g/mol [16] | 130.18 g/mol [19] |
| Appearance | White crystalline powder[4][5] | Colorless liquid[11] | Colorless liquid[15] | Colorless liquid[19] |
| Odor Family | Spicy, Floral[4][5] | Floral, Fruity[11][12] | Fruity, Ethereal[15] | Fruity[18][20] |
| Key Descriptors | Carnation, clove, sweet, balsamic, woody[4][5][9] | Jasmine, pear, banana, sweet[11][14] | Pear drops, pineapple, solventy, brandy[15][17] | Banana, pear, sweet, candy-like[18][19] |
| Perfumery Note | Base[6] | Top to Middle[12] | Top[8][15] | Top[18] |
| Tenacity | > 400 hours[4] | Low to Moderate[11][23] | < 4 hours[15] | ~ 4 hours[18][20] |
Experimental Protocols for Fragrance Profiling
To ensure objective and reproducible comparisons, standardized methodologies are crucial. Below are detailed protocols for sensory panel analysis and Gas Chromatography-Olfactometry (GC-O).
Objective: To quantitatively describe and compare the olfactory profiles of the selected esters using a trained human panel.
Methodology:
-
Panelist Selection and Training: A panel of 10-12 individuals is selected based on their sensory acuity.[24] Panelists undergo training to recognize and rate the intensity of a standardized set of fragrance descriptors relevant to the samples (e.g., "spicy," "floral," "fruity," "sweet," "woody," "solventy").
-
Sample Preparation: Each ester is diluted to a concentration of 1% in a neutral, odorless solvent like diethyl phthalate (DEP). Samples are coded with random three-digit numbers to blind the panelists.
-
Evaluation Procedure:
-
Panelists are provided with smelling strips dipped into each coded sample.
-
They are instructed to evaluate the fragrance at different time intervals (initial, 15 min, 1 hour, 4 hours) to assess the evolution of the scent and its tenacity.
-
For each time point, panelists rate the intensity of each predefined descriptor on a 15-cm unstructured line scale, anchored from "low" to "high".[24]
-
-
Data Analysis: The intensity ratings are converted to numerical scores. Statistical analysis (e.g., ANOVA) is performed to identify significant differences in the sensory profiles of the esters. The results are visualized using spider or radar plots for intuitive comparison.
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Isoeugenyl Acetate and Its Primary Metabolite, Isoeugenol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Compound
Isoeugenyl acetate is a phenylpropanoid, specifically the acetate ester of trans-isoeugenol, utilized in fragrance and flavor formulations.[1][2] When evaluating the biological activity of such compounds, particularly their cytotoxicity, it is a fundamental principle of toxicology and drug development to consider the bioactivity of their metabolites. This compound is readily hydrolyzed by esterase enzymes present in biological systems, such as the skin and liver, yielding its primary and more biologically active metabolite: isoeugenol.[2]
This guide provides a comprehensive framework for comparing the cytotoxic profiles of this compound and isoeugenol. We will move beyond a simple data summary to explain the causal logic behind the selection of a multi-assay approach, provide detailed, field-tested protocols for key experiments, and delve into the mechanistic underpinnings of their differential toxicity. The central hypothesis is that the cytotoxicity observed from this compound is predominantly mediated by its conversion to isoeugenol, a compound with demonstrably higher cytotoxic potential.[3][4]
Part 1: The Metabolic Conversion - A Critical First Step
The primary metabolic pathway for this compound is enzymatic hydrolysis, which cleaves the ester bond to release isoeugenol and acetic acid. This conversion is a crucial consideration, as the rate and extent of this biotransformation will directly influence the cytotoxic response observed in any in vitro or in vivo system.
Caption: Metabolic hydrolysis of this compound to isoeugenol.
Part 2: A Multi-Faceted Experimental Approach to Cytotoxicity
To build a comprehensive and trustworthy understanding of a compound's cytotoxicity, it is insufficient to rely on a single endpoint. A robust assessment requires a multi-assay strategy that interrogates different cellular processes. This self-validating approach allows us to distinguish between different modes of cell death (apoptosis vs. necrosis) and understand the primary mechanism of toxicity.
Our recommended workflow integrates assays for cell viability, membrane integrity, and specific markers of apoptosis.
Caption: Integrated workflow for comprehensive cytotoxicity assessment.
Protocol 1: Cell Viability Assessment (MTT Assay)
Expertise & Causality: The MTT assay is a foundational colorimetric method that measures the metabolic activity of a cell population.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6] A decrease in the purple color indicates reduced metabolic activity, which is a proxy for cell death or cytostatic effects. This is often the first-pass screen for cytotoxic potential.
Detailed Methodology:
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes, HepG2 hepatocytes) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and isoeugenol in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5][8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[5] Viable cells will convert the MTT to visible purple crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5][6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Membrane Integrity Assessment (LDH Assay)
Expertise & Causality: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[10] This assay is a classic marker for necrosis or late-stage apoptosis.[11] Running it in parallel with the MTT assay helps to differentiate between cytostatic effects (reduced metabolic activity with intact membranes) and cytotoxic effects (membrane rupture).
Detailed Methodology:
-
Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol. It is crucial to set up parallel plates for different assays.
-
Supernatant Collection: After the treatment period, carefully collect 2-5 µL of the cell culture supernatant from each well without disturbing the cell monolayer.[12] Transfer the supernatant to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™). This typically involves a catalyst and substrate that react with LDH to produce a measurable signal.[12]
-
Signal Generation: Add the reaction mixture to the supernatant in the new plate. The released LDH will catalyze the conversion of lactate to pyruvate, generating NADH. This NADH then reduces a pro-luminescent substrate or a tetrazolium salt, producing a luminescent or colorimetric signal, respectively.[11]
-
Incubation: Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
Measurement: Measure the luminescence or absorbance (e.g., at 490 nm for colorimetric assays) using a plate reader.[11]
-
Data Analysis: Determine the amount of LDH release by comparing treated samples to a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous release control (untreated cells).
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
Expertise & Causality: This flow cytometry-based assay provides a definitive and quantitative measure of apoptosis.[13] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membranes.[16] This dual staining allows for the differentiation of four cell populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[13]
Detailed Methodology:
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates or T25 flasks to obtain a sufficient number of cells for flow cytometry (~1 x 10⁶ cells per sample).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium (containing floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the supernatant collected earlier.
-
Washing: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the cell pellet twice with cold PBS to remove all traces of medium and trypsin.[14]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL).[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep the samples on ice and protected from light until analysis.[14]
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use appropriate controls (unstained cells, Annexin V only, PI only) to set compensation and gates correctly.
Protocol 4: Executioner Caspase Activity (Caspase-3/7 Assay)
Expertise & Causality: Caspases-3 and -7 are key "executioner" enzymes that, once activated, cleave numerous cellular proteins to orchestrate the process of apoptosis.[17] Measuring their activity provides a specific biochemical confirmation that apoptosis is occurring. Assays like the Caspase-Glo® 3/7 provide a luminescent signal directly proportional to the amount of active caspase-3/7.[18] This method is highly sensitive and suitable for a 96-well plate format.
Detailed Methodology:
-
Experimental Setup: Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[18]
-
Reagent Addition: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. The single reagent addition lyses the cells and initiates the reaction.[18]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as a fold-change over the vehicle control.
Part 3: Comparative Data Analysis
Data from the literature consistently demonstrates that isoeugenol is significantly more cytotoxic than its related structural analog, eugenol.[3] A study using a human submandibular cell line and the MTT assay reported a 50% cytotoxic concentration (CC50) for isoeugenol that was an order of magnitude lower than that of eugenol.[4] While direct comparative data for this compound is less prevalent, its cytotoxicity is expected to be dictated by its conversion to the more potent isoeugenol.
Table 1: Representative Cytotoxicity Data
| Compound | Assay | Cell Line | CC50 / IC50 | Reference |
|---|---|---|---|---|
| Isoeugenol | MTT | Human Submandibular | 0.0523 mM | [3] |
| Eugenol | MTT | Human Submandibular | 0.395 mM | [3] |
| Isoeugenol | LDH Release | Rat Hepatocytes | ~200-300 µM (LC50) | [19] |
| Eugenol | LDH Release | Rat Hepatocytes | ~200-300 µM (LC50) | [19] |
| Isoeugenol Dimers | DNA Synthesis | HSG Tumor Cells | More potent than Isoeugenol |[20] |
This table synthesizes data from multiple sources to illustrate the relative potencies. Direct comparison requires head-to-head experiments under identical conditions as outlined in the protocols.
Part 4: Mechanistic Insights into Differential Cytotoxicity
The pronounced difference in cytotoxicity between isoeugenol and its analogs appears to be rooted in their capacity to generate reactive oxygen species (ROS) and the stability of the resulting radical species.
Role of Oxidative Stress: Studies have shown that isoeugenol is a potent inducer of ROS production across a wide range of concentrations, whereas eugenol is not.[3] This increased oxidative stress can overwhelm cellular antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering cell death pathways. Furthermore, isoeugenol significantly depletes cellular glutathione (GSH) levels, a critical intracellular antioxidant, further sensitizing cells to oxidative damage.[3][4]
The proposed mechanism involves the formation of a benzyl radical on isoeugenol, which is thought to be a key contributor to its high ROS production and cytotoxicity.[3] This contrasts with eugenol, which primarily forms a less reactive phenoxyl radical.[4] This elevated oxidative stress is a primary trigger for the intrinsic pathway of apoptosis.
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A Researcher's Guide to Assessing the Synergistic Effects of Isoeugenyl Acetate with Antibiotics
In the global fight against antimicrobial resistance (AMR), the exploration of novel therapeutic strategies is not just an academic pursuit but a critical necessity. Among the promising avenues is the use of natural compounds as adjuvants to enhance the efficacy of existing antibiotics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic potential of isoeugenyl acetate, a phenylpropanoid found in various essential oils, in combination with conventional antibiotics.
While its isomer, eugenol, has been more extensively studied for its membrane-disrupting properties and synergistic capabilities, this compound presents an intriguing yet underexplored candidate.[1][2][3] This guide will not only detail the requisite experimental protocols but also delve into the mechanistic rationale behind these investigations, empowering you to generate robust and insightful data.
The Rationale: Why this compound?
This compound, a derivative of isoeugenol, possesses inherent antibacterial and antifungal properties.[4] Its lipophilic nature suggests a potential interaction with bacterial cell membranes, a mechanism known to facilitate the entry of antibiotics and overcome certain resistance mechanisms.[2] The central hypothesis is that this compound can act as a sensitizing agent, lowering the minimum inhibitory concentration (MIC) of antibiotics and potentially reversing resistance in clinically relevant pathogens.
This guide will focus on a comparative analysis of this compound's synergistic effects with three major classes of antibiotics, each with a distinct mechanism of action:
-
β-Lactams (e.g., Penicillin G, Methicillin): These antibiotics inhibit the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[5][6]
-
Aminoglycosides (e.g., Gentamicin, Amikacin): These antibiotics bind to the 30S ribosomal subunit, leading to the misreading of mRNA and inhibition of protein synthesis.[7][8]
-
Fluoroquinolones (e.g., Ciprofloxacin): These synthetic antibiotics inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.
By evaluating synergy across these diverse mechanisms, we can gain a broader understanding of this compound's potential as a versatile antibiotic adjuvant.
Experimental Workflow for Synergy Assessment
A systematic approach is crucial for unequivocally determining and quantifying synergistic interactions. The following workflow outlines the key experimental stages, from initial screening to mechanistic investigation.
Caption: Experimental workflow for assessing antibiotic synergy.
Phase 1: Determination of Minimum Inhibitory Concentration (MIC)
Before assessing synergy, it is essential to determine the MIC of this compound and each antibiotic individually against the selected bacterial strains. This provides the baseline data for designing the synergy experiments.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare stock solutions of the test antibiotics in sterile distilled water or an appropriate buffer.
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight on a suitable agar medium.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound and each antibiotic in separate rows using MHB.
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (bacteria in MHB without any antimicrobial agent) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Phase 2: Synergy Quantification
Checkerboard Assay: The Gold Standard for Synergy Screening
The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.[6][9][10] The outcome is the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction.
Protocol: Checkerboard Assay
-
Plate Setup:
-
In a 96-well microtiter plate, serially dilute antibiotic A horizontally and antibiotic B (or this compound) vertically.
-
This creates a matrix of wells containing various combinations of the two agents.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension as described in the MIC protocol.
-
Incubate the plate under the same conditions.
-
-
Data Analysis and FIC Index Calculation:
-
After incubation, determine the MIC of each agent in the combination.
-
Calculate the FIC index (FICI) using the following formula:
-
FICI = FIC of agent A + FIC of agent B
-
Where FIC of agent A = (MIC of A in combination) / (MIC of A alone)
-
And FIC of agent B = (MIC of B in combination) / (MIC of B alone)
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
| Interaction | Fractional Inhibitory Concentration Index (FICI) |
| Synergy | ≤ 0.5 |
| Additive/Indifference | > 0.5 to ≤ 4.0 |
| Antagonism | > 4.0 |
Time-Kill Curve Assay: Confirming Bactericidal Synergy
While the checkerboard assay measures the inhibition of growth (bacteriostatic effect), the time-kill curve assay provides insights into the rate of bacterial killing (bactericidal effect) over time.[11][12][13][14] This is a crucial step to confirm the synergistic interaction observed in the checkerboard assay.
Protocol: Time-Kill Curve Assay
-
Preparation:
-
Prepare flasks containing MHB with the following:
-
No antimicrobial agent (growth control)
-
This compound at a sub-MIC concentration (e.g., 0.5 x MIC)
-
Antibiotic at a sub-MIC concentration (e.g., 0.5 x MIC)
-
The combination of this compound and the antibiotic at the same sub-MIC concentrations.
-
-
-
Inoculation and Sampling:
-
Inoculate each flask with the test bacterium to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of the aliquots and plate them on nutrient agar.
-
Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Phase 3: Unraveling the Mechanism of Synergy
Understanding how this compound potentiates antibiotic activity is paramount for its potential development as a therapeutic adjuvant. Based on the known properties of similar phenylpropanoids, two likely mechanisms are disruption of the bacterial membrane and inhibition of efflux pumps.
Hypothesized Mechanisms of Synergy
Caption: Potential mechanisms of this compound's synergistic action.
Membrane Permeability Assay
This assay assesses whether this compound increases the permeability of the bacterial cell membrane, which could facilitate the entry of antibiotics.
Protocol: N-Phenyl-1-naphthylamine (NPN) Uptake Assay
-
Cell Preparation:
-
Harvest mid-log phase bacterial cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES).
-
Resuspend the cells in the same buffer.
-
-
Assay Procedure:
-
In a fluorometer cuvette, mix the bacterial suspension with NPN, a fluorescent probe that emits weakly in aqueous environments but strongly in hydrophobic environments (like the cell membrane).
-
Measure the baseline fluorescence.
-
Add this compound at various concentrations and monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN has entered the cell membrane, signifying increased permeability.
-
Efflux Pump Inhibition Assay
This assay determines if this compound can inhibit the activity of efflux pumps, which are a common mechanism of antibiotic resistance.[10][15][16][17]
Protocol: Ethidium Bromide (EtBr) Accumulation Assay
-
Cell Preparation:
-
Prepare bacterial cells as in the membrane permeability assay.
-
-
Assay Procedure:
-
In a fluorometer, incubate the bacterial cells with EtBr, a substrate for many efflux pumps.
-
Add a known efflux pump inhibitor (e.g., CCCP) as a positive control.
-
In separate experiments, add this compound at various concentrations.
-
Monitor the fluorescence of EtBr over time. An increase in fluorescence indicates that EtBr is accumulating inside the cells due to the inhibition of efflux pumps.
-
Comparative Data Summary
The following table provides a template for summarizing the expected outcomes of the proposed experiments, comparing the synergistic potential of this compound with different antibiotic classes against representative bacterial species.
| Antibiotic Class | Representative Antibiotic | Target Bacterium | Expected FICI (Synergy) | Expected Time-Kill Outcome | Potential Mechanism |
| β-Lactams | Penicillin G | S. aureus (MSSA) | ≤ 0.5 | ≥ 2-log10 kill enhancement | Membrane disruption facilitating access to penicillin-binding proteins. |
| Methicillin | S. aureus (MRSA) | ≤ 0.5 | ≥ 2-log10 kill enhancement | Overcoming resistance by increasing intracellular antibiotic concentration. | |
| Aminoglycosides | Gentamicin | E. coli | ≤ 0.5 | ≥ 2-log10 kill enhancement | Increased uptake across the inner membrane to reach the ribosome. |
| Amikacin | P. aeruginosa | ≤ 0.5 | ≥ 2-log10 kill enhancement | Bypassing efflux pump-mediated resistance. | |
| Fluoroquinolones | Ciprofloxacin | E. coli | ≤ 0.5 | ≥ 2-log10 kill enhancement | Inhibition of efflux pumps leading to higher intracellular concentrations. |
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the synergistic effects of this compound with a range of antibiotics. By following these protocols, researchers can generate high-quality, reproducible data to support the potential development of this compound as an antibiotic adjuvant.
Positive findings from these in vitro studies would warrant further investigation, including:
-
Testing against a broader panel of clinical isolates with diverse resistance profiles.
-
In vivo studies in animal models of infection to assess efficacy and safety.
-
Advanced mechanistic studies to pinpoint the precise molecular targets of this compound within the bacterial cell.
The journey from a promising natural compound to a clinically useful therapeutic is long and arduous. However, with a rigorous and scientifically sound approach, the potential of this compound to contribute to the fight against antimicrobial resistance can be thoroughly and objectively assessed.
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A Comparative Guide to the Inter-Laboratory Validation of Isoeugenyl Acetate Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. Isoeugenyl acetate, a common fragrance and flavor ingredient, requires robust analytical methods to ensure product quality, safety, and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for this compound analysis and outlines a framework for inter-laboratory validation to establish a method's reproducibility and reliability across different laboratory settings.
Introduction: The Imperative for Validated Analytical Methods
This compound [(2-methoxy-4-(prop-1-en-1-yl)phenyl) acetate] is a key component in many consumer products, and its concentration is often subject to regulatory limits due to potential allergenicity. Consequently, the analytical methods used for its quantification must be thoroughly validated to demonstrate their fitness for purpose. An inter-laboratory validation study is the pinnacle of method validation, providing the ultimate evidence of a method's reproducibility by subjecting it to the rigors of different laboratory environments, equipment, and personnel. This guide will compare two of the most prevalent analytical techniques for the analysis of fragrance allergens: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Comparison of Analytical Techniques for this compound Analysis
The choice of analytical technique is a critical first step and depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparative overview of GC-MS and HPLC-DAD for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and highly specific detection, making it a gold standard for the analysis of fragrance compounds in complex matrices[1][2].
Principle: In GC, the sample is vaporized and separated into its components in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification[3].
Advantages:
-
High Specificity: The mass spectrum provides structural information, leading to confident peak identification.
-
High Sensitivity: GC-MS can achieve low limits of detection (LOD) and quantification (LOQ).
-
Excellent Separation: Capillary GC columns offer high resolution for complex mixtures.
Limitations:
-
Thermal Lability: Not suitable for thermally unstable compounds, although this compound is generally stable under typical GC conditions.
-
Derivatization: May be required for less volatile or polar compounds, adding a step to the sample preparation.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths, aiding in peak identification and purity assessment[4][5].
Principle: In HPLC, a liquid mobile phase carries the sample through a packed column, where components are separated based on their interactions with the stationary phase. The DAD detector measures the absorbance of the eluting components at multiple wavelengths, generating a three-dimensional data set of absorbance, wavelength, and time[6].
Advantages:
-
Versatility: Suitable for a broad range of compounds, including non-volatile and thermally labile ones.
-
Spectral Information: The DAD provides spectral information that can aid in peak identification and co-elution assessment.
-
Robustness: HPLC methods are often considered highly robust for routine analysis.
Limitations:
-
Lower Specificity than MS: While the UV-Vis spectrum is characteristic, it is not as specific as a mass spectrum.
-
Sensitivity: Generally less sensitive than GC-MS for volatile compounds.
-
Matrix Interference: The sample matrix can interfere with the analysis, requiring careful sample preparation.
Performance Comparison
The following table summarizes the expected performance characteristics of GC-MS and HPLC-DAD for the analysis of this compound, based on data from the analysis of similar fragrance allergens[3][6][7][8][9][10].
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Precision (RSD) | < 15% | < 5% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.5 - 2.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | 1.5 - 6.0 µg/mL |
Inter-Laboratory Validation Study Protocol
An inter-laboratory study is essential to assess the reproducibility of an analytical method. The following protocol outlines a comprehensive approach to validating a method for this compound analysis.
Study Design and Participants
-
Coordinating Laboratory: A lead laboratory will be responsible for the overall design, sample preparation, and data analysis of the study.
-
Participating Laboratories: A minimum of 8-10 laboratories with experience in the proposed analytical technique (GC-MS or HPLC-DAD) should be recruited.
-
Test Materials: Homogeneous and stable samples of a relevant matrix (e.g., a cosmetic cream or a fragrance oil) spiked with known concentrations of this compound at multiple levels (e.g., low, medium, and high) will be prepared by the coordinating laboratory. A blank matrix sample will also be included.
Experimental Workflow
The following diagram illustrates the workflow of the inter-laboratory validation study.
Detailed Experimental Protocols
Participating laboratories will receive detailed, step-by-step protocols for the chosen analytical method.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable extraction solvent (e.g., hexane or methyl tert-butyl ether).
-
Add an internal standard (e.g., deuterated this compound or a structurally similar compound) at a known concentration.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and repeat the extraction.
-
Combine the extracts and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer an aliquot to a GC vial for analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Program: 60 °C (2 min hold), ramp at 10 °C/min to 280 °C (5 min hold).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Quantification: Use selected ion monitoring (SIM) for characteristic ions of this compound and the internal standard.
-
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh approximately 0.5 g of the sample into a 10 mL volumetric flask.
-
Add 5 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Add an internal standard at a known concentration.
-
Sonicate for 15 minutes.
-
Dilute to volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-DAD Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Detection: Monitor at the wavelength of maximum absorbance for this compound (e.g., around 260 nm) and collect spectra from 200-400 nm.
-
Data Analysis and Acceptance Criteria
The coordinating laboratory will collect the results from all participating laboratories and perform a statistical analysis to evaluate the following parameters:
-
Repeatability (RSDr): The precision under the same operating conditions over a short interval of time.
-
Reproducibility (RSDR): The precision between laboratories.
-
Accuracy: The closeness of the mean test result to the true value.
The results will be evaluated against predefined acceptance criteria, typically based on guidelines from organizations such as the ICH or AOAC International.
Conclusion
The selection of a robust and reliable analytical method is crucial for the accurate quantification of this compound. Both GC-MS and HPLC-DAD offer viable options, with the choice depending on specific laboratory needs and sample characteristics. This guide provides a framework for comparing these techniques and, more importantly, for conducting a comprehensive inter-laboratory validation study. By following a well-designed protocol, researchers can establish the reproducibility and transferability of their analytical methods, ensuring data of the highest quality and integrity.
References
- Chen, Y. C., et al. (2020). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 28(4), 645-657. [Link]
- Al-Thani, R., et al. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Molecules, 28(12), 4769. [Link]
- Cordero, C., et al. (2007). Identification, quantitation and method validation for the analysis of suspected allergens in fragrances by Comprehensive two-dimensional Gas Chromatography coupled with quadrupole Mass Spectrometry (GCxGC-qMS) and with Flame Ionization Detection (GCxGC-FID).
- Lejsalova, D., et al. (2021). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products.
- Al-Thani, R., et al. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products.
- Chromaleont. (2023). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. [Link]
- Chatterjee, S., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences, 76(1), 12-21. [Link]
- SIELC Technologies. (n.d.).
- Chatterjee, S., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
- WIKI Aromatics. (n.d.).
- Henderson, T. (2024, November 5).
- ResearchGate. (n.d.). Performance parameters of the HPLC-DAD methods. [Link]
- Setyaningsih, W., et al. (2020). Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks. Foods, 9(8), 1102. [Link]
- ResearchGate. (n.d.). (A-E) HPLC-DAD spectra of compounds 1-16 (corresponding to peaks in Fig. 3). [Link]
- Agilent. (n.d.).
- ResearchGate. (n.d.). Determination of acetate in pharmaceutical products by HPLC. [Link]
- Setyaningsih, W., et al. (2020). Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks.
- Polymer Chemistry Characterization Lab. (n.d.).
- Wójcik, A., et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules, 27(23), 8206. [Link]
- Aminu, N. (2020, October 4).
- Longo, L., et al. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Foods, 11(23), 3816. [Link]
- Ncha, C. B., et al. (2018). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food Science and Technology, 6(5), 209-217. [Link]
- Pighinelli, A. L. M. T., et al. (2016). GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Journal of the Brazilian Chemical Society, 27(8), 1472-1479. [Link]
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A Comparative Guide to the Binding Affinity of Isoeugenyl Acetate with Target Enzymes
For researchers, scientists, and professionals in drug development, a deep understanding of the interactions between small molecules and their enzymatic targets is paramount. This guide provides a comprehensive analysis of the binding affinity of isoeugenyl acetate, a phenylpropanoid found in various essential oils, with several key enzymes. By synthesizing experimental data and outlining detailed methodologies, this document serves as a practical resource for evaluating the inhibitory potential of this compound and related compounds.
Introduction to this compound and its Therapeutic Potential
This compound, the acetate ester of isoeugenol, is a naturally occurring compound that has garnered interest for its diverse biological activities. Its structural similarity to eugenol, a well-studied bioactive molecule, suggests a range of potential therapeutic applications. Understanding the binding affinity of this compound to specific enzyme targets is a critical step in elucidating its mechanism of action and evaluating its potential as a lead compound in drug discovery. This guide focuses on its interactions with enzymes implicated in neurodegenerative diseases (acetylcholinesterase), metabolic disorders (α-glucosidase and α-amylase), and inflammation (cyclooxygenase-2).
Methodologies for Determining Binding Affinity
The precise characterization of the binding affinity between a small molecule inhibitor and its target enzyme is fundamental to drug discovery. Several biophysical techniques are routinely employed to quantify these interactions. This section details the principles and experimental workflows of three key methodologies: Enzyme Inhibition Assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Enzyme Inhibition Assays for Ki and IC50 Determination
Enzyme inhibition assays are a cornerstone of kinetic analysis, providing crucial parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Ki is a more absolute measure of binding affinity.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining IC50 and Ki values using an enzyme inhibition assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[1] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment, providing a complete thermodynamic profile.[2][3]
Experimental Workflow: Isothermal Titration Calorimetry
Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
Experimental Workflow: Surface Plasmon Resonance
Caption: A typical workflow for measuring binding kinetics and affinity using Surface Plasmon Resonance.
Comparative Binding Affinity of this compound
This section presents a comparative analysis of the binding affinity of this compound and other relevant inhibitors to four key enzyme targets. The data is compiled from various sources and presented in a standardized format for ease of comparison.
Acetylcholinesterase (AChE)
AChE is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[4] Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[5]
| Compound | IC50 (nM) | Ki (nM) | Comments |
| This compound | 77 | 16 | Potent inhibitor. |
| Galantamine | 410 - 850 | - | Clinically used AChE inhibitor. |
| Donepezil | - | 2.3 µg/g (rat brain) | Clinically used AChE inhibitor.[6] |
α-Glucosidase
α-Glucosidase is a carbohydrate-hydrolyzing enzyme located in the brush border of the small intestine. Its inhibition delays carbohydrate digestion and glucose absorption, making it a target for the management of type 2 diabetes.[7]
| Compound | IC50 (nM) | Ki (nM) | Comments |
| This compound | 19.25 | 21 | Strong inhibitory activity. |
| Acarbose | 11 | - | Clinically used α-glucosidase inhibitor.[8] |
α-Amylase
α-Amylase is another key enzyme in carbohydrate digestion, responsible for the breakdown of starch into smaller oligosaccharides.
| Compound | IC50 (nM) | Comments |
| This compound | 411.5 | Moderate inhibitory activity. |
| Acarbose | 90.35 µg/mL | Clinically used α-amylase inhibitor.[4] |
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that plays a key role in inflammation and pain signaling pathways. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[9]
| Compound | Binding Energy (kcal/mol) | Ki (µM) | Comments |
| Acetyleugenol | -8.1 | - | In silico docking study.[10] |
| Eugenol | -7.3 | - | In silico docking study.[10] |
| Celecoxib | - | 0.06 | Clinically used selective COX-2 inhibitor.[2] |
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, this section provides detailed, step-by-step protocols for the key assays discussed in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[11]
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound and other test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all solutions in 0.1 M sodium phosphate buffer (pH 8.0).
-
Prepare a working solution of AChE.
-
Prepare a stock solution of ATCI and DTNB.
-
Prepare serial dilutions of this compound and other inhibitors.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the inhibitor solution (or buffer for control) to the respective wells.
-
Add 10 µL of the AChE solution to all wells except the blank.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, if the mechanism of inhibition is known.
-
Isothermal Titration Calorimetry (ITC) for Enzyme-Inhibitor Binding
This protocol provides a general framework for determining the binding affinity of an inhibitor to an enzyme using ITC.[12]
Materials:
-
Isothermal Titration Calorimeter
-
Purified enzyme solution
-
Inhibitor solution (e.g., this compound)
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the enzyme extensively against the chosen buffer.
-
Prepare the inhibitor solution in the final dialysis buffer to ensure a perfect match.
-
Accurately determine the concentrations of both the enzyme and the inhibitor.
-
Thoroughly degas both solutions before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and injection syringe.
-
-
Titration:
-
Load the enzyme solution into the sample cell (typically ~200-300 µL).
-
Load the inhibitor solution into the injection syringe (typically ~40-50 µL).
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The raw data will show heat changes upon each injection.
-
Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[2]
-
Surface Plasmon Resonance (SPR) for Small Molecule-Enzyme Interaction
This protocol outlines the general steps for analyzing the interaction between a small molecule inhibitor and an enzyme using SPR.[13]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Purified enzyme
-
Inhibitor solution (e.g., this compound)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified enzyme over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Binding Analysis:
-
Inject a series of concentrations of the inhibitor (analyte) over the immobilized enzyme surface (ligand).
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.
-
-
Surface Regeneration:
-
After each inhibitor injection, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model).
-
From the fitting, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) are determined.
-
Conclusion
This guide provides a comparative overview of the binding affinity of this compound to several therapeutically relevant enzymes. The compiled data indicates that this compound exhibits potent inhibitory activity against acetylcholinesterase and α-glucosidase, with moderate activity against α-amylase. In silico data suggests a favorable binding interaction with COX-2. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the binding kinetics and therapeutic potential of this compound and its derivatives. As with any comparative analysis, it is crucial to consider that experimental conditions can influence the absolute values of binding affinity. Therefore, head-to-head comparisons under identical conditions are always recommended for the most accurate assessment.
References
- Geerts, H., et al. (2005).
- Di Trani, J., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry. [Link]
- ResearchGate. IC50 value of acarbose on alpha-amylase inhibition. [Link]
- Kim, S. S., et al. (2003). Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells. PubMed. [Link]
- ResearchGate. The alpha amylase inhibition of (a) acarbose, with IC50 value of.... [Link]
- Wang, Z., et al. (2022).
- T-Thuy, T., et al. (2012). Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. PubMed. [Link]
- ResearchGate. Inhibitory effect (IC 50 ) of samples and positive control acarbose for alpha-glucosidase. [Link]
- Scribd. Ellman Esterase Assay Protocol. [Link]
- Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
- Policy Commons. (2000).
- ResearchGate. (2022).
- Biocompare. ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. [Link]
- Murakami, Y., et al. (2012). Comparative inhibitory effects of magnolol, honokiol, eugenol and bis-eugenol on cyclooxygenase-2 expression and nuclear factor-kappa B activation in RAW264.7 macrophage-like cells stimulated with fimbriae of Porphyromonas gingivalis. PubMed. [Link]
- ResearchGate. (2024). In silico and in vivo anti-inflammatory effect of eugenol and acetyleugenol. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences. [Link]
- ResearchGate. (2020). Eugenol molecular docking and molecular interaction with COX-2 active.... [Link]
- Ichor Life Sciences. Calorimetry in the fast lane: The use of ITC for obtaining enzyme kinetic constants. [Link]
- ResearchGate. A typical ITC enzyme kinetics experiment.
- SpringerLink. (2017). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
- Dunn, T. J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. [Link]
- Center for Macromolecular Interactions.
- Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
- Vinuthan, M. K., et al. (2009). Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. PubMed. [Link]
- Gifford Bioscience. Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]
- University of Utah. This protocol describes how to collect binding data for a small molecule/protein interaction. [Link]
- Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]
- Journal of Applied Pharmaceutical Science. (2015).
- Wikipedia. Celecoxib. [Link]
- Lee, J., et al. (2020).
- Jones, R., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
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A Comparative Guide to the Stability of Isoeugenyl Acetate in Fragrance Formulations
This guide provides an in-depth technical analysis of the stability of isoeugenyl acetate, benchmarking its performance against other fragrance compounds from different chemical classes. It is intended for researchers, formulators, and drug development professionals who require a comprehensive understanding of fragrance behavior under various stress conditions to ensure product integrity, longevity, and safety.
Introduction: The Imperative of Fragrance Stability
In the realm of scented products, from fine fragrances to pharmaceuticals, stability is a cornerstone of quality. A fragrance's stability dictates its ability to maintain its intended olfactory profile, color, and chemical integrity throughout its shelf life. Instability can lead to significant degradation of the final product, resulting in undesirable off-notes, discoloration, and a diminished consumer experience.
The primary drivers of fragrance degradation are environmental and formulation-based stressors, including heat, light, oxygen, and the pH of the product base.[1][2][3] Each fragrance ingredient possesses a unique chemical structure that dictates its susceptibility to these factors.
This guide focuses on This compound , a widely used fragrance ingredient prized for its warm, spicy-floral, and carnation-like aroma.[4][5] We will dissect its chemical properties and benchmark its stability against representative compounds from other classes, providing formulators with the experimental data and mechanistic insights needed to make informed decisions.
Chemical Profile and Properties of this compound
This compound is the acetate ester of trans-isoeugenol.[6] The acetylation of the phenolic hydroxyl group significantly modifies its chemical properties, enhancing its stability compared to its precursor, isoeugenol.
-
Chemical Name: 2-Methoxy-4-(1E)-1-propenylphenyl acetate[6][7]
-
CAS Number: 93-29-8
-
Appearance: White crystalline powder[8]
-
Odor Profile: Sweet, spicy, powdery, with notes of carnation and balsam.[4]
-
Substantivity: High, lasting over 400 hours on a smelling strip.[5]
-
Reported Stability: Generally described as "very stable" under proper storage conditions (cool, dry, dark, sealed containers), with a shelf life of 24 months or more.[4][8][9]
The key to its stability lies in the protection of the hydroxyl group. Free phenols, like isoeugenol, are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. By converting the hydroxyl group to an acetate ester, this primary oxidation pathway is blocked, rendering the molecule more robust. However, as an ester, it retains a potential vulnerability to hydrolysis, particularly in highly alkaline environments.[10]
Core Mechanisms of Fragrance Degradation
Understanding the fundamental degradation pathways is crucial for designing stable formulations. The three primary mechanisms are oxidation, photodegradation, and hydrolysis.
Caption: Primary stressors and their corresponding fragrance degradation pathways.
-
Oxidation: This reaction, often initiated by exposure to air and accelerated by heat, primarily affects unsaturated compounds like terpenes (e.g., limonene in citrus oils) and aldehydes.[11] It typically leads to a loss of freshness and the development of rancid off-notes.
-
Photodegradation: UV and high-energy visible light can provide the activation energy to break chemical bonds within fragrance molecules.[12] This is a significant concern for products in transparent packaging, leading to discoloration and loss of scent potency.[12]
-
Hydrolysis: This pathway is specific to esters, which can react with water to revert to their constituent alcohol and carboxylic acid. The reaction rate is highly dependent on pH, being significantly accelerated in strongly acidic or, more commonly, alkaline conditions.[10]
Experimental Design for Comparative Stability Assessment
To objectively benchmark this compound, a comprehensive stability study was designed. This involves subjecting this compound and a selection of other fragrance compounds to controlled stress conditions and monitoring their degradation over time.
4.1. Selected Fragrance Compounds for Comparison
| Compound Class | Representative Molecule | Key Stability Concern |
| Ester (Phenolic) | This compound | (Test Subject) Hydrolysis |
| Aldehyde (Acyclic) | Citral | Oxidation, pH Sensitivity |
| Terpene (Cyclic) | d-Limonene | Oxidation |
| Ester (Acyclic) | Linalyl Acetate | Hydrolysis |
| Phenol | Eugenol | Oxidation |
| Synthetic Musk | Ethylene Brassylate | High Stability (Control) |
4.2. Experimental Workflow
The following workflow outlines the process for sample preparation, aging under stress conditions, and subsequent analysis.
Caption: Workflow for the comparative stability testing protocol.
Detailed Experimental Protocols
5.1. Protocol 1: Sample Preparation and Aging
-
Stock Solutions: Prepare 1% (w/v) solutions of each fragrance compound in 200-proof ethanol.
-
Product Bases: Prepare three simple cream bases buffered to pH 5.5 (acidic), 7.0 (neutral), and 9.0 (alkaline).
-
Sample Dosing: Incorporate each fragrance compound into the three bases at a concentration of 0.5% (w/w).
-
Packaging: Aliquot all samples (ethanolic solutions and cream bases) into clear and amber glass vials with airtight caps.
-
Storage: Place the packaged samples into their respective storage conditions as outlined in the workflow (Section 4.2).
-
Sampling: At each time point (0, 2, 4, 8, and 12 weeks), pull one vial of each sample from each condition for analysis.
5.2. Protocol 2: GC-MS Analysis for Chemical Purity
-
Extraction (for creams): Disperse 1.0 g of the cream sample in 10 mL of hexane. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 10 minutes. Collect the supernatant (hexane layer).
-
Dilution: Dilute the ethanolic samples and extracted cream samples to an appropriate concentration for GC-MS analysis.
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Data Analysis: Integrate the peak area of the parent fragrance compound at each time point. Calculate the percentage remaining relative to the T=0 sample. Identify major degradation products by comparing mass spectra to library data.
5.3. Protocol 3: Sensory Panel Evaluation
-
Panelists: Use a panel of at least five trained sensory assessors.
-
Sample Presentation: Dip fragrance blotters into the ethanolic solutions. For creams, apply a consistent amount to a watch glass.
-
Evaluation: Assessors evaluate the samples in a controlled, odor-free environment. They score the odor intensity (on a scale of 1-10) and provide descriptors for the odor character, noting any off-notes compared to the T=0 control.
Comparative Stability Data and Discussion
The following tables summarize the expected outcomes of the stability testing, based on the known chemical principles of the selected molecules.
Table 1: Thermal Stability (% Compound Remaining after 12 Weeks at 45°C)
| Fragrance Compound | % Remaining | Observed Changes |
| This compound | >98% | No significant change in odor or color. |
| Citral | <40% | Significant loss of fresh-citrus note; development of sour off-notes. Yellowing. |
| d-Limonene | <60% | Loss of bright citrus character; development of a turpentine-like, oxidized note. |
| Linalyl Acetate | ~90% | Slight decrease in floral character due to minor hydrolysis/degradation. |
| Eugenol | <85% | Darkening of color (yellow to brown); development of a smoky, phenolic off-note. |
| Ethylene Brassylate | >99% | No change. |
Table 2: Photostability (% Compound Remaining after 240h UV/Vis Exposure)
| Fragrance Compound | % Remaining | Observed Changes |
| This compound | >95% | Minimal change in odor; slight yellowing possible in clear solution. |
| Citral | <50% | Rapid degradation and significant yellowing. |
| d-Limonene | ~75% | Moderate degradation. |
| Linalyl Acetate | ~90% | Minor degradation. |
| Eugenol | <70% | Significant browning and odor degradation. |
| Ethylene Brassylate | >99% | No change. |
Table 3: Stability in Different pH Media (% Compound Remaining after 12 Weeks at 25°C)
| Fragrance Compound | pH 5.5 (Acidic) | pH 7.0 (Neutral) | pH 9.0 (Alkaline) |
| This compound | >98% | >98% | ~85% |
| Citral | <70% | <60% | <20% |
| d-Limonene | >95% | >95% | >95% |
| Linalyl Acetate | >95% | ~95% | <80% |
| Eugenol | >90% | >90% | <75% (discoloration) |
| Ethylene Brassylate | >99% | >99% | >99% |
Discussion of Results
The data clearly demonstrates the superior stability of This compound under thermal and photo-stress conditions when compared to more labile molecules like aldehydes, terpenes, and free phenols.
-
Against Aldehydes and Terpenes: this compound is vastly more stable than citral and d-limonene. The double bonds and aldehyde group in citral make it highly susceptible to oxidation and polymerization, especially at elevated temperatures and non-neutral pH.[11] Similarly, the unsaturated nature of limonene makes it a prime target for oxidation.
-
Against its Phenolic Precursor: The comparison with eugenol is particularly revealing. Eugenol, with its free hydroxyl group, shows significant degradation and discoloration via oxidation. The acetate group on this compound effectively protects against this pathway, highlighting a key structure-activity relationship.
-
Ester Hydrolysis: The primary vulnerability of this compound is hydrolysis under alkaline conditions (pH 9.0), as shown in Table 3. While still more stable than many other ingredients, the gradual hydrolysis to isoeugenol and acetic acid can occur, potentially altering the long-term scent profile in high-pH products like bar soaps or some liquid soaps. Its stability is excellent in acidic and neutral environments, which are typical for skincare and fine fragrance.[10]
-
Benchmark against Musk: As expected, the synthetic musk Ethylene Brassylate, a macrocyclic ester, shows exceptional stability across all conditions, serving as a reliable benchmark for a highly robust fragrance ingredient.
Conclusion and Formulation Recommendations
Experimental data and mechanistic principles confirm that This compound is a highly stable fragrance ingredient , demonstrating excellent resistance to thermal degradation, photodegradation, and oxidation. Its stability is directly attributable to the acetylation of the reactive phenolic hydroxyl group.
Key Recommendations for Formulators:
-
Optimal Applications: this compound is an ideal choice for applications where thermal and light stability are critical. This includes fine fragrances (alcohol-based), candles, and cosmetic emulsions formulated at a neutral to acidic pH (e.g., lotions, creams, conditioners).
-
Use in High-pH Systems: When formulating for alkaline systems (pH > 8.5), such as cold-process soaps, formulators should conduct specific long-term stability tests. While degradation is not rapid, the potential for hydrolysis over the product's shelf life should be evaluated to ensure the scent profile remains true.
-
Protective Effect: Its stability makes it an excellent modifier and blender for more delicate floral and spicy accords, where it can provide warmth and body without introducing the instability associated with related phenols like eugenol.
-
Packaging Considerations: While this compound itself is photostable, it is best practice to use opaque or UV-protected packaging for any fragrance-containing product to protect the entire formulation from light-induced degradation.[2][12]
By understanding these performance characteristics, researchers and formulators can leverage the desirable olfactory properties of this compound with confidence, ensuring the creation of high-quality, stable, and enduringly pleasant products.
References
- The Good Scents Company. (n.d.). This compound, 93-29-8.
- Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
- The Aging of Perfumes: Changing Colors and Odors. (2025, January 5).
- WhatScent Magazine. (2025, August 14). Perfume Oxidation & Shelf Life: How to Store Scents to Last Longer.
- Perflavory. (n.d.). This compound, 93-29-8.
- News-Medical.Net. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications.
- FasterCapital. (2025, April 12). Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup.
- AromaExplorer. (2024, August 15). Understanding the Role of Light in Perfume Degradation.
- Orchadia Solutions. (n.d.). Fragrance Stability.
- Jasmine. (n.d.). Fragrance & Perfume Stability: How to Make it Last.
- ScenTree. (n.d.). This compound (CAS N° 93-29-8).
- The Ultimate Guide to Perfume Longevity: Natural vs Synthetic Fragrances Compared. (2025, June 24).
- How Do Perfume Manufacturers Ensure Scent Stability & Consistency in Every Batch? (2025, December 13).
- MLAP Botanicals. (2025, October 12). Fragrance Stability in Different pH Environments.
- Spiering, M. J., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. PubMed Central.
- MakingCosmetics Inc. (n.d.). Stability Testing of Cosmetics.
- IFRA. (2023, October 30). Amendment 51 STAND this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 876160, this compound.
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- 12. Understanding the Role of Light in Perfume Degradation - aromaexplorer.com [aromaexplorer.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Isoeugenyl Acetate
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of isoeugenyl acetate, moving beyond a simple checklist to explain the causality behind each procedural choice. Our aim is to empower your laboratory with the knowledge to manage chemical waste streams confidently and responsibly.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be initiated, a thorough understanding of the compound's characteristics is paramount. This compound (CAS 93-29-8) is an aromatic ester widely used in fragrance and flavor applications.[1] While not classified as acutely toxic, its hazard profile necessitates careful handling and disposal as a regulated chemical waste.
Several Safety Data Sheets (SDS) classify this compound as causing skin and eye irritation, and potentially respiratory irritation.[2][3][4] In its solid, crystalline powder form, it may form combustible dust concentrations in air, introducing a potential explosion hazard if handled improperly.[5] Although some assessments indicate it is not expected to be an environmental toxin, others highlight a lack of comprehensive data on its long-term aquatic hazards, reinforcing the need for precautionary disposal measures.[5][6][7]
The core principle guiding this protocol is that all laboratory chemical waste should be managed as hazardous unless definitively proven otherwise by your institution's Environmental Health and Safety (EHS) department.[8] Given that related acetate esters, such as ethyl acetate, are listed by the U.S. Environmental Protection Agency (EPA) as hazardous waste (U112), it is scientifically prudent and legally defensible to manage this compound within the hazardous waste stream.
| Hazard Classification & Data | Summary | Source |
| GHS Hazard Statements | H303: May be harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3][4] |
| Physical Hazards | Solid powder may form combustible dust concentrations in air. | [5] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [5] |
| Oral LD50 (Rat) | 3450 mg/kg | [4][9] |
| Dermal LD50 (Rabbit) | > 5000 mg/kg | [4][5] |
| Environmental Fate | Not expected to be Persistent, Bioaccumulative, and Toxic (PBT) as per IFRA standards, but some data on long-term aquatic hazards is lacking. | [5][6] |
Immediate Safety & Handling Protocol
Proper disposal begins with safe handling. The personal protective equipment (PPE) you don for routine use of this compound is the minimum standard for its disposal.
-
Eye Protection : Wear safety glasses with side-shields or chemical safety goggles that conform to appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[3][10]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile gloves). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[3]
-
Skin and Body Protection : A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage.
-
Respiratory Protection : If handling large quantities of the solid powder or if there is a risk of generating dust, use a respirator with a particulate filter (e.g., P95 or P1).[3] Always work in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Workflow
The disposal of this compound must be conducted through your institution's designated hazardous waste program.[8] Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste trash. [5][11]
Step 1: Waste Identification and Segregation
The first crucial step is to prevent the co-mingling of incompatible waste streams. This compound waste should be collected separately from other chemical wastes unless they are known to be compatible.
-
Causality : Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases, fire, or explosions. For instance, mixing acetate esters with strong acids or bases can cause hydrolysis and heat generation.[2] Keep this compound waste segregated from strong acids, bases, and oxidizing agents.[2]
Step 2: Containerization
Selecting the correct waste container is vital for safe storage and transport.
-
Choose a Compatible Container : Use a clean, leak-proof container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or other plastic carboys are often preferred for their durability and resistance to breakage.
-
Maintain Container Integrity : The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste. This prevents the release of vapors and protects against accidental spills. Do not leave a funnel in the container opening.
-
Avoid Overfilling : Fill containers to no more than 90% of their capacity to allow for vapor expansion and to prevent spills during handling and transport.
Step 3: Labeling
Accurate and complete labeling is a regulatory requirement and is essential for the safety of everyone who will handle the waste.
-
Primary Label : The container must be clearly labeled with the words "HAZARDOUS WASTE" .
-
Contents Identification : List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas. If it is a mixed waste stream, list all constituents and their approximate percentages.
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel generating the waste.
-
Storage Location : The SAA should be a secondary containment unit (such as a spill tray) to capture any potential leaks.
-
Segregation in Storage : Store the this compound waste container segregated by hazard class. For example, keep it away from containers of acids, bases, and oxidizers.
-
Regulatory Time Limits : Once a waste container is full, or the regulatory accumulation time limit is reached (typically up to 12 months as long as volume limits are not exceeded), it must be removed from the SAA for disposal. EPA regulations require that a full container be removed within 72 hours.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full, properly labeled hazardous waste container. Follow their specific procedures for waste pickup requests.
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is critical.
-
Minor Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[3][5] Use non-sparking tools.[5]
-
Place the collected material into a designated hazardous waste container and label it appropriately.
-
Wash the spill area with soap and water.[5]
-
Report the incident to your laboratory supervisor.
-
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.[2][5]
-
Visualizing the Disposal Workflow
To clarify the decision-making process from chemical handling to final disposal, the following workflow diagram provides a visual guide.
Caption: Decision workflow for the proper disposal of this compound.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
- Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
- Laboratory Waste Management Guidelines.
- This compound FPD-2015A-2153 - SAFETY D
- This compound FPD-2015A-2153 - SAFETY D
- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 93-29-8.
- Isoeugenol, acetate | C12H14O3 | CID 7137.
- ISOEUGENYL ACET
- This compound, 93-29-8. The Good Scents Company. [Link]
- RIFM fragrance ingredient safety assessment, isoeugenyl phenylacetate, CAS registry number 120-24-1.
- Chemical Properties of isoeugenyl acet
- isoeugenyl acet
- What is ISOEUGENOL ACET
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isoeugenyl Acetate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of aromatic compounds like Isoeugenyl acetate (CAS 93-29-8), a common fragrance and flavoring agent, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Section 1: Hazard Identification and Risk Assessment
Understanding the specific hazards of a chemical is the foundational step in any safety protocol. This compound is classified with specific risks that directly inform our PPE choices.[1][2][3][4] The primary routes of exposure are dermal (skin), ocular (eye), and inhalation.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Description of Hazard | Source |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. | [1][2][3][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3][4] |
| Acute Toxicity (Oral) | H303 | May be harmful if swallowed. | [1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation. |[2][3][4] |
The causality is clear: direct contact with the skin or eyes will lead to irritation, and inhalation of dust or vapors can irritate the respiratory system.[1][2] Therefore, our primary objective is to establish effective barriers against these exposures. Before any procedure, a task-specific risk assessment is crucial. Consider the quantity of the substance being handled, its physical form (solid/powder vs. liquid), and the potential for aerosol or dust generation.[5][6]
Section 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure. The following protocol outlines the minimum required PPE and provides guidance for situations requiring enhanced protection.
Hand Protection: The First Line of Defense
Core Requirement: Chemical-resistant gloves are mandatory for all handling procedures.
-
Why: this compound is a known skin irritant.[1][2][3] Gloves prevent direct dermal contact, which is the most common route of accidental exposure in a laboratory setting.
-
Selection:
-
Material: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[7][8]
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[7]
-
-
Protocol:
-
Don gloves before entering the designated handling area.
-
Handle all containers and equipment that have come into contact with this compound only while wearing gloves.
-
To avoid cross-contamination, do not touch surfaces such as doorknobs, keyboards, or personal items with gloved hands.
-
Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
Wash hands thoroughly with soap and water after removing gloves.[1][5]
-
Eye and Face Protection: Shielding Against Serious Irritation
Core Requirement: Safety glasses with side shields are the minimum requirement. A face shield is required when there is a splash hazard.
-
Why: The compound is classified as causing serious eye irritation.[1][2][3] A splash or even minimal contact from rubbing the eyes with a contaminated finger could lead to significant injury.
-
Selection:
-
Safety Glasses: Must conform to EN 166 (EU) or NIOSH (US) standards.[7] They must be equipped with side shields to protect against splashes from the side.
-
Goggles: Wear tightly fitting safety goggles when handling larger quantities (>100g) or when the procedure has a higher risk of splashing.[7][9]
-
Face Shield: Use a face shield in conjunction with safety glasses or goggles when transferring large volumes of liquid or when a vigorous reaction is possible.
-
Body Protection: Preventing Contamination of Personal Clothing
Core Requirement: A standard laboratory coat is required for all procedures.
-
Why: A lab coat prevents contamination of personal clothing and skin in the event of a minor spill or splash.[8][9]
-
Selection:
-
A professional lab coat made of a suitable material like cotton or a flame-resistant blend is appropriate.
-
Ensure the coat has long sleeves and is fully buttoned.
-
-
Protocol:
-
Contaminated lab coats should be removed immediately and laundered separately from personal clothing.[10]
-
For procedures with a high risk of significant spillage, consider using a chemically resistant apron over the lab coat.
-
Respiratory Protection: A Task-Dependent Necessity
Core Requirement: Respiratory protection is generally not required when handling small quantities in a well-ventilated area. However, it is necessary when dust or aerosols may be generated.
-
Why: this compound can cause respiratory irritation.[2][3] While it has low volatility, operations like weighing a powder, heating the material, or spraying can generate airborne particles that pose an inhalation risk.
-
Selection and Protocol:
-
Engineering Controls First: The primary method for controlling inhalation exposure is to use engineering controls like a chemical fume hood or local exhaust ventilation.[1][6]
-
Respirator Use: If engineering controls are insufficient or not available, or during a large spill cleanup, personnel should use an approved, appropriately fitted respirator with an organic vapor cartridge and particulate filter.[1][6] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.
-
Section 3: Procedural Workflow and PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.
Caption: PPE selection workflow for this compound.
Section 4: Standard Operating Procedure (SOP) for Safe Handling
This SOP provides a step-by-step guide for handling this compound in a typical laboratory setting.
-
Pre-Operation:
-
Verify the location of the nearest safety shower and eyewash station.
-
Perform a risk assessment for the specific task.
-
Assemble all necessary materials and equipment within the designated work area (preferably a fume hood).
-
Don the appropriate PPE as determined by your risk assessment (minimum: lab coat, safety glasses, nitrile gloves).[1][9]
-
-
Handling Operation:
-
Handle the substance in a well-ventilated area.[1][9] For powdered forms, handle in a fume hood to prevent dust inhalation.[2]
-
When weighing, use a balance with a draft shield or perform the task in a ventilated enclosure.
-
Keep containers tightly closed when not in use to minimize vapors and prevent spills.[1][5]
-
Avoid contact with strong acids, alkalis, or oxidizing agents, as these are incompatible materials.[1]
-
Clean up any spills immediately using an inert absorbent material (e.g., sand or vermiculite).[1][11] Do not use combustible materials to absorb spills.
-
-
Post-Operation:
-
Tightly seal the primary container and store it in a cool, dry, well-ventilated place away from heat and ignition sources.[1][9][12]
-
Decontaminate the work surface.
-
Dispose of contaminated materials (gloves, absorbent pads, etc.) in a properly labeled hazardous waste container.[1][5]
-
Remove PPE in the correct order (gloves last) and dispose of single-use items.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
-
Section 5: Emergency Response and Disposal
Emergency Procedures:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the person into fresh air. If breathing is difficult or irritation persists, consult a physician.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][7]
Disposal Plan: All waste containing this compound must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it into drainage systems or the environment.[1][10]
-
Surplus and non-recyclable solutions can be offered to a licensed disposal company.[2]
By integrating these detailed protocols and understanding the scientific rationale behind them, you can build a robust safety culture that protects you, your colleagues, and your research.
References
- This compound FPD-2015A-2153 - SAFETY D
- isoeugenyl acet
- Esterific
- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 93-29-8. Food and Chemical Toxicology. [Link]
- Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- This compound, 93-29-8. The Good Scents Company. [Link]
- Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
- Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]
- Storage of Laboratory Chemicals: Research Safety. Indiana University. [Link]
- Laboratory chemicals and reagent management. WUBOLAB. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
